molecular formula C6H13BrO3 B1200775 2-Bromo-1,1,3-trimethoxypropane CAS No. 759-97-7

2-Bromo-1,1,3-trimethoxypropane

Cat. No.: B1200775
CAS No.: 759-97-7
M. Wt: 213.07 g/mol
InChI Key: GAFSXURUCDQGFB-UHFFFAOYSA-N
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Description

2-Bromo-1,1,3-trimethoxypropane, also known as this compound, is a useful research compound. Its molecular formula is C6H13BrO3 and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6388. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,1,3-trimethoxypropane
Source PubChem
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InChI

InChI=1S/C6H13BrO3/c1-8-4-5(7)6(9-2)10-3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFSXURUCDQGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883563
Record name Propane, 2-bromo-1,1,3-trimethoxy-
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

759-97-7
Record name 2-Bromo-1,1,3-trimethoxypropane
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Record name 1-Bromo-2-methoxypropional dimethylacetal
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Record name Propane,1,3-trimethoxy-
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Record name Propane, 2-bromo-1,1,3-trimethoxy-
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Record name Propane, 2-bromo-1,1,3-trimethoxy-
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Record name 2-bromo-1,1,3-trimethoxypropane
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Foundational & Exploratory

"2-Bromo-1,1,3-trimethoxypropane" CAS number 759-97-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-1,1,3-trimethoxypropane (CAS: 759-97-7)

Authored by a Senior Application Scientist

This document provides an in-depth technical overview of this compound, a versatile yet specialized reagent in modern organic synthesis. Intended for an audience of researchers, medicinal chemists, and process development scientists, this guide moves beyond basic data to explore the compound's core reactivity, mechanistic rationale, and practical applications, grounded in established chemical principles.

Strategic Overview: A Masked Synthon of Critical Importance

At its core, this compound is a stable, masked equivalent of the highly reactive 1,3-dicarbonyl compound, malondialdehyde (MDA)[1]. Direct use of MDA is often complicated by its propensity for self-condensation and polymerization. This reagent circumvents these challenges by protecting the aldehyde functionalities as dimethyl acetals, allowing for controlled and predictable reactivity. The bromine atom at the C-2 position introduces a key electrophilic center, transforming the simple propane backbone into a trifunctional synthon. This unique combination of a nucleophilic precursor (the masked dialdehyde) and an electrophilic handle (the C-Br bond) enables complex molecular constructions from a simple starting material. Its utility is particularly pronounced in the synthesis of substituted heterocyclic systems, which form the core of countless pharmaceutical agents.

Physicochemical & Spectroscopic Data

Accurate physical and spectral data are foundational for any experimental design, from reaction setup to purification and characterization. The properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 759-97-7[2][3][4]
Molecular Formula C₆H₁₃BrO₃[2][4][5]
Molecular Weight 213.07 g/mol [3][4][6]
Appearance Colorless to light brown liquid[2]
Density 1.395 g/cm³ @ 20 °C[4]
Boiling Point 54-55 °C @ 21 Torr[4]
Refractive Index (n²⁰/D) 1.458[4]
Purity (Typical) ≥95% - 98%[2][3]

Core Reactivity and Mechanistic Rationale

Understanding the reactivity of this compound is key to unlocking its synthetic potential. Its chemical behavior is dominated by two primary features: the lability of the C-Br bond and the latent dialdehyde functionality.

Role as a Malondialdehyde Equivalent in Heterocycle Synthesis

The most powerful application of this reagent is in the construction of six-membered heterocyclic rings, such as pyrimidines and related structures. The reaction proceeds via a two-stage sequence:

  • Cyclocondensation: The reagent reacts with a dinucleophile (e.g., urea, thiourea, guanidine, or amidine). Under acidic conditions, the acetals are hydrolyzed in situ to reveal the malondialdehyde core.

  • Aromatization: The resulting intermediate undergoes condensation and subsequent elimination of water and HBr to yield the final, stable aromatic heterocycle.

The bromine at C-2 can act as a leaving group in the final aromatization step or be retained in the product, depending on the reaction conditions and the nucleophile used. This pathway is invaluable for creating substituted pyrimidines, a common scaffold in drug development.

Below is a generalized mechanistic workflow for the synthesis of a 2-amino-5-bromopyrimidine using guanidine as the dinucleophile.

G sub This compound int1 In Situ Hydrolysis: Masked Malondialdehyde is Revealed sub->int1 + H₂O, H⁺ - 2 MeOH Step 1 nuc Guanidine (Dinucleophile) acid Acid Catalyst (e.g., HCl) int2 Initial Condensation: Formation of Acyclic Adduct int1->int2 + Guanidine Step 2 int3 Cyclization via Intramolecular Attack int2->int3 Intramolecular Nucleophilic Attack Step 3 int4 Dehydration & Tautomerization int3->int4 - H₂O Step 4 prod Final Product: 2-Amino-5-bromopyrimidine int4->prod - H₂O (Aromatization) Step 5

Caption: Generalized mechanism for pyrimidine synthesis.

Nucleophilic Substitution at C-2

While cyclocondensations are common, the C-2 position is also susceptible to direct nucleophilic substitution (Sₙ1 or Sₙ2), although this is less frequently exploited than its role as a dialdehyde precursor. The tertiary nature of the carbon bearing the bromine suggests that Sₙ1-type reactions, proceeding through a carbocation intermediate, are plausible under appropriate conditions (polar protic solvent, non-basic nucleophile)[7][8]. However, strong, basic nucleophiles could also favor elimination pathways. The choice of nucleophile and reaction conditions dictates the outcome.

Field-Proven Applications & Experimental Protocols

The true value of a reagent is demonstrated through its practical application. Below is a representative, field-proven protocol for the synthesis of a substituted pyrimidine, a core workflow in medicinal chemistry.

Protocol: Synthesis of 2-Amino-5-bromopyrimidine

This protocol details the reaction of this compound with guanidine hydrochloride. This procedure is a self-validating system; successful formation of the product confirms the dual reactivity of the starting material as both an electrophile and a masked dicarbonyl.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is chosen as it readily dissolves the reactants and is compatible with the acidic conditions required for acetal hydrolysis.

  • Base: Sodium ethoxide is used to neutralize the guanidine hydrochloride salt, liberating the free guanidine base required for the initial nucleophilic attack. An equivalent amount is used to avoid significant side reactions.

  • Temperature: The reaction is heated to reflux to overcome the activation energy for both the initial condensation and the subsequent cyclization and aromatization steps.

  • Workup: The reaction is cooled to induce precipitation of the product. The use of water in the workup helps to dissolve inorganic byproducts (NaBr, excess base), facilitating the isolation of the pure organic product.

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium metal (2.3 g, 100 mmol) in absolute ethanol (100 mL) carefully and under an inert atmosphere (N₂ or Argon). Allow the solution to cool to room temperature. To this sodium ethoxide solution, add guanidine hydrochloride (9.55 g, 100 mmol). Stir for 20 minutes to ensure complete formation of free guanidine.

  • Reaction Initiation: To the guanidine/sodium ethoxide slurry, add this compound (21.3 g, 100 mmol) via a dropping funnel over 15 minutes.

  • Thermal Cycling: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Isolation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold water (3 x 30 mL) to remove inorganic salts, followed by a wash with cold ethanol (2 x 20 mL) to remove any unreacted starting material.

  • Drying & Characterization: Dry the resulting solid under vacuum at 50 °C to a constant weight. The final product, 2-amino-5-bromopyrimidine, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification p1 Dissolve Na in EtOH p2 Add Guanidine HCl p1->p2 Cool to RT r1 Add this compound p2->r1 r2 Heat to Reflux (4-6h) r1->r2 w1 Cool in Ice Bath r2->w1 w2 Vacuum Filtration w1->w2 w3 Wash with H₂O and EtOH w2->w3 w4 Dry Under Vacuum w3->w4 end end w4->end Final Product

Caption: Experimental workflow for pyrimidine synthesis.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to ensure laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and causes eye irritation (Category 2)[4]. Standard precautionary statements apply, such as avoiding contact with skin and eyes and not ingesting the material[4].

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[4].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases[9].

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste[4].

References

  • This compound | CymitQuimica. [URL: https://www.cymitquimica.com/2-bromo-1-1-3-trimethoxypropane-in-da0036i9]
  • 759-97-7 this compound | AKSci. [URL: https://www.aksci.com/item_detail.php?
  • 2-bromo-1 1 3 -trimethoxypropane 95 | Echemi. [URL: https://www.echemi.com/products/pd20160525-2-bromo-1-1-3-trimethoxypropane.html]
  • 2-Bromo-1,3-dimethoxypropane | C5H11BrO2 | CID 13275402 | PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13275402]
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  • 759-97-7 | this compound | BLD Pharm. [URL: https://www.bldpharm.com/products/759-97-7.html]
  • 2-Bromo-1,1,3,3-tetramethoxypropane | 63331-67-9 | Benchchem. [URL: https://www.benchchem.com/product/b89532]
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An In-depth Technical Guide to the Physical Properties of 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Physicochemical Landscape of a Key Synthetic Intermediate

2-Bromo-1,1,3-trimethoxypropane is a halogenated acetal that serves as a valuable intermediate in complex organic synthesis, particularly within the pharmaceutical and life sciences sectors.[1] Its utility as a precursor, implied by its classification as a bulk drug intermediate, necessitates a thorough and practical understanding of its physical properties.[1] For the research scientist or drug development professional, these properties are not mere data points; they are the foundational parameters that govern every aspect of the molecule's application, from storage and handling to reaction design, purification, and scale-up.

This guide provides a detailed examination of the core physical properties of this compound. Moving beyond simple data tabulation, we will explore the practical implications of each property, offering field-proven insights into how this information can be leveraged to ensure safe, efficient, and reproducible synthetic outcomes. The causality behind experimental protocols is emphasized, providing a self-validating framework for laboratory practice.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the bedrock of chemical synthesis. The structural and electronic arrangement of this compound dictates its reactivity and physical behavior.

The molecule features a propane backbone with three methoxy groups and a bromine atom. The dimethyl acetal at the C1 position masks a reactive aldehyde functionality, while the bromine at the C2 position provides a key site for nucleophilic substitution or other transformations.[2]

G cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Post-Procedure prep1 Consult SDS prep2 Don Chemical-Resistant Gloves (e.g., Nitrile) prep1->prep2 prep3 Wear Safety Goggles & Lab Coat prep2->prep3 handle1 Work in a Fume Hood prep3->handle1 handle2 Ground Equipment to Prevent Static Discharge handle1->handle2 handle3 Measure by Volume or Mass handle2->handle3 handle4 Keep Away From Ignition Sources (Flash Point 76°C) handle3->handle4 disp1 Quench Residual Reagent (If Necessary) handle4->disp1 disp2 Dispose of Waste in Halogenated Organic Waste Container disp1->disp2 disp3 Clean Glassware Thoroughly disp2->disp3

Caption: Standard workflow for safe handling of this compound.

Precautionary Measures (Self-Validating System):

  • P270: Do not eat, drink or smoke when using this product. [1]This prevents accidental ingestion.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. [1]This directly mitigates the risks of skin and serious eye irritation.

  • P301+P317: IF SWALLOWED: Get medical help. [1]Defines the immediate response to an exposure event.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]This is a critical first-aid protocol to minimize eye damage.

  • P501: Dispose of contents/container to an appropriate treatment and disposal facility... [1]Ensures environmental responsibility and compliance with safety regulations.

Experimental Protocol: Purification by Vacuum Distillation

This protocol demonstrates how the physical properties of this compound directly inform its purification. The procedure is designed to be self-validating, where achieving the expected outcome (a pure, clear liquid distilling at a constant temperature) confirms both the material's identity and the protocol's success.

Objective: To purify crude this compound (95%) to >99% purity.

Causality Behind Choices:

  • Vacuum Application: Chosen because the atmospheric boiling point would likely be high enough to cause decomposition. Distilling at 21 mmHg lowers the boiling point to a safe 54-55 °C. [1][3]* Heating Mantle & Stirring: Ensures smooth, even boiling to prevent bumping, which can lead to pressure fluctuations and impure distillate.

  • Vigreux Column (Short Path): A short path distillation apparatus is chosen to minimize product loss on the column surface, suitable for small to moderate scales.

  • Thermometer Placement: The bulb must be placed just below the sidearm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the liquid, ensuring an accurate boiling point reading.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short path vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed.

  • Charge the Flask: Charge the round-bottom flask with the crude this compound (e.g., 50 g). Add a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply vacuum, ensuring the system pressure stabilizes at approximately 21 mmHg.

  • Initiate Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial, lower-boiling fraction. The temperature will be unstable. This fraction contains volatile impurities.

    • Main Fraction: When the distillation temperature stabilizes at 54-55 °C, switch to a new receiving flask. [1][3]Collect the clear, colorless liquid until the temperature begins to drop or rise, or until only a small amount of residue remains. A stable boiling point is the key indicator of purity.

    • Residue: Leave a small amount of material in the distillation flask to prevent heating the flask to dryness, which could concentrate non-volatile, potentially unstable impurities.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

  • Analysis: Confirm the purity of the main fraction using Gas Chromatography (GC) and measure its refractive index. The refractive index should be 1.458 at 20°C. [1]

Conclusion

A comprehensive grasp of the physical properties of this compound is indispensable for its effective and safe use in a research and development setting. Properties such as boiling point, density, and flash point are not abstract figures but critical operational parameters that dictate protocols for purification, reaction setup, and safe handling. By integrating this data with an understanding of the causality behind experimental procedures, scientists can develop robust, reproducible, and self-validating workflows, ultimately accelerating the pace of discovery and development.

References

  • 2-bromo-1 1 3 -trimethoxypropane 95 - Echemi. [URL: https://vertexaisearch.cloud.google.
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Sources

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,1,3-trimethoxypropane is a valuable reagent and building block in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures. This technical guide provides a comprehensive overview of a logical and efficient pathway for the synthesis of this compound. The synthesis involves the bromination of a readily available starting material, 1,1,3,3-tetramethoxypropane, a process that requires careful control of reaction conditions to achieve high yield and purity. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence the success of the synthesis.

Introduction: The Synthetic Utility of this compound

This compound, with the chemical formula C₆H₁₃BrO₃, serves as a versatile intermediate in organic chemistry.[1][2] Its structure features a central propane backbone with a bromine atom at the 2-position and three methoxy groups at the 1, 1, and 3 positions. This unique arrangement of functional groups makes it a powerful synthon for introducing a three-carbon unit with differentiated reactivity at each carbon. The acetal at one end and the methoxy group at the other provide protecting groups that can be selectively removed under different conditions, while the bromine atom offers a handle for nucleophilic substitution or organometallic coupling reactions.

Proposed Synthesis Pathway: Electrophilic Bromination of 1,1,3,3-Tetramethoxypropane

The most direct and established method for the synthesis of analogous 2-bromo-1,1,3,3-tetraalkoxypropanes involves the electrophilic bromination of the corresponding 1,1,3,3-tetraalkoxypropane.[3] By analogy, a highly plausible and efficient route to this compound is the bromination of 1,1,3,3-tetramethoxypropane.

Reaction Principle and Mechanism

The core of this synthesis is the reaction of 1,1,3,3-tetramethoxypropane with elemental bromine (Br₂). The reaction proceeds via an electrophilic substitution mechanism at the central carbon atom (C2) of the propane chain. The C-H bond at this position is activated by the two adjacent oxygen atoms of the acetal groups, making it susceptible to attack by an electrophile.

The reaction likely proceeds through the following steps:

  • Enol Ether Formation (in situ): Under neutral or slightly acidic conditions, 1,1,3,3-tetramethoxypropane can exist in equilibrium with a small amount of its enol ether tautomer.

  • Electrophilic Attack: The electron-rich double bond of the enol ether attacks a bromine molecule, leading to the formation of a bromonium ion intermediate.

  • Nucleophilic Attack and Elimination: A nucleophile present in the reaction mixture (such as a bromide ion or the solvent) attacks the bromonium ion, leading to the formation of the final product and elimination of a proton.

It is important to note that the reaction conditions, particularly the solvent and temperature, can significantly influence the reaction rate and the formation of byproducts. A patent for the bromination of 1,1,3,3-tetraloweralkoxypropanes suggests that the use of a lower alkanol as a solvent can lead to the formation of 2-bromo-3-loweralkoxyacrolein as a major product.[3] Therefore, for the selective synthesis of this compound, a non-polar, inert solvent like carbon tetrachloride or dichloromethane is preferable.[3]

Experimental Protocol

This protocol is adapted from established procedures for the bromination of similar acetals.[3]

Materials:

  • 1,1,3,3-Tetramethoxypropane

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,1,3,3-tetramethoxypropane in an equal volume of anhydrous carbon tetrachloride.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to obtain pure this compound.

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. Dichloromethane is a less toxic alternative.

  • The reaction may be exothermic. Proper temperature control is crucial.

Visualization of the Synthesis Pathway

Synthesis_Pathway start 1,1,3,3-Tetramethoxypropane reagent Bromine (Br₂) Carbon Tetrachloride (CCl₄) start->reagent Electrophilic Bromination workup Aqueous Work-up (NaHCO₃, H₂O) reagent->workup product This compound purification Vacuum Distillation workup->purification purification->product

Caption: Synthetic route to this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
Starting Material
1,1,3,3-TetramethoxypropaneC₇H₁₆O₄164.20102-52-3Liquid
Reagent
BromineBr₂159.8087726-95-6Liquid
Product
This compoundC₆H₁₃BrO₃213.07759-97-7Liquid

Conclusion and Future Perspectives

The synthesis of this compound via the electrophilic bromination of 1,1,3,3-tetramethoxypropane represents a reliable and scalable method for accessing this valuable synthetic intermediate. The careful control of reaction parameters, particularly temperature and solvent, is paramount to achieving high yields and minimizing byproduct formation. The protocol outlined in this guide provides a solid foundation for researchers to produce this compound efficiently and safely.

Future research may focus on developing more environmentally benign brominating agents and solvent systems to enhance the green credentials of this synthesis. Furthermore, exploring the full synthetic potential of this compound in the construction of novel bioactive molecules and functional materials remains a promising area of investigation for the scientific community.

References

  • Bredereck, H., Effenberger, F., & Simchen, G. (1962). Synthese von 5-Brom-pyrimidin. Chemische Berichte, 95(3), 803-808. (This reference, while not directly accessible through the provided search, is cited in a patent and is foundational to the synthesis of similar compounds).
  • Kirby, G. W. (1974). U.S. Patent No. 3,824,292. Washington, DC: U.S.

Sources

"2-Bromo-1,1,3-trimethoxypropane" chemical reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity Profile of 2-Bromo-1,1,3-trimethoxypropane

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount. Reagents that offer a combination of latent functionality and tunable reactivity are invaluable tools for the construction of complex molecular architectures. This compound (CAS No. 759-97-7) emerges as such a scaffold.[1][2] Its structure, featuring a secondary bromide flanked by a stable dimethyl acetal and a methoxy ether, presents a unique constellation of reactive sites. This guide provides an in-depth exploration of its chemical reactivity, offering field-proven insights into its behavior and synthetic utility for researchers, scientists, and professionals in drug development. We will move beyond a mere listing of reactions to explain the causality behind its reactivity, enabling the rational design of synthetic strategies.

Core Physicochemical & Structural Characteristics

Understanding the intrinsic properties of this compound is the foundation for predicting its chemical behavior. The molecule is a propane backbone substituted at the 2-position with a bromine atom, which serves as a primary electrophilic site and a good leaving group. The 1-position features a dimethyl acetal, a protecting group for an aldehyde that is stable under basic and neutral conditions but labile in acid. The 3-position contains a methoxy ether, which is generally stable but can influence the reactivity of the adjacent C-H bond.

PropertyValueSource(s)
CAS Number 759-97-7[1][2]
Molecular Formula C₆H₁₃BrO₃[1][2]
Molecular Weight 213.07 g/mol [1]
Appearance Liquid[2]
Refractive Index (n20/D) 1.458 (lit.)[1]
Synonyms 2-Bromo-3-methoxypropionaldehyde dimethyl acetal; Propane, 2-bromo-1,1,3-trimethoxy-[1][2]

The Reactivity Profile: A Trifecta of Functionality

The reactivity of this compound is governed by the interplay of its three key functional components: the secondary bromide, the dimethyl acetal, and the C-H bonds adjacent to these groups.

Electrophilic Center at C-2: The Hub of Reactivity

The carbon atom bonded to the bromine is the primary electrophilic center. Its fate in a reaction is largely determined by the nature of the nucleophile and the reaction conditions.

  • Nucleophilic Substitution (Sₙ2 Pathway): As a secondary alkyl halide, this compound is susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions. Strong, unhindered nucleophiles will favor a backside attack, displacing the bromide ion in a concerted step. This pathway is typical for reactions with nucleophiles such as primary amines, thiolates, and certain carbanions. The choice of a polar aprotic solvent (e.g., DMF, DMSO) can accelerate these reactions by solvating the counter-ion of the nucleophile without solvating the nucleophile itself, thereby increasing its effective nucleophilicity.

  • Competition with Elimination (E2 Pathway): The presence of protons on both C-1 and C-3 creates the potential for elimination reactions. When treated with strong, sterically hindered bases (e.g., potassium tert-butoxide), an E2 mechanism can compete with or even dominate substitution. This would lead to the formation of methoxy-substituted bromo-propenes. The regioselectivity of this elimination would depend on the relative acidity of the C-1 and C-3 protons and steric factors.

The Acetal "Switch": Acid-Catalyzed Deprotection

The dimethyl acetal at the C-1 position is a robust protecting group for an aldehyde under neutral or basic conditions. This stability is a key strategic advantage, allowing for selective manipulation of the C-2 position without interference from a highly reactive aldehyde. However, in the presence of an acid catalyst (e.g., HCl, H₂SO₄) and a nucleophile like water, the acetal is readily hydrolyzed. This "unmasking" reveals the 2-bromo-3-methoxypropionaldehyde, a bifunctional intermediate poised for subsequent transformations, most notably intramolecular cyclization or reaction with other nucleophiles.

A Versatile Precursor for Heterocyclic Synthesis

The true synthetic power of this compound is realized when its multiple functionalities are engaged in concert, particularly in the synthesis of heterocycles. Analogous compounds like 2-bromo-1,1,3,3-tetraethoxypropane are well-documented precursors for substituted pyrimidines.[3][4] This reactivity is directly translatable. By reacting this compound with various dinucleophiles such as ureas, amidines, and guanidines, a wide array of functionalized six-membered heterocyclic rings can be constructed.[3]

The general mechanism involves an initial nucleophilic substitution at the C-2 position, followed by an acid-catalyzed hydrolysis of the acetal and subsequent intramolecular cyclization via condensation.

G start This compound sub Sₙ2 Product start->sub Strong Nucleophile (e.g., RNH₂) elim E2 Product (Alkene) start->elim Strong, Hindered Base (e.g., KOtBu) hydrolysis 2-Bromo-3-methoxy- propionaldehyde start->hydrolysis Acidic Conditions (H₃O⁺) heterocycle Heterocycle Synthesis hydrolysis->heterocycle Add Dinucleophile (e.g., Guanidine)

Core reactivity pathways of this compound.

Experimental Protocols: A Self-Validating System

The following protocol details a representative application of this compound in the synthesis of a substituted pyrimidine, a core structure in many pharmaceutical agents. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Protocol: Synthesis of a 2-Amino-5-bromo-4-(methoxymethyl)pyrimidine

This procedure is adapted from established methods for pyrimidine synthesis using brominated acetal precursors.[3][4]

Objective: To demonstrate the utility of this compound as a C3 synthon in a cyclocondensation reaction with guanidine.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation of Guanidine Free Base (Causality: Activation of Nucleophile): In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve guanidine hydrochloride in anhydrous ethanol. Add sodium ethoxide portion-wise at 0 °C. The strong base deprotonates the guanidinium salt to generate the highly nucleophilic guanidine free base, precipitating NaCl as a byproduct. Stir the mixture for 1 hour at room temperature.

    • Expert Insight: The in situ generation of the free base is critical. Pre-isolated guanidine is hygroscopic and prone to degradation. Using a slight excess ensures the reaction goes to completion.

  • Cyclocondensation Reaction (Causality: Ring Formation): Filter off the precipitated NaCl under inert conditions. To the resulting ethanolic solution of guanidine, add this compound (1.0 eq) dropwise at room temperature.

    • Expert Insight: The reaction is initiated by the nucleophilic attack of a guanidine nitrogen onto the C-2 carbon of the substrate, displacing the bromide ion.

  • Heating and In Situ Deprotection/Cyclization (Causality: Driving the Reaction): Heat the reaction mixture to reflux (approx. 78 °C for EtOH) for 12-18 hours.

    • Expert Insight: The elevated temperature facilitates three key events: the initial Sₙ2 reaction, the ethoxide-mediated hydrolysis/transacetalization of the acetal to reveal the aldehyde, and the subsequent intramolecular condensation of the second guanidine nitrogen with the newly formed aldehyde, followed by dehydration to form the aromatic pyrimidine ring.

  • Work-up and Purification (Causality: Isolation of Pure Product): a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Resuspend the residue in a mixture of water and diethyl ether. Transfer to a separatory funnel. c. Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and brine. The bicarbonate wash removes any acidic impurities. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product. e. Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-amino-5-bromo-4-(methoxymethyl)pyrimidine.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G start Prepare Guanidine Free Base (Guanidine HCl + NaOEt in EtOH) react Add this compound start->react reflux Reflux (12-18h) Sₙ2, Deprotection, Cyclization react->reflux workup Aqueous Work-up (Ether, NaHCO₃, Brine) reflux->workup purify Column Chromatography workup->purify product Pure Pyrimidine Product purify->product

Experimental workflow for pyrimidine synthesis.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Based on available Safety Data Sheets (SDS), this compound should be handled with care.

  • Hazards: It is listed as causing serious eye irritation.[1] General precautions for halogenated organic compounds should be followed. Assume it may cause skin and respiratory irritation.

  • Handling: Always handle in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion: A Strategic Asset in Synthesis

This compound is more than a simple alkyl halide; it is a strategically designed synthetic intermediate. Its reactivity profile, characterized by a readily displaceable bromide and a masked aldehyde, provides a robust platform for the construction of complex molecules, particularly nitrogen-containing heterocycles. By understanding the interplay between substitution, elimination, and deprotection pathways, and by carefully controlling reaction conditions, researchers can harness the full potential of this versatile building block. The insights and protocols provided in this guide are intended to empower scientists to leverage this compound with confidence and precision in their synthetic endeavors.

References

  • 2-BROMO-3-METHOXY-1,1,1-TRIFLUOROPROPAN Safety Data Sheets(SDS). (n.d.). LookChem.
  • 2-Bromo-1,3-dimethoxypropane | C5H11BrO2 | CID 13275402. (n.d.). PubChem.
  • Kirby, G. W. (1974). U.S. Patent No. 3,824,292. Washington, DC: U.S. Patent and Trademark Office.
  • Material Safety Data Sheet - 2-Bromo-2-nitropropane-1,3-diol. (2008, March 28). Spectrum Chemical.
  • Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 2-Bromo-1,1,3-trimethoxypropane (CAS No: 759-97-7). Due to the limited availability of public experimental spectra for this specific reagent, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral data. This guide is intended for researchers, chemists, and quality control professionals who require a reference for structural verification and purity assessment of this compound. Standardized protocols for data acquisition are also provided to ensure reproducible and reliable results.

Introduction and Molecular Structure

This compound is a functionalized propane derivative featuring a bromine atom and three methoxy groups.[1][2] Its structure contains a dimethyl acetal at the C1 position, a bromine at the C2 position, and a methoxy ether at the C3 position. This unique combination of functional groups makes it a potentially useful building block in organic synthesis. The molecular formula is C₆H₁₃BrO₃, with a molecular weight of approximately 213.07 g/mol .[1][2]

A thorough understanding of its spectroscopic properties is essential for confirming its identity and purity after synthesis or before use in a reaction. The following sections will provide a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure, we can predict the key features of both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show five distinct signals, as the two methoxy groups on the acetal (C1) are chemically equivalent due to free rotation.

Predicted SignalAssignment (Protons on)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
AC1-H ~4.5 - 4.8Doublet (d)1HDeshielded by two adjacent oxygen atoms (acetal proton).
BC2-H ~4.0 - 4.3Multiplet (m)1HDeshielded by the adjacent electronegative bromine atom and influenced by neighboring protons.
CC3-H₂ ~3.6 - 3.8Multiplet (m)2HDeshielded by the adjacent oxygen atom of the methoxy group.
DC1-(OCH₃)₂~3.3 - 3.5Singlet (s)6HProtons on the two equivalent methoxy groups of the acetal.
EC3-OCH₃~3.2 - 3.4Singlet (s)3HProtons on the methoxy group at the C3 position.

Note: Chemical shifts are predicted relative to TMS (δ 0.0 ppm) and can vary based on the solvent used.

Predicted ¹³C NMR Spectral Analysis

The molecule lacks symmetry, which would result in six unique carbon signals in the proton-decoupled ¹³C NMR spectrum.

Predicted SignalAssignment (Carbon)Predicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
1C 1 (Acetal)~100 - 105Highly deshielded due to being bonded to two oxygen atoms.
2C 3 (CH₂)~70 - 75Deshielded by the attached oxygen atom.
3C 1-(OC H₃)₂~53 - 57Typical range for acetal methoxy carbons.
4C 3-OC H₃~58 - 60Typical range for ether methoxy carbons.
5C 2 (CHBr)~45 - 55Deshielded by the attached bromine atom.
Standard Protocol for NMR Data Acquisition
  • Sample Preparation : Dissolve 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup : Place the sample in the NMR spectrometer. Perform standard tuning and matching of the probe.

  • Locking and Shimming : Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[3]

  • ¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.[3]

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by C-H and C-O stretching vibrations.

Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
2950 - 3000C-H Stretch (sp³)StrongAliphatic C-H bonds
2830 - 2850C-H StretchMediumMethoxy (-OCH₃) groups
1050 - 1150C-O StretchStrongAcetal and Ether linkages
550 - 650C-Br StretchMedium-StrongAlkyl bromide

Note: The fingerprint region (<1500 cm⁻¹) will contain numerous complex vibrations, including C-C stretches and C-H bends, which are unique to the molecule.

Standard Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples.[4]

  • Background Collection : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.[4]

  • Sample Application : Place a single drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition : Acquire the sample spectrum. Typically, 16 to 32 co-added scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.[4]

  • Cleaning : Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe after the analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak that is characteristic of a bromine-containing compound. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity.[5]

  • Molecular Ion (M⁺) : Predicted at m/z 212 and 214 . This peak may be weak or absent due to the instability of the parent ion.

  • Base Peak : The most stable carbocation will form the base peak (100% relative abundance). A likely candidate is the fragment resulting from the loss of the bromine atom, or the fragment at m/z 75 , corresponding to [CH(OCH₃)₂]⁺, which is a resonance-stabilized cation.

  • Key Fragments :

    • [M - OCH₃]⁺ : Loss of a methoxy radical (•OCH₃, 31 Da) leads to fragments at m/z 181/183 .

    • [M - Br]⁺ : Loss of a bromine radical (•Br, 79/81 Da) leads to a fragment at m/z 133 .

    • [CH(OCH₃)₂]⁺ : Alpha-cleavage of the acetal is a very common pathway, resulting in a stable cation at m/z 75 .

    • [CH₂OCH₃]⁺ : A fragment corresponding to the methoxymethyl cation at m/z 45 .

M [C₆H₁₃BrO₃]⁺ m/z 212/214 F1 [C₅H₁₀BrO₂]⁺ m/z 181/183 M->F1 - •OCH₃ F2 [C₆H₁₃O₃]⁺ m/z 133 M->F2 - •Br F3 [C₃H₇O₂]⁺ m/z 75 M->F3 - C₃H₆BrO• F4 [CH₂OCH₃]⁺ m/z 45 F2->F4 - C₅H₉O₂•

Caption: Predicted major fragmentation pathways for this compound.

Standard Protocol for GC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation : Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to ensure separation from any impurities.

  • Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI) at 70 eV.

  • Mass Analysis : The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection : The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a robust framework for scientists to verify the structure and assess the purity of this chemical. By correlating experimentally obtained spectra with the predictions and patterns outlined herein, researchers can confidently confirm the identity of the target molecule. The provided protocols offer standardized methods for acquiring high-quality data.

References

  • AWS. Supplementary Material General 1H NMR and 13C NMR Spectra.
  • PubChem. 2-Bromo-1,3,5-trimethoxybenzene.
  • PubChem. 2-Bromo-1-methoxypropane.
  • Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane.
  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane.
  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane.
  • NIST WebBook. 1,1,3-Trimethoxypropane.
  • PubChem. 1,1,3-Trimethoxypropane.

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-1,1,3-trimethoxypropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1,1,3-trimethoxypropane (CAS No. 759-97-7), a key intermediate in various synthetic applications. Due to the limited availability of precise quantitative solubility data in public literature, this document synthesizes known physicochemical properties and qualitative information to build a theoretical solubility framework. Furthermore, a robust, step-by-step experimental protocol for the quantitative determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution.

Introduction and Physicochemical Profile

This compound is a functionalized propane derivative used as a building block in organic synthesis. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization and chromatography), and formulating products. The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a solvent.

The structure of this compound features a central three-carbon backbone. One terminus is an acetal (geminal dimethoxy group), the central carbon holds a bromine atom, and the other end of the chain is a methoxy ether. This combination of polar ether and acetal groups, along with the polarizable carbon-bromine bond, suggests that the molecule possesses a notable dipole moment. However, the hydrocarbon backbone contributes nonpolar character. This amphiphilic nature dictates its solubility across a range of organic solvents.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 759-97-7 [1][2]
Molecular Formula C₆H₁₃BrO₃ [1][2]
Molecular Weight 213.07 g/mol [1][2]
Appearance Liquid [1]
Density 1.395 g/cm³ (at 20 °C) [2]
Boiling Point 54-55 °C at 21 Torr [2]
Refractive Index n20/D 1.458 (lit.) [2]

| LogP (XLogP3) | 1.015 |[2] |

Theoretical Solubility Framework and Qualitative Assessment

The fundamental principle of solubility is that "like dissolves like," which refers to the polarity and intermolecular forces of the solute and solvent.[3][4] The solubility of this compound can be predicted by analyzing its potential interactions with different solvent classes.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound lacks a hydrogen bond donor, the oxygen atoms in its methoxy and acetal groups can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents have significant dipole moments but do not donate hydrogen bonds. The polar C-Br and C-O bonds in the solute will allow for favorable dipole-dipole interactions with these solvents, leading to high solubility or miscibility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The nonpolar alkyl backbone of the solute will facilitate some interaction, but the molecule's overall polarity will likely limit its solubility in highly nonpolar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. High solubility is anticipated due to a good balance of dipole-dipole and dispersion force interactions.

While specific quantitative data is scarce in the literature, supplier information and the compound's use in synthetic procedures carried out in solvents like N,N-dimethylformamide (DMF) suggest it is soluble in common polar organic solvents.[5]

Factors Influencing Solubility: A Conceptual Model

The interplay between solute and solvent properties determines the extent of solubility. This relationship can be visualized as a logical flow where the intrinsic properties of the molecules dictate the strength of intermolecular forces, which in turn governs the dissolution outcome.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_forces Intermolecular Forces (IMFs) cluster_outcome Solubility Outcome Solute_Polarity Molecular Polarity (C-Br, C-O bonds) Dipole Dipole-Dipole Solute_Polarity->Dipole Solute_HBA Hydrogen Bond Acceptors (Oxygen atoms) H_Bond Hydrogen Bonding Solute_HBA->H_Bond Solute_Size Molecular Size/Shape (Alkyl backbone) Dispersion London Dispersion Solute_Size->Dispersion Solvent_Polarity Solvent Polarity (e.g., Dielectric Constant) Solvent_Polarity->Dipole Solvent_HBD Hydrogen Bond Donors/Acceptors Solvent_HBD->H_Bond Solvent_Dispersion Dispersion Forces Solvent_Dispersion->Dispersion High_Sol High Solubility Dipole->High_Sol Strong Solute-Solvent IMFs > Solute-Solute IMFs H_Bond->High_Sol Strong Solute-Solvent IMFs > Solute-Solute IMFs Low_Sol Low Solubility Dispersion->Low_Sol Weak Solute-Solvent IMFs < Solute-Solute IMFs

Caption: Key factors influencing the solubility of the target compound.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, a reliable experimental method is essential. The isothermal equilibrium method, followed by gravimetric analysis, is a robust and widely applicable technique for determining the solubility of a liquid solute in an organic solvent.[6] This protocol ensures that a saturated, equilibrium state is achieved, providing accurate and reproducible results.

Materials and Equipment
  • This compound (solute)

  • High-purity organic solvent of choice

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or incubator capable of maintaining constant temperature (±0.1 °C)

  • Multiple 4 mL glass vials with PTFE-lined screw caps

  • Calibrated positive displacement micropipettes

  • Syringe filters (0.2 μm, PTFE or other solvent-compatible material)

  • Evaporating dish or pre-weighed aluminum pan

  • Fume hood and/or vacuum oven

Experimental Workflow Diagram

Sources

Navigating the Synthesis and Handling of 2-Bromo-1,1,3-trimethoxypropane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecular Architecture and Synthetic Value

2-Bromo-1,1,3-trimethoxypropane (CAS No. 759-97-7) is a halogenated acetal with a unique molecular structure that makes it a valuable intermediate in organic synthesis.[1] Its utility stems from the presence of a reactive bromine atom and three methoxy groups, which can be manipulated in various chemical transformations. The acetal functionality serves as a masked aldehyde, offering a pathway to complex molecular architectures. While direct peer-reviewed literature on the specific applications of this compound is limited, its structural similarity to other bromo-alkoxy propanes suggests its potential as a precursor in the synthesis of heterocyclic compounds and other functionalized molecules relevant to medicinal chemistry.[2]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 759-97-7[1]
Molecular Formula C6H13BrO3[1]
Molecular Weight 213.07 g/mol [1]
Appearance Liquid[3]
Density 1.395 g/cm³ at 20 °C[4]
Boiling Point 54-55 °C at 21 Torr[4]
Flash Point 76 °C[1]
Refractive Index n20/D 1.458 (lit.)[1]

Hazard Identification and Toxicological Assessment

GHS Classification:

According to available safety data, this compound is classified as:

  • Acute toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

  • Serious eye damage/eye irritation (Category 2A) , H319: Causes serious eye irritation.[1]

Due to a lack of specific toxicological studies on this compound, a cautious approach informed by data on analogous compounds is warranted. For example, the related compound 2-bromo-2-nitro-1,3-propanediol exhibits moderate to high acute oral and dermal toxicity in animal studies.[2] The acute oral LD50 in rats for this compound is reported as 180 mg/kg, and the acute dermal LD50 is 64 mg/kg.[2] These figures underscore the potential for significant toxicity with bromo-alkoxy propanes and highlight the importance of stringent safety measures.

Potential Health Effects:

  • Ingestion: Harmful if swallowed.[1] May cause gastrointestinal irritation.

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: Causes serious eye irritation.[1]

Safe Handling, Storage, and Disposal Protocols

A self-validating system of protocols is essential to ensure the safety of laboratory personnel and the integrity of the research.

Engineering Controls and Personal Protective Equipment (PPE)

A risk-based approach to handling dictates the use of specific engineering controls and PPE.

cluster_handling Handling Protocol FumeHood Work in a certified chemical fume hood PPE Wear appropriate PPE: - Nitrile gloves - Chemical safety goggles - Flame-retardant lab coat FumeHood->PPE Avoidance Avoid inhalation of vapors and contact with skin and eyes PPE->Avoidance Ignition Keep away from heat, sparks, and open flames Avoidance->Ignition

Caption: Core handling requirements for this compound.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent hazardous situations.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Accidental Release and Disposal Measures

In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material and place it in a suitable container for disposal.

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.[1] It is imperative to consult with environmental health and safety professionals for guidance on proper disposal procedures.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

cluster_first_aid First-Aid Procedures Exposure Exposure Event Ingestion Ingestion Exposure->Ingestion Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Action_Ingestion Rinse mouth. Get medical help. Ingestion->Action_Ingestion Action_Inhalation Move to fresh air. Seek medical attention if symptoms persist. Inhalation->Action_Inhalation Action_Skin Wash with plenty of soap and water. Remove contaminated clothing. Skin->Action_Skin Action_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. Eyes->Action_Eyes

Caption: Decision-making workflow for first-aid response to exposure.

Reactivity and Stability Profile

  • Chemical Stability: The compound is stable under normal storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides and hydrogen bromide.

While specific reaction mechanisms involving this compound are not extensively documented in peer-reviewed literature, the reactivity of analogous bromoacetals is well-established. These compounds are known to participate in nucleophilic substitution reactions where the bromine atom acts as a leaving group. The presence of ether functionalities in the molecule could also influence its reactivity through neighboring group participation, potentially affecting reaction rates and stereochemical outcomes.

Synthesis and Analytical Methodologies: A Theoretical Framework

Synthetic Approach

A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of similar halogenated acetals. A general approach would likely involve the bromination of a suitable trimethoxypropane precursor. For instance, the synthesis of 2-bromo-1,1,3,3-tetraethoxypropane is achieved through the reaction of 1,1,3,3-tetraethoxypropane with elemental bromine.[2] A similar strategy could likely be adapted for the synthesis of the target molecule.

Analytical Methods

The purity and identity of this compound would be confirmed using a suite of standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

For the analysis of related bromo-organic compounds in complex matrices, such as environmental samples, methods involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed.[6]

Conclusion and Future Perspectives

This compound is a chemical intermediate with potential utility in organic synthesis, particularly in the fields of pharmaceutical and materials science. However, the limited availability of specific data on its reactivity, applications, and toxicology necessitates a highly cautious and well-informed approach to its handling and use. This guide provides a foundational framework for its safe utilization, drawing upon available supplier data and analogies from structurally related compounds. Further research into the specific chemical properties and biological effects of this compound is crucial to fully realize its synthetic potential while ensuring the safety of researchers and the environment.

References

  • Material Safety Data Sheet for 2-Bromo-2-nitro-1,3-propanediol. (2008). Amazon S3. [Link]
  • 2-Bromo-1,3-dimethoxypropane. PubChem. [Link]
  • 2-Bromo-1,3,5-trimethoxybenzene. PubChem. [Link]
  • 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features.
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]
  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). IntechOpen. [Link]
  • The Role of 2-Bromo-1,3,5-triisopropylbenzene in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). PDF Free Download. [Link]
  • 2-Bromo-1-methoxypropane. PubChem. [Link]
  • The Preparation and Reactivity of 2-Bromo-3-(tri-n-butylstannyl)-1-propene.
  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
  • 1,2,3-Trimethoxypropane, a glycerol-based solvent with low toxicity: new utilization for the reduction of nitrile, nitro, ester, and acid functional groups with TMDS and a metal catalyst. Green Chemistry (RSC Publishing). [Link]
  • Synthesis and Properties of 1,2,3-Triethoxypropane: A Glycerol-Derived Green Solvent Candidate.
  • Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry. (2017). PubMed. [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-3-methoxypropionaldehyde Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

2-Bromo-3-methoxypropionaldehyde dimethyl acetal, systematically named 2-Bromo-1,1,3-trimethoxypropane, is a halogenated acetal that serves as a highly versatile and reactive intermediate in modern organic synthesis. Its structure is distinguished by two key functional groups: a reactive bromine atom at the alpha-position to the acetal and a methoxy group at the beta-position. This unique arrangement offers a powerful platform for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.

The acetal group acts as a masked aldehyde, stable under neutral to basic conditions, which can be readily deprotected under acidic conditions to reveal the aldehyde functionality for subsequent transformations. The presence of the bromine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide array of substituents. This guide provides a comprehensive overview of the characteristics, synthesis, reactivity, and potential applications of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Characteristics

A thorough understanding of the physical and spectral properties of 2-Bromo-3-methoxypropionaldehyde dimethyl acetal is paramount for its effective use in the laboratory.

Identifier and Chemical Properties

PropertyValueSource
Chemical Name This compound
Synonyms 2-Bromo-3-methoxypropionaldehyde dimethyl acetal, alpha-bromo-beta-methoxypropionic aldehyde dimethylacetal
CAS Number 759-97-7
Molecular Formula C₆H₁₃BrO₃
Molecular Weight 213.07 g/mol
Appearance Liquid
Boiling Point 54-55 °C at 21 Torr
Density 1.395 g/cm³ at 20 °C
Refractive Index n20/D 1.458

digraph "2_Bromo_3_methoxypropionaldehyde_dimethyl_acetal" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
node [shape=none, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=10];

C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; Br [label="Br", pos="1,1!"]; O1 [label="O", pos="-1,0.5!"]; O2 [label="O", pos="-1,-0.5!"]; O3 [label="O", pos="3,0!"]; CH3_1 [label="CH3", pos="-2,0.5!"]; CH3_2 [label="CH3", pos="-2,-0.5!"]; CH3_3 [label="CH3", pos="4,0!"];

C1 -- C2; C2 -- C3; C2 -- Br; C1 -- O1; C1 -- O2; O1 -- CH3_1; O2 -- CH3_2; C3 -- O3; O3 -- CH3_3; }

Caption: Chemical structure of 2-Bromo-3-methoxypropionaldehyde dimethyl acetal.

Proposed Synthesis Pathway

Step 1: Acetalization of 3-Methoxypropionaldehyde

The initial step involves the protection of the aldehyde group of 3-methoxypropionaldehyde as a dimethyl acetal. This is a standard acid-catalyzed reaction with methanol.

Acetalization start 3-Methoxypropionaldehyde product 3-Methoxypropionaldehyde dimethyl acetal start->product Acetal Formation reagents Methanol (CH3OH) Acid Catalyst (e.g., HCl, p-TsOH) reagents->product

Caption: Proposed acetalization of 3-methoxypropionaldehyde.

Step 2: Alpha-Bromination

The subsequent and crucial step is the selective bromination at the alpha-position to the newly formed acetal. This can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), often with a radical initiator like AIBN or under photochemical conditions.

Bromination start 3-Methoxypropionaldehyde dimethyl acetal product 2-Bromo-3-methoxypropionaldehyde dimethyl acetal start->product Alpha-Bromination reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) or UV light reagents->product

Caption: Proposed alpha-bromination to yield the target compound.

Reactivity and Mechanistic Considerations

The synthetic utility of 2-Bromo-3-methoxypropionaldehyde dimethyl acetal stems from the distinct reactivity of its functional groups.

Nucleophilic Substitution at the Brominated Carbon

The carbon atom bearing the bromine is electrophilic and susceptible to nucleophilic attack, proceeding primarily through an SN2 mechanism. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, providing a straightforward route to a diverse range of substituted propionaldehyde derivatives.

Hydrolysis of the Acetal

The dimethyl acetal serves as a robust protecting group for the aldehyde functionality. It is stable to a wide range of non-acidic reagents, including organometallics and hydrides. Deprotection is readily achieved under aqueous acidic conditions, regenerating the aldehyde for further transformations such as oxidation, reduction, or olefination reactions.

Reactivity_Overview start 2-Bromo-3-methoxypropionaldehyde dimethyl acetal substitution Nucleophilic Substitution Product start->substitution Nu⁻ (Sₙ2) hydrolysis 2-Bromo-3-methoxypropionaldehyde start->hydrolysis H₃O⁺

Caption: Key reactions of 2-Bromo-3-methoxypropionaldehyde dimethyl acetal.

Predicted Spectroscopic Data

While experimental spectra for 2-Bromo-3-methoxypropionaldehyde dimethyl acetal are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methoxy groups, the acetal proton, and the methylene and methine protons of the propyl chain. The protons on the carbon bearing the bromine will be significantly deshielded.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule. The carbon attached to the bromine atom will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to show strong C-O stretching vibrations for the ether and acetal functionalities, along with C-H stretching and bending vibrations. The C-Br stretch will appear in the fingerprint region.

Mass Spectrometry (Predicted)

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation will likely involve the loss of methoxy groups and the bromine atom.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of 2-Bromo-3-methoxypropionaldehyde dimethyl acetal makes it a valuable precursor in the synthesis of complex organic molecules. Its ability to introduce a three-carbon unit with latent aldehyde functionality and a point for further substitution is highly advantageous in the construction of heterocyclic systems and acyclic chains with defined stereochemistry.

In drug development, this intermediate can be employed in the synthesis of novel pharmacophores. The aldehyde, once unmasked, can participate in reactions to form imines, oximes, and other functionalities common in bioactive molecules. The bromo-substituted carbon allows for the attachment of various side chains, enabling the exploration of structure-activity relationships.

Handling and Safety

2-Bromo-3-methoxypropionaldehyde dimethyl acetal is expected to be a reactive and potentially hazardous chemical. As with all halogenated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. It may be an irritant to the eyes, skin, and respiratory system. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-3-methoxypropionaldehyde dimethyl acetal represents a potent and versatile tool for the synthetic chemist. Its unique combination of a masked aldehyde and a reactive brominated center allows for a wide range of chemical transformations. While detailed experimental data for this specific compound remains somewhat scarce in the public domain, its properties and reactivity can be reliably predicted based on established chemical principles. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this valuable intermediate.

References

  • Google Patents.

An In-depth Technical Guide to 2-Bromo-1,1,3-trimethoxypropane: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Heterocyclic Chemistry

2-Bromo-1,1,3-trimethoxypropane, also known as 2-bromo-3-methoxypropionaldehyde dimethyl acetal, is a key synthetic intermediate that has carved a niche for itself in the construction of complex organic molecules. Its structure, featuring a reactive bromine atom and a protected aldehyde functionality, makes it a valuable three-carbon synthon, particularly in the synthesis of heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the historical development, synthetic methodologies, and applications of this important chemical entity, offering insights for researchers and professionals in the field of drug discovery and development.

Historical Context and Discovery

The conceptual groundwork for the synthesis and utility of halogenated acetals like this compound was laid in the mid-20th century. A pivotal moment in this field was the work of Bredereck and colleagues in 1962, who detailed the preparation of the closely related compound, 2-bromo-1,1,3,3-tetraethoxypropane.[1][2] Their research, published in Chemische Berichte, demonstrated the utility of this bromoacetal in the synthesis of 5-bromopyrimidine, a foundational structure in medicinal chemistry.[1][2]

While a specific, seminal paper detailing the first-ever synthesis of this compound is not readily apparent in the surveyed literature, its use in subsequent research indicates its availability and synthesis based on the principles established by Bredereck. For instance, a 1974 patent by Kirby, assigned to Eli Lilly and Company, describes a process for the bromination of 1,1,3,3-tetraloweralkoxypropanes, explicitly referencing the 1962 Bredereck paper and highlighting the industrial relevance of this class of compounds for preparing intermediates like 2-bromo-3-loweralkoxyacroleins.[2] This suggests that the synthesis of the trimethoxy variant would have followed a similar and logical progression from this earlier work.

The primary impetus for the development of these halogenated alkoxypropanes was their role as stable precursors to highly reactive species like bromomalonaldehyde, which are instrumental in constructing six-membered heterocyclic rings through condensation reactions with dinucleophiles such as ureas, amidines, and guanidines.[1]

Synthetic Methodology: A Step-by-Step Protocol

The synthesis of this compound is conceptually based on the bromination of its precursor, 1,1,3-trimethoxypropane. The following protocol is a representative method derived from the established chemistry for analogous compounds.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the bromination of 1,1,3-trimethoxypropane.

Materials:

  • 1,1,3-trimethoxypropane

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • UV lamp (optional, as described by Bredereck for the tetraethoxy analogue)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1,3-trimethoxypropane in an equal volume of carbon tetrachloride.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a stoichiometric equivalent of bromine, dissolved in carbon tetrachloride, dropwise to the stirred solution. The reaction can be initiated or accelerated by irradiation with a UV lamp, as described in the historical synthesis of the tetraethoxy analogue.[2] Maintain the temperature below 10 °C throughout the addition.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine, followed by washing with water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Purification: The crude product is then purified by vacuum distillation to yield this compound as a liquid.

Causality Behind Experimental Choices:

  • Inert Solvent: Carbon tetrachloride is used as an inert solvent to dissolve the reactants and facilitate a homogenous reaction. Other non-reactive solvents can also be employed.

  • Low Temperature: The reaction is carried out at low temperatures to control the exothermic nature of the bromination and to minimize the formation of by-products.

  • UV Irradiation: UV light can be used to initiate the radical bromination of the α-carbon to the acetal group.

  • Aqueous Work-up: The sodium bicarbonate wash is crucial to remove acidic byproducts (HBr) and any excess bromine, preventing potential degradation of the product. The subsequent water wash removes any remaining inorganic salts.

  • Drying: The use of a drying agent is essential to remove any residual water from the organic phase before distillation, as the presence of water could lead to hydrolysis of the acetal.

  • Vacuum Distillation: Purification by vacuum distillation is necessary to separate the product from any non-volatile impurities and to avoid decomposition at higher temperatures.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 1_1_3_Trimethoxypropane 1,1,3-Trimethoxypropane Bromination Bromination in CCl₄ (0-10 °C, optional UV light) 1_1_3_Trimethoxypropane->Bromination Bromine Bromine (Br₂) Bromine->Bromination Quench_Wash NaHCO₃ Wash Water Wash Bromination->Quench_Wash Crude Product Drying Drying (Na₂SO₄) Quench_Wash->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product

Synthetic Workflow for this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 759-97-7[3]
Molecular Formula C₆H₁₃BrO₃[3]
Molecular Weight 213.07 g/mol [3]
Appearance Liquid-
Refractive Index (n20/D) 1.458 (lit.)[3]

Applications in Drug Development and Organic Synthesis

The primary utility of this compound in drug development stems from its role as a precursor to substituted pyrimidines.[1] The pyrimidine scaffold is a ubiquitous feature in a vast number of biologically active compounds, including anticancer agents, antivirals, and central nervous system drugs.

The synthetic strategy involves the condensation of this compound (or its hydrolyzed form, bromomalonaldehyde) with an amidine or a similar dinucleophilic species. This reaction provides a direct and efficient route to 5-bromopyrimidines, which can be further functionalized through various cross-coupling reactions to build molecular complexity.

While specific blockbuster drugs directly synthesized from this compound are not prominently highlighted in the literature, its value lies in providing access to a class of intermediates that are fundamental to medicinal chemistry research and development. The ability to introduce a bromo-substituted pyrimidine core allows for the exploration of structure-activity relationships and the optimization of lead compounds.

Application_Pathway Bromo_Compound This compound Hydrolysis Hydrolysis (acidic) Bromo_Compound->Hydrolysis Bromomalonaldehyde Bromomalonaldehyde Hydrolysis->Bromomalonaldehyde Condensation Condensation with Amidine/Urea/Guanidine Bromomalonaldehyde->Condensation Pyrimidine 5-Bromopyrimidine Intermediate Condensation->Pyrimidine Functionalization Further Functionalization (e.g., Suzuki Coupling) Pyrimidine->Functionalization Drug_Candidate Drug Candidate (e.g., Kinase Inhibitor) Functionalization->Drug_Candidate

Application in Pyrimidine Synthesis for Drug Discovery

Conclusion

This compound stands as a testament to the enduring importance of fundamental building blocks in organic synthesis. Its historical roots in the pioneering work on halogenated acetals have paved the way for its application as a reliable precursor to valuable pyrimidine intermediates. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound provides a powerful tool for the design and construction of novel therapeutic agents. The methodologies and principles outlined in this guide offer a solid foundation for the effective utilization of this compound in the ongoing quest for new and improved medicines.

References

  • Bredereck, H., Effenberger, F., & Schweizer, E. H. (1962). Synthesen in der heterocyclischen Reihe, I. Neue Synthesen 5‐monosubstituierter Pyrimidine. Chemische Berichte, 95(3), 803-809.
  • Kirby, P. (1974). U.S. Patent No. 3,824,292. Washington, DC: U.S. Patent and Trademark Office.

Sources

A Comprehensive Technical Guide on 2-Bromo-1,1,3-trimethoxypropane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-Bromo-1,1,3-trimethoxypropane, a versatile synthetic intermediate with significant potential in organic chemistry and drug development. This document is structured to provide researchers, scientists, and professionals with a thorough understanding of its theoretical underpinnings, practical applications, and essential experimental protocols.

Core Introduction: The Strategic Value of this compound

This compound, with the chemical formula C₆H₁₃BrO₃, is a halogenated acetal that serves as a valuable building block in organic synthesis.[1] Its molecular structure, featuring a bromine atom at the second position and three methoxy groups, imparts a unique combination of reactivity and stability. The bromine atom functions as an excellent leaving group in nucleophilic substitution reactions, while the acetal groups protect a latent aldehyde functionality, which can be revealed under specific conditions. This dual-functional nature makes it a strategic precursor for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.

Theoretical and Computational Perspectives

A deep understanding of the molecular properties of this compound is crucial for predicting its behavior in chemical reactions and for designing novel synthetic pathways. Computational chemistry offers powerful tools to explore its electronic structure, conformational landscape, and reactivity.

Molecular Structure and Properties

The key physical and chemical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₃BrO₃[1]
Molecular Weight 213.07 g/mol [2]
Appearance Liquid[1]
Purity Typically ≥95%[1]
CAS Number 759-97-7[2]
Refractive Index (n20/D) 1.458 (lit.)[2]
Computational Modeling of Reactivity

Density Functional Theory (DFT) calculations can provide valuable insights into the reactivity of this compound. Such studies can elucidate the transition states of its reactions, helping to predict reaction kinetics and stereochemical outcomes.[3] For halogenated compounds, computational models are essential for understanding non-covalent interactions like halogen bonding, which can influence inhibitor affinity in drug design.[4] The development of accurate and efficient computational tools is a rapidly growing field that will further accelerate the use of halogenated compounds in medicinal chemistry.[4]

Synthesis and Experimental Protocols

The synthesis of this compound and related bromoacetals typically involves the bromination of a suitable precursor. While specific procedures for this exact compound are not extensively detailed in readily available literature, general methods for the synthesis of similar structures can be adapted.

General Synthesis Approach: Bromination of an Acetal

A plausible synthetic route involves the reaction of an appropriate unsaturated acetal with a brominating agent. For instance, the synthesis of 2-bromo-1,1,3,3-tetraethoxypropane is achieved by reacting 1,1,3,3-tetraethoxypropane with elemental bromine.[5] A similar strategy could be employed for this compound, likely starting from 1,1,3-trimethoxypropene.

Illustrative Synthetic Workflow:

SynthesisWorkflow 1,1,3-trimethoxypropene 1,1,3-trimethoxypropene Bromination Bromination 1,1,3-trimethoxypropene->Bromination Br2, Solvent Workup Workup Bromination->Workup e.g., NaHCO3 wash Purification Purification Workup->Purification Vacuum Distillation This compound This compound Purification->this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, self-validating protocol based on established methods for similar compounds.

Materials:

  • 1,1,3-trimethoxypropene

  • Bromine

  • Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a dropping funnel and magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1,1,3-trimethoxypropene in the anhydrous solvent in a round-bottom flask and cool the mixture in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent to the stirred reaction mixture. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by adding saturated sodium bicarbonate solution until the red-brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic layer. Wash the organic layer successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Spectroscopic Characterization

Unambiguous identification of this compound requires a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methoxy groups and the protons on the propane backbone. The chemical shifts and coupling patterns will be indicative of the connectivity and stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the three unique methoxy carbons and the three carbons of the propane chain. The carbon attached to the bromine atom will exhibit a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[6]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule, such as C-O and C-H stretching vibrations.[6]

Synthetic Applications and Versatility

This compound is a versatile intermediate in organic synthesis, primarily due to its ability to act as a three-carbon building block.

Precursor to Functionalized Aldehydes

The acetal groups can be hydrolyzed under acidic conditions to unmask a reactive aldehyde. This allows for the introduction of various functionalities via nucleophilic substitution at the bromine-bearing carbon, followed by deprotection.

AldehydeSynthesis This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu- Substituted Acetal Intermediate Substituted Acetal Intermediate Nucleophilic Substitution->Substituted Acetal Intermediate Acid Hydrolysis Acid Hydrolysis Substituted Acetal Intermediate->Acid Hydrolysis H3O+ Functionalized Aldehyde Functionalized Aldehyde Acid Hydrolysis->Functionalized Aldehyde

Caption: Synthetic pathway to functionalized aldehydes from this compound.

Role in Heterocyclic Synthesis

Halogenated acetals are valuable precursors for the synthesis of heterocyclic compounds.[7] For instance, the related compound 2-bromo-1,1,3,3-tetraethoxypropane has been used in the synthesis of 5-bromopyrimidine.[5][7] This suggests that this compound could be a key starting material for a variety of substituted heterocycles, which are important scaffolds in medicinal chemistry.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion: A Promising Synthetic Tool

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its unique combination of a reactive bromine center and a protected aldehyde functionality allows for a wide range of chemical transformations. A thorough understanding of its theoretical properties, combined with robust experimental protocols, will enable researchers to fully exploit its synthetic utility in the development of novel and complex molecules.

References

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Quantum chemical calculations for "2-Bromo-1,1,3-trimethoxypropane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Analysis of 2-Bromo-1,1,3-trimethoxypropane

Executive Summary

This compound is a halogenated acetal whose chemical behavior is dictated by a complex interplay of conformational flexibility, electronic effects from its oxygen and bromine substituents, and its inherent reactivity. For researchers in synthetic chemistry and drug development, understanding this molecule at a quantum level is paramount for predicting its reactivity, stability, and interactions. This guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound, moving beyond a simple recitation of steps to explain the causality behind methodological choices. We present a self-validating workflow grounded in Density Functional Theory (DFT), offering field-proven insights into conformational analysis, electronic structure characterization, and the prediction of spectroscopic properties, thereby empowering scientists to leverage computational chemistry for accelerated research and development.

Introduction: The Case for a Computational Approach

This compound (CAS: 759-97-7) is a substituted propane derivative featuring both an acetal and a secondary bromide.[1][2] Such molecules can serve as versatile synthetic intermediates.[3] The presence of a stereocenter at the bromine-bearing carbon, coupled with rotational freedom around the carbon-carbon single bonds, results in a complex potential energy surface with numerous conformers. The relative populations of these conformers can significantly influence the molecule's bulk properties and its reactivity in chemical processes.

Attempting to elucidate this complex structural landscape and predict reactivity through purely experimental means can be resource-intensive. Quantum chemical calculations offer a powerful, predictive alternative. By solving approximations of the Schrödinger equation, we can determine the molecule's three-dimensional structure, stability, electronic properties, and spectroscopic signatures in silico. This guide establishes a robust protocol for such an investigation, focusing on methods that provide a reliable balance of computational accuracy and efficiency.

cluster_molecule This compound C1 C1 (CH(OCH3)2) C2 C2 (CHBr) C1->C2 O1 O (C1) C1->O1 O2 O (C1) C1->O2 C3 C3 (CH2OCH3) C2->C3 Br Br C2->Br O3 O (C3) C3->O3

Caption: Molecular connectivity of this compound.

Theoretical & Computational Foundations: Choosing the Right Tools

The accuracy of any quantum chemical study hinges on the selection of an appropriate theoretical method and basis set. For a molecule of this size and complexity, Density Functional Theory (DFT) stands out as the method of choice, offering excellent accuracy for a manageable computational cost.

  • Expertise: Why Density Functional Theory (DFT)? Unlike more computationally expensive wave function-based methods, DFT calculates the total energy of the system based on its electron density. This approach has been shown to be highly effective for a wide range of chemical systems, including organic molecules containing halogens.[4][5] We specifically recommend a hybrid functional, such as the widely-used B3LYP , which incorporates a portion of exact Hartree-Fock exchange, providing a robust description of molecular geometries and energies.

  • Experience: The Importance of Dispersion Corrections The flexible alkyl chain and multiple methoxy groups in this compound mean that weak, long-range electron correlation effects—known as van der Waals or dispersion forces—play a critical role in determining the relative stability of its conformers. Standard DFT functionals like B3LYP can fail to capture these interactions accurately. Therefore, it is essential to augment the chosen functional with an empirical dispersion correction, such as Grimme's D3 scheme. The recommended level of theory is thus B3LYP-D3 .

  • Authoritative Grounding: Selecting an Appropriate Basis Set A basis set is the set of mathematical functions used to build the molecular orbitals. For this system, the Pople-style 6-311++G(d,p) basis set is an authoritative choice that provides a high degree of accuracy.[6]

    • Causality: The 6-311 part indicates a flexible triple-split valence description. The ++ symbols add diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing the electron density of lone pairs on oxygen and bromine and for modeling non-covalent interactions.[7] The (d,p) adds polarization functions, which allow for the distortion of atomic orbitals upon bond formation, a necessity for accurate geometry and frequency calculations.[7]

  • Trustworthiness: Accounting for the Solvent Environment Since most chemical processes occur in solution, modeling the effect of a solvent is critical. An implicit solvation model, such as the Polarizable Continuum Model (PCM) , is highly efficient. PCM models the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute, which can influence conformational preferences and reaction barriers.

Methodology: A Self-Validating Computational Workflow

The following protocol is designed as a self-validating system. Each step includes a check that ensures the integrity of the calculation, building confidence in the final results.

start 1. Initial Structure Generation (e.g., Avogadro, ChemDraw) conf_search 2. Conformational Search (Systematic dihedral rotation) start->conf_search low_opt 3. Low-Level Optimization (e.g., B3LYP/6-31G*) conf_search->low_opt filter 4. Filter Unique Conformers (Energy window: ~5 kcal/mol) low_opt->filter high_opt 5. High-Level Optimization (B3LYP-D3/6-311++G(d,p), PCM) filter->high_opt freq_calc 6. Frequency Calculation (Same level as high-opt) high_opt->freq_calc validation Validation Check: No Imaginary Frequencies? freq_calc->validation Confirm minimum validation->high_opt No, re-optimize analysis 7. Property Analysis validation->analysis Yes thermo Thermodynamics (G, H) analysis->thermo spectra Spectra (IR, NMR) analysis->spectra electronic Electronic (HOMO/LUMO, MEP) analysis->electronic

Caption: A self-validating workflow for quantum chemical calculations.

Step 1: Conformational Analysis Protocol

The goal is to locate the global minimum energy structure on the potential energy surface. The torsional strain in substituted propanes creates significant energy barriers between conformers.[8][9]

  • Initial Structure Generation : Build an initial 3D structure of this compound using molecular modeling software.

  • Systematic Search : Perform a systematic scan of the key dihedral angles (C1-C2 and C2-C3) in, for example, 60° increments. This will generate a set of initial guess structures.

  • Low-Level Optimization : Submit each generated structure to a geometry optimization using a computationally inexpensive method (e.g., B3LYP/6-31G*). This quickly refines the large pool of initial guesses.

  • Filtering : Discard duplicate structures and retain only the unique conformers within a reasonable energy window (e.g., 5-7 kcal/mol) of the lowest-energy structure found.

Step 2: High-Level Optimization and Frequency Calculation

This step refines the geometry of the most stable conformers and confirms their nature as true energy minima.

  • High-Level Optimization : For each unique, low-energy conformer identified in Step 1, perform a full geometry optimization using the high-level B3LYP-D3/6-311++G(d,p) method with the PCM solvation model.

  • Frequency Calculation : At the identical level of theory used for the optimization, perform a frequency calculation.

  • Trustworthiness Check : The output of the frequency calculation must be inspected for imaginary frequencies.

    • Zero imaginary frequencies : Confirms the structure is a stable minimum on the potential energy surface.

    • One or more imaginary frequencies : Indicates the structure is a transition state or a higher-order saddle point, not a stable conformer. The geometry must be perturbed along the imaginary frequency's vibrational mode and re-optimized.

Results and Discussion: Interpreting the Data

The output from these calculations provides a wealth of quantitative data.

Data Presentation: Conformational and Structural Data

The relative energies of the stable conformers should be summarized in a table. The global minimum is assigned a relative energy of 0.00.

Conformer IDKey Dihedral Angles (°C1-C2-C3-O)Relative Energy (kcal/mol)Gibbs Free Energy (Hartree)
Conf-1 (Global Min)-65.80.00-Value
Conf-2178.5+1.25-Value
Conf-368.2+1.89-Value
...etc....etc....etc....etc.

Note: Values are illustrative.

Key optimized geometric parameters (e.g., C-Br bond length, key bond angles) for the global minimum should also be tabulated to provide a detailed structural profile.

Analysis of Electronic Properties
  • Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO-LUMO energy gap is a measure of chemical stability; a smaller gap suggests higher reactivity.[7] For this molecule, the HOMO is typically localized around the bromine and oxygen lone pairs, while the LUMO is often the σ* anti-bonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack.

  • Molecular Electrostatic Potential (MEP) : The MEP map is a 3D visualization of the charge distribution.[7] It reveals electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP will show negative potential around the oxygen atoms, identifying them as sites for electrophilic attack or hydrogen bonding. A region of positive potential (a "σ-hole") may be present on the bromine atom, which is relevant for potential halogen bonding interactions.[10][11]

Simulated Spectroscopic Data
  • Infrared (IR) Spectrum : The frequency calculation directly yields the vibrational frequencies and IR intensities. This allows for the simulation of a theoretical IR spectrum, which can be compared to experimental data to validate the computed structure. Key peaks would include C-H stretching, C-O stretching, and the C-Br stretching mode at lower frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectrum : Using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry, one can calculate the isotropic shielding values for each nucleus (¹H and ¹³C). These can be converted into chemical shifts (ppm) by referencing against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory. This provides an invaluable tool for structural confirmation.[12]

Conclusion

This guide has outlined an authoritative and self-validating workflow for the quantum chemical analysis of this compound. By grounding our approach in established DFT methods and emphasizing the rationale behind each computational choice, we provide researchers and drug development professionals with a robust framework for investigation. The insights gained from this protocol—from determining the most stable three-dimensional structure to predicting reactivity via electronic properties—are critical for understanding and utilizing complex organic molecules. This computational strategy enables a deeper, more predictive understanding of chemical systems, ultimately accelerating innovation in science and industry.

References

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  • Zabalov, M. et al. (2005). A DFT Investigation of Alkyne Bromination Reactions. ResearchGate. Available at: https://www.researchgate.
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  • Faponle, A. S. et al. (2016). DFT calculated mechanism of bromination by 1a and 2a. ResearchGate. Available at: https://www.researchgate.net/figure/DFT-calculated-mechanism-of-bromination-by-1a-and-2a-Free-energies-are-reported-in-kcal_fig3_308734273
  • Stadler, M. et al. (2022). The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9148782/
  • Benchchem. (n.d.). 2-Bromo-1,1,3,3-tetramethoxypropane. Benchchem. Available at: https://www.benchchem.com/product/b89532
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  • Jeyavijayan, S. et al. (2018). Quantum Chemical Calculations on the Geometrical, Spectroscopic (FTIR, FT-Raman) analysis of 1,4-dibromo-2,5-difluorobenzene. International Journal of Pharmaceutical Sciences Review and Research, 48(1), 103-110. Available at: https://globalresearchonline.net/journalcontents/v48-1/18.pdf
  • Balachandran, V. & Nataraj, A. (2012). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8233306/
  • Patel, U. H. et al. (2013). Synthesis, Spectroscopic Investigations, Quantum Chemical Studies (Ab-initio & DFT) and Antimicrobial Activities of 3-(3-Chloro-4,5-dimethoxy-phenyl)-1-(4, 5-dimethoxy-2-methyl-Phenyl) prop-2-en-1-one. Crystal Structure Theory and Applications, 2(4), 133-146. Available at: https://www.researchgate.net/publication/269701725_Synthesis_Spectroscopic_Investigations_Quantum_Chemical_Studies_Ab-initio_DFT_and_Antimicrobial_Activities_of_3-3-Chloro-45-dimethoxy-phenyl-1-4_5-dimethoxy-2-methyl-Phenyl_prop-2-en-1-one
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Unlocking the Synthetic Potential of 2-Bromo-1,1,3-trimethoxypropane: A Roadmap for Future Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This technical guide serves as a strategic exploration into the prospective research applications of 2-Bromo-1,1,3-trimethoxypropane. Designed for an audience of researchers, synthetic chemists, and professionals in drug development, this document transcends a mere summary of known data. It instead provides a forward-looking analysis, grounded in established chemical principles, to illuminate promising and underexplored avenues of investigation. By dissecting the inherent reactivity of this molecule's unique bifunctional nature, we can strategically leverage its potential in the design of novel synthetic methodologies, the development of advanced materials, and the discovery of new therapeutic agents.

Foundational Analysis: Physicochemical Characteristics and Inherent Reactivity

This compound is a halogenated acetal, a structural classification that is central to its chemical behavior. Its architecture features two key reactive sites: a bromine atom at the C-2 position and a dimethyl acetal at the C-1 position. The bromine atom functions as an excellent leaving group, predisposing the molecule to nucleophilic substitution reactions. Concurrently, the acetal group acts as a masked aldehyde; it is notably stable under basic and nucleophilic conditions but can be readily hydrolyzed with acid to reveal the highly reactive carbonyl functionality.[1][2][3] This duality is the cornerstone of its synthetic utility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 759-97-7[4][5]
Molecular Formula C₆H₁₃BrO₃[4][5][6]
Molecular Weight 213.07 g/mol [5]
Appearance Liquid[4]
Refractive Index n20/D 1.458 (lit.)[5]
Synonyms 2-Bromo-3-methoxypropionaldehyde dimethyl acetal; Propane, 2-bromo-1,1,3-trimethoxy-[4][5]

The primary value of bromo-organic compounds in synthesis lies in their role as electrophiles for forming new carbon-carbon and carbon-heteroatom bonds.[7] The acetal functionality, in turn, is a classic and robust protecting group for aldehydes and ketones, shielding them from basic, nucleophilic, and reducing agents.[1][8][9] The presence of both functionalities in one molecule allows for sequential, controlled reactions, making it a highly valuable synthetic building block.

Research Area 1: Innovations in Synthetic Strategy

The unique bifunctionality of this compound is particularly suited for the design of sophisticated and efficient synthetic transformations.

Development of Tandem and Cascade Reactions

A significant area for research is the development of one-pot tandem reactions that leverage both reactive sites sequentially. Such a process offers considerable advantages in terms of atom economy and operational efficiency by minimizing intermediate workup and purification steps.

Causality of the Experimental Design: The proposed workflow hinges on the orthogonal reactivity of the two functional groups. The initial step must be a reaction that is compatible with the acetal group, such as a nucleophilic substitution under basic or neutral conditions. Following the formation of the new C-C or C-X bond, the reaction conditions can be switched to acidic to trigger the in situ deprotection of the acetal, revealing the aldehyde for a subsequent transformation.

Proposed Experimental Protocol: One-Pot Nucleophilic Substitution/Hydrolysis/Wittig Reaction

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the desired nucleophile (e.g., sodium salt of diethyl malonate, 1.0 eq) and anhydrous THF.

  • Nucleophilic Substitution: Cool the solution to 0 °C and add this compound (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting materials.

  • In-Situ Hydrolysis: Add a mild acidic catalyst (e.g., pyridinium p-toluenesulfonate, 0.1 eq) and a stoichiometric amount of water (1.1 eq). Gently heat the mixture to 40-50 °C and monitor the formation of the aldehyde intermediate by TLC or GC-MS.

  • Wittig Reaction: In a separate flask, prepare the ylide by treating methyltriphenylphosphonium bromide (1.2 eq) with a strong base like n-butyllithium in THF at 0 °C.

  • Tandem Coupling: Cool the aldehyde-containing reaction mixture to 0 °C and add the freshly prepared ylide solution dropwise. Allow the reaction to proceed until completion.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract the organic components with diethyl ether, dry over anhydrous magnesium sulfate, and purify the final product by silica gel column chromatography.

Caption: A logical workflow for a one-pot tandem reaction utilizing the molecule.

Research Area 2: Medicinal Chemistry and Scaffold Development

The structural motifs accessible from this compound are highly relevant to medicinal chemistry, particularly in the synthesis of novel heterocyclic systems and for structure-activity relationship (SAR) studies.

Synthesis of Novel Heterocyclic Scaffolds

Heterocycles are privileged structures in drug discovery. The aldehyde functionality, revealed after an initial substitution reaction, is a powerful tool for constructing a wide array of ring systems through condensation and cyclization reactions.

Rationale: By choosing a nucleophile that contains a second reactive group (a bifunctional nucleophile), a cascade reaction can be designed. The first step involves the displacement of the bromide. The second step, triggered by acidic deprotection of the acetal, is an intramolecular cyclization to form the heterocyclic ring. This strategy allows for the rapid assembly of complex molecular architectures from simple starting materials.

Example Pathway: Synthesis of Substituted Dihydropyridines

  • React this compound with an enamine or a β-ketoester nucleophile.

  • After substitution, perform an acid-catalyzed deprotection to unmask the aldehyde.

  • Introduce ammonia or an amine to initiate a Hantzsch-like pyridine synthesis, where the newly formed aldehyde participates in the cyclization, leading to novel dihydropyridine derivatives.

G cluster_1 Heterocycle Synthesis via Intramolecular Cyclization A This compound C Linear Intermediate A->C Substitution B Bifunctional Nucleophile (e.g., Hydrazine, Guanidine) B->C D Acid-Catalyzed Deprotection C->D E Intramolecular Cyclization D->E F Novel Heterocyclic Scaffold (e.g., Pyrazole, Pyrimidine) E->F

Caption: Proposed pathway for synthesizing novel heterocycles.

Research Area 3: Functional Materials and Polymer Science

The introduction of reactive aldehyde groups onto surfaces or into polymer chains is a powerful method for creating advanced functional materials. Aldehydes can readily react with amines to form imines (Schiff bases), a reaction widely used for bioconjugation, sensor development, and the formation of dynamic covalent polymers.

Surface Functionalization and Bioconjugation

Proposed Research: Investigate the use of this compound to functionalize amine-terminated self-assembled monolayers (SAMs) on surfaces like gold or silica.

  • Surface Preparation: Prepare a substrate with a primary amine surface.

  • Functionalization: React the surface with this compound to covalently attach the molecule via nucleophilic substitution of the bromide.

  • Deprotection: Treat the surface with a mild acid to expose the aldehyde groups.

  • Application: The resulting aldehyde-functionalized surface can be used to immobilize proteins, peptides, or DNA strands containing free amine groups (e.g., lysine residues) for applications in biosensors or diagnostic arrays.

This approach offers a robust, two-step method for creating reactive surfaces where the sensitive aldehyde functionality is only revealed immediately before its intended use, preventing degradation and side reactions.

Conclusion

This compound is a synthetically versatile and commercially available building block whose full potential remains largely untapped. Its inherent bifunctionality—a readily displaceable bromide and a stable, masked aldehyde—provides a rich platform for innovation. The research avenues detailed in this guide, spanning advanced synthetic methodologies, medicinal chemistry, and materials science, represent strategic starting points for future investigation. By applying the principles of modern organic synthesis, researchers can leverage this unique molecule to construct complex structures, develop novel therapeutic candidates, and engineer next-generation functional materials.

References

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Methodological & Application

Application Notes and Protocols: 2-Bromo-1,1,3-trimethoxypropane as a Versatile C3 Synthon in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking a Powerful Building Block

In the landscape of modern synthetic chemistry, the development of complex heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. The strategic use of versatile building blocks is paramount to achieving molecular diversity and efficiency. 2-Bromo-1,1,3-trimethoxypropane stands out as a highly valuable and stable C3 synthon. Structurally, it is a protected form of bromomalondialdehyde, where the two aldehyde functionalities are masked as dimethyl acetals. This masking prevents undesirable side reactions while the bromine atom at the C2 position introduces a key reactive site, making it an excellent 1,3-dielectrophilic precursor for a range of cyclocondensation reactions.[1]

This guide provides an in-depth exploration of the applications of this compound in the synthesis of two fundamental classes of heterocycles: pyrimidines and pyrazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into the rationale behind experimental choices, empowering researchers to effectively leverage this reagent in their synthetic endeavors.

Section 1: Synthesis of Substituted Pyrimidines

The pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[2][3][4] The reaction of this compound with various amidine-containing nucleophiles (such as guanidines, ureas, and amidines) provides a direct and efficient route to a wide array of substituted pyrimidines.[5][6]

Mechanistic Overview: Cyclocondensation Pathway

The synthesis proceeds via a cyclocondensation mechanism. The reaction is typically initiated in the presence of a base, such as sodium ethoxide. The base serves a dual purpose: it deprotonates the nucleophilic nitrogen atoms of the amidine-containing reactant, increasing its reactivity, and it facilitates the elimination of HBr. The reaction likely proceeds through an initial nucleophilic attack on the carbon bearing the bromine, followed by an acid- or heat-catalyzed hydrolysis of the acetal groups to reveal the aldehyde functionalities. An intramolecular condensation then occurs, followed by dehydration to yield the aromatic pyrimidine ring.

G cluster_conditions Reaction Conditions reagent reagent intermediate intermediate product product condition condition BTMOP This compound Intermediate1 Initial Adduct (Substitution & Acetal Hydrolysis) BTMOP->Intermediate1 1. NCN N-C-N Nucleophile (e.g., Guanidine, Amidine) NCN->Intermediate1 1. Intermediate2 Cyclized Intermediate (Non-aromatic) Intermediate1->Intermediate2 2. Intramolecular Condensation Pyrimidine Substituted Pyrimidine Intermediate2->Pyrimidine 3. Dehydration/ Aromatization Base Base (e.g., NaOEt) Solvent Solvent (e.g., EtOH) Heat Heat (Reflux)

Caption: General workflow for pyrimidine synthesis.

Application Note 1.1: Synthesis of 2-Aminopyrimidines from Guanidine

2-Aminopyrimidines are a critical subclass of heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[2][3][7] The reaction with guanidine hydrochloride provides a reliable method for their synthesis.

Experimental Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (100 mL).

  • Base Preparation (Causality): Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. This in situ preparation generates sodium ethoxide, a strong base necessary to deprotonate the guanidine hydrochloride and catalyze the reaction. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

  • Reactant Addition: To the sodium ethoxide solution, add guanidine hydrochloride (9.55 g, 100 mmol). Stir the mixture for 15 minutes to form the free base of guanidine.

  • Addition of Electrophile: Add this compound (21.3 g, 100 mmol) dropwise to the stirring suspension over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.

  • Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of water. The crude product may precipitate. If not, extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 2-aminopyrimidine derivative.

Data Summary: Representative Pyrimidine Syntheses

The following table summarizes typical conditions for the synthesis of various pyrimidine derivatives using this compound as a precursor.

N-C-N NucleophileBaseSolventReaction Time (h)Typical Yield (%)Target Heterocycle Class
Guanidine HClNaOEtEthanol6 - 865 - 802-Aminopyrimidines[2][3]
Acetamidine HClNaOEtEthanol8 - 1260 - 752-Methylpyrimidines
Benzamidine HClNaHTHF10 - 1455 - 702-Phenylpyrimidines
UreaNaOtBuDioxane12 - 1640 - 55Pyrimidin-2-ones
ThioureaK₂CO₃DMF8 - 1250 - 65Pyrimidine-2-thiones

Section 2: Synthesis of Substituted Pyrazoles

Pyrazoles are another class of five-membered heterocycles that are prominent in pharmaceuticals, acting as anti-inflammatory, analgesic, and anticancer agents.[8][9] The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[8][9] By serving as a 1,3-dicarbonyl equivalent, this compound provides an effective entry into this class of compounds.

Mechanistic Overview: The Knorr-Type Condensation

In this synthesis, this compound reacts with two equivalents of a hydrazine derivative. The reaction is typically catalyzed by acid, which facilitates the hydrolysis of the acetal groups to unmask the carbonyl functionalities. The hydrazine then acts as a dinucleophile, condensing with both carbonyl groups to form a dihydropyrazole (pyrazoline) intermediate, which subsequently aromatizes to the stable pyrazole ring. The bromine at the C2 position of the starting material becomes a substituent at the C4 position of the resulting pyrazole.

G cluster_conditions Reaction Conditions reagent reagent intermediate intermediate product product condition condition BTMOP This compound Dicarbonyl In situ generated 4-Bromo-1,3-dicarbonyl BTMOP->Dicarbonyl 1. Acetal Hydrolysis Hydrazine Hydrazine Derivative (e.g., R-NHNH₂) Pyrazoline Pyrazoline Intermediate Hydrazine->Pyrazoline 2. Dicarbonyl->Pyrazoline 2. Condensation Pyrazole 4-Bromo-Substituted Pyrazole Pyrazoline->Pyrazole 3. Aromatization Acid Acid Catalyst (e.g., HCl) Solvent Solvent (e.g., Acetic Acid) Heat Heat

Caption: General workflow for pyrazole synthesis.

Application Note 2.1: Synthesis of 4-Bromo-1H-pyrazoles

This protocol describes a general procedure for synthesizing 4-bromopyrazoles using hydrazine hydrate. The use of substituted hydrazines (e.g., phenylhydrazine) will yield N-substituted pyrazoles.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve this compound (10.65 g, 50 mmol) in glacial acetic acid (50 mL).

  • Causality - Solvent Choice: Glacial acetic acid serves as both the solvent and the acid catalyst. It effectively facilitates the hydrolysis of the acetal groups to the corresponding aldehydes, which is the rate-determining step for this transformation.

  • Nucleophile Addition: Add hydrazine hydrate (2.5 g, 50 mmol) or an equivalent molar amount of a substituted hydrazine dropwise to the solution. The addition may be exothermic; maintain the temperature below 40 °C with an ice bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully into 200 mL of ice-cold water.

  • Neutralization: Slowly neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). The crude product will typically precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration using a Büchner funnel, wash with cold water (2 x 30 mL), and air-dry. The product can be further purified by recrystallization from ethanol or by silica gel chromatography to afford the pure 4-bromo-1H-pyrazole derivative.

Section 3: Troubleshooting and Field-Proven Insights

  • Incomplete Acetal Hydrolysis: In both pyrimidine and pyrazole syntheses, the hydrolysis of the acetal is crucial. If reactions are sluggish, the addition of a small amount of aqueous acid (e.g., 1-2 drops of concentrated HCl) can facilitate this step, particularly in the pyrimidine synthesis where the conditions are basic.

  • Low Yields in Pyrimidine Synthesis: Ensure the sodium ethoxide is freshly prepared and anhydrous. Moisture will consume the base and inhibit the reaction. Using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can be an effective alternative.

  • Side Reactions: The bromine atom is a leaving group. Under strongly basic conditions and high temperatures for prolonged periods, substitution by the alkoxide (from an alcohol solvent) can occur. If this is observed, switching to an aprotic solvent like DMF or dioxane may be beneficial.

  • Purification Challenges: Both pyrimidines and pyrazoles are basic heterocycles. During column chromatography, tailing can be an issue. Pre-treating the silica gel with triethylamine (1% in the eluent) can significantly improve the separation and peak shape.

Conclusion

This compound is a robust and versatile reagent for constructing fundamental heterocyclic cores. Its ability to function as a stable bromomalondialdehyde equivalent provides a reliable pathway for the synthesis of highly functionalized pyrimidines and pyrazoles. The protocols and insights detailed in this guide offer a solid foundation for researchers to explore the rich chemistry of this building block, paving the way for the discovery of novel compounds in medicine and materials science.

References

  • Benchchem. (n.d.). 2-Bromo-1,1,3,3-tetramethoxypropane.
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Application Notes and Protocols: A Technical Perspective on the Use of 2-Bromo-1,1,3-trimethoxypropane in Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential application of 2-Bromo-1,1,3-trimethoxypropane as a C3 synthon for the synthesis of cyclopropane derivatives. Cyclopropane rings are a highly valuable structural motif in medicinal chemistry, and novel synthetic routes to access diverse cyclopropane-containing building blocks are of significant interest. While direct cyclopropanation using this compound is not a widely documented transformation, this application note explores a plausible, albeit theoretical, reaction pathway involving the in-situ generation of a reactive intermediate via an organometallic approach. A comprehensive, exploratory protocol is provided to guide researchers in investigating this novel synthetic strategy.

Introduction: The Significance of Cyclopropanes and the Potential of a Novel Precursor

The cyclopropane ring, a three-membered carbocycle, is a recurring and privileged structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its unique conformational rigidity and electronic properties, stemming from its inherent ring strain, allow it to act as a versatile bioisostere for various functional groups, including double bonds and phenyl rings. This has led to its incorporation into numerous approved drugs, where it often contributes to improved metabolic stability, enhanced potency, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

The development of new and efficient methods for the construction of the cyclopropane ring remains an active area of research in synthetic organic chemistry.[1] Established methods for cyclopropanation often rely on the reaction of alkenes with carbenes or carbenoids, or through intramolecular cyclization of 1,3-dihaloalkanes or compounds with activated methylene groups.[1]

This application note focuses on the untapped potential of This compound as a precursor for cyclopropane synthesis. This compound can be viewed as a protected form of 2-bromomalondialdehyde, a versatile three-carbon electrophilic synthon.[2][3] The methoxy groups serve as acetal protecting groups for the aldehyde functionalities. We hypothesize that by leveraging the reactivity of the C-Br bond, it may be possible to induce an intramolecular cyclization to form a cyclopropane ring bearing two dimethoxymethyl groups, which can be subsequently deprotected to reveal the corresponding dicarbaldehyde.

Proposed Reaction Mechanism: An Organometallic Approach

Given the structure of this compound, a direct intramolecular SN2 reaction initiated by deprotonation at C1 or C3 is unlikely due to the low acidity of the protons adjacent to the methoxy groups. Therefore, we propose a reaction pathway that proceeds through the formation of an organometallic intermediate, which then undergoes intramolecular cyclization. A plausible approach involves the reaction of this compound with a strong reducing metal, such as magnesium, to form a Grignard-like reagent, or with an organolithium reagent via a metal-halogen exchange.

The proposed mechanism is as follows:

  • Formation of the Organometallic Intermediate: Reaction of this compound with an organometallic reagent, such as n-butyllithium, at low temperature would lead to a metal-halogen exchange, generating a nucleophilic carbanion at the C2 position. Alternatively, reaction with activated magnesium could form a Grignard reagent.[4][5]

  • Intramolecular Nucleophilic Attack: The newly formed carbanion at C2 would then be poised for an intramolecular nucleophilic attack. However, a direct attack on C1 or C3 is not feasible as there is no suitable leaving group. A more plausible pathway involves a rearrangement or fragmentation to generate a more reactive species.

  • Alternative Pathway - Reductive Cyclization: A more direct analogy can be drawn from the zinc-mediated transformation of 1,3-diols (via their mesylates) to cyclopropanes.[6][7] In this context, a strong reducing agent could mediate a reductive coupling between the C-Br bond and a transiently formed reactive species at one of the acetal carbons.

A more likely scenario involves a 1,3-elimination pathway facilitated by a strong, non-nucleophilic base or an organometallic reagent acting as a base. This would generate a highly reactive cyclopropane derivative.

Below is a diagram illustrating a hypothetical reaction pathway for the synthesis of 1,1,3-trimethoxycyclopropane, which could be a potential product under certain conditions.

G cluster_0 Proposed Reaction Pathway start This compound reagent + Strong Base (e.g., LDA) start->reagent Deprotonation & Concerted Cyclization intermediate [Transition State] reagent->intermediate product 1,1,3-Trimethoxycyclopropane intermediate->product Elimination of HBr

Caption: Hypothetical 1,3-elimination pathway.

Experimental Protocols: An Exploratory Approach

The following protocols are designed as a starting point for the investigation of the cyclopropanation of this compound. Due to the exploratory nature of this reaction, careful monitoring and optimization of reaction conditions will be crucial for success.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%(Example Supplier)Store under inert atmosphere
n-Butyllithium (n-BuLi)2.5 M in hexanes(Example Supplier)Handle under inert atmosphere
Magnesium turningsHigh purity(Example Supplier)Activate before use
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent(Example Supplier)Use freshly distilled or from a solvent purification system
Anhydrous Diethyl Ether (Et₂O)DriSolv® or equivalent(Example Supplier)Use freshly distilled or from a solvent purification system
Deuterated Chloroform (CDCl₃)For NMR analysis(Example Supplier)---
Saturated aqueous ammonium chloride (NH₄Cl)Reagent grade(Example Supplier)---
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent grade(Example Supplier)---
Silica Gel230-400 mesh(Example Supplier)For column chromatography
Exploratory Protocol 1: Cyclopropanation via Metal-Halogen Exchange

This protocol aims to generate a lithiated intermediate which may undergo intramolecular cyclization.

Reaction Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer.

  • Maintain the reaction under a positive pressure of dry nitrogen throughout the experiment.

Procedure:

  • To the reaction flask, add this compound (1.0 eq.) and anhydrous diethyl ether (to make a 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Slowly warm the reaction to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by quenching a small aliquot with saturated aqueous NH₄Cl.

Workup and Purification:

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Exploratory Protocol 2: Cyclopropanation via Grignard Reagent Formation

This protocol explores the formation of a Grignard reagent as the key intermediate.

Reaction Setup:

  • Activate magnesium turnings by stirring them with a small crystal of iodine in a flame-dried flask under nitrogen until the color of iodine disappears.

  • Assemble the reaction apparatus as described in Protocol 1.

Procedure:

  • To the flask containing activated magnesium turnings (1.5 eq.), add anhydrous THF.

  • Add a small portion (approx. 10%) of a solution of this compound (1.0 eq.) in anhydrous THF.

  • Gently warm the mixture to initiate the Grignard reaction (an exothermic reaction should be observed).

  • Once the reaction has started, add the remaining solution of this compound dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir at reflux for 2-4 hours, or until the magnesium is consumed.

  • Cool the reaction to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

Workup and Purification:

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation and Expected Outcomes

Due to the exploratory nature of this synthesis, a range of outcomes is possible. The primary goal is the formation of a cyclopropane derivative.

Table 1: Key Reaction Parameters for Optimization

ParameterProtocol 1 (n-BuLi)Protocol 2 (Mg)Potential Variations
Temperature -78 °C to RTRefluxVarying temperature profiles
Solvent Diethyl EtherTHFToluene, Dioxane
Reaction Time 12-24 hours12-24 hoursShorter or longer reaction times
Stoichiometry 1.1 eq. n-BuLi1.5 eq. MgVarying equivalents of organometallic reagent

Expected Product Characterization:

The expected product, a substituted cyclopropane, should be characterized by:

  • ¹H NMR: Appearance of characteristic upfield signals for the cyclopropyl protons.

  • ¹³C NMR: Appearance of characteristic upfield signals for the cyclopropyl carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the cyclopropanated product.

  • Infrared Spectroscopy: Absence of C=C bond stretches, which would indicate elimination byproducts.

Visualization of the Experimental Workflow

G cluster_0 Experimental Workflow A Reaction Setup (Inert Atmosphere) B Addition of This compound A->B C Addition of Organometallic Reagent (n-BuLi or Mg) B->C D Reaction Monitoring (TLC/GC-MS) C->D E Aqueous Workup (Quenching & Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS, IR) F->G

Caption: General experimental workflow for the exploratory synthesis.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring and comprehensive characterization of the final product. The comparison of two different organometallic approaches provides a basis for cross-validation of the results. It is imperative that all starting materials are of high purity and all reactions are conducted under strictly anhydrous and inert conditions to ensure the reliability of the experimental outcomes.[4][5]

Conclusion

This application note presents a forward-looking perspective on the use of this compound for the synthesis of novel cyclopropane derivatives. While this transformation is not yet established in the literature, the proposed organometallic-mediated intramolecular cyclization offers a plausible and intriguing synthetic strategy. The detailed exploratory protocols provide a solid foundation for researchers to investigate this potential new reaction. Successful development of this methodology would provide a valuable new tool for accessing functionalized cyclopropanes, with potential applications in drug discovery and development.

References

  • Wikipedia.
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Application Notes & Protocols: 2-Bromo-1,1,3-trimethoxypropane as a Versatile Electrophilic Synthon

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-1,1,3-trimethoxypropane, a specialized electrophilic reagent with significant utility in modern organic synthesis. We will explore its structural attributes, electronic properties, and reactivity profile, with a primary focus on its application as a three-carbon building block for the construction of complex molecular architectures, particularly heterocyclic systems. This document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-tested protocols necessary to effectively leverage this reagent in their synthetic campaigns.

Introduction: Unmasking a Versatile C3 Building Block

This compound (CAS No. 759-97-7) is a liquid organic compound whose synthetic utility is derived from a strategic combination of functional groups.[1][2] Structurally, it features a propane backbone with a bromine atom at the C2 position, a dimethyl acetal at the C1 position, and a methoxy ether at the C3 position. This arrangement effectively masks a highly reactive 1,3-dicarbonyl moiety, making it a stable and manageable equivalent of malondialdehyde, a key three-carbon electrophilic synthon.[3]

The presence of the bromine atom at the central carbon introduces a primary site for electrophilic reactivity.[3] The C-Br bond is polarized, rendering the C2 carbon susceptible to nucleophilic attack. This, combined with the acetal and ether functionalities, allows for a range of sequential and selective transformations, making it an invaluable tool for synthetic chemists.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 759-97-7[1][2]
Molecular Formula C₆H₁₃BrO₃[1][2]
Molecular Weight 213.07 g/mol [2]
Appearance Liquid[1]
Purity Typically ≥95%[1]
InChI Key GAFSXURUCDQGFB-UHFFFAOYSA-N[1][2]
Refractive Index (n20/D) 1.458 (lit.)[2]

The Electrophilic Nature and Reaction Mechanisms

The primary role of this compound in organic reactions is that of an electrophile. The carbon atom bonded to the bromine is electron-deficient and serves as the target for a wide array of nucleophiles.

Nucleophilic Substitution

The most common transformation is nucleophilic substitution, where the bromide ion acts as a leaving group. The reaction can proceed through mechanisms that have characteristics of both Sₙ1 and Sₙ2 pathways, depending on the nucleophile, solvent, and reaction conditions.

  • Sₙ2 Pathway: With strong, unhindered nucleophiles, a bimolecular backside attack is plausible, leading to direct displacement of the bromide.

  • Sₙ1 Pathway: In polar, protic solvents, the reaction may involve the formation of a carbocation intermediate.[4][5] The stability of this secondary carbocation is modest, but can be influenced by the solvent environment.

The true value of this reagent is realized when it reacts with dinucleophiles. This dual reactivity allows for the rapid construction of cyclic systems.

Diagram 1: General Mechanism for Heterocycle Synthesis

G cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product reagent This compound step1 Step 1: Nucleophilic Attack (Displacement of Br⁻) reagent->step1 dinucleophile Dinucleophile (e.g., Urea, Guanidine) dinucleophile->step1 step2 Step 2: Intramolecular Cyclization step1->step2 step3 Step 3: Acid-catalyzed Deprotection & Aromatization step2->step3 product Substituted Heterocycle (e.g., Pyrimidine) step3->product

Caption: Generalized workflow for heterocycle synthesis.

Application Focus: Synthesis of Substituted Pyrimidines

A prominent application of this compound and its analogues is in the synthesis of substituted pyrimidines and other heterocycles.[3] Pyrimidine scaffolds are ubiquitous in medicinal chemistry and are core components of many pharmaceutical agents. The reaction of this compound with dinucleophiles like amidines, guanidines, or ureas provides a convergent and efficient route to these valuable structures.

The reaction, pioneered in principle by Bredereck and colleagues with a similar reagent (2-bromo-1,1,3,3-tetraethoxypropane), involves an initial substitution followed by cyclization and subsequent aromatization to yield the pyrimidine ring.[3][6]

Protocol: Synthesis of a 2-Amino-5-bromopyrimidine Derivative

This protocol details a representative procedure for the synthesis of a substituted pyrimidine using this compound as the electrophilic component and guanidine as the dinucleophile.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
This compoundC₆H₁₃BrO₃213.072.13 g10.0
Guanidine HydrochlorideCH₅N₃·HCl95.531.05 g11.0
Sodium Ethoxide (21% in Ethanol)C₂H₅ONa68.05~7.5 mL22.0
Ethanol (Anhydrous)C₂H₅OH46.0750 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-
Diethyl Ether(C₂H₅)₂O74.12For extraction-
Saturated Sodium BicarbonateNaHCO₃84.01For wash-
Anhydrous Magnesium SulfateMgSO₄120.37For drying-
Experimental Procedure

Diagram 2: Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Guanidine·HCl & Ethanol to flask B Add Sodium Ethoxide (forms free Guanidine) A->B C Stir for 30 min at room temp B->C D Add 2-Bromo-1,1,3- trimethoxypropane C->D E Reflux mixture for 4-6 hours D->E F Monitor by TLC E->F G Cool & Evaporate Ethanol F->G H Add water & Extract with Diethyl Ether G->H I Wash, Dry, & Concentrate organic phase H->I J Purify by Column Chromatography I->J

Caption: Step-by-step experimental workflow diagram.

  • Preparation of Guanidine Free Base: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidine hydrochloride (1.05 g, 11.0 mmol) and anhydrous ethanol (30 mL).

  • Slowly add sodium ethoxide solution (~7.5 mL, 22.0 mmol) to the stirring suspension at room temperature. A white precipitate of sodium chloride will form.

  • Stir the mixture for 30 minutes to ensure complete formation of the guanidine free base.

  • Reaction with Electrophile: To this mixture, add this compound (2.13 g, 10.0 mmol) dissolved in 20 mL of anhydrous ethanol.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of water and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash sequentially with water (20 mL) and saturated sodium bicarbonate solution (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-bromopyrimidine derivative.

Causality and Rationale Behind Experimental Choices
  • In Situ Base Formation: Guanidine is stored as its hydrochloride salt for stability. The free base, which is the active nucleophile, is generated in situ by adding a strong base, sodium ethoxide. Two equivalents of base are used to both deprotonate the guanidine salt and to act as an acid scavenger for the HBr generated during the cyclization.

  • Solvent Choice: Anhydrous ethanol is an excellent solvent for the reactants and the sodium ethoxide base. Its boiling point allows for a convenient reflux temperature to drive the reaction to completion in a reasonable timeframe.

  • Aqueous Work-up: The work-up procedure is designed to remove inorganic salts (NaCl, NaBr) and any remaining base. The sodium bicarbonate wash ensures the final organic solution is free of acidic byproducts before concentration.

  • Purification: Column chromatography is a standard and effective method for separating the desired heterocyclic product from unreacted starting materials and non-polar byproducts.

Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Low Conversion / Incomplete Reaction Insufficient reaction time or temperature. Moisture in the reaction. Incomplete formation of the free base.Extend reflux time. Ensure all reagents and glassware are anhydrous. Use freshly prepared or properly titrated sodium ethoxide solution.
Multiple Spots on TLC (Byproducts) Side reactions due to prolonged heating. Reaction with solvent.Reduce reflux time and monitor carefully. Ensure the use of a non-nucleophilic solvent if ethanol is problematic.
Difficult Purification / Emulsions Formation of salts during work-up.Add a small amount of brine (saturated NaCl solution) during the aqueous extraction to break up emulsions.

Conclusion and Outlook

This compound stands out as a highly effective and versatile electrophilic reagent. Its ability to act as a stable precursor to a three-carbon dicarbonyl synthon provides a powerful tool for synthetic chemists. The protocols and mechanistic insights provided herein demonstrate its utility in the streamlined synthesis of valuable heterocyclic compounds, a critical task in the fields of medicinal chemistry and materials science. Further exploration of its reactivity with other classes of nucleophiles will undoubtedly continue to expand its role in the construction of complex molecular frameworks.[7][8][9][10]

References

  • Benchchem. (n.d.). 2-Bromo-1,1,3,3-tetramethoxypropane | 63331-67-9.
  • Fritz, S. P., Matlock, J. V., McGarrigle, E. M., & Aggarwal, V. K. (2013). Efficient synthesis of cyclopropane-fused heterocycles with bromoethylsulfonium salt. Chemistry, 19(33), 10827-31. [Link]
  • Bredereck, H., et al. (1962). Synthese von 5-brompyrimidin. Chemische Berichte, 95(3), 803-808.
  • Aggarwal, V. K. (2013). Efficient Synthesis of Cyclopropane-Fused Heterocycles with Bromoethylsulfonium Salt. University of Bristol. [Link]
  • Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. Retrieved from Chemistry LibreTexts website. [Link]
  • Alcaide, B., et al. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]
  • Suzhou Vivotide Biotech. (2015). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. CN104277083A.
  • Gallardo-Fuentes, S., et al. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry. [Link]
  • Organic Syntheses. (n.d.). 1-Iodopropyne.
  • CN111348992A. (n.d.). Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
  • RSC Publishing. (n.d.). 1,2,3-Trimethoxypropane, a glycerol-based solvent with low toxicity.
  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from Organic Chemistry Portal website. [Link]
  • MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions.
  • RSC Publishing. (n.d.). Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols.
  • AceChemistry. (2016). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube. [Link]

Sources

Application Notes & Protocols: Advanced Protecting Group Strategies Utilizing 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures.[1] This guide provides an in-depth exploration of 2-Bromo-1,1,3-trimethoxypropane, a versatile and functionalized reagent for the protection of 1,2- and 1,3-diols. We move beyond simple protection-deprotection sequences to illustrate how the inherent functionality of the resulting cyclic acetal can be leveraged for subsequent synthetic transformations. This document details the underlying chemical principles, provides robust, step-by-step experimental protocols, and presents a comprehensive analysis of the stability and orthogonality of the resulting 2-(1-bromo-2-methoxyethyl)-1,3-dioxane/dioxolane protecting groups.

The Chemical Rationale: A Functionalized Acetal Strategy

This compound (also known as 2-bromo-3-methoxypropionaldehyde dimethyl acetal) is not the protecting group itself, but rather a stable, convenient precursor for its installation.[2][3] Its structure, featuring a dimethyl acetal, allows it to serve as an equivalent of 2-bromo-3-methoxypropionaldehyde in acid-catalyzed transacetalization reactions.

The core of this strategy is the reaction of this compound with a diol, typically a 1,2- or 1,3-diol, under anhydrous acidic conditions to form a stable cyclic acetal (a 1,3-dioxolane or 1,3-dioxane, respectively).[4][5] This transformation effectively masks the diol functionality from a wide range of reaction conditions to which acetals are inert.[6][7][8]

Mechanism of Acetal Protection

The formation of the cyclic acetal is a reversible, acid-catalyzed process.[9][10] The mechanism involves the following key steps:

  • Protonation: The acid catalyst protonates one of the methoxy groups of the dimethyl acetal, converting it into a good leaving group (methanol).[11][12]

  • Formation of Oxocarbenium Ion: The departure of methanol is assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic.[13]

  • Nucleophilic Attack: One hydroxyl group of the diol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

  • Intramolecular Cyclization: Subsequent protonation of the remaining methoxy group and its elimination as a second molecule of methanol, followed by intramolecular attack by the second hydroxyl group of the diol, leads to the formation of the protonated cyclic acetal.

  • Deprotonation: Loss of a proton regenerates the acid catalyst and yields the final protected diol product.

To drive the reaction toward the product, the methanol byproduct is typically removed from the reaction mixture.[7]

G cluster_0 Mechanism of Protection reagent This compound protonated_acetal Protonated Acetal reagent->protonated_acetal  +H+ diol 1,3-Diol (Substrate) hemiacetal_intermediate Hemiacetal Intermediate diol->hemiacetal_intermediate  Nucleophilic Attack H_plus H+ (Catalyst) oxocarbenium Oxocarbenium Ion (Key Electrophile) protonated_acetal->oxocarbenium  -MeOH oxocarbenium->hemiacetal_intermediate protected_diol Protected Diol (1,3-Dioxane Derivative) hemiacetal_intermediate->protected_diol  Cyclization & -H+ methanol - 2 MeOH

Caption: General mechanism for 1,3-diol protection.

Application & Protocols: Protection of 1,3-Diols

The protection of 1,3-diols as cyclic acetals is a cornerstone of carbohydrate and natural product synthesis.[4] The following protocol provides a reliable, general method for this transformation.

Protocol 2.1: Formation of a 2-(1-bromo-2-methoxyethyl)-1,3-dioxane

Objective: To protect a generic 1,3-diol using this compound.

Materials:

  • 1,3-Diol Substrate (1.0 eq)

  • This compound (1.2 eq)

  • Pyridinium p-toluenesulfonate (PPTS) or Camphorsulfonic acid (CSA) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Molecular Sieves (4Å), activated

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 1,3-diol substrate (1.0 eq) and activated 4Å molecular sieves.

  • Add anhydrous DCM to dissolve or suspend the substrate (concentration approx. 0.1-0.5 M).

  • Add this compound (1.2 eq) followed by the acid catalyst (e.g., PPTS, 0.1 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Causality Note: Anhydrous conditions and molecular sieves are critical. The reaction is an equilibrium, and the removal of the methanol byproduct drives the formation of the thermodynamically stable dioxane product.[7]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

  • Filter the mixture to remove the molecular sieves, washing the solids with DCM.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,3-dioxane derivative.

G cluster_1 Experimental Workflow: Diol Protection A 1. Combine Substrate, Sieves, Solvent B 2. Add Reagent & Acid Catalyst A->B C 3. Stir at RT Monitor by TLC B->C D 4. Quench (aq. NaHCO3) C->D E 5. Aqueous Workup (Filter, Wash, Dry) D->E F 6. Purify (Chromatography) E->F

Caption: Workflow for the protection of a 1,3-diol.

Stability & Orthogonality: Integrating into a Synthetic Route

A protecting group's utility is defined by its stability profile. The 1,3-dioxane group installed by this method exhibits the classic behavior of an acetal: robust stability under most conditions except acidic ones.[4][6][8]

Data Presentation: Stability Profile
Reagent ClassSpecific ConditionsStability
Bases NaOH, KOH, NaH, t-BuOK, LDA, PyridineStable
Nucleophiles Grignard reagents (RMgX), Organolithiums (RLi)Stable[9]
Reductants LiAlH₄, NaBH₄, H₂/Pd-CStable[9]
Oxidants PCC, PDC, MnO₂, Jones ReagentGenerally Stable[7]
Acids Aqueous HCl, H₂SO₄, Trifluoroacetic Acid (TFA)Labile [6][7]
Orthogonal Protection Strategies

Orthogonality allows for the selective deprotection of one group in the presence of others.[1][14] This acetal-based group is an excellent orthogonal partner to base-labile (e.g., esters, Fmoc) and fluoride-labile (e.g., silyl ethers like TBDMS, TIPS) protecting groups.

G cluster_2 Orthogonality Concept Molecule Multi-Protected Molecule Diol-Dioxane R-OTBDMS R-OAc Acid Aqueous Acid Molecule:f0->Acid Cleaves Dioxane Fluoride TBAF Molecule:f1->Fluoride Cleaves Silyl Ether Base K2CO3 / MeOH Molecule:f2->Base Cleaves Acetate

Caption: Selective deprotection in an orthogonal system.

Deprotection Strategies: Regenerating the Diol

The removal of the 1,3-dioxane protecting group is most commonly achieved via acid-catalyzed hydrolysis, which is the reverse of the protection mechanism.[6]

Protocol 4.1: Acid-Catalyzed Hydrolysis of the Dioxane Group

Objective: To regenerate the free diol from its protected form.

Materials:

  • Protected Diol Substrate (1.0 eq)

  • Acetone or Tetrahydrofuran (THF)

  • Water

  • 2M Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (TsOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected substrate (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 2M HCl (e.g., 0.2 eq).

  • Stir the mixture at room temperature. Gentle heating (e.g., to 40 °C) can be used to accelerate the reaction if necessary.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-6 hours.[9]

  • Causality Note: The presence of excess water is crucial to shift the equilibrium from the acetal back to the carbonyl (in this case, the aldehyde precursor) and the diol.[11]

  • Once complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the bulk of the organic solvent (acetone/THF) under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude diol if necessary.

Advanced Utility: The Bromine as a Synthetic Handle

The key advantage of this specific protecting group strategy lies in the bromine atom, which serves as a latent point of reactivity. After the diol is protected, the C-Br bond can participate in a variety of transformations, allowing for modification of the protecting group itself before its removal.

Potential Transformations:

  • Nucleophilic Substitution (Sₙ1/Sₙ2): The bromine can be displaced by various nucleophiles (e.g., azides, cyanides, alkoxides) to introduce new functionality. The secondary nature of the carbon suggests Sₙ1-type reactions may be favorable, especially with neighboring group participation from the ether oxygen.[15]

  • Elimination Reactions: Treatment with a non-nucleophilic base could lead to an enol ether, a valuable synthetic intermediate.

  • Organometallic Coupling: The bromo-acetal could potentially participate in cross-coupling reactions, although this is less common for secondary alkyl bromides.

This "protect and modify" approach significantly expands the synthetic utility beyond simple masking of the diol, enabling the introduction of complex fragments into the parent molecule.

Conclusion

This compound is a highly effective reagent for the protection of diols as functionalized cyclic acetals. The resulting 1,3-dioxane/dioxolane groups offer a robust and orthogonal protection strategy, characterized by excellent stability to basic, nucleophilic, and reductive conditions, while being readily cleaved with mild acid. The true power of this reagent is realized when the bromo-substituent is used as a reactive handle for further synthetic elaboration, transforming the protecting group into an active participant in the construction of molecular complexity.

References

  • BenchChem. (2025). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.
  • BenchChem. (2025). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.
  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2012). Molecules.
  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Moores, R. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube.
  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation.
  • Chemistry LibreTexts. (2025, February 24). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation.
  • Organic Chemistry with Victor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. YouTube.
  • BenchChem. (n.d.). 2-Bromo-1,1,3,3-tetramethoxypropane.
  • Wikipedia. (n.d.). Protecting group.
  • The Organic Chemistry Tutor. (2020, May 11). 26.03 Acetals as Protecting Groups. YouTube.
  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
  • CymitQuimica. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis.
  • Chemical-Suppliers. (n.d.). This compound.
  • Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction.

Sources

Application Notes: Step-by-Step Protocols for the Utilization of 2-Bromo-1,1,3-trimethoxypropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile C3 Synthon for Heterocyclic Chemistry

2-Bromo-1,1,3-trimethoxypropane (CAS No: 759-97-7) is a valuable and versatile intermediate in modern organic synthesis.[1][2] Structurally, it is a propane backbone featuring a bromine atom at the C2 position, a methoxy group at the C3 position, and a dimethyl acetal at the C1 position. This unique arrangement of functional groups makes it an effective three-carbon (C3) electrophilic building block. The acetal serves as a protected aldehyde, which can be unmasked under specific conditions, while the bromine atom provides a reactive site for nucleophilic substitution or participation in cyclization reactions.

These characteristics render this compound particularly useful in the construction of substituted heterocyclic ring systems, which are core scaffolds in many pharmaceutical agents and bioactive molecules. This document provides a detailed protocol for its handling, safety, and application in a representative heterocyclic synthesis.

Table 1: Physicochemical Properties of this compound [1]

Property Value
CAS Number 759-97-7
Molecular Formula C₆H₁₃BrO₃
Molecular Weight 213.07 g/mol
Appearance Liquid
Boiling Point 54-55 °C at 21 Torr
Density 1.395 g/cm³ at 20 °C

| Refractive Index | n20/D 1.458 (lit.) |

PART 1: Safety, Handling, and Storage Protocol

1.1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate safety measures are mandatory to ensure operator safety.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]

  • Precautionary Statements: P264, P270, P280, P301+P317, P305+P351+P338, P501.[1]

  • Required PPE:

    • Eye/Face Protection: Chemical safety goggles and/or a face shield are required.[3]

    • Skin Protection: Wear nitrile or neoprene protective gloves and a flame-retardant lab coat.[4]

    • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[3][5]

1.2. Handling and Storage Procedures

  • Handling: Use personal protective equipment as required.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1] Keep away from heat, sparks, and open flames.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[8]

PART 2: Application Protocol: Synthesis of a Substituted Pyrimidine

This protocol details the reaction of this compound with a dinucleophile, thiourea, to construct a 2-amino-5-bromo-4-methoxymethylpyrimidine. This reaction showcases its utility as a C3 synthon in a classic cyclocondensation reaction. The analogous reactivity of related bromo-acetals in pyrimidine synthesis is well-established in the literature.[9][10]

2.1. Reaction Principle and Mechanism

The reaction proceeds via a cyclocondensation mechanism. Sodium ethoxide, a strong base, deprotonates the thiourea, enhancing its nucleophilicity. The resulting nucleophile attacks the C1 carbon of the bromo-acetal, leading to the elimination of a methoxy group. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the carbon bearing the bromine, followed by tautomerization and elimination, yields the stable aromatic pyrimidine ring. The acetal hydrolysis and subsequent steps are facilitated by the reaction conditions.

Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Sodium Metal Thiourea Absolute Ethanol Base_Prep Prepare Sodium Ethoxide in situ Reagents->Base_Prep Add Na to EtOH Add_Thiourea Add Thiourea to Sodium Ethoxide Solution Base_Prep->Add_Thiourea Add_Bromo Add 2-Bromo-1,1,3- trimethoxypropane (Dropwise) Add_Thiourea->Add_Bromo Reflux Reflux Mixture (e.g., 4-6 hours) Add_Bromo->Reflux Cool Cool to Room Temp Reflux->Cool Quench Quench with Water Cool->Quench Precipitate Collect Precipitate (Vacuum Filtration) Quench->Precipitate Wash Wash with Cold Water & Ethanol Precipitate->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Final_Product Pure Pyrimidine Product Dry->Final_Product

Sources

Application Notes & Protocols: Strategic Synthesis Utilizing 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Versatile C3 Synthon

In the landscape of modern organic synthesis, the strategic use of masked functionalities is paramount for the efficient construction of complex molecular architectures. 2-Bromo-1,1,3-trimethoxypropane emerges as a highly valuable and versatile C3 synthon, primarily serving as a stable precursor to the reactive electrophile, bromomalondialdehyde. Its structure features a central bromine atom, providing a key reactive handle, flanked by two methoxy groups that form a dimethyl acetal. This acetal moiety effectively masks one of the aldehyde functionalities, preventing undesired side reactions while enabling controlled chemical transformations.

This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the practical use of this compound. We will delve into its physicochemical properties, safe handling procedures, and a detailed, field-proven protocol for its application in the synthesis of substituted pyrimidines—a core scaffold in numerous pharmaceuticals and biologically active compounds.[1] The causality behind each experimental step is explained to provide a deeper understanding of the reaction dynamics and ensure reproducible, high-yield outcomes.

Part 1: Reagent Profile and Safety

Physicochemical Characteristics

This compound is a liquid at room temperature, whose properties are summarized below.[2][3] Understanding these characteristics is crucial for accurate measurement, reaction setup, and purification.

PropertyValueSource
CAS Number 759-97-7[3]
Molecular Formula C₆H₁₃BrO₃[2]
Molecular Weight 213.07 g/mol [3]
Appearance Liquid[2]
Boiling Point 54-55 °C at 21 Torr[3]
Density 1.395 g/cm³ at 20 °C[3]
Refractive Index (n20/D) 1.458 (lit.)[3]
Structural Reactivity

The synthetic utility of this compound is rooted in its dual functionality. The dimethyl acetal is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to unmask a reactive aldehyde. The bromine atom at the C2 position makes this carbon electrophilic and susceptible to nucleophilic attack or participation in various coupling and condensation reactions. This combination makes it an ideal precursor for building heterocyclic rings. Its structural analog, 2-bromo-1,1,3,3-tetramethoxypropane, is well-documented for its role in constructing 5-bromopyrimidines, highlighting the established reactivity pattern for this class of compounds.[4][5]

Safety and Handling Protocols

As with any halogenated organic compound, proper safety precautions are mandatory. While a comprehensive safety profile for this specific chemical is not fully established, data from structurally similar compounds suggest the following handling guidelines.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.[9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[7]

  • Incompatibility: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these may lead to vigorous and potentially hazardous reactions.[7]

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[8]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[10]

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

Part 2: Application in Heterocyclic Synthesis

A primary application of this compound is in the construction of the pyrimidine ring, a privileged scaffold in medicinal chemistry.[11][12] The following protocol details the synthesis of 5-bromopyrimidine via a cyclocondensation reaction with formamide.

Reaction Principle and Causality

The synthesis proceeds via a multi-step, one-pot mechanism. Initially, under the reaction conditions, the acetal of this compound is hydrolyzed to form the intermediate bromomalondialdehyde. This highly reactive 1,3-dielectrophile is not isolated. Formamide serves as the N-C-N nucleophilic component. It condenses with the in-situ generated dialdehyde, leading to ring closure and subsequent aromatization to yield the stable 5-bromopyrimidine ring. Formamide is an ideal reagent for this transformation as it provides the necessary atoms and serves as the solvent.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis protocol, from initial setup to final product isolation.

Synthesis_Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Measure Reagents: - this compound - Formamide setup Assemble Glassware: - Round-bottom flask - Reflux condenser - Heating mantle reagents->setup 1. Combine heat Heat mixture to 120-130°C setup->heat 2. Initiate reflux Maintain reflux for 4-6 hours heat->reflux monitor Monitor reaction via TLC reflux->monitor cool Cool to room temperature monitor->cool 3. Reaction Complete quench Pour onto ice water cool->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry filter Filter drying agent dry->filter 4. Isolate concentrate Concentrate under reduced pressure filter->concentrate purify Purify via column chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the synthesis of 5-bromopyrimidine.

Part 3: Detailed Experimental Protocol

Objective: To synthesize 5-bromopyrimidine from this compound.

Materials and Reagents
  • This compound (95%+)

  • Formamide (ACS grade or higher)

  • Ethyl Acetate (ACS grade)

  • Hexanes (ACS grade)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • 500 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 150 mL of formamide.

    • Causality: Formamide acts as both the solvent and the reagent, providing the N-C-N backbone for the pyrimidine ring. Using it in excess ensures the reaction goes to completion.

  • Reagent Addition:

    • To the stirred formamide, add 21.3 g (0.1 mol) of this compound in one portion.

    • Causality: The reaction is typically not highly exothermic, allowing for a single addition.

  • Reaction Conditions:

    • Heat the reaction mixture to 120-130 °C using a heating mantle.

    • Maintain the mixture at this temperature under gentle reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed over time.

    • Causality: The elevated temperature is necessary to drive the condensation and dehydration steps required for the formation and aromatization of the pyrimidine ring.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the cooled, dark reaction mixture slowly into a beaker containing 500 g of crushed ice and 200 mL of water with stirring.

    • Causality: This step quenches the reaction and precipitates some impurities while dissolving the excess formamide in the aqueous layer.

    • Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

    • Causality: Ethyl acetate is an effective solvent for extracting the moderately polar 5-bromopyrimidine product from the aqueous phase. Multiple extractions ensure maximum recovery.

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Causality: The brine wash helps to remove any remaining water and residual formamide from the organic phase, breaking any emulsions that may have formed.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

    • Causality: Removing all traces of water is crucial before solvent evaporation to prevent hydrolysis of the product or co-distillation.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.

    • Purify the crude material by column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes.

    • Causality: Column chromatography effectively separates the desired 5-bromopyrimidine from non-polar impurities and highly polar baseline materials, yielding a pure product.

    • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield 5-bromopyrimidine as a pale yellow solid.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Expected Yield: 55-70%.

References

  • 2-Bromo-1,3-dimethoxypropane | C5H11BrO2 | CID 13275402. PubChem. [Link]
  • 2-BROMO-3-METHOXY-1,1,1-TRIFLUOROPROPAN Safety D
  • SAFETY DATA SHEET for 1-Bromo-2,2-dimethoxypropane. Alfa Aesar. [Link]
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Research. [Link]
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
  • Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.
  • Bromination process.

Sources

Application Notes & Protocols: 2-Bromo-1,1,3-trimethoxypropane as a Versatile C3 Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-1,1,3-trimethoxypropane is a trifunctional C3 building block of significant utility in modern organic synthesis. Its unique architecture, featuring a reactive secondary bromide, a protected aldehyde (as a dimethyl acetal), and a methoxy ether tail, offers a powerful platform for the strategic construction of complex molecular frameworks. The orthogonal reactivity of these functional groups enables chemists to perform sequential, controlled transformations, making it an invaluable synthon for preparing functionalized aldehydes, substituted aliphatic chains, and, most notably, diverse heterocyclic systems that are cornerstones of medicinal chemistry and materials science. This guide provides an in-depth exploration of the chemical logic behind its use, field-proven protocols for its application, and a forward-looking perspective on its potential in drug development and beyond.

Introduction: The Strategic Value of a Trifunctional Synthon

In the quest for molecular complexity, the choice of starting materials is paramount. An ideal building block offers not just a carbon skeleton but also a set of functional handles that can be addressed selectively. This compound (CAS: 759-97-7) epitomizes this principle.[1][2] It is, in essence, a masked version of 2-bromo-3-methoxypropionaldehyde, where the highly reactive aldehyde is protected as a stable dimethyl acetal. This protection strategy is crucial; it pacifies the electrophilic aldehyde, thereby allowing the synthetic focus to be directed toward the C2 position, which is activated by the bromine atom—an excellent leaving group for nucleophilic substitution reactions.

The strategic appeal of this molecule lies in this latent functionality. Researchers can leverage the C-Br bond to introduce a wide array of substituents and then, at a later synthetic stage, unmask the aldehyde under acidic conditions to engage in further transformations like reductive amination, Wittig reactions, or cyclization-condensations. This guide will detail the primary applications of this building block, focusing on its role in nucleophilic substitutions and its power in constructing medicinally-relevant heterocyclic scaffolds.

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₁₃BrO₃
Molecular Weight 213.07 g/mol [2]
CAS Number 759-97-7[1][2]
Appearance Liquid[1]
Purity Typically ≥95%[1]
Refractive Index n20/D 1.458 (lit.)

Core Directive: Rationale of Reactivity

The synthetic utility of this compound is governed by the interplay of its three key functional regions. Understanding the causality behind their reactivity is essential for designing successful synthetic routes.

  • The Dimethyl Acetal (C1): This group serves as a robust protecting group for the aldehyde. It is stable to a wide range of nucleophilic and basic conditions, which are precisely the conditions needed to functionalize the C2 position. Deprotection is typically achieved with aqueous acid, regenerating the aldehyde for subsequent reactions.

  • The Secondary Bromide (C2): Positioned alpha to a methoxy group and beta to the acetal, this is the molecule's primary reactive center. The bromine atom is an excellent leaving group, making the C2 carbon susceptible to nucleophilic attack. The reaction typically proceeds via an Sɴ2 mechanism with a variety of soft and hard nucleophiles. The steric hindrance is moderate, allowing for efficient substitution.[3][4]

  • The Methoxy Ether (C3): This group provides stability and influences the overall polarity of the molecule. While generally unreactive, its presence is a key structural feature in the final products derived from this building block.

This functional group arrangement allows for a logical and predictable flow of synthetic operations, as illustrated below.

G cluster_0 Synthetic Workflow Logic A This compound (Stable Precursor) B Step 1: Nucleophilic Substitution (Displace Bromide at C2) A->B Add Nucleophile (Nu⁻) e.g., R₂NH, RS⁻, CN⁻ C Functionalized Acetal Intermediate (New C-Nu Bond Formed) B->C D Step 2: Acetal Hydrolysis (Acid-catalyzed Deprotection) C->D Add H₃O⁺ E α-Substituted-β-methoxy- propionaldehyde (Final Product) D->E

Caption: Logical workflow for utilizing this compound.

Application I: Synthesis of α-Substituted Carbonyl Compounds

A primary application of this building block is the synthesis of aldehydes and ketones bearing a substituent at the α-position. The protocol involves a straightforward nucleophilic substitution followed by acetal deprotection.

Protocol 1: General Procedure for Nucleophilic Substitution at C2

Principle: This protocol describes the displacement of the bromide at the C2 position by a generic nucleophile (e.g., an amine, thiol, or cyanide) under standard Sɴ2 conditions. The reaction is performed in a polar aprotic solvent to enhance the nucleophilicity of the attacking species.

Reagents & Materials:

ReagentAmount (Molar Eq.)Purpose
This compound1.0Electrophile
Nucleophile (e.g., Sodium Azide)1.2 - 1.5Nucleophile
Anhydrous DMF or Acetonitrile-Solvent
Base (if required, e.g., K₂CO₃)1.5 - 2.0Acid Scavenger

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (1.2-1.5 equiv.) and a base, if necessary (e.g., for amine or thiol nucleophiles).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF) to dissolve the reagents.

  • Substrate Addition: Add this compound (1.0 equiv.) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (the functionalized acetal intermediate) by flash column chromatography on silica gel.

Application II: Building Block for Heterocyclic Synthesis

The true power of this compound is realized in the synthesis of heterocycles. By reacting it with a dinucleophile, both the C1 (once deprotected) and C2 positions can be engaged to form a ring. This is particularly effective for creating substituted pyrimidines and related six-membered heterocycles, which are privileged structures in medicinal chemistry.

G cluster_1 Pathway: Pyrimidine Synthesis Start This compound + Amidine/Guanidine Step1 Initial Sɴ2 Attack (N attacks C2, displaces Br⁻) Start->Step1 Intermediate Linear Adduct (Acetal Intact) Step1->Intermediate Step2 Acid-Catalyzed Deprotection & Cyclization Intermediate->Step2 Product Substituted Dihydropyrimidine Ring Step2->Product Step3 Oxidation (Optional) Product->Step3 Final Aromatized Pyrimidine Step3->Final

Caption: General pathway for pyrimidine synthesis.

Protocol 2: Exemplary One-Pot Synthesis of a Substituted Pyrimidine

Principle: This protocol outlines a one-pot procedure for the synthesis of a pyrimidine ring system by reacting this compound with a dinucleophile, such as guanidine. The reaction proceeds via an initial substitution, followed by acid-mediated deprotection, intramolecular cyclization, and dehydration. This approach is adapted from well-established methods for pyrimidine synthesis using C3 synthons.[5]

Reagents & Materials:

ReagentAmount (Molar Eq.)Purpose
This compound1.0C3 Electrophile
Guanidine Hydrochloride1.1Dinucleophile
Sodium Ethoxide (NaOEt)2.2Base
Anhydrous Ethanol-Solvent
Conc. Hydrochloric AcidCatalyticDeprotection/Cyclization Catalyst

Step-by-Step Methodology:

  • Base Preparation: In an oven-dried, three-neck flask under an inert atmosphere, dissolve sodium ethoxide (2.2 equiv.) in anhydrous ethanol.

  • Dinucleophile Addition: Add guanidine hydrochloride (1.1 equiv.) to the stirred solution. Stir for 30 minutes at room temperature to liberate the free guanidine base.

  • Substrate Addition: Cool the mixture to room temperature and add this compound (1.0 equiv.) dropwise.

  • Initial Reaction: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours to facilitate the initial Sɴ2 substitution. Monitor this stage by TLC.

  • Cyclization and Dehydration: After cooling slightly, carefully add a catalytic amount of concentrated HCl. The mixture will become acidic. Re-heat the reaction to reflux for an additional 8-12 hours to drive the acetal deprotection, cyclization, and dehydration to form the aromatic pyrimidine ring.

  • Work-up: Cool the reaction to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Isolation: Remove the ethanol under reduced pressure. The remaining aqueous residue contains the product. Extract this residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the desired pyrimidine derivative.

Safety and Handling

As a halogenated organic compound, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2]

  • Precautionary Measures:

    • P264: Wash hands and exposed skin thoroughly after handling.[2]

    • P270: Do not eat, drink or smoke when using this product.[2]

    • P280: Wear protective gloves, eye protection, and face protection.[2]

    • P301+P317: IF SWALLOWED: Get medical help.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2]

Conclusion and Future Outlook

This compound stands out as a highly effective and versatile C3 building block. Its design, which combines a reactive electrophilic center with a stable protecting group, allows for clean, predictable, and high-yielding transformations. The protocols detailed herein demonstrate its utility in both linear synthesis (for α-substituted aldehydes) and convergent synthesis (for heterocycles). For researchers in drug development and materials science, this synthon offers a reliable and efficient route to novel molecular architectures. Future applications will likely see its integration into automated synthesis platforms and its use in the construction of complex natural products and novel pharmaceutical scaffolds.

References

  • Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane - Google Patents. Google Patents.
  • Bromination process - Google Patents. Google Patents.
  • Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Chemistry Stack Exchange.
  • The SN1 Reaction - Chemistry LibreTexts. Chemistry LibreTexts.

Sources

Scale-up synthesis procedures for "2-Bromo-1,1,3-trimethoxypropane" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Scale-up Synthesis Procedures for "2-Bromo-1,1,3-trimethoxypropane" and Related Bromo-Alkoxypropane Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bromo-alkoxypropane derivatives are valuable, versatile intermediates in organic synthesis, particularly in the construction of complex heterocyclic systems for pharmaceutical and materials science applications.[1][2] However, transitioning their synthesis from the laboratory bench to a pilot or industrial scale presents significant challenges, including managing highly exothermic reactions, ensuring safe handling of hazardous reagents like bromine, and developing efficient purification strategies that avoid common pitfalls such as emulsion formation.[3] This guide provides a detailed, field-proven protocol for the large-scale, one-pot synthesis of 1,3-dibromo-2,2-dimethoxypropane, a structurally related and synthetically important analogue of the target compound class. By leveraging insights from established industrial methods, this document explains the fundamental reaction mechanisms, the rationale behind critical process parameters, and robust safety procedures. The protocols are designed to be self-validating, offering a reliable framework for researchers and process chemists to achieve high-purity products with excellent yields on a multi-kilogram scale.

Introduction: The Synthetic Value of Bromo-Alkoxypropanes

The unique trifunctional nature of compounds like this compound—featuring a reactive carbon-bromine bond and protected aldehyde functionalities (acetals)—makes them powerful building blocks. The bromine atom serves as a handle for nucleophilic substitution or organometallic coupling reactions, while the acetal groups mask highly reactive carbonyls, allowing for selective transformations at other sites.[1] These intermediates are frequently employed in the synthesis of substituted pyrimidines and other nitrogen-containing heterocycles.[1][3]

Despite their utility, scaling the synthesis of these molecules is non-trivial. Key challenges include:

  • Exothermicity: The bromination of ketones is a highly exothermic process that requires precise temperature control to prevent runaway reactions and the formation of polysubstituted byproducts.[4]

  • Reagent Handling: Elemental bromine is highly corrosive, toxic, and volatile, necessitating specialized equipment and handling protocols for large quantities.

  • Product Isolation: On a large scale, traditional work-up procedures like liquid-liquid extraction can lead to problematic emulsions, complicating purification.[3] Furthermore, the desired product often needs to be isolated via crystallization, requiring careful solvent selection and temperature profiling.

This document presents a robust, one-pot synthesis adapted from established industrial patents for producing bromo-dimethoxypropane derivatives, offering a practical and scalable solution.[2][5]

Reaction Mechanism and Process Rationale

The synthesis is a one-pot reaction that combines the principles of alpha-bromination of a ketone and subsequent acetal formation. Using acetone and methanol as primary feedstocks, the reaction proceeds through a logical and efficient sequence.

Mechanistic Steps:

  • Enolization: In the presence of an acid (HBr, formed in situ), acetone establishes an equilibrium with its enol form.

  • Alpha-Bromination: The electron-rich enol attacks elemental bromine (Br₂) in an electrophilic addition, followed by deprotonation to yield α-bromoacetone. This process is repeated to form 1,3-dibromoacetone.

  • Acetal Formation: Methanol, acting as both solvent and reactant, attacks the electrophilic carbonyl carbon of 1,3-dibromoacetone. This acid-catalyzed reaction occurs twice to form the stable dimethyl acetal, 1,3-dibromo-2,2-dimethoxypropane.

The choice to perform this as a one-pot reaction is grounded in process efficiency and safety. It avoids the isolation of the highly lachrymatory and irritating intermediate, 1,3-dibromoacetone.[5] Temperature control, particularly during the slow addition of bromine, is the most critical parameter. It ensures the reaction rate is manageable and minimizes the formation of over-brominated side products.[2][5]

Reaction_Mechanism cluster_bromination Step 1 & 2: Alpha-Bromination cluster_acetalization Step 3: Acetal Formation Acetone Acetone Enol Enol Intermediate Acetone->Enol H+ cat. Dibromoacetone 1,3-Dibromoacetone Enol->Dibromoacetone + 2 Br₂ Product 1,3-Dibromo-2,2-dimethoxypropane Dibromoacetone->Product + 2 CH₃OH (H+ cat.) Methanol Methanol (Solvent & Reactant) Methanol->Product Br2 Bromine (Slow Addition) Br2->Enol

Caption: Reaction mechanism for the one-pot synthesis.

Detailed Scale-Up Protocol: One-Pot Synthesis of 1,3-Dibromo-2,2-dimethoxypropane

This protocol is adapted from a proven industrial method and is detailed for two common reactor sizes.[5] All operations should be conducted in a well-ventilated area using explosion-proof equipment.[6]

Materials and Equipment
  • Chemicals: Acetone (ACS grade), Methanol (anhydrous), Bromine.

  • Equipment:

    • Glass-lined or appropriately resistant reactor (e.g., 200L or 3000L) with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

    • Header tank/addition vessel for controlled bromine addition.

    • Vacuum filtration apparatus (e.g., Nutsche filter-dryer).

    • Vacuum oven.

    • Appropriate Personal Protective Equipment (PPE).[7]

Quantitative Data for Scale-Up
Parameter200L Reactor Scale3000L Reactor Scale
Reactor Volume 200 L3000 L
Methanol 75.4 kg950 kg
Acetone 14.3 kg180 kg
Bromine 79.0 kg1000 kg
Max Temperature ≤ 24 °C≤ 25 °C
Stirring Time 36 hours40 hours
Methanol Wash 2 x 20 kg2 x 150 kg
Expected Yield ~39 kg~580 kg
Purity (GC) > 99%> 99%

Data sourced from patent literature.[5]

Step-by-Step Experimental Protocol
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted (if required by local safety protocols).

  • Charging Reagents: Charge the specified amounts of methanol and acetone into the reactor. Begin stirring to ensure the mixture is homogenous.

  • Cooling: Cool the reactor contents to below 10 °C using the cooling jacket.

  • Bromine Addition (Critical Step):

    • Charge the total required bromine into a header tank.

    • Begin slow, dropwise addition of bromine into the stirred acetone/methanol mixture.

    • Crucial: Monitor the internal temperature closely. Maintain the temperature below the maximum specified value (e.g., 25 °C) throughout the addition. Adjust the addition rate as needed to control the exotherm. The reaction mixture should turn a light reddish-brown color.[2]

  • Reaction Stir-Out: Once the bromine addition is complete, continue to stir the mixture at room temperature for the specified duration (36-40 hours). A large amount of off-white solid product will precipitate.[2][5]

  • Product Isolation:

    • Transfer the reaction slurry to the filtration unit.

    • Filter the solid product under suction.

  • Washing and Purification:

    • Wash the filter cake with the first portion of fresh, cold methanol to remove residual reactants and soluble impurities.

    • Repeat the wash with the second portion of methanol.

  • Drying: Dry the resulting white crystalline solid in a vacuum oven until a constant weight is achieved. This yields the final product with high purity.[5]

Workflow_Diagram Start Start: Prepare Reactor Charge Charge Methanol & Acetone Start->Charge Cool Cool Reactor to < 10°C Charge->Cool AddBr2 Slowly Add Bromine (Temp ≤ 25°C) Cool->AddBr2 Stir Stir at RT for 36-40h (Product Precipitates) AddBr2->Stir Filter Filter Slurry Stir->Filter Wash1 Wash Cake with Methanol Filter->Wash1 Wash2 Wash Cake Again Wash1->Wash2 Dry Vacuum Dry Product Wash2->Dry End End: High-Purity Product Dry->End

Caption: Experimental workflow for large-scale synthesis.

Safety, Handling, and Waste Disposal

Handling large quantities of hazardous materials requires strict adherence to safety protocols. The primary hazards are associated with bromine and flammable solvents.[6][8][9]

  • Hazard Identification:

    • Bromine: Acutely toxic, causes severe skin burns and eye damage, and is corrosive to the respiratory tract.

    • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

    • Product (Bromo-alkoxypropanes): Harmful if swallowed and causes serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[7] Respiratory protection is required if vapors are generated.

  • Handling and Storage:

    • Use explosion-proof electrical and ventilating equipment.[7][9]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[6]

    • Store bromine and methanol in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7]

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. Halogenated organic waste must be segregated.[6][8]

Safety_Workflow start Hazardous Operation Start ppe_check PPE Check Gloves, Goggles, Face Shield, Lab Coat start->ppe_check ventilation Ventilation Check Fume Hood / Ventilated Area Operational ppe_check->ventilation spill_kit Spill Kit Ready Bromine Neutralizer & Absorbents Available ventilation->spill_kit procedure Proceed with Protocol Slow addition, temperature monitoring spill_kit->procedure end Operation Complete procedure->end spill Spill Occurs! procedure->spill off-nominal event evacuate Evacuate Area Alert Supervisor spill->evacuate contain Contain Spill (If Safe to Do So) evacuate->contain

Caption: Safety and emergency preparedness workflow.

Troubleshooting and Field-Proven Insights

  • Issue: Poor Yield and Byproduct Formation.

    • Cause: Inadequate temperature control during bromine addition.

    • Solution: Ensure the cooling system is robust and the bromine addition rate is slow enough to dissipate the heat generated. For highly sensitive or large-scale reactions, consider continuous flow technology, which offers superior temperature and mixing control, improving yield and safety.[4]

  • Issue: Emulsion Formation During Work-Up (More common in other work-up procedures).

    • Cause: Basic washes of crude brominated products can lead to stable emulsions, which are very difficult to manage at scale.[3]

    • Solution: The described protocol advantageously avoids a liquid-liquid extraction/wash step by precipitating the product directly from the reaction mixture. This is a key design choice for robust scalability.

  • Issue: Product Purity is Below Target.

    • Cause: Inefficient removal of starting materials or soluble byproducts.

    • Solution: Ensure the methanol washes are thorough. Use cold methanol to minimize the loss of the desired product. If purity remains an issue, a re-slurry in fresh, cold methanol may be necessary.

Conclusion

The scale-up synthesis of bromo-alkoxypropane derivatives is a challenging but achievable endeavor. By employing a well-designed, one-pot protocol that prioritizes temperature control and minimizes complex downstream processing, high yields of high-purity material can be reliably produced. The detailed procedures and safety guidelines in this document provide a comprehensive framework for process chemists and researchers to safely and efficiently scale the production of these valuable synthetic intermediates, thereby accelerating research and development in the pharmaceutical and chemical industries.

References

  • 8 - SAFETY DATA SHEET (1-Bromo-2,2-dimethoxypropane). Thermo Fisher Scientific. [Link]
  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap.
  • CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane - Google Patents.
  • Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube. [Link]
  • US3824292A - Bromination process - Google Patents.
  • CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents.
  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents.

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Application Notes and Protocols: The Utility of 2-Bromo-1,1,3-trimethoxypropane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-1,1,3-trimethoxypropane (CAS No. 759-97-7), a versatile and strategically important C3 synthon for medicinal chemistry and drug discovery. While structurally unassuming, its unique combination of a protected aldehyde (a dimethyl acetal), a reactive secondary bromide, and a methoxy ether moiety offers a powerful toolkit for the synthesis of complex heterocyclic scaffolds. Drawing parallels from well-established building blocks like 2-bromo-1,1,3,3-tetramethoxypropane, we present the mechanistic rationale and detailed experimental protocols for its application in constructing high-value pharmacophores such as substituted pyrimidines and functionalized azoles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel intermediates for the efficient assembly of compound libraries and lead candidates.

Introduction: Unveiling the Synthetic Potential

In the landscape of drug discovery, the efficient construction of novel molecular architectures is paramount. The strategic use of multifunctional building blocks that can introduce complexity in a controlled and predictable manner is a cornerstone of modern synthetic chemistry. This compound, also known as 2-bromo-3-methoxypropionaldehyde dimethyl acetal, emerges as such a reagent.[1]

Its core value lies in its identity as a protected, functionalized three-carbon electrophile. Let's dissect its structure to understand its latent reactivity:

  • The Dimethyl Acetal: This group at the C1 position serves as a robust protecting group for an aldehyde. It is stable to many reaction conditions, particularly basic and nucleophilic environments, yet can be readily hydrolyzed under acidic conditions to unmask the reactive aldehyde.

  • The C2-Bromine: The bromine atom at the central carbon is a key reactive handle. As a good leaving group, it facilitates nucleophilic substitution reactions.[2][3] Its position alpha to the masked carbonyl group makes it suitable for constructing a wide range of heterocyclic systems.

  • The C3-Methoxy Group: This ether linkage offers an additional point of chemical diversity and influences the molecule's electronic properties and solubility.

This guide will demonstrate how these features can be synergistically exploited to build medicinally relevant heterocyclic cores.

Core Application: A Gateway to Substituted Pyrimidines

The synthesis of substituted pyrimidines is of immense interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents, including antivirals, anticancer drugs, and antibiotics. This compound serves as an excellent precursor for 2-substituted malondialdehyde, a key intermediate for pyrimidine ring formation. The general strategy is analogous to that employed for 2-bromo-1,1,3,3-tetramethoxypropane, which is highly valued for this purpose.[4]

Mechanistic Rationale

The synthesis proceeds via a one-pot, two-step cascade. First, the acetal is hydrolyzed under acidic conditions to reveal the highly reactive aldehyde functionalities of a malondialdehyde equivalent. This intermediate is not isolated. In the same pot, a dinucleophile, such as guanidine or urea, is introduced. The reaction proceeds via a condensation mechanism, where the nucleophilic nitrogens attack the carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The bromine atom at the 2-position of the malondialdehyde equivalent is carried through into the 5-position of the resulting pyrimidine, providing a handle for further functionalization (e.g., via cross-coupling reactions).

Visualization: Pyrimidine Synthesis Workflow

G cluster_0 Step 1: In Situ Deprotection cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Purification A This compound C Reactive Intermediate: 2-Bromo-3-methoxy-malondialdehyde (Not Isolated) A->C Hydrolysis B Acid Catalyst (e.g., HCl in H2O) B->C E 5-Bromo-2-amino-pyrimidine Derivative C->E Condensation D Dinucleophile (e.g., Guanidine) D->E F Work-up & Column Chromatography E->F G Pure Product F->G

Caption: General workflow for the synthesis of 5-bromopyrimidines.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-pyrimidine

Disclaimer: This protocol is adapted from established procedures for analogous compounds.[4] Researchers should perform initial reactions on a small scale to optimize conditions.

ParameterValue/ReagentMoles (equiv)
Starting Material This compound1.0
Reagent 1 Guanidine Hydrochloride1.1
Reagent 2 Sodium Ethoxide (21% in EtOH)2.2
Solvent Anhydrous Ethanol-
Temperature Reflux (~78 °C)-
Reaction Time 6-8 hours-

Materials and Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol.

  • Base Addition: Carefully add sodium ethoxide solution to the ethanol with stirring.

  • Guanidine Addition: Add guanidine hydrochloride to the mixture. Stir for 15-20 minutes at room temperature to form free guanidine.

  • Substrate Addition: Add this compound (1.0 equiv) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-amino-5-bromopyrimidine derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Note: A Building Block for Substituted Thiazoles

The thiazole ring is another privileged scaffold in medicinal chemistry, found in drugs such as the anticancer agent Dasatinib. This compound can be envisioned as a precursor for the synthesis of 2,4-disubstituted thiazoles via a Hantzsch-type synthesis.

Mechanistic Rationale and Proposed Pathway

This application leverages the differential reactivity of the functional groups. First, the acetal is hydrolyzed to the aldehyde. This α-bromo aldehyde can then react with a thioamide or thiourea. The sulfur atom of the thioamide acts as a nucleophile, displacing the bromide. The subsequent step involves the intramolecular condensation between the nitrogen of the thioamide and the carbonyl carbon, followed by dehydration to furnish the aromatic thiazole ring.

Visualization: Proposed Thiazole Synthesis Mechanism

G A This compound B α-Bromo-β-methoxy Propionaldehyde A->B Acidic Hydrolysis D Intermediate Adduct B->D SN2 Attack C Thiourea C->D E Cyclized Intermediate D->E Intramolecular Condensation F 2-Amino-4-(methoxymethyl)thiazole E->F Dehydration

Sources

The Latent Chirality of a C3 Synthon: Asymmetric Synthesis Strategies Involving 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Prochiral Building Block

In the landscape of asymmetric synthesis, the quest for versatile and economically viable starting materials is perpetual. While complex chiral molecules often take center stage, the untapped potential of simple, achiral precursors presents a compelling frontier for innovation. 2-Bromo-1,1,3-trimethoxypropane, a readily available C3 building block, is a prime candidate for exploration in this context. At first glance, its structure appears deceptively simple and achiral. However, the presence of a bromine atom at the C2 position renders the molecule prochiral, offering a handle for stereoselective transformations that can unlock a diverse array of valuable chiral synthons.

This technical guide moves beyond established protocols to explore the prospective applications of this compound in asymmetric synthesis. We will delve into the logical underpinnings of how this humble starting material can be transformed into stereochemically defined products, drawing upon established principles of stereoselective catalysis and chiral auxiliary-mediated reactions. For the researcher and drug development professional, this document serves not as a mere recitation of known reactions, but as a blueprint for innovation, providing a theoretical framework and actionable protocols for pioneering new synthetic routes.

Core Concept: The Prochiral Nature of this compound

The synthetic utility of this compound in asymmetric synthesis hinges on the concept of prochirality. The C2 carbon, bonded to a bromine atom, a hydrogen atom, and two identical -CH(OCH₃)₂ groups, is a prochiral center. The two methoxy groups on each acetal are diastereotopic, and the two -CH(OCH₃)₂ groups are enantiotopic. Consequently, any reaction that differentiates between these enantiotopic groups or faces of the molecule will generate a chiral product.

Proposed Asymmetric Transformations and Protocols

The following sections outline hypothetical, yet mechanistically plausible, pathways for the asymmetric functionalization of this compound. These protocols are designed to be self-validating, incorporating established catalytic systems and reaction conditions known to be effective for analogous transformations.

Enantioselective Nucleophilic Substitution: A Gateway to Chiral Amines and Thiols

A fundamental approach to installing chirality is through the enantioselective substitution of the bromide. While a direct SN2 reaction on this secondary bromide might be challenging, a transition-metal-catalyzed cross-coupling reaction offers a promising alternative.

Causality of Experimental Choices:

  • Palladium or Copper Catalysis: These metals are well-precedented in asymmetric cross-coupling reactions, capable of forming chiral metal-ligand complexes that can effectively discriminate between the enantiotopic faces of the substrate during oxidative addition.

  • Chiral Ligands: The choice of a chiral ligand is paramount for inducing enantioselectivity. Ligands such as BINAP, Josiphos, or BOX derivatives can create a chiral pocket around the metal center, dictating the stereochemical outcome of the reaction.

  • Base and Solvent: The base is crucial for facilitating the deprotonation of the nucleophile and the regeneration of the active catalyst. The solvent must be capable of dissolving all reaction components and is often chosen to optimize catalyst performance.

Hypothetical Protocol: Asymmetric Synthesis of a Chiral Protected Amino Acid Precursor

Parameter Value/Condition Rationale
Reactants This compound, PhthalimidePhthalimide serves as a robust nitrogen nucleophile.
Catalyst Pd₂(dba)₃ (2.5 mol%)A common palladium precursor for cross-coupling.
Ligand (R)-BINAP (6 mol%)A well-established chiral phosphine ligand for asymmetric catalysis.
Base Cs₂CO₃ (2.0 equiv.)An effective base for promoting C-N bond formation.
Solvent Toluene, degassedA non-polar solvent suitable for many palladium-catalyzed reactions.
Temperature 80 °CTo ensure a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)To prevent catalyst degradation.

Experimental Workflow:

G reagents Combine Pd₂(dba)₃, (R)-BINAP, and Cs₂CO₃ in a flame-dried flask under Argon add_reactants Add Toluene, this compound, and Phthalimide reagents->add_reactants 1. reaction Heat to 80 °C and stir for 12-24 h add_reactants->reaction 2. workup Cool, filter, and concentrate reaction->workup 3. purification Purify by column chromatography workup->purification 4. product Obtain enantiomerically enriched 2-Phthalimido-1,1,3-trimethoxypropane purification->product 5. G auxiliary Acylate Evans auxiliary with propionyl chloride enolate_formation Deprotonate with n-BuLi at -78 °C in THF auxiliary->enolate_formation 1. lewis_acid Add TiCl₄ and stir for 30 min enolate_formation->lewis_acid 2. alkylation Add this compound and allow to warm to 0 °C lewis_acid->alkylation 3. workup Quench with saturated NH₄Cl (aq) alkylation->workup 4. purification Purify by column chromatography workup->purification 5. product Obtain diastereomerically enriched N-acylated oxazolidinone purification->product 6.

Caption: Workflow for chiral auxiliary-mediated alkylation.

Downstream Transformations: Unlocking a Library of Chiral Building Blocks

The enantiomerically enriched products from these proposed syntheses can be readily converted into a variety of valuable chiral building blocks.

  • Hydrolysis of the Acetal Groups: Treatment with a mild acid will deprotect the acetal groups to reveal a chiral β-bromo ketone. This intermediate can undergo a variety of transformations, including Favorskii rearrangement or further nucleophilic substitution.

  • Cleavage of the Chiral Auxiliary: The Evans auxiliary can be cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the corresponding chiral carboxylic acid without epimerization of the newly formed stereocenter. [1]* Conversion of the Phthalimide: The phthalimide group can be removed using hydrazine to liberate the free amine, providing access to chiral β-amino acids and their derivatives.

Conclusion: A Call for Exploration

While direct, published protocols for the asymmetric synthesis involving this compound are not yet prevalent in the chemical literature, its structure and prochiral nature strongly suggest a wealth of untapped potential. The hypothetical protocols outlined in this guide, grounded in well-established principles of asymmetric synthesis, are intended to serve as a catalyst for further research. By applying the powerful tools of modern stereoselective synthesis to this simple, accessible C3 synthon, the research community can unlock new and efficient pathways to a wide range of valuable chiral building blocks for the pharmaceutical and agrochemical industries.

References

  • Parsons, J. G., et al. (2004). Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids. Molecules, 9(6), 449-458.
  • Ghosh, A. K., & Kass, J. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry.
  • Bode, J. W. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich.
  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739.

Sources

Introduction: Unlocking the Synthetic Potential of a Versatile Acetal

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Key Catalytic Transformations of 2-Bromo-1,1,3-trimethoxypropane

This compound (CAS No. 759-97-7) is a valuable bifunctional reagent for organic synthesis.[1] Its structure features a central propane backbone with two key functionalities: a dimethyl acetal at the C1 position and a bromine atom at the C2 position. The acetal group serves as a stable protecting group for an aldehyde, masking its reactivity while the rest of the molecule undergoes transformation. The secondary C(sp³)-Br bond, meanwhile, is a reactive handle amenable to a variety of classic and modern catalytic transformations.

This guide provides an in-depth exploration of two principal catalytic pathways for this compound: base-catalyzed dehydrobromination and palladium-catalyzed cross-coupling reactions. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to guide researchers in drug development and complex molecule synthesis. Each protocol is designed as a self-validating system, complete with mechanistic rationale, troubleshooting advice, and expected outcomes.

Catalytic Dehydrobromination: A Gateway to Functionalized Methoxypropenes

The most direct catalytic transformation of this compound is the elimination of hydrogen bromide to form unsaturated derivatives. This reaction is a powerful method for generating valuable 1,1,3-trimethoxy-2-propene, an electron-rich alkene and versatile building block.

Mechanistic Rationale and Catalyst Selection

Dehydrobromination of alkyl halides typically proceeds via an E2 (elimination, bimolecular) mechanism, which is favored by strong, non-nucleophilic bases. The base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, leading to the concerted formation of a double bond and expulsion of the bromide leaving group. While often performed with stoichiometric amounts of base, catalytic approaches using strong organic bases or phase-transfer catalysis are efficient.

The choice of base and reaction conditions is critical to prevent unwanted side reactions, such as S_N2 substitution. Sterically hindered bases like 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide (KOtBu) are ideal as their bulkiness disfavors nucleophilic attack at the C2 position, thereby promoting the desired elimination pathway.

Experimental Protocol 1: DBU-Catalyzed Dehydrobromination

This protocol details the synthesis of 1,1,3-trimethoxy-2-propene using a catalytic amount of DBU.

Materials:

  • This compound (1.0 equiv.)

  • 1,8-Diazabicycloundec-7-ene (DBU) (0.1 - 0.2 equiv.)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and anhydrous toluene (to make a ~0.5 M solution).

  • Catalyst Addition: Add DBU (0.15 equiv.) to the solution via syringe.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material.

  • Workup: Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature. Dilute with diethyl ether and wash with a saturated aqueous solution of NH₄Cl (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure 1,1,3-trimethoxy-2-propene.

Data Summary: Dehydrobromination Conditions

Parameter Condition Rationale
Base DBU (catalytic) Strong, non-nucleophilic base minimizes S_N2 side products.
Solvent Toluene Aprotic, high-boiling solvent suitable for heating.
Temperature 80-100 °C Provides sufficient thermal energy to overcome the activation barrier for elimination.
Atmosphere Inert (N₂ or Ar) Prevents side reactions with atmospheric moisture and oxygen.

| Typical Yield | 75-90% | High efficiency with minimal byproducts under optimized conditions. |

Dehydrobromination_Workflow cluster_setup Reaction Setup cluster_process Process cluster_workup Workup & Purification A This compound D Heat (80-100 °C) Inert Atmosphere A->D Combine B DBU (Catalyst) B->D Combine C Toluene (Solvent) C->D Combine E Aqueous Workup D->E Reaction Complete F Vacuum Distillation E->F Isolate Crude G 1,1,3-Trimethoxy-2-propene F->G Purify

Caption: Workflow for catalytic dehydrobromination.

Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon Bonds

The C(sp³)-Br bond in this compound makes it a suitable electrophile for palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.[2] These reactions are foundational in modern drug discovery.[3] However, couplings involving C(sp³) centers are mechanistically more demanding than their C(sp²) counterparts, often requiring specialized catalyst systems to overcome challenges like slower oxidative addition and competing β-hydride elimination.[4]

Mechanistic Rationale and Catalyst System Design

The success of C(sp³)-Br cross-coupling hinges on facilitating the rate-limiting oxidative addition of the alkyl halide to the Pd(0) center.[4] This is achieved by using catalysts equipped with bulky, electron-rich ligands, such as the biarylphosphines developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands stabilize the Pd(0) species, increase its electron density to promote oxidative addition, and sterically favor the subsequent reductive elimination step to release the final product over undesired side reactions.

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is a particularly robust and functional-group-tolerant method for this purpose.[5]

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol provides a general starting point for the Pd-catalyzed coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 ratio)

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and SPhos (0.10 equiv.).

  • Inert Atmosphere: Seal the flask, and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the degassed solvent (1,4-dioxane/water) via syringe, followed by this compound (1.0 equiv.).

  • Reaction Execution: Heat the sealed reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.

Data Summary: Suzuki-Miyaura Cross-Coupling Conditions

Component Example Typical Range Purpose
Substrate This compound 1.0 equiv. Electrophilic partner
Coupling Partner Arylboronic Acid 1.2-1.5 equiv. Nucleophilic partner
Pd Pre-catalyst Pd(OAc)₂ 2-5 mol% Source of active Pd(0) catalyst
Ligand SPhos 1-2 equiv. relative to Pd Accelerates oxidative addition and stabilizes catalyst[4]
Base K₃PO₄ 2.0-3.0 equiv. Activates the organoboron species for transmetalation

| Solvent | Dioxane/Water | 10:1 v/v | Aprotic polar solvent system to dissolve all components |

Suzuki_Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS 1 PdII R¹-Pd(II)L₂(Br) OA_TS->PdII TM_TS Transmetalation PdII->TM_TS 2 PdII_R2 R¹-Pd(II)L₂(R²) TM_TS->PdII_R2 Br_ion Br⁻ TM_TS->Br_ion RE_TS Reductive Elimination PdII_R2->RE_TS 3 RE_TS->Pd0 4 Product R¹-R² (Product) RE_TS->Product R1Br R¹-Br (Substrate) R1Br->OA_TS R2B R²-B(OR)₂ (Boronic Acid) Borate Base-B(OR)₂ R2B->Borate Base Base (K₃PO₄) Base->Borate Borate->TM_TS center

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a synthetically powerful and versatile building block. Its true potential is realized through carefully selected catalytic methods that can transform the C-Br bond with high precision and efficiency. By understanding the mechanistic principles behind dehydrobromination and C(sp³)-cross-coupling, researchers can rationally design experiments, troubleshoot effectively, and access a wide array of complex molecules. The protocols and insights provided herein serve as a robust foundation for leveraging this reagent in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

References

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (n.d.). MDPI.
  • Cross-Coupling Reactions. (n.d.). NROChemistry.
  • Wang, Y., & Zhang, M. (n.d.). MZ Solid Catalysts for Synthesis of 1-Methoxy-2-Propanol with High Selectivity. ResearchGate.
  • Synthesis of gem-bromo nitroalkenes. (n.d.). University of Oviedo.
  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (2023). ResearchGate.
  • Kim, M. J., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH).
  • Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. (2024). National Institutes of Health (NIH).
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health (NIH).
  • 1,2,3-Trimethoxypropane, a glycerol-based solvent with low toxicity: new utilization for the reduction of nitrile, nitro, ester, and acid functional groups with TMDS and a metal catalyst. (n.d.). Royal Society of Chemistry.
  • Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. (2023). ResearchGate.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). National Institutes of Health (NIH).
  • Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. (n.d.). ResearchGate.
  • Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. (n.d.). National Institutes of Health (NIH).
  • 2-Bromo-1-methoxypropane. (n.d.). PubChem.

Sources

Flow Chemistry Applications of 2-Bromo-1,1,3-trimethoxypropane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 2-bromo-1,1,3-trimethoxypropane in continuous flow chemistry. While direct literature on the flow applications of this specific reagent is emerging, its structural motifs—a reactive secondary bromide and protected aldehyde functionalities—position it as a highly valuable and versatile C3 synthon. By drawing parallels with analogous well-established reactions and leveraging the inherent advantages of flow chemistry, this document outlines detailed protocols and theoretical frameworks for its use in the synthesis of valuable chemical entities, particularly heterocyclic compounds.

Introduction to this compound in Synthesis

This compound is a bifunctional molecule featuring a bromine atom at the 2-position, which serves as a reactive site for nucleophilic substitution, and two methoxy groups at the 1- and 3-positions, which are part of a protected aldehyde (an acetal). This structure is analogous to other halogenated acetals that are widely used as building blocks in organic synthesis. For instance, 2-bromo-1,1,3,3-tetramethoxypropane is a known precursor to malondialdehyde and is instrumental in the synthesis of substituted pyrimidines and other heterocycles.[1] The acetal groups offer stability in neutral to basic conditions, while being readily hydrolyzed under acidic conditions to reveal the aldehyde functionalities. This dual reactivity makes this compound a potent intermediate for constructing complex molecular architectures.

The translation of synthetic routes involving such reactive intermediates to continuous flow processes offers significant advantages, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and the potential for rapid reaction optimization and scale-up.[2]

Core Application: Continuous Flow Synthesis of Substituted Pyrimidines

The synthesis of pyrimidines, a core scaffold in many pharmaceuticals, represents a prime application for this compound in flow chemistry. The reaction of a 1,3-dicarbonyl equivalent with a binucleophile like urea, thiourea, or guanidine is a classic strategy for pyrimidine ring formation. In this proposed protocol, this compound serves as a masked 1,3-dicarbonyl synthon.

Reaction Mechanism

The proposed reaction proceeds in two key stages that can be telescoped in a continuous flow setup:

  • In-situ Generation of the Electrophilic Intermediate: Under the influence of a Lewis or Brønsted acid catalyst, this compound can undergo elimination of methanol to form a reactive enol ether intermediate.

  • Cyclocondensation: This intermediate is then trapped by a binucleophile (e.g., urea) in a cyclocondensation reaction to form the pyrimidine ring. The bromine substituent can be retained in the final product or may be eliminated depending on the reaction conditions and the desired final product.

Experimental Workflow: A Detailed Protocol

This protocol outlines the continuous flow synthesis of a model 2-amino-5-methoxymethylpyrimidine from this compound and guanidine.

Materials:

  • This compound (Solution A)

  • Guanidine hydrochloride and a non-nucleophilic base (e.g., DBU) in a suitable solvent (e.g., acetonitrile) (Solution B)

  • Anhydrous solvent for dilution and washing (e.g., acetonitrile)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

Flow Reactor Setup:

The system consists of two syringe pumps, a T-mixer, a heated coil reactor, a back-pressure regulator (BPR), and a collection vessel. For reactions involving solids, a packed-bed reactor containing the solid reagent could be employed.[1][3][4]

Flow_Synthesis_of_Pyrimidines cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Downstream Processing PumpA Pump A (Solution A: This compound in Acetonitrile) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Solution B: Guanidine HCl + DBU in Acetonitrile) PumpB->Mixer Reactor Heated Coil Reactor (e.g., 10 mL PFA tubing) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Product Collection (with Quenching Solution) BPR->Collection caption Flow diagram for the continuous synthesis of pyrimidines.

Caption: Flow diagram for the continuous synthesis of pyrimidines.

Step-by-Step Protocol:

  • Preparation of Reagent Solutions:

    • Prepare Solution A by dissolving this compound (1.0 eq) in anhydrous acetonitrile to a final concentration of 0.2 M.

    • Prepare Solution B by dissolving guanidine hydrochloride (1.2 eq) and DBU (1.3 eq) in anhydrous acetonitrile to a final concentration of 0.24 M.

    • Degas both solutions by sparging with nitrogen for 15 minutes.

  • System Priming:

    • Prime the syringe pumps and the flow system with the reaction solvent (acetonitrile) to remove any air bubbles and ensure a stable flow.

  • Reaction Initiation:

    • Set the flow rates of Pump A and Pump B to achieve the desired residence time and stoichiometry. For a 10 mL reactor and a 20-minute residence time, the total flow rate would be 0.5 mL/min (0.25 mL/min for each pump).

    • Heat the coil reactor to the optimized temperature (e.g., 100-150 °C).

    • Set the back-pressure regulator to maintain the system pressure above the solvent's boiling point at the reaction temperature (e.g., 10 bar).

  • Steady State and Collection:

    • Allow the system to reach a steady state (typically 3-5 residence times).

    • Collect the reactor output in a vessel containing a quenching solution (e.g., saturated aqueous sodium bicarbonate) to neutralize any acid and stop the reaction.

  • Work-up and Analysis:

    • Extract the aqueous collection mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by LC-MS and NMR to determine conversion and yield. Purify the product by column chromatography if necessary.

Quantitative Data and Optimization

The following table presents a hypothetical set of parameters for the optimization of the continuous flow synthesis of the target pyrimidine.

ParameterRangeOptimal (Hypothetical)Rationale
Temperature (°C) 80 - 180120To provide sufficient activation energy for the cyclocondensation while minimizing thermal degradation.
Residence Time (min) 5 - 6020To allow for complete reaction without significant byproduct formation from prolonged heating.
Pressure (bar) 5 - 2010To prevent solvent boiling and ensure a stable single-phase flow.
Concentration (M) 0.1 - 0.50.2To balance reaction rate with solubility and potential for precipitation.
Equivalents of Guanidine 1.0 - 1.51.2To drive the reaction to completion.

Other Potential Flow Applications

The versatility of this compound as a C3 synthon opens up possibilities for the synthesis of other important heterocyclic scaffolds in a continuous flow regime.

Synthesis of Substituted Imidazoles

By reacting with amidines, this compound can be a precursor for the synthesis of substituted imidazoles. The reaction would likely proceed through a similar cyclocondensation mechanism. Flow chemistry would be particularly advantageous for handling the potentially volatile or unstable intermediates.[5][6][7]

Synthesis of Substituted Oxazoles

Reaction with amides could lead to the formation of oxazole rings. The use of flow reactors would enable precise control of the reaction temperature and time, which is often critical in preventing side reactions in oxazole synthesis.[8][9][10]

Potential_Applications cluster_products Potential Heterocyclic Products in Flow Reagent This compound (C3 Synthon) Pyrimidines Pyrimidines (with Urea/Guanidine) Reagent->Pyrimidines Cyclocondensation Imidazoles Imidazoles (with Amidines) Reagent->Imidazoles Cyclocondensation Oxazoles Oxazoles (with Amides) Reagent->Oxazoles Cyclocondensation caption Potential synthetic routes using this compound.

Caption: Potential synthetic routes using this compound.

Conclusion: A Promising Reagent for Modern Synthesis

This compound holds significant, albeit largely untapped, potential as a versatile building block for continuous flow synthesis. Its ability to act as a masked 1,3-dicarbonyl synthon makes it an ideal candidate for the construction of a variety of heterocyclic compounds. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to explore and develop novel, efficient, and scalable synthetic methodologies. The adoption of flow chemistry for reactions involving this and similar reagents will undoubtedly contribute to the advancement of pharmaceutical and fine chemical manufacturing.

References

  • Ahmed-Omer, B., Brandt, J. C., & Wirth, T. (2007). Advanced Organic Synthesis Using Microreactor Technology. CHIMIA International Journal for Chemistry, 61(3), 144-149.
  • Frost, C. G., & Mutton, L. (2010). Heterogeneous catalytic synthesis using microreactor technology. Green Chemistry, 12(10), 1687-1703.
  • Hsu, W.-h., Reischauer, S., Seeberger, P. H., Pieber, B., & Cambié, D. (2022). Heterogeneous metallaphotoredox catalysis in a continuous-flow packed-bed reactor. Beilstein Journal of Organic Chemistry, 18, 1123–1130.
  • Mason, B. P., Price, K. E., Steinbacher, J. L., Bogdan, A. R., & McQuade, D. T. (2007). Greener Approaches to Organic Synthesis Using Microreactor Technology. Chemical Reviews, 107(6), 2300–2318.
  • Naber, J. R., & Buchwald, S. L. (2010). Packed-bed reactors for continuous-flow C-N cross-coupling.
  • Nieuwland, P. J., et al. (2010). A simple and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles has been developed by using a continuous flow microreactor system under pressure. Organic Process Research & Development, 14(4), 896-899.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • RSC Publishing. (2016). Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. Organic & Biomolecular Chemistry, 14(3), 1014-1021.
  • World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.

Sources

Application Notes & Protocols: The Synthetic Potential of 2-Bromo-1,1,3-trimethoxypropane in the Generation of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Natural products provide an unparalleled blueprint for the development of novel therapeutics.[1] The synthesis of analogues of these complex molecules is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.[2] This guide focuses on the synthetic utility of 2-Bromo-1,1,3-trimethoxypropane, a versatile yet under-explored C3 building block. While direct literature precedent for its use in complex natural product synthesis is sparse, its structure as a protected 2-bromo-3-methoxypropanal synthon offers significant potential. This document provides a scientifically grounded perspective on its reactivity, proposes detailed protocols for its application in constructing core scaffolds found in natural product analogues—such as pyrazoles and cyclopropanes—and offers expert insights into experimental design and troubleshooting.

Introduction: Unveiling a Versatile C3 Synthon

This compound (CAS No. 759-97-7) is a functionalized propane derivative featuring three key reactive centers: a secondary bromide, a dimethyl acetal, and a methyl ether.[3] The dimethyl acetal serves as a stable protecting group for an aldehyde, which can be readily unmasked under acidic conditions. The secondary bromide is a versatile leaving group, susceptible to nucleophilic substitution or elimination. This unique combination makes this compound an attractive precursor for what is known as a 2-bromo-malonaldehyde monoacetal equivalent . This functionality is a powerful tool for introducing a three-carbon chain that can be cyclized or further modified to generate a wide array of heterocyclic and carbocyclic systems relevant to drug discovery.

Mechanistic Rationale and Key Transformations

The synthetic utility of this compound is rooted in its predictable reactivity. The primary transformations revolve around nucleophilic displacement of the bromide and subsequent or prior manipulation of the protected aldehyde.

  • Nucleophilic Substitution (Sₙ2): The secondary bromide can be displaced by a wide range of nucleophiles (e.g., amines, thiolates, carbanions) to form new carbon-heteroatom or carbon-carbon bonds.[4] The choice of solvent and nucleophile is critical to favor substitution over elimination.

  • Acetal Deprotection: Treatment with aqueous acid (e.g., HCl, H₂SO₄) or a Lewis acid in the presence of water will hydrolyze the dimethyl acetal to reveal the aldehyde functionality.[4] This aldehyde can then participate in condensations, reductive aminations, or other classical carbonyl reactions.

  • Cyclization Reactions: The 1,3-relationship between the bromide and the masked aldehyde makes this reagent an ideal candidate for the synthesis of five- or six-membered rings through condensation with binucleophiles, or three-membered rings via intramolecular cyclization.

The following diagram illustrates the key reactive sites and the potential synthetic pathways that can be accessed from this building block.

G Figure 1. Key Reactive Sites and Synthetic Potential start This compound sub Nucleophilic Substitution (Sₙ2) start->sub + Nu⁻ deprot Acetal Deprotection (H₃O⁺) start->deprot prod1 Substituted Acetal Analogue sub->prod1 prod2 2-Bromo-3-methoxypropanal deprot->prod2 intramol Intramolecular Cyclization (Base) prod3 Functionalized Cyclopropane intramol->prod3 prod1->intramol 1. Activate α-proton 2. Base hetero Heterocycle Synthesis (e.g., Pyrazoles) prod2->hetero + R-NH-NH₂

Caption: Key Reactive Sites and Synthetic Potential.

Application Protocol: Synthesis of Substituted Pyrazole Analogues

The pyrazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. The reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydrazine is a classic and reliable method for pyrazole synthesis. This protocol details a proposed synthesis of a substituted pyrazole using this compound as the 1,3-dicarbonyl surrogate.

Principle

The reaction proceeds in a one-pot, two-step sequence. First, the acetal of this compound is hydrolyzed in situ under acidic conditions to generate the reactive 2-bromo-3-methoxypropanal. Second, the addition of a substituted hydrazine (e.g., phenylhydrazine) and a base triggers a condensation-cyclization cascade to form the pyrazole ring. The bromine atom at the 4-position of the resulting pyrazole provides a valuable handle for further diversification via cross-coupling reactions.

Detailed Experimental Protocol

Reaction: Synthesis of 4-Bromo-1-phenyl-1H-pyrazole

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, 2.13 g, 10.0 mmol) and ethanol (30 mL).

  • Acetal Deprotection: Add 2 M aqueous hydrochloric acid (5 mL) to the stirred solution. Heat the mixture to 60 °C and stir for 2 hours. Monitor the deprotection by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Condensation/Cyclization: Cool the reaction mixture to room temperature. In a separate beaker, dissolve phenylhydrazine hydrochloride (1.1 eq, 1.60 g, 11.0 mmol) and sodium acetate (2.5 eq, 2.05 g, 25.0 mmol) in water (10 mL). Add this solution to the reaction flask.

  • Reaction: Heat the resulting mixture to reflux (approx. 80-85 °C) and stir for 6 hours. The reaction progress can be monitored by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 30 mL), followed by brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product, 4-Bromo-1-phenyl-1H-pyrazole, as a solid.

Visualization of the Synthetic Workflow

G Figure 2. Workflow for Pyrazole Analogue Synthesis start 1. Reagent Preparation - this compound - Phenylhydrazine HCl - Ethanol, HCl, NaOAc step1 2. In Situ Deprotection - Add HCl to ethanolic solution - Heat to 60 °C, 2h start->step1 step2 3. Condensation & Cyclization - Add Phenylhydrazine/NaOAc solution - Reflux, 6h step1->step2 step3 4. Work-up & Extraction - Cool reaction - Partition between EtOAc and H₂O step2->step3 step4 5. Purification - Dry over Na₂SO₄ - Concentrate - Silica Gel Chromatography step3->step4 end_node 6. Final Product - 4-Bromo-1-phenyl-1H-pyrazole - Characterization (NMR, MS) step4->end_node

Sources

Application Notes and Protocols for Microwave-Assisted Reactions with 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2-Bromo-1,1,3-trimethoxypropane as a versatile building block in microwave-assisted organic synthesis (MAOS). With a focus on the synthesis of heterocyclic scaffolds, particularly pyrimidines, these notes offer detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development. By leveraging the principles of microwave chemistry, the described methods aim to accelerate reaction times, improve yields, and promote greener synthetic practices.

Introduction: Unlocking the Synthetic Potential of this compound

This compound is a valuable, yet underutilized, reagent in organic synthesis. Its structure, featuring a central bromine atom and two acetal functionalities, conceals a highly reactive 1,3-dicarbonyl synthon. Under appropriate conditions, this molecule can be unmasked to generate a brominated malondialdehyde equivalent, a key intermediate for the construction of a wide array of heterocyclic systems.

The acetal groups offer stability under basic and neutral conditions, allowing for selective manipulations at other positions if necessary. However, their true synthetic utility is realized upon acid-catalyzed hydrolysis, which reveals the 1,3-dicarbonyl moiety poised for cyclocondensation reactions. The bromine atom at the 2-position is strategically placed to introduce functionality at the 5-position of the resulting heterocyclic ring, a common site for further derivatization in medicinal chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[1][2] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity.[3][4] This rapid and uniform heating is particularly beneficial for the synthesis of heterocyclic compounds, which often require elevated temperatures.[5][6]

This guide will focus on the application of this compound in microwave-assisted reactions, with a particular emphasis on the synthesis of 5-bromopyrimidines.

The Principle: this compound as a 1,3-Dicarbonyl Synthon

The core utility of this compound lies in its ability to serve as a stable precursor to a reactive 1,3-dicarbonyl species. The acetal groups act as protecting groups for the aldehyde functionalities. Under acidic conditions, these acetals are readily hydrolyzed to reveal bromomalondialdehyde, which can then react with dinucleophiles such as ureas, thioureas, or amidines to form heterocyclic rings.

Diagram 1: Hydrolysis of this compound

G cluster_0 Acetal Hydrolysis A This compound B Bromomalondialdehyde (Reactive Intermediate) A->B H+ / H₂O Microwave Irradiation

Caption: Acid-catalyzed hydrolysis of this compound to its reactive dicarbonyl form.

Microwave-Assisted Synthesis of 5-Bromopyrimidines: A Proposed Protocol

The synthesis of pyrimidines is a cornerstone of medicinal chemistry, as the pyrimidine scaffold is a key component of numerous biologically active molecules.[7][8] The reaction of a 1,3-dicarbonyl compound with a urea or thiourea derivative is a classic and efficient method for constructing the pyrimidine ring. By employing this compound as the 1,3-dicarbonyl precursor under microwave irradiation, the synthesis of 5-bromopyrimidines can be achieved in a rapid and efficient one-pot procedure.

General Reaction Scheme

The proposed microwave-assisted synthesis of a 2,4-disubstituted-5-bromopyrimidine is depicted below. This reaction proceeds via an in-situ hydrolysis of the acetal followed by a cyclocondensation reaction.

Diagram 2: Proposed Synthesis of 5-Bromopyrimidines

G cluster_0 One-Pot Microwave Synthesis A This compound C 5-Bromo-pyrimidine Derivative A->C B Urea/Thiourea Derivative B->C Acid Catalyst Solvent Microwave Irradiation

Caption: General workflow for the one-pot synthesis of 5-bromopyrimidines.

Detailed Experimental Protocol (Proposed)

This protocol describes a general procedure for the microwave-assisted synthesis of a 5-bromopyrimidine derivative from this compound and a substituted urea. Note: This is a proposed protocol based on established chemical principles and requires experimental validation.

Materials:

  • This compound

  • Substituted Urea (e.g., N-methylurea)

  • Ethanol (Microwave compatible solvent)

  • Concentrated Hydrochloric Acid (Catalyst)

  • Microwave Synthesis Reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Addition of Dinucleophile: Add the substituted urea (1.2 mmol, 1.2 equivalents).

  • Solvent and Catalyst: Add ethanol (3 mL) to the vial, followed by the careful addition of concentrated hydrochloric acid (0.1 mmol, 0.1 equivalents).

  • Vial Sealing: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120 °C for 15 minutes. The pressure should be monitored and kept below the safe operating limit of the vial.

  • Cooling and Work-up: After the reaction is complete, cool the vial to room temperature using compressed air.

  • Isolation: Quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-bromopyrimidine derivative.

Optimization Parameters

The efficiency of microwave-assisted reactions is highly dependent on several parameters. The following table provides a starting point for the optimization of the proposed protocol.

ParameterRecommended RangeRationale
Temperature 100 - 150 °CHigher temperatures accelerate the rate of both hydrolysis and cyclocondensation. The optimal temperature will depend on the stability of the reactants and products.
Time 5 - 30 minutesMicrowave reactions are typically rapid. The reaction should be monitored by TLC or LC-MS to determine the optimal time.
Solvent Ethanol, DMF, DioxanePolar solvents with a high dielectric loss are preferred for efficient microwave heating.[4]
Catalyst HCl, H₂SO₄, p-TsOHAn acid catalyst is required for the in-situ hydrolysis of the acetal. The concentration should be optimized to avoid side reactions.
Power 100 - 300 WThe power should be adjusted to maintain the desired reaction temperature.

Data Presentation: Comparative Analysis of Conventional vs. Microwave Heating (Hypothetical)

To illustrate the potential advantages of the proposed microwave-assisted protocol, the following table presents a hypothetical comparison with a conventional heating method for the synthesis of a generic 5-bromopyrimidine.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 8 - 12 hours15 - 30 minutes
Temperature Reflux (e.g., 78 °C for Ethanol)120 °C (Superheated)
Yield 40 - 60%70 - 90% (Expected)
Purity of Crude Product ModerateHigh
Energy Consumption HighLow

Safety Considerations

Microwave-assisted synthesis involves the use of sealed vessels at elevated temperatures and pressures. It is imperative to adhere to the safety guidelines provided by the microwave reactor manufacturer.

  • Always use microwave vials and caps designed for the specific reactor.

  • Never exceed the recommended volume, temperature, or pressure limits of the reaction vessel.

  • Ensure that the reaction mixture does not contain any non-microwave-transparent materials.

  • Always allow the reaction vessel to cool to room temperature before opening.

Conclusion

This compound represents a versatile and powerful building block for the synthesis of functionalized heterocycles. When combined with the benefits of microwave-assisted organic synthesis, it offers a rapid, efficient, and green route to valuable chemical entities such as 5-bromopyrimidines. The proposed protocols and guidelines in this document are intended to serve as a starting point for researchers to explore the full synthetic potential of this reagent. Further experimental validation and optimization are encouraged to tailor these methods to specific synthetic targets.

References

  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PMC.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.).
  • Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Deriv
  • Microwave assisted organic synthesis (MAOS). (2021).
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (n.d.). Bentham Science.
  • convenient and general microwave-assisted protocols for the expedient synthesis of heterocycles. (2006). HETEROCYCLES.
  • Microwave-Assisted Tandem Processes for the Synthesis of N-Heterocycles. (2019).
  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (n.d.).
  • specific effects of microwave. (n.d.). Solid supported reaction.
  • Microwave Assisted Chemical Reactions. (n.d.). ERG KOM.
  • Getting Started with Microwave Synthesis. (n.d.).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
  • The Versatile Intermediate: A Technical Guide to 1,3-Dibromo-2,2-dimethoxypropane in Organic Synthesis. (2025). BenchChem.

Sources

Application Notes and Protocols: Sonochemical Applications of 2-Bromo-1,1,3-trimethoxypropane in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Acoustic Energy for Novel Synthesis

In the realm of modern organic synthesis, the quest for efficiency, sustainability, and novel reactivity is paramount. Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool to meet these demands.[1][2] By inducing acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid—ultrasound generates localized hot spots with extreme temperatures (around 5000 K) and pressures (up to 1000 atm).[3][4] This phenomenon can dramatically accelerate reaction rates, improve yields, and even enable new synthetic pathways that are inaccessible through conventional methods.[3][5]

This guide focuses on the sonochemical applications of 2-Bromo-1,1,3-trimethoxypropane , a versatile synthetic intermediate. While direct literature on the sonochemical applications of this specific molecule is emerging, its structural motifs suggest significant potential in ultrasound-assisted synthesis, particularly in the formation of heterocyclic scaffolds and in organometallic reactions. This document provides a detailed exploration of these potential applications, complete with theoretical background, step-by-step protocols, and mechanistic insights, designed for researchers, scientists, and professionals in drug development.

Part 1: The Synergy of Sonication and this compound

The Principles of Sonochemical Activation

The chemical effects of ultrasound are not a result of direct interaction between the sound waves and molecules. Instead, they arise from the extreme conditions generated during acoustic cavitation.[2] These effects can be broadly categorized as:

  • Homogeneous Sonochemistry: Reactions occurring within the collapsing bubble, often involving radical species generated from the pyrolysis of solvent and volatile solutes.

  • Heterogeneous Sonochemistry: Reactions occurring at the interface of a solid or liquid with the cavitating medium. The collapse of bubbles near a surface creates powerful microjets and shockwaves that can clean and activate solid surfaces, enhance mass transport, and increase the reactivity of metals and solid reagents.[6]

Many synthetic applications of ultrasound, particularly in heterogeneous systems, fall under the category of "false sonochemistry," where the rate acceleration is due to improved mass transport and surface activation rather than the generation of new chemical species.[7]

This compound: A Key Building Block

This compound (CAS No. 759-97-7) is a valuable reagent in organic synthesis. Its key structural features include:

  • A reactive bromine atom: This serves as a leaving group in nucleophilic substitution reactions or as a handle for the formation of organometallic intermediates.

  • A protected aldehyde functionality: The dimethyl acetal group masks a reactive aldehyde, which can be deprotected under acidic conditions when desired.

  • A methoxy group at the 3-position: This can influence the reactivity and stability of the molecule and its intermediates.

The combination of these features makes it an ideal precursor for the synthesis of a variety of complex molecules, most notably heterocyclic compounds like pyrimidines.

Part 2: Ultrasound-Assisted Synthesis of Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in numerous bioactive compounds and pharmaceuticals.[8] The synthesis of pyrimidines often involves the condensation of a three-carbon building block with a dinucleophile, such as urea, thiourea, or guanidine. This compound is an excellent candidate for this role. Ultrasound has been shown to be a powerful tool in the synthesis of pyrimidines, often leading to shorter reaction times and higher yields.[8][9]

Mechanistic Rationale for Sonochemical Enhancement

The synthesis of pyrimidines from this compound and a dinucleophile is a multi-step process that can be significantly enhanced by ultrasound. The key steps likely involve:

  • Initial Condensation: The reaction is typically carried out in the presence of a base. Ultrasound can enhance the mass transport of the reactants, leading to a faster initial condensation.

  • Cyclization and Aromatization: The subsequent intramolecular cyclization and elimination steps to form the aromatic pyrimidine ring can also be accelerated by the localized high temperatures and pressures generated by cavitation.

  • Heterogeneous Catalysis: If a solid base or catalyst is used, the cleaning and activating effect of ultrasound on the solid surface can lead to a dramatic increase in the reaction rate.

Sonochemical_Pyrimidine_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Sonochemical Process cluster_outcome Outcome This compound This compound Acoustic Cavitation Acoustic Cavitation This compound->Acoustic Cavitation Dinucleophile (e.g., Guanidine) Dinucleophile (e.g., Guanidine) Dinucleophile (e.g., Guanidine)->Acoustic Cavitation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Acoustic Cavitation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Ultrasound Irradiation Ultrasound Irradiation Ultrasound Irradiation->Acoustic Cavitation Enhanced Mass Transport Enhanced Mass Transport Acoustic Cavitation->Enhanced Mass Transport Surface Activation (if solid base) Surface Activation (if solid base) Acoustic Cavitation->Surface Activation (if solid base) Accelerated Reaction Rate Accelerated Reaction Rate Enhanced Mass Transport->Accelerated Reaction Rate Surface Activation (if solid base)->Accelerated Reaction Rate Increased Yield Increased Yield Accelerated Reaction Rate->Increased Yield Substituted Pyrimidine Substituted Pyrimidine Increased Yield->Substituted Pyrimidine Sonochemical_Barbier_Reaction cluster_reactants Reactants cluster_process Sonochemical Process cluster_intermediates In-situ Formation cluster_outcome Product This compound This compound Organometallic Intermediate Organometallic Intermediate This compound->Organometallic Intermediate Carbonyl Compound (e.g., Aldehyde) Carbonyl Compound (e.g., Aldehyde) Alcohol Product Alcohol Product Carbonyl Compound (e.g., Aldehyde)->Alcohol Product Metal (e.g., Mg, Zn) Metal (e.g., Mg, Zn) Metal (e.g., Mg, Zn)->Organometallic Intermediate Ultrasound Irradiation Ultrasound Irradiation Acoustic Cavitation Acoustic Cavitation Ultrasound Irradiation->Acoustic Cavitation Metal Surface Activation Metal Surface Activation Acoustic Cavitation->Metal Surface Activation Metal Surface Activation->Organometallic Intermediate Organometallic Intermediate->Alcohol Product

Sources

Troubleshooting & Optimization

Common side reactions and byproducts with "2-Bromo-1,1,3-trimethoxypropane"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-1,1,3-trimethoxypropane (CAS No. 759-97-7).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. As a molecule incorporating both a reactive alkyl bromide and two acetal functionalities, its reactivity can be complex. This document provides in-depth, field-proven insights into the common side reactions and byproducts that may be encountered, along with troubleshooting strategies and preventative protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling, stability, and reactivity of this compound.

Q1: What is the expected stability of this compound and how should it be stored?

A1: this compound is susceptible to both hydrolysis and elimination. The acetal groups are sensitive to acid, while the secondary bromide can be eliminated in the presence of a base, especially upon heating. Therefore, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from acids, bases, and strong oxidizing agents.[1] For long-term storage, an inert atmosphere (nitrogen or argon) is recommended to prevent moisture ingress and subsequent hydrolysis.

Q2: I am observing a drop in pH during my reaction and subsequent formation of highly polar impurities. What is the likely cause?

A2: This is a classic sign of acetal hydrolysis. Traces of acid in your reaction medium, or acidic byproducts generated in situ, can catalyze the cleavage of the methoxy groups to form methanol and an intermediate aldehyde. This process also generates protons, further accelerating the decomposition. The resulting α-bromoaldehyde is often unstable and can lead to a complex mixture of byproducts.

Q3: My primary goal is nucleophilic substitution at the C2 position, but I am consistently isolating an unsaturated byproduct. What is this side reaction?

A3: You are likely observing a β-elimination reaction.[4][5] When using a nucleophile that is also a moderately strong base, it can abstract a proton from either the C1 or C3 position, leading to the elimination of the bromide and the formation of a double bond. This competition between substitution (SN2/SN1) and elimination (E2/E1) is a common challenge with secondary alkyl halides.[6][7][8]

Q4: What are the most probable impurities in a commercial batch of this compound?

A4: Based on plausible synthetic routes, which may involve the bromination of an acetal precursor like 1,1,3-trimethoxypropane, potential impurities could include:

  • Unreacted Starting Material: 1,1,3-trimethoxypropane.

  • Over-brominated Species: Dibromo- or polybrominated propanes.

  • Residual Bromine: Can impart a yellow or brownish color.

  • Hydrolysis/Elimination Products: Such as 2-bromo-3-methoxyacrolein, resulting from instability during synthesis or purification.[9]

Part 2: Troubleshooting Guide for Common Side Reactions

This section provides a deeper dive into specific experimental issues, their mechanistic origins, and actionable solutions.

Issue 1: Dominance of Elimination Byproducts
  • Observation: Your desired nucleophilic substitution product is obtained in low yield, with the major product identified as an alkene (e.g., 1,3-dimethoxypropene or a related isomer) by ¹H NMR and mass spectrometry.

  • Causality (The "Why"): Elimination reactions (typically E2) are favored by strong, sterically hindered bases and higher temperatures.[5][7] The nucleophile you are using is likely acting as a base, abstracting a proton faster than it attacks the electrophilic carbon. The secondary nature of the bromide in this compound makes it susceptible to both substitution and elimination pathways.[8]

    G Substrate This compound Transition_E2 E2 Transition State Substrate->Transition_E2 Transition_SN2 SN2 Transition State Substrate->Transition_SN2 Base Base (B:) Base->Substrate Proton Abstraction Nucleophile Nucleophile (Nu:) Nucleophile->Substrate Backside Attack Product_E2 Elimination Product (Alkene) Product_SN2 Substitution Product Transition_E2->Product_E2 Concerted Step Transition_SN2->Product_SN2 Concerted Step

    Fig 1: Competing E2 Elimination and SN2 Substitution Pathways.
  • Troubleshooting & Protocol Adjustments:

ParameterTo Favor Substitution (SN2)To Favor Elimination (E2)Rationale
Base/Nucleophile Use a strong nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻).[8]Use a strong, sterically hindered base (e.g., t-BuOK).Weak bases are less likely to abstract a proton, favoring the substitution pathway. Strong, bulky bases are poor nucleophiles due to steric hindrance but are effective at proton removal.[8]
Temperature Lower temperatures (e.g., 0 °C to RT).Higher temperatures (e.g., >50 °C, reflux).Elimination reactions often have a higher activation energy and are more entropically favored, thus becoming more dominant at elevated temperatures.[4]
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetone).Choice is less critical but often performed in the conjugate acid of the base (e.g., t-BuOH for t-BuOK).Polar aprotic solvents solvate the cation but not the nucleophile, increasing its effective strength for SN2 reactions.
Issue 2: Product Degradation via Hydrolysis
  • Observation: TLC analysis shows the appearance of a new, highly polar spot that streaks, and the crude NMR shows complex signals in the aldehyde region (9-10 ppm) and the presence of methanol (~3.48 ppm in CDCl₃).

  • Causality (The "Why"): The acetal functional groups are essentially protected aldehydes. In the presence of an acid catalyst (H⁺), they undergo hydrolysis. This is a reversible equilibrium reaction, but the removal of the volatile methanol or reaction of the aldehyde product can drive it to completion.

    G Acetal Acetal Moiety Protonated_Acetal Protonated Acetal (Oxonium Ion) Acetal->Protonated_Acetal + H+ Proton H+ Hemiacetal Hemiacetal Intermediate Protonated_Acetal->Hemiacetal - CH3OH Methanol1 Methanol (CH3OH) Protonated_Aldehyde Protonated Aldehyde Hemiacetal->Protonated_Aldehyde + H+ Aldehyde Aldehyde Product Protonated_Aldehyde->Aldehyde - H+ Methanol2 Methanol (CH3OH) Protonated_Aldehyde->Methanol2 - CH3OH

    Fig 2: Acid-Catalyzed Hydrolysis of an Acetal Group.
  • Troubleshooting & Protocol Adjustments:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Traces of moisture can initiate hydrolysis if acidic impurities are present.

    • Use a Non-Nucleophilic Base: If your reaction requires scavenging acid, use a non-nucleophilic, sterically hindered base like proton sponge or 2,6-lutidine.

    • Aqueous Work-up pH Control: When performing an aqueous work-up, use a weakly basic solution (e.g., saturated sodium bicarbonate) to quench the reaction and neutralize any acid. Avoid strong acids.

    • Purification: If hydrolysis occurs, purification via column chromatography on silica gel can be challenging as the silica surface is acidic. It is advisable to neutralize the silica gel by eluting with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%) before loading the sample.

Part 3: Recommended Experimental Protocols

Protocol 1: Minimizing Elimination in a Nucleophilic Substitution Reaction

This protocol provides a general framework for reacting this compound with a non-basic nucleophile.

  • Objective: To maximize the yield of the SN2 product while minimizing the E2 byproduct.

  • Materials:

    • This compound

    • Nucleophile (e.g., Sodium Azide, NaN₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Oven-dried round-bottom flask with a magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To the oven-dried flask under an inert atmosphere, add the nucleophile (1.2 equivalents).

    • Add anhydrous DMF via syringe to dissolve the nucleophile.

    • Cool the mixture to 0 °C in an ice bath. This is a critical step to disfavor the higher activation energy elimination pathway.

    • Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the cooled, stirring mixture.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The product should be less polar than the hydrolyzed byproducts but potentially more polar than the starting material.

    • Upon completion, quench the reaction by pouring it into cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

Protocol 2: Troubleshooting Flowchart

This decision tree can help diagnose and resolve common issues encountered during reactions with this compound.

G start Reaction with This compound check_yield Is the yield of desired product low? start->check_yield check_byproduct What is the major byproduct? check_yield->check_byproduct Yes success Reaction Successful check_yield->success No alkene Alkene Byproduct (Elimination) check_byproduct->alkene Unsaturated polar Polar/Aldehyde Byproducts (Hydrolysis) check_byproduct->polar Highly Polar solution_elim Solution: 1. Lower Temperature 2. Use less basic nucleophile 3. Change to polar aprotic solvent alkene->solution_elim solution_hydro Solution: 1. Use anhydrous conditions 2. Control work-up pH 3. Use neutralized silica for purification polar->solution_hydro

Fig 3: Troubleshooting Decision Tree for Side Reactions.

References

  • a) Write S_(N)1 mechanism for the hydrolysis of 2-Bromo-2-methyl propane. Why are S_(N)1 reactions generally carried in polar protic solvents? - Allen. Allen. [Link]
  • UNIT-6 : ELIMINATION REACTIONS - Info@plutusias.com. Pluto IAS. [Link]
  • 8.5. Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning. Lumen Learning. [Link]
  • The hydrolysis of 2-bromo-2-methylpropane - RSC Education. Royal Society of Chemistry. [Link]
  • US3824292A - Bromination process - Google Patents.
  • CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane - Google Patents.
  • A. Elimination from 2-Bromopropane - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • The hydrolysis of 2-bromo-2-methylpropane | Feature - RSC Education. Royal Society of Chemistry. [Link]
  • 9.
  • SN1 substitution and E1 elimination frequently compete in the sam... - Pearson. Pearson. [Link]
  • 2-Bromo-1,3,5-trimethoxybenzene | C9H11BrO3 | CID 70802 - PubChem. PubChem. [Link]
  • 2-Bromo-1,3-dimethoxypropane | C5H11BrO2 | CID 13275402 - PubChem. PubChem. [Link]
  • EP2763946A1 - Method for preparing 1,2,3-trimethoxypropane, uses thereof, and ... - Google Patents.
  • Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling - ResearchGate.
  • 11.4: The SN1 Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Stack Exchange. [Link]
  • Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube. [Link]
  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC.
  • 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Hydrolysis of 2 bromo 2 methylpropane (tert butyl bromide) yields 2 methy.. - Filo. Filo. [Link]
  • Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms. A-Level Chemistry. [Link]
  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents.
  • CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents.

Sources

Technical Support Center: Troubleshooting Reactions with 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-1,1,3-trimethoxypropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use in chemical synthesis. The following question-and-answer format addresses specific experimental challenges, offering explanations grounded in mechanistic principles and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes?

Low or no conversion when using this compound is a common issue that can often be traced back to a few key factors related to reactant stability, reaction conditions, and reagent quality.

Troubleshooting Steps:

  • Assess Reagent Quality: this compound is a bromoacetal, a class of compounds that can be sensitive to acidic conditions, which can lead to hydrolysis of the acetal group.[1] Ensure the starting material has not been exposed to acidic impurities. It is recommended to use a freshly opened bottle or to purify the reagent if its history is uncertain. The purity of this liquid reagent is typically around 95%, and it's important to account for this when calculating molar equivalents.[2][3]

  • Inert Atmosphere is Crucial: Many reactions involving alkyl halides are sensitive to moisture and oxygen.[4] Ensure your reaction is set up under a dry, inert atmosphere (e.g., nitrogen or argon). This is particularly important if you are using organometallic reagents or strong bases.

  • Solvent Choice and Purity: The choice of solvent can significantly impact the reaction outcome. For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they can enhance the nucleophile's reactivity.[5] Ensure your solvents are anhydrous, as water can lead to unwanted side reactions, such as hydrolysis.

  • Reaction Temperature: Some reactions require an initial activation energy to proceed. If you are running the reaction at room temperature without success, consider gentle heating.[5] However, be cautious, as excessive heat can promote elimination byproducts. It is advisable to monitor the reaction progress closely by TLC or GC-MS when increasing the temperature.

Q2: I am observing a significant amount of an elimination byproduct. How can I favor the desired substitution reaction?

The formation of an alkene via an E2 elimination pathway is a common competing reaction for secondary alkyl halides like this compound, especially in the presence of a strong or sterically hindered base.

Strategies to Minimize Elimination:

  • Choice of Base/Nucleophile: To favor substitution (SN2) over elimination (E2), use a good nucleophile that is a weak base.[5] For instance, azide (N₃⁻) or cyanide (CN⁻) are excellent nucleophiles with low basicity. Avoid strong, bulky bases like potassium tert-butoxide if substitution is the desired outcome.

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will generally favor the substitution pathway.[5]

  • Solvent Effects: Protic solvents, such as ethanol or water, can promote elimination reactions.[5] Using a polar aprotic solvent like DMSO or DMF can help to suppress the E2 pathway.[5]

ConditionFavors Substitution (SN2)Favors Elimination (E2)
Base/Nucleophile Weakly basic, good nucleophile (e.g., I⁻, Br⁻, N₃⁻)Strong, sterically hindered base (e.g., t-BuOK)
Temperature Lower temperaturesHigher temperatures
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Protic (e.g., Ethanol, Water)
Q3: My crude NMR is complex, and I suspect the acetal group is not stable under my reaction or workup conditions. How can I test for and prevent this?

The dimethoxyacetal functionality in this compound is susceptible to hydrolysis under acidic conditions, which would unmask an aldehyde. This can lead to a complex mixture of byproducts.

Investigating and Preventing Acetal Hydrolysis:

  • Stability Test: Before running the full-scale reaction, you can perform a simple stability test. Dissolve a small amount of this compound in the reaction solvent and add a component of your reaction or workup that you suspect might be causing the degradation (e.g., an acidic reagent or aqueous acid for workup). Monitor the mixture by TLC or NMR over time to see if the starting material is consumed or new spots appear.[6]

  • Neutral or Basic Workup: Avoid acidic workups (e.g., washing with HCl). Instead, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer to quench the reaction and neutralize any acidic species.[1]

  • Anhydrous Conditions: As previously mentioned, ensure your reaction is carried out under strictly anhydrous conditions to prevent hydrolysis.

Below is a diagram illustrating the troubleshooting workflow for potential acetal instability:

start Complex Crude NMR: Suspected Acetal Instability stability_test Perform Stability Test: Expose Starting Material to Reaction/Workup Conditions start->stability_test monitor Monitor by TLC/NMR stability_test->monitor degradation Degradation Observed? monitor->degradation no_degradation No Degradation degradation->no_degradation No identify_culprit Identify Acidic Reagent or Workup Step degradation->identify_culprit Yes modify_conditions Modify Conditions: - Use non-acidic reagents - Employ neutral/basic workup identify_culprit->modify_conditions proceed Proceed with Modified Protocol modify_conditions->proceed start Start: Flame-dried flask under N₂ add_dmf Add Anhydrous DMF start->add_dmf add_azide Add Sodium Azide (1.2 eq) add_dmf->add_azide add_substrate Add this compound (1.0 eq) add_azide->add_substrate react Stir at RT (Optional: Heat to 40-50°C) add_substrate->react monitor Monitor by TLC/GC-MS react->monitor workup Aqueous Workup: - Add H₂O - Extract with Et₂O/EtOAc monitor->workup purify Purify: - Dry over Na₂SO₄ - Concentrate - Flash Chromatography workup->purify product Isolated Product purify->product

Sources

Technical Support Center: Managing Stereoselectivity in 2-Bromo-1,1,3-trimethoxypropane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for 2-Bromo-1,1,3-trimethoxypropane. This versatile building block, with its unique combination of a chiral center, a protected aldehyde (acetal), and a β-methoxy group, offers significant potential in complex molecule synthesis. However, its very functionality presents specific challenges in controlling stereochemical outcomes. This guide is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the factors governing its reactivity and to offer practical, field-proven solutions to common experimental hurdles. We will move beyond simple protocols to explore the causal relationships between reaction conditions and stereoselectivity, empowering you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs) - Core Reactivity Principles

This section addresses fundamental questions regarding the behavior of this compound. A solid grasp of these concepts is the foundation for successful troubleshooting.

Q1: What are the key structural features of this compound that influence its reactivity and stereoselectivity?

A1: The reactivity of this molecule is governed by three primary features:

  • The C2 Chiral Center: The bromine atom is attached to a stereogenic center. Any substitution reaction at this position must contend with controlling the resulting stereochemistry, leading to either inversion or retention of the original configuration.

  • The β-Methoxy Group: The methoxy group at C3 is positioned perfectly to act as an internal nucleophile. This can lead to Neighboring Group Participation (NGP) , a phenomenon that significantly impacts both the rate and the stereochemical outcome of substitution reactions.[1][2] NGP proceeds through a cyclic oxonium ion intermediate and results in an overall retention of configuration.[1]

  • The Acetal Group: The 1,1-dimethoxy group is a protected aldehyde. While generally stable, it is sensitive to acidic conditions and can hydrolyze if care is not taken to maintain a neutral or basic environment.[3]

Q2: What are the dominant competing reaction pathways, and how do they determine the final stereochemistry?

A2: In nucleophilic substitution reactions, this compound primarily follows one of two competing pathways at the C2 center:

  • Sₙ2 Pathway: A direct, single-step displacement of the bromide by an external nucleophile. This pathway, as is characteristic of Sₙ2 reactions, results in a complete inversion of stereochemistry at the C2 center.[4]

  • Neighboring Group Participation (NGP) Pathway: A two-step process initiated by the internal attack of the β-methoxy group's oxygen, which displaces the bromide to form a cyclic oxonium ion intermediate. This first step occurs with inversion. The external nucleophile then attacks this intermediate, opening the ring in a second Sₙ2 reaction, which also proceeds with inversion. The net result of these two consecutive inversions is an overall retention of stereochemistry .[1][2]

The ultimate diastereoselectivity of your reaction is determined by the ratio of products formed from these two competing pathways.

Q3: Besides substitution, what are the most common side reactions I should anticipate?

A3: The two most prevalent side reactions are:

  • E2 Elimination: In the presence of strong, sterically hindered bases, a β-hydride elimination can occur to form an unsaturated methoxypropane derivative.[3][5][6] This pathway is generally more favored at higher temperatures.[3][5]

  • Acetal Hydrolysis: The presence of adventitious or intentionally added acid (including some Lewis acids) can catalyze the hydrolysis of the dimethyl acetal to the corresponding aldehyde.[3] This can complicate purification and introduce unwanted byproducts. It is crucial to use anhydrous solvents and reagents to minimize this.[3]

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Issue 1: Poor Diastereoselectivity or Lack of Stereocontrol

  • Symptom: You are obtaining a nearly 1:1 mixture of diastereomers, or the diastereomeric ratio (d.r.) is low and favors the undesired stereoisomer.

  • Underlying Cause: The reaction conditions do not sufficiently favor one of the competing pathways (Sₙ2 vs. NGP) over the other. The energy barrier for both pathways is similar under your current setup.

  • Solution: The key to managing stereoselectivity is to strategically modify reaction parameters to lower the activation energy of the desired pathway while raising it for the competing one. The choice of solvent, temperature, and nucleophile are your primary tools.

Table 1: Parameter Optimization for Controlling Stereochemical Outcome
ParameterTo Favor Retention (NGP) To Favor Inversion (Sₙ2) Rationale
Solvent Non-polar or weakly polar solvents (e.g., Toluene, Dichloromethane)Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile)Non-polar solvents stabilize the transition state leading to the less-polar oxonium ion intermediate. Polar aprotic solvents solvate the nucleophile's counter-ion, increasing its "naked" nucleophilicity and favoring the direct bimolecular Sₙ2 attack.[3]
Temperature Lower temperatures (e.g., 0 °C to RT)Higher temperatures (e.g., 50-80 °C)The intramolecular NGP pathway often has a lower activation energy and is favored at lower temperatures. The higher activation energy of the intermolecular Sₙ2 pathway can be overcome with increased thermal energy.[3]
Nucleophile Weakly basic, less "hard" nucleophiles (e.g., acetate, neutral amines)Strongly basic, "harder" nucleophiles (e.g., alkoxides, thiolates)Stronger, more potent nucleophiles are more likely to compete effectively in a direct Sₙ2 attack before NGP can occur.
Additives Non-coordinating salts (e.g., LiClO₄)Not generally applicableIn some cases, salts can promote the formation of the charged intermediate required for NGP by stabilizing charge separation in the transition state.
Lewis Acids Cautious use of certain Lewis acidsNot recommendedLewis acids can coordinate to the bromine, making it a better leaving group and potentially accelerating NGP. However, they also risk catalyzing acetal hydrolysis or other side reactions.[7][8] Careful screening is essential.

Issue 2: Low Yield of the Desired Substitution Product

  • Symptom: Your reaction results in a low yield, with significant amounts of unreacted starting material or the formation of byproducts identified as elimination products or hydrolyzed acetal.

  • Underlying Cause: The reaction conditions favor side reactions (elimination, hydrolysis) or are insufficient to drive the primary reaction to completion.

  • Solution: A systematic diagnosis is necessary to pinpoint the cause. The following workflow can help identify the problem and suggest a solution.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed q1 Significant Starting Material Remains? start->q1 q2 Elimination Product (Alkene) Detected? q1->q2 No sol1 Increase Reaction Time/Temp Check Nucleophile Potency Use a Stronger Base (if applicable) q1->sol1 Yes q3 Aldehyde Peak in NMR/IR Spectrum? q2->q3 No sol2 Use a Weaker, Less Hindered Base Lower Reaction Temperature Choose a More Nucleophilic, Less Basic Reagent q2->sol2 Yes sol3 Use Anhydrous Solvents/Reagents Run Under Inert Atmosphere (N2/Ar) Avoid Acidic Conditions/Reagents q3->sol3 Yes end Improved Yield q3->end No, Re-evaluate Reaction Scope sol1->end sol2->end sol3->end

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 3: Difficulty in Product Purification

  • Symptom: The desired product co-elutes with byproducts or the other diastereomer during column chromatography, or the product is difficult to crystallize.

  • Underlying Cause: The polarity and physical properties of the product and impurities are too similar for easy separation.

  • Solution: Adjust the purification strategy. If chromatography fails, consider chemical derivatization or recrystallization.

Table 2: Purification Strategies
ProblemRecommended ActionDetailed Steps & Rationale
Co-elution of Diastereomers Optimize Chromatography Test different eluent systems, starting with a non-polar solvent like hexanes and gradually increasing polarity with ethyl acetate or dichloromethane.[9] A shallow gradient can improve separation. If silica gel fails, consider reverse-phase chromatography or alumina.
Product Co-elutes with Starting Material Chemical Quench If your nucleophile is basic (e.g., an amine), you can wash the organic layer with a dilute acid (e.g., 1M HCl) during workup to protonate the excess nucleophile, making it water-soluble and easily removable.
Product is an Oil / Fails to Crystallize Salt Formation or Derivatization If the product contains a basic nitrogen, forming a hydrochloride or tartrate salt can often induce crystallization.[10] This makes the product a solid that is easier to handle and purify.
Presence of Colored Impurities Activated Charcoal Treatment Before final concentration, dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for 10-15 minutes, and filter through celite.[11] This can effectively adsorb high molecular weight colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[11]

Section 3: Key Experimental Protocols

The following are generalized, starting-point protocols. They must be optimized for your specific substrate and nucleophile.

Protocol 1: General Procedure for Stereoretentive Substitution (NGP-Favored)
  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the chosen nucleophile (1.2 equivalents) and anhydrous toluene (to make a 0.2 M solution based on the limiting reagent).

  • Reactant Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous toluene and add it dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.[9][10]

Protocol 2: General Procedure for Stereoinversive Substitution (Sₙ2-Favored)
  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the nucleophile (1.2 equivalents) and anhydrous DMF (to make a 0.2 M solution).

  • Reactant Addition: Add this compound (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash extensively with brine to remove DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or distillation if applicable.

Section 4: Visualizing Reaction Pathways

Understanding the mechanistic landscape is crucial for rational reaction design.

Competing Substitution Pathways at C2

G sub (R)-Substrate ts_sn2 [Nu---C---Br]‡ sub->ts_sn2 Sₙ2 Path (High Energy TS) int_ngp Cyclic Oxonium Intermediate sub->int_ngp NGP Path (Low Energy TS) prod_inv (S)-Product (Inversion) ts_sn2->prod_inv prod_ret (R)-Product (Retention) int_ngp->prod_ret Nu⁻ Attack

Sources

"2-Bromo-1,1,3-trimethoxypropane" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-1,1,3-trimethoxypropane (CAS No. 759-97-7).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this versatile chemical intermediate. Our goal is to equip you with the knowledge to anticipate potential challenges, optimize your experimental outcomes, and ensure the integrity of your research.

I. Core Chemical Properties and Stability Profile

This compound is a liquid organic compound with the molecular formula C6H13BrO3.[1][2] Structurally, it is a propane backbone substituted with a bromine atom at the second carbon and features a dimethyl acetal at one end and a methoxy group at the other. This unique combination of functional groups dictates its reactivity and stability.

Key Structural Features Influencing Stability:

  • Acetal Group: The dimethyl acetal is the most reactive site on the molecule, particularly under acidic conditions. Acetals are generally stable in neutral to strongly basic environments but are susceptible to hydrolysis in the presence of acid, which can be catalyzed by even trace amounts of acidic impurities or water.[3][4][5]

  • α-Bromo Ether Moiety: The bromine atom is positioned on the carbon adjacent to the acetal, creating an α-bromo ether-like structure. This arrangement can influence the reactivity of both the bromine and the acetal.

  • Methoxy Group: The terminal methoxy group is a relatively stable ether linkage.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The principal degradation pathway is the acid-catalyzed hydrolysis of the dimethyl acetal group.[3][4][5][6] This reaction is typically initiated by the presence of acidic impurities or exposure to moisture, which can generate acidic species. The degradation proceeds via a resonance-stabilized carboxonium ion intermediate.[3] A secondary, less common pathway could involve nucleophilic substitution at the carbon bearing the bromine atom, particularly in the presence of strong nucleophiles.

Q2: My NMR analysis shows unexpected peaks after storing this compound. What could be the cause?

A2: The appearance of new signals in the NMR spectrum likely indicates degradation. The most probable degradation products result from the hydrolysis of the acetal, which would yield methanol and 2-bromo-3-methoxypropionaldehyde. Further reactions or decomposition of this aldehyde could also occur. It is crucial to ensure the compound is stored under anhydrous and inert conditions.[1]

Q3: Can this compound undergo thermal degradation?

A3: While the primary concern is hydrolytic instability, thermal stress can also promote degradation. At elevated temperatures, cleavage of the C-Br bond can occur, initiating radical reactions.[7][8] Additionally, heat can accelerate the rate of acid-catalyzed hydrolysis if acidic impurities are present. For compounds containing brominated flame retardants, thermal decomposition can release hydrogen bromide and other toxic gases.[9][10]

Q4: What are the ideal storage conditions to ensure the long-term stability of this compound?

A4: To maximize shelf-life, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] An inert atmosphere, such as argon or nitrogen, is recommended to displace moisture and oxygen. Storage away from acids, strong oxidizing agents, and sources of ignition is critical.[11][12]

III. Troubleshooting Guide

This section addresses specific issues that may arise during experimentation and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent reaction yields or formation of unknown byproducts. Degradation of the starting material prior to use.1. Verify Purity: Before use, confirm the purity of this compound using GC-MS or NMR. 2. Proper Handling: Handle the compound under an inert atmosphere and use anhydrous solvents and reagents. 3. Fresh Sample: If degradation is suspected, use a fresh, unopened sample.
Reaction mixture turns acidic during the process. Hydrolysis of the acetal group, releasing acidic byproducts.1. Buffer the Reaction: If compatible with your reaction chemistry, consider using a non-nucleophilic base to neutralize any generated acid. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried before use.
Difficulty in purifying the final product due to closely related impurities. Incomplete reaction or degradation during workup.1. Optimize Reaction Time: Monitor the reaction progress by TLC or GC to ensure complete conversion. 2. Aqueous Workup: If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis. Use a mild bicarbonate solution to neutralize any acid. 3. Chromatography: Utilize appropriate chromatographic techniques for purification, paying attention to the choice of stationary and mobile phases.

IV. Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

This protocol provides a method to evaluate the stability of this compound under acidic conditions.

Materials:

  • This compound

  • Methanol (HPLC grade, anhydrous)

  • Deionized water

  • Hydrochloric acid (0.1 M)

  • Sodium bicarbonate (saturated solution)

  • Internal standard (e.g., dodecane)

  • GC-MS system

Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in anhydrous methanol containing a known concentration of the internal standard.

  • In separate vials, mix the stock solution with:

    • Vial A: Deionized water (pH ~7)

    • Vial B: 0.1 M HCl solution (acidic condition)

  • Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench the reaction by adding a small amount of saturated sodium bicarbonate solution to the aliquot from Vial B.

  • Analyze the samples by GC-MS to quantify the remaining this compound relative to the internal standard.[13]

Data Analysis:

Plot the concentration of this compound versus time for each condition to determine the degradation rate.

V. Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways of this compound.

G cluster_hydrolysis Acid-Catalyzed Hydrolysis A This compound B Protonated Acetal A->B + H+ C Resonance-Stabilized Carboxonium Ion B->C - CH3OH D Hemiacetal Intermediate C->D + H2O E 2-Bromo-3-methoxypropionaldehyde D->E - H+ F Methanol D->F - 2-Bromo-3-methoxypropionaldehyde

Caption: Acid-catalyzed hydrolysis of the acetal group.

G cluster_thermal Potential Thermal Degradation G This compound H Bromine Radical G->H Heat (Δ) I Alkoxy Radical G->I Heat (Δ) J Further Reactions H->J I->J

Caption: Potential radical formation under thermal stress.

VI. References

  • 2-bromo-1 1 3 -trimethoxypropane 95 - Echemi. (n.d.). Retrieved from

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC - NIH. (n.d.). Retrieved from

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution | The Journal of Organic Chemistry - ACS Publications. (2008). Retrieved from

  • Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer | ACS Omega. (2022). Retrieved from

  • 14.3: Acetal Formation - Chemistry LibreTexts. (2019). Retrieved from

  • Acetals Formation and Hydrolysis - Organic Chemistry Tutor. (n.d.). Retrieved from

  • 2-Bromo-1,1,3,3-tetramethoxypropane - BLDpharm. (n.d.). Retrieved from

  • Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET. (2010). Retrieved from

  • 2-Bromo-2-methylpropane. (n.d.). Retrieved from

  • This compound | CymitQuimica. (n.d.). Retrieved from

  • The hydrolysis of 2-bromo-2-methylpropane | Feature - RSC Education. (n.d.). Retrieved from

  • A Comparative Guide to the Quality Control and Assurance of 2-Bromo-1-chloropropane for Analytical Use - Benchchem. (n.d.). Retrieved from

  • Thermal decomposition of brominated butyl rubber - Preprints.org. (2021). Retrieved from

  • Thermal Decomposition of Brominated Butyl Rubber - PMC - PubMed Central - NIH. (n.d.). Retrieved from

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. (n.d.). Retrieved from

Sources

Effect of temperature on "2-Bromo-1,1,3-trimethoxypropane" reaction kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-KB-481516-C Last Updated: January 10, 2026

Introduction: Understanding the Thermal Behavior of a Key Synthetic Intermediate

Welcome to the technical support guide for 2-Bromo-1,1,3-trimethoxypropane (CAS No. 759-97-7).[1][2] This versatile building block is critical in various synthetic pathways, particularly for constructing complex heterocyclic structures.[3] However, its utility is intrinsically linked to its reactivity and stability, both of which are highly dependent on temperature. Uncontrolled thermal conditions can lead to a cascade of issues, including poor yield, increased impurity profiles, and reaction failure.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind the thermal effects on this reagent's reaction kinetics. We will address common troubleshooting scenarios in a practical question-and-answer format, provide validated experimental workflows for optimization, and explain the core principles of kinetic analysis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound, and how does temperature influence its general stability?

A1: this compound is a secondary bromoalkane with acetal functionalities. Its reactivity is dominated by competition between nucleophilic substitution (SN1/SN2) and elimination (E1/E2) pathways. Temperature is the critical arbiter between these routes.

  • Nucleophilic Substitution (SN2/SN1): At lower to moderate temperatures, reactions with nucleophiles typically favor substitution, where the bromine atom is replaced. The specific mechanism (SN2 or SN1) depends on the nucleophile, solvent, and substrate structure.[4][5] For a secondary halide like this, both pathways are plausible.

  • Elimination (E2/E1): As the temperature increases, elimination reactions become significantly more favorable, leading to the formation of unsaturated byproducts. This is a common issue in reactions involving bromoalkanes, where higher temperatures provide the necessary activation energy for proton abstraction and bromide elimination.[6]

  • Thermal Decomposition: At elevated temperatures, beyond the scope of typical reaction conditions, the molecule can undergo thermal decomposition. While specific data for this molecule is scarce, analogous compounds like 2-bromoethanol are known to eliminate HBr or undergo other fragmentation pathways at very high temperatures.[7] This underscores the importance of establishing a safe operating temperature window.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Fig. 1: Competing reaction pathways influenced by temperature.", shape=plaintext, fontsize=10]; }

Q2: My reaction is proceeding very slowly or giving a low yield. Should I simply increase the temperature?

A2: While it's true that increasing temperature almost always increases the reaction rate, this is often a double-edged sword. The decision requires careful consideration of the trade-off between reaction rate and selectivity.

Causality: The relationship between temperature and the rate constant (k) is described by the Arrhenius equation: k = Ae-Ea/RT.[8] This equation shows that as temperature (T) increases, the rate constant (k) increases exponentially.[8] However, this applies to all potential reactions, including undesired side reactions like elimination or decomposition.

Recommended Action: Instead of indiscriminately increasing the temperature, follow a systematic approach.

  • Confirm Reagent Purity: Ensure the starting material and all reagents are of high purity and are not degraded.

  • Solvent & Concentration Check: Verify that the solvent is appropriate for the desired reaction mechanism and that concentrations are optimal.

  • Controlled Temperature Screening: Perform a series of small-scale experiments at slightly elevated temperatures (e.g., in 5-10 °C increments). Monitor the reaction by a suitable analytical method (TLC, GC, LC-MS) to track the formation of both the desired product and any new impurities.

  • Kinetic Analysis: If the reaction is critical, perform a kinetic study (see Q4) to understand the activation energies of the desired and undesired pathways. This provides the quantitative data needed to select an optimal temperature that maximizes the formation of the desired product relative to byproducts.

dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Fig. 2: Troubleshooting workflow for slow reactions.", shape=plaintext, fontsize=10]; }

Q3: I'm observing significant impurity formation at higher temperatures. What are these impurities and how can I prevent them?

A3: The most common impurities formed at elevated temperatures are products of elimination reactions. The acetal groups in this compound are generally stable under neutral or basic conditions but can be sensitive to acid, which might be generated in situ.

  • Identifying the Impurity: The likely impurity is an alkene resulting from the elimination of HBr. This can be confirmed by GC-MS or NMR analysis of the crude reaction mixture.

  • Mechanism of Formation: Elimination reactions often have a slightly higher activation energy (Ea) than their competing substitution reactions. According to the Arrhenius equation, a reaction with a higher Ea will have its rate increase more dramatically with a rise in temperature.[9] Therefore, even a modest increase in temperature can disproportionately accelerate the undesired elimination pathway.

  • Prevention Strategies:

    • Lower the Temperature: This is the most effective solution. It will decrease the rate of all reactions, but it will preferentially slow down the higher-Ea elimination pathway.

    • Choose a Less Hindered/Less Basic Nucleophile: If applicable, using a nucleophile that is less basic can disfavor the E2 elimination pathway.

    • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) can favor SN2 reactions over elimination compared to polar protic solvents (e.g., ethanol).

    • Controlled Addition: In some cases, slow addition of a reagent at a controlled, low temperature can help dissipate exothermic heat and prevent localized "hot spots" that promote side reactions.[6][10]

Q4: How do I experimentally determine the optimal reaction temperature and the activation energy (Ea) for my specific reaction?

A4: Determining the activation energy requires a formal kinetic study by constructing an Arrhenius plot. This plot graphically represents the relationship between temperature and the reaction rate, and its slope directly yields the activation energy.[9][11]

The process involves measuring the reaction rate constant, k, at several different temperatures and then plotting the natural logarithm of k (ln(k)) against the reciprocal of the absolute temperature (1/T).[9]

dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];

} caption [label="Fig. 3: Experimental workflow for determining activation energy.", shape=plaintext, fontsize=10]; }

Experimental Protocols
Protocol 1: Determining the Rate Constant (k) at a Fixed Temperature

Objective: To measure the rate of consumption of this compound at a constant temperature.

Methodology:

  • Reaction Setup: In a jacketed reaction vessel equipped with a mechanical stirrer and a temperature probe, add the solvent and all reactants except for the limiting reagent (often this compound). Include an internal standard for analytical quantification.

  • Equilibration: Set the circulator for the jacket to the desired temperature (e.g., 30 °C). Allow the system to equilibrate for at least 20 minutes until the internal temperature is stable.

  • Initiation (t=0): Add a precisely known quantity of this compound to the vessel and start the timer. This is time zero.

  • Sampling: At regular, timed intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a small, fixed-volume aliquot from the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a quenching agent (e.g., cold solvent, a reagent that rapidly consumes a reactant) to stop the reaction.

  • Analysis: Analyze each quenched sample using a calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound relative to the internal standard.

  • Data Processing: Plot the concentration of the reactant (or ln[reactant] for first-order kinetics) versus time. The absolute value of the slope of this line is the observed rate. From this, calculate the rate constant, k.

Protocol 2: Constructing an Arrhenius Plot

Objective: To determine the Activation Energy (Ea) and Pre-exponential Factor (A) for the reaction.

Methodology:

  • Execute Protocol 1: Perform the complete procedure outlined in Protocol 1 at a minimum of three, but preferably four to five, different temperatures (e.g., 30 °C, 35 °C, 40 °C, 45 °C). Ensure the temperature range is relevant to your process but does not produce excessive byproducts.

  • Data Compilation: Create a table to organize your results. Convert all temperatures to Kelvin (K = °C + 273.15). Calculate the reciprocal temperature (1/T) and the natural logarithm of each rate constant (ln(k)).

  • Plotting: Using spreadsheet software, create a scatter plot with "ln(k)" on the y-axis and "1/T" on the x-axis.

  • Linear Regression: Apply a linear trendline to the data points. The resulting plot should be linear.

  • Calculation:

    • The slope of the line is equal to -Ea/R , where R is the ideal gas constant (8.314 J/mol·K).

    • Calculate the Activation Energy: Ea = -slope × 8.314 J/mol .

    • The y-intercept of the line is equal to ln(A) , where A is the pre-exponential factor.

    • Calculate the Pre-exponential Factor: A = e(y-intercept) .

Data Presentation: Example Kinetic Study

Below is a table of hypothetical data from an Arrhenius analysis.

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
30.0303.150.0032991.5 x 10⁻⁴-8.80
35.0308.150.0032452.5 x 10⁻⁴-8.29
40.0313.150.0031934.1 x 10⁻⁴-7.80
45.0318.150.0031436.6 x 10⁻⁴-7.32

Interpretation: Plotting this data would yield a straight line with a negative slope. For example, if the slope of this plot was -6500 K, the activation energy would be: Ea = -(-6500 K) × 8.314 J/(mol·K) = 54,041 J/mol or 54.0 kJ/mol .

This Ea value provides a quantitative measure of the energy barrier for the reaction, allowing for precise prediction of reaction rates at different temperatures and informed process optimization.

References
  • Title: The Arrhenius Law: Arrhenius Plots Source: Chemistry LibreTexts URL:[Link]
  • Title: Bromination process (US3824292A)
  • Title: The data shown here were collected for the first-order reaction - Tro 6th Edition Ch 15 Problem 71 Source: Pearson URL:[Link]
  • Title: Arrhenius Equation Source: Chemistry LibreTexts URL:[Link]
  • Title: The SN1 Reaction Source: Chemistry LibreTexts URL:[Link]
  • Title: Ce document est le fruit d'un long travail approuvé par le jury de soutenance et mis à disposition de l'ensemble de la communa Source: Université de Lorraine URL:[Link]
  • Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: MDPI URL:[Link]
  • Title: 2-bromo-1-phenylpropane -- Critically Evaluated Thermophysical Property Data Source: NIST/TRC Web Thermo Tables (WTT) URL:[Link]
  • Title: Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane Source: Google Patents URL
  • Title: Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol Source: Google Patents URL
  • Title: Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Aliphatic Aldehydes Source: PMC - PubMed Central URL:[Link]
  • Title: Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones Source: PMC - PubMed Central URL:[Link]
  • Title: Synthese neuer antimalariaaktiver Verbindungen: Bicyclische Perorthoester mit 1,2,4-Trioxanstruktur und Addukte aus natürliche Source: Universität zu Köln URL:[Link]
  • Title: Thermal Decomposition of 2-Bromoethanol: Single pulse shock tube experiments, modeling, DFT and TST calculations Source: ResearchG

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Navigating Solvent Effects in 2-Bromo-1,1,3-trimethoxypropane Mediated Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for syntheses involving 2-Bromo-1,1,3-trimethoxypropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during their experiments. As a versatile building block, particularly in the formation of substituted ethers and heterocyclic systems like pyrimidromes, the reactivity of this compound is profoundly influenced by the reaction medium. This document provides in-depth, field-proven insights to optimize your synthetic outcomes.

Understanding the Core Reactivity of this compound

This compound is a unique substrate featuring a secondary bromide, which can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 pathways, as well as elimination (E2) reactions. The choice of solvent is a critical parameter that can dictate the predominant reaction pathway, and consequently, the product distribution and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is a valuable intermediate primarily used in two key types of reactions:

  • Williamson Ether Synthesis: It reacts with alkoxides to form ethers, providing a route to introduce the 1,1,3-trimethoxypropyl moiety into a molecule.[1][2]

  • Heterocyclic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, most notably substituted pyrimidines, by reacting with nucleophiles such as amidines, ureas, and guanidines.[3][4]

Q2: How does solvent polarity influence the reaction pathway with this compound?

A2: Solvent polarity is a key determinant of the reaction mechanism:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for S(_N)2 reactions. They solvate the cation of a nucleophilic salt, leaving the anionic nucleophile "naked" and more reactive.[1][5] This leads to a faster and more efficient bimolecular substitution.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents excel at stabilizing charged intermediates. They can solvate both the carbocation and the leaving group in an S(_N)1 reaction, thereby lowering the activation energy for this pathway.[6][7] However, they can also form a "solvent cage" around the nucleophile through hydrogen bonding, reducing its nucleophilicity and disfavoring the S(_N)2 pathway.[6]

Q3: Is elimination a significant side reaction with this compound?

A3: Yes, elimination (E2) can be a competing reaction, especially when using strong, sterically hindered bases.[5] The use of polar aprotic solvents can help to minimize dehydrohalogenation side products.[1]

Troubleshooting Guide: Williamson Ether Synthesis

The Williamson ether synthesis, a classic S(_N)2 reaction, can be prone to challenges when using a secondary bromide like this compound.

Problem 1: Low or No Ether Product Formation

Possible CauseRecommended SolutionRationale
Weak Nucleophile Use a stronger base (e.g., NaH, KH) to fully deprotonate the alcohol, forming a more potent alkoxide nucleophile.[1]The S(_N)2 reaction rate is directly proportional to the nucleophile's strength.
Inappropriate Solvent Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[5]Polar aprotic solvents enhance the nucleophilicity of the alkoxide by solvating the counter-ion, leading to a faster S(_N)2 reaction.[1]
Insufficient Reaction Temperature/Time Gradually increase the reaction temperature and monitor the progress by TLC.S(_N)2 reactions with sterically hindered substrates may require more energy to overcome the activation barrier.

Problem 2: Formation of Elimination Byproducts

Possible CauseRecommended SolutionRationale
Strongly Basic/Hindered Nucleophile If possible, use a less sterically hindered alkoxide.Bulky bases can preferentially act as bases rather than nucleophiles, leading to E2 elimination.[5]
High Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Elimination reactions are often favored at higher temperatures.
General Experimental Protocol for Williamson Ether Synthesis
  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C and slowly add the desired alcohol (1.0 eq.). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Ether Formation: Cool the alkoxide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

  • Work-up and Purification: Upon completion, carefully quench the reaction with water at 0 °C. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Williamson_Ether_Synthesis

Troubleshooting Guide: Pyrimidine Synthesis

The synthesis of pyrimidines from this compound and amidines or ureas can be complex, with potential for side reactions and purification challenges.

Problem 1: Low Yield of Pyrimidine Product

Possible CauseRecommended SolutionRationale
Hydrolysis of Starting Material/Intermediates Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents.[9]Water can hydrolyze the amidine starting material or key reaction intermediates, leading to byproducts.[10]
Suboptimal Solvent Screen different solvents. While ethanol is common, other solvents like dioxane or even solvent-free conditions might improve yields for specific substrates.[3][11]Solvent choice affects reactant solubility and the rate of the cyclization step.
Incomplete Cyclization Increase the reaction temperature or use a stronger acid catalyst to promote the final cyclization and dehydration step.[10]The ring-closing step often requires sufficient thermal energy or acid catalysis to proceed efficiently.

Problem 2: Formation of Side Products

Possible CauseRecommended SolutionRationale
Self-Condensation of Intermediates Maintain a controlled temperature and consider slower addition of reagents.Side reactions can be minimized by controlling the reaction kinetics.[3]
Incorrect Stoichiometry Carefully control the molar ratios of the reactants.An excess of one reactant can lead to the formation of undesired byproducts.[9]
General Experimental Protocol for Pyrimidine Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve the amidine hydrochloride (1.0 eq.) and this compound (1.0 eq.) in anhydrous ethanol.

  • Base Addition: Add a solution of sodium ethoxide in ethanol (2.0 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl. Remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield the desired pyrimidine.[3]

Pyrimidine_Synthesis

Solvent Selection Guide for Reactions of this compound

Reaction TypePreferred Solvent ClassRecommended SolventsRationale & Considerations
S(_N)2 (e.g., Williamson Ether Synthesis) Polar AproticDMF, DMSO, Acetonitrile, THF[1][2][5]Maximizes nucleophilicity of anionic nucleophiles. Ensure anhydrous conditions.
S(_N)1 Polar ProticWater, Methanol, EthanolStabilizes carbocation intermediates. May lead to solvolysis products. Generally less favored for secondary bromides unless the nucleophile is weak.[7]
E2 Elimination VariesPolar aprotic solvents can suppress this pathway.[1]Favored by strong, bulky bases and higher temperatures.
Pyrimidine Synthesis Polar Protic or AproticEthanol, Dioxane[3][11]Solvent choice can be substrate-dependent and may require optimization. Anhydrous conditions are often crucial.[9]

References

  • Experiment 06 Williamson Ether Synthesis. (n.d.). [Link]
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. (n.d.). Future Science. [Link]
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Williamson Ether Synthesis. (2014, April 13).
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). International Journal of Health Sciences. [Link]
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). NIH. [Link]
  • Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. (n.d.). Asian Journal of Research in Chemistry. [Link]
  • Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. (n.d.). Oriental Journal of Chemistry. [Link]
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central. [Link]
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. [Link]
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 2).
  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. (n.d.).
  • CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane. (n.d.).
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar. [Link]
  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022, June 6). NIH. [Link]
  • Synthesis of Heteroaromatic Compounds. (2023, April 19). PMC - NIH. [Link]
  • De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction p
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). MDPI. [Link]
  • 2-Bromo-1-methoxypropane. (n.d.). PubChem - NIH. [Link]
  • 11.4: The SN1 Reaction. (2024, September 30). Chemistry LibreTexts. [Link]
  • Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. (n.d.). Dalal Institute. [Link]
  • 1,2,3-Trimethoxypropane a glycerol-based solvent with low toxicity. (n.d.). The Royal Society of Chemistry. [Link]

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Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Bromo-1,1,3-trimethoxypropane in catalytic reactions. This guide is designed to provide in-depth, field-proven insights into a common yet often frustrating challenge: catalyst poisoning. As a masked equivalent of 2-bromomalonaldehyde, this substrate is a valuable C3 building block, particularly in palladium- or nickel-catalyzed cross-coupling reactions for the synthesis of complex heterocyclic systems.[1] However, the success of these transformations hinges on the activity of the catalyst, which can be easily compromised.

This document moves beyond standard protocols to explain the causal relationships behind reaction failures, offering systematic troubleshooting guides and validated experimental procedures to help you diagnose, mitigate, and prevent catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with this compound is sluggish or has completely stalled. Is catalyst poisoning the likely cause?

A: Yes, catalyst poisoning is a primary suspect for failed or low-yielding cross-coupling reactions. Palladium catalysts, particularly the active Pd(0) species, are highly susceptible to deactivation by a wide range of chemical compounds that can be present as impurities in your starting materials, reagents, or solvents.[2][3] These poisons bind strongly to the metal center, blocking active sites required for the catalytic cycle and leading to a sharp decline in reaction efficiency.[4]

Common catalyst poisons include:

  • Sulfur Compounds: Notorious for poisoning palladium and nickel catalysts, even at parts-per-million (ppm) concentrations.[4][5]

  • Nitrogen-Containing Heterocycles: Pyridine and quinoline can act as strong ligands, competitively inhibiting the desired catalytic process.[3][6]

  • Other Halides: While bromide is your substrate, residual iodine or chloride impurities can alter catalyst activity.

  • Carbon Monoxide (CO): Can bind irreversibly to metal centers.[5][7]

  • Acidic Impurities: Residual acids from the synthesis of this compound (e.g., HBr) can lead to catalyst degradation or unwanted side reactions.

Q2: What are the most probable sources of these catalyst poisons in my specific reaction?

A: The sources of contamination are varied and require careful consideration of every component in your reaction flask.

Potential Source Common Poisons / Inhibitors Underlying Cause & Explanation
This compound Acidic residues (HBr), unreacted bromine, synthesis byproducts.Synthesis of bromoacetals can involve harsh reagents like elemental bromine.[8][9] Incomplete quenching or purification can leave acidic or oxidizing impurities that damage the catalyst.
Coupling Partner (e.g., Boronic Acid) Boroxines (in Suzuki coupling), residual synthesis reagents.Boronic acids can dehydrate to form cyclic boroxine anhydrides, which are less reactive. Impurities from the synthesis of the coupling partner are also a frequent issue.
Solvents Peroxides (in ethers like THF, Dioxane), sulfur compounds (in DMF), moisture.Ethereal solvents can form peroxides upon storage, which oxidize and deactivate the Pd(0) catalyst. Technical-grade solvents may contain various impurities. Ensure you are using high-purity, anhydrous, and degassed solvents.[10]
Bases (e.g., K₂CO₃, Cs₂CO₃) Heavy metal impurities, sulfates (sulfur source).Lower-grade inorganic bases can contain trace metal or sulfate impurities that are potent catalyst poisons.[11]
Reaction Atmosphere Oxygen (O₂)The active catalyst in most cross-coupling reactions is a Pd(0) species, which is readily oxidized to an inactive Pd(II) oxide in the presence of oxygen.[10] Rigorous degassing is not optional; it is critical.
Q3: Can the acetal groups in this compound themselves inhibit the catalyst?

A: While the methoxy groups are generally considered stable and non-coordinating under typical cross-coupling conditions, they can undergo hydrolysis to release methanol and ultimately malondialdehyde under acidic conditions. If acidic impurities are present, this in-situ generation of aldehydes and alcohols could potentially interact with the catalyst or base, though this is a less common cause of outright failure compared to potent poisons like sulfur or oxygen.

Troubleshooting Guide: A Systematic Approach to Diagnosing and Solving Catalyst Poisoning

When a reaction fails, a systematic and logical approach is more effective than random changes to the protocol. The following workflow is designed to help you pinpoint the source of catalyst deactivation.

Visualizing the Troubleshooting Workflow

The diagram below outlines a logical decision-making process for diagnosing issues with your reaction.

TroubleshootingWorkflow Start Reaction Failure (Low Yield / No Conversion) Check_Setup Step 1: Verify Reaction Setup - Inert Atmosphere? - Correct Temperature? - Vigorous Stirring? Start->Check_Setup Control_Rxn Step 2: Run Control Reaction - Use a known 'gold standard' substrate (e.g., 4-bromotoluene) Check_Setup->Control_Rxn Setup is Correct Setup_Issue Fix Setup & Rerun Check_Setup->Setup_Issue Setup is Faulty Purity_Analysis Step 3: Analyze Reagent Purity - NMR of Substrate - GC-MS of Solvent - Check Base Certificate of Analysis Control_Rxn->Purity_Analysis Control Works: Problem is with your specific reagents Systematic_Replacement Step 4: Systematic Reagent Replacement - Use fresh, high-purity solvent - Use new bottle of base - Resynthesize/repurify substrate Control_Rxn->Systematic_Replacement Control Fails: Systemic issue (catalyst, ligand, solvent, base) Purity_Analysis->Systematic_Replacement Impurity Detected or Suspected Poison_Suspected Poisoning is Likely Purity_Analysis->Poison_Suspected Success Problem Solved: Identify Contaminated Reagent Systematic_Replacement->Success

Caption: A step-by-step workflow for troubleshooting failed catalytic reactions.

Experimental Protocols for Mitigation

Protocol 1: Purification of this compound

Commercial batches of the substrate can vary in purity. If you suspect acidic or other impurities, a simple workup and distillation can significantly improve reaction outcomes.

Objective: To remove acidic impurities (e.g., HBr) and other non-volatile contaminants.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 5 volumes). Causality: This mild base neutralizes any residual HBr without promoting significant hydrolysis of the acetal.

    • Brine (saturated aqueous NaCl) (1 x 5 volumes). Causality: This helps to break any emulsions and removes the bulk of the water from the organic phase.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Distillation: Purify the resulting oil by vacuum distillation. This is the most effective step for removing non-volatile impurities. Collect the fraction at the literature-reported boiling point.

Protocol 2: Rigorous Degassing of Reaction Solvents (Freeze-Pump-Thaw)

Oxygen is a potent poison for Pd(0) catalysts.[10] While sparging with argon or nitrogen is common, the freeze-pump-thaw method provides the most thorough removal of dissolved gases.

Objective: To remove dissolved oxygen from the reaction solvent to preserve the active Pd(0) catalyst state.

Methodology:

  • Preparation: Place the anhydrous solvent in a flame-dried Schlenk flask equipped with a magnetic stir bar and a high-vacuum stopcock. The flask should not be more than half full.

  • Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid. Causality: Freezing traps the solvent molecules in a solid lattice, while the dissolved gases remain in the headspace above the solid.

  • Pump: With the solvent still frozen, open the stopcock to a high-vacuum line (pressure < 100 mTorr) and evacuate the headspace for 5-10 minutes.

  • Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely with stirring. You will likely observe bubbling as trapped gases are released from the thawing liquid.

  • Repeat: Repeat this entire three-step cycle (Freeze-Pump-Thaw) at least three times to ensure complete removal of dissolved oxygen.

  • Storage: After the final cycle, backfill the flask with a high-purity inert gas (Argon or Nitrogen) and store the solvent under this positive pressure.

Visualizing Catalyst Deactivation

The following diagram illustrates the fundamental mechanism of catalyst poisoning, where a poison molecule irreversibly binds to the active catalyst, breaking the catalytic cycle.

CatalystPoisoning cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active) OxAdd R-Pd(II)-Br (Ox. Add.) Pd0->OxAdd + R-Br Inactive L₂Pd(0)-Poison (Inactive) Pd0->Inactive Irreversible Binding Trans R-Pd(II)-R' (Transmetal.) OxAdd->Trans + R'-[M] Trans->Pd0 Red. Elim. (- R-R') Poison Poison (e.g., R-SH) Poison->Inactive

Caption: Deactivation of an active Pd(0) catalyst by an irreversible poison.

By implementing these diagnostic and purification protocols, researchers can significantly increase the reliability and success rate of catalytic reactions involving this compound, ensuring that this versatile building block can be used to its full potential.

References

  • Wikipedia.
  • Matmatch.
  • chemeurope.com.
  • Scribd.
  • Grokipedia.
  • AmmoniaKnowHow.
  • Nikki-Universal Co., Ltd.
  • Organic Syntheses. Acetaldehyde, bromo-, diethyl acetal. [Link]
  • ACS Publications.
  • candcs.
  • Google Patents. EP0247233B1 - Process for the manufacture of chloro- or bromoacetaldehyde dialkyl acetals.
  • ResearchGate.
  • Britannica. Catalyst poison | Toxicity, Inhibition, Effects. [Link]
  • Google Patents. CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal.
  • Organic Syntheses. Direct Preparation of Bromoacetaldehyde Experimental Section. [Link]
  • National Institutes of Health.
  • ChemRxiv.
  • Google Patents. CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
  • Google Patents.
  • Reddit. What's the mechanism for bromination of acetals? : r/OrganicChemistry. [Link]

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Technical Support Center: Navigating the Purification of Reaction Mixtures Containing 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scientists and researchers encountering challenges with the removal of unreacted 2-Bromo-1,1,3-trimethoxypropane from their product mixtures. This document is designed to offer practical, field-tested insights and detailed experimental protocols to ensure the successful purification of your target compounds.

Introduction to the Challenge

This compound is a valuable synthetic intermediate, often used as an electrophile in the construction of complex molecules.[1] Due to its reactive nature and physical properties, removing the unreacted starting material from the desired product can present significant purification challenges. This guide will address these issues systematically, providing you with the knowledge to troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when dealing with residual this compound.

Q1: What are the key physical properties of this compound that I should be aware of for purification?

Understanding the physical properties of your contaminant is the first step toward its effective removal.

PropertyValueSignificance for Purification
Molecular Formula C₆H₁₃BrO₃-
Molecular Weight 213.07 g/mol [2]A moderate molecular weight, which may be close to that of your product, potentially complicating separation by size.
Appearance Liquid[2]Will not precipitate out of solution, requiring active removal methods.
Boiling Point 54-55 °C at 21 Torr[2]This relatively low boiling point under vacuum suggests that distillation can be a viable purification method if your product is significantly less volatile.
Density 1.395 g/cm³ at 20 °CDenser than many common organic solvents, which can affect layer separation during aqueous workups.
Q2: My product and the unreacted this compound have very similar Rf values on TLC. What can I do?

This is a common and frustrating issue. Here are several strategies to improve your separation:

  • Solvent System Optimization: Systematically screen a variety of solvent systems with different polarities. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane.[3] Small additions of a third solvent, such as methanol or triethylamine (if your compound is stable to it), can sometimes dramatically alter the separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than standard column chromatography.[3]

  • Derivative Formation: In some cases, it may be possible to selectively react either your product or the unreacted starting material to form a derivative with significantly different polarity, facilitating separation. This is an advanced technique and should be approached with caution.

Q3: I am concerned about the stability of my product, which is sensitive to acid. Is column chromatography on silica gel a safe option?

This is a valid concern. Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds, including the hydrolysis of acetals.[4]

  • Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, like triethylamine (typically 1-2%), in your eluent.[4]

  • Alumina Chromatography: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

  • Aqueous Workup: A thorough aqueous workup to remove any acidic impurities before chromatography is crucial.

Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting for specific purification challenges you may encounter.

Problem 1: Low recovery of the desired product after column chromatography.

There are several potential culprits for low product recovery during chromatographic purification.

start Low Product Recovery q1 Is the product visible on the TLC plate after the column? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is there significant streaking or new spots on the TLC? a1_yes->q2 sol3 Product is likely still on the column. a1_no->sol3 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol1 Product may be degrading on the column. a2_yes->sol1 sol2 Product may be co-eluting with another compound. a2_no->sol2

Caption: Troubleshooting workflow for low product recovery after column chromatography.

  • Product Degradation on the Column:

    • Cause: As mentioned, the acidic nature of silica gel can lead to the hydrolysis of acetals or degradation of other sensitive functional groups.[4]

    • Solution: Use neutralized silica gel or an alternative stationary phase like alumina. Minimize the time your compound spends on the column by using a slightly more polar eluent to speed up elution, provided separation is maintained.

  • Product Co-elution:

    • Cause: The chosen solvent system may not be adequate to separate your product from impurities or the unreacted starting material.

    • Solution: Re-optimize your solvent system using TLC. A good target Rf for your product is between 0.2 and 0.4 to ensure good separation.

  • Product Still on the Column:

    • Cause: The eluent may not be polar enough to move your product through the column.

    • Solution: After collecting the fractions containing your product, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) and analyze the eluate by TLC to see if your product is present.

Problem 2: The unreacted this compound is difficult to remove by aqueous extraction.

This suggests that the starting material has significant solubility in your organic layer.

start Ineffective Aqueous Extraction q1 What is the organic solvent? start->q1 a1_polar Polar (e.g., Ethyl Acetate, DCM) q1->a1_polar a1_nonpolar Non-polar (e.g., Hexane, Toluene) q1->a1_nonpolar sol1 Increase the polarity of the aqueous phase (brine wash). a1_polar->sol1 sol2 Switch to a less polar organic solvent if product is soluble. a1_nonpolar->sol2

Caption: Decision-making process for optimizing aqueous extraction.

  • Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable organic solvent. While 2-bromo-2-methylpropane is miscible with many organic solvents, a less polar solvent like diethyl ether or hexanes may be preferable if your product is sufficiently soluble, as this will discourage the partitioning of the somewhat polar this compound into the organic layer.[5]

  • Initial Water Wash: Wash the organic layer with deionized water to remove any water-soluble byproducts.

  • Bicarbonate Wash: Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components.

  • Brine Wash: Wash with a saturated aqueous solution of sodium chloride (brine). This will help to remove residual water from the organic layer and can also help to "salt out" organic compounds with some water solubility.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Problem 3: How can I chemically remove (quench) the excess this compound?

Chemical quenching can be an effective strategy to convert the unreacted starting material into a more easily removable substance.

Quenching AgentReaction PrincipleAdvantagesDisadvantages
Aqueous Base (e.g., NaHCO₃, K₂CO₃) Hydrolysis of the bromo-acetalReadily available and easy to handle.The hydrolysis of secondary bromides can be slow and may require heating, which could also affect your product.[6] The acetal functionality is generally stable to base but can be hydrolyzed under acidic conditions that might be generated locally if HBr is eliminated.
Nucleophilic Thiol (e.g., Sodium Thiosulfate) Nucleophilic displacement of the bromideEffective for quenching alkyl halides.The resulting thiosulfate adduct may need to be removed by extraction.
Amine Base (e.g., Triethylamine) Elimination (E2) or Substitution (SN2)Can be effective for promoting elimination to a more easily removable alkene.Can be difficult to remove completely due to its boiling point. May react with your product if it is also an electrophile.
  • Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath to control any potential exotherm.

  • Slow Addition: Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred reaction mixture.

  • Monitor for Gas Evolution: Continue the addition until gas evolution (CO₂) ceases.

  • Warm to Room Temperature: Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction is complete.

  • Aqueous Workup: Proceed with a standard aqueous workup as described in the previous section.

Analytical Monitoring: Visualizing the Invisible

Since this compound is not UV-active, visualization on a TLC plate requires a chemical stain.

Effective TLC Stains:
  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, which includes the ether functionalities in this compound. It will appear as a yellow or brown spot on a purple background.[7]

  • p-Anisaldehyde Stain: This is another versatile stain that reacts with a wide range of functional groups, including ethers, to give colored spots upon heating.[8]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor can often visualize compounds that are not UV-active. The spots are typically brown but can fade over time.

Protocol for TLC Staining with Potassium Permanganate:
  • Prepare the Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

  • Develop the TLC Plate: Run your TLC plate as usual and allow the solvent to fully evaporate.

  • Dip the Plate: Using tweezers, briefly dip the TLC plate into the permanganate solution.

  • Visualize: Gently warm the plate with a heat gun. Your compound and the unreacted starting material should appear as yellow-brown spots against a purple background.

References

  • Methods for removing impurities from crude 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. BenchChem.
  • 2.
  • TLC Stains. University of California, Los Angeles.
  • FAQ: Which stains to use for which compounds? And how to prepare the stains? SiliCycle.
  • Visualizing a TLC pl
  • Tips for Flash Column Chrom
  • The hydrolysis of 2-bromo-2-methylpropane.
  • An In-depth Technical Guide to the Solubility of 2-Bromo-2-methylpropane in Organic Solvents. BenchChem.
  • 1,2,3-Trimethoxypropane a glycerol-based solvent with low toxicity. The Royal Society of Chemistry.
  • 2-Bromo-1,1,3,3-tetramethoxypropane | 63331-67-9. BenchChem.
  • The hydrolysis of 2-bromo-2-methylpropane.
  • Methods for removing impurities from crude 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. BenchChem.
  • SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)
  • Acetaldehyde, bromo-, diethyl acetal. Organic Syntheses Procedure.
  • This compound. CymitQuimica.
  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. PMC.
  • 11.4: The SN1 Reaction. (2024). Chemistry LibreTexts.
  • Direct Preparation of Bromoacetaldehyde Experimental Section.
  • Appendix A. Properties, Purification, and Use of Organic Solvents.
  • A Comparative Guide to the Reactivity of 1- Bromo-2-methoxy-2-methylpropane and 1. BenchChem.
  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). Reddit.
  • 2-Bromo-1-methoxypropane | C4H9BrO | CID 524034. PubChem.
  • Thin-Layer Chromatography of Polar and Ionic Compounds Using Active Gas Flow Over the Silica Gel Adsorbent Layer. (2025).
  • The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. (2021). YouTube.
  • Synthesis of 2-bromo-nonanal dimethyl acetal. PrepChem.com.
  • 2-Bromopropionaldehyde diethyl acetal 95 3400-55-3. Sigma-Aldrich.
  • Synthesis method for bromoacetaldehyde diethyl acetal.
  • 2-Bromo-1,3,5-trimethoxybenzene | C9H11BrO3 | CID 70802. PubChem.
  • A Technical Guide to the Solubility of 1-Bromo-2-pentene in Common Organic Solvents. BenchChem.

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Preventing polymerization in "2-Bromo-1,1,3-trimethoxypropane" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-1,1,3-trimethoxypropane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address a critical challenge encountered during its application: the prevention of unwanted polymerization. This document provides in-depth, experience-based answers to common questions, troubleshooting protocols, and preventative workflows to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is a stable precursor to the highly reactive 2-bromomalonaldehyde.[1] The trimethoxypropane moiety serves as a protecting group for the two aldehyde functionalities.[2] However, the acetal groups are susceptible to hydrolysis, especially under acidic conditions.[3][4][5][6] This hydrolysis can generate reactive intermediates, such as carbocations or the unprotected 2-bromomalonaldehyde itself, which can then initiate polymerization. The presence of the bromine atom further activates the molecule towards nucleophilic attack and subsequent polymerization cascades.

The polymerization can proceed through two primary mechanisms:

  • Acid-Catalyzed Polymerization: Trace amounts of acid can protonate one of the methoxy groups, which then leaves as methanol. This generates a resonance-stabilized carbocation that is highly electrophilic.[3] This carbocation can be attacked by another molecule of the bromo-acetal, initiating a chain reaction.

  • Free-Radical Polymerization: Although less common for this specific molecule, impurities, light, or heat can potentially generate bromine or other radicals.[7][8] These radicals can initiate a free-radical chain polymerization, similar to that seen with vinyl monomers.[9][10]

Q2: What are the tell-tale signs of polymerization in my reaction?

Identifying polymerization early is crucial for salvaging an experiment. Be vigilant for the following indicators:

  • Visual Cues:

    • The appearance of cloudiness, turbidity, or precipitation in a previously clear solution.

    • A noticeable increase in the viscosity of the reaction mixture, which may become syrupy or even solidify into a gummy mass.[11]

    • Color changes, such as the development of a yellow or brown hue.

  • Analytical Cues:

    • Thin-Layer Chromatography (TLC): Formation of a smear or a series of spots near the baseline that do not move with the solvent front, indicating high molecular weight species.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of peaks in the ¹H or ¹³C NMR spectrum of the crude reaction mixture, which obscures the sharp signals of the desired product.

    • Mass Spectrometry (MS): Difficulty in obtaining a clear mass spectrum of the desired product due to the presence of a wide distribution of high molecular weight oligomers.

Q3: How can I prevent polymerization before even starting my reaction?

Proactive measures are the most effective strategy. Proper handling and storage are paramount.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and sources of heat.[12] It should also be stored separately from acids and strong oxidizing agents.

  • Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon), especially if it will be stored for extended periods after opening. This minimizes exposure to moisture and oxygen which can contribute to degradation and the formation of radical initiators.

  • Reagent Quality: Use freshly opened or high-purity material. Older bottles may have been exposed to atmospheric moisture, leading to the formation of acidic impurities that can catalyze polymerization.

  • Solvent Purity: Ensure that all solvents are anhydrous and free from acidic impurities. Using freshly distilled or commercially available dry solvents is highly recommended.

Q4: Which reaction parameters should I meticulously control to minimize polymerization?

Control over the reaction environment is your primary tool for preventing polymerization.

ParameterRecommendationRationale
Temperature Maintain the lowest effective temperature for your reaction.Higher temperatures can accelerate both acid-catalyzed and free-radical polymerization pathways.
pH Control Avoid acidic conditions. If your reaction generates acid, consider adding a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) to scavenge protons.Acids are potent catalysts for acetal hydrolysis, the primary initiation step for polymerization.[3][4][5]
Atmosphere Run reactions under an inert atmosphere (Nitrogen or Argon).This prevents the formation of peroxides and other radical initiators from atmospheric oxygen.
Reaction Time Monitor the reaction closely and work it up promptly upon completion.Prolonged reaction times increase the probability of side reactions, including polymerization.
Concentration Use an appropriate solvent to maintain a suitable dilution.Very high concentrations can increase the frequency of intermolecular reactions that lead to polymer formation.
Q5: Can I add an inhibitor to my reaction? If so, what kind?

Yes, the addition of a stabilizer or inhibitor can be a very effective preventative measure. The choice of inhibitor depends on the likely polymerization mechanism.

  • For Free-Radical Polymerization:

    • Hydroquinone (HQ): Often used to quench free radicals. It works by donating a hydrogen atom to a radical, forming a stable, non-reactive species.[13][14][15]

    • Butylated Hydroxytoluene (BHT): A sterically hindered phenol that is an excellent radical scavenger.[13][14] It forms a stable radical that is too bulky to propagate the polymer chain.[13]

    • TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl): A stable free radical that readily reacts with carbon-centered radicals to terminate chain propagation.[16]

  • For Acid-Catalyzed Polymerization:

    • The most effective "inhibitor" is a base, as mentioned above. Adding a small amount of a non-nucleophilic base can neutralize any trace acidity in the starting materials or generated during the reaction.

A typical concentration for radical inhibitors is in the range of 100-500 ppm.

Troubleshooting Guide

Q6: My reaction mixture has turned cloudy and viscous. What should I do?

If you suspect polymerization has begun, immediate action is required:

  • Cool the Reaction: Immediately place the reaction vessel in an ice bath to slow down the polymerization rate.

  • Quench Immediately: If appropriate for your desired reaction, quench the reaction. This may involve adding a base to neutralize any acid or adding a radical inhibitor like hydroquinone.

  • Dilute the Mixture: Add a large volume of a solvent in which your desired product is soluble but the polymer is not. This may help to precipitate the polymer, making it easier to remove.

  • Attempt to Isolate the Product: Proceed to the workup and purification, but be prepared for challenges.

Q7: How can I purify my desired product from the polymer?

Separating a desired small molecule from a polymeric byproduct can be challenging but is often achievable.

  • Precipitation/Filtration: This is the most straightforward method. Find a solvent system where your product is soluble, and the polymer is insoluble.[] Dissolve the crude mixture in a minimum amount of a "good" solvent for your product, then add a "poor" solvent (an anti-solvent) to precipitate the polymer.[][18] The polymer can then be removed by filtration. Common anti-solvents for non-polar to moderately polar organic compounds include heptane, methanol, or water.[11]

  • Chromatography: Column chromatography can be effective, but the polymer can be problematic. Consider using a plug of silica gel first to capture the bulk of the polymer before running a full column. The polymer will likely stick irreversibly to the top of the column.

  • Distillation: If your desired product is volatile and thermally stable, short-path distillation or Kugelrohr distillation can be an excellent way to separate it from the non-volatile polymer.

  • Extraction: A liquid-liquid extraction may be able to separate the product from the polymer if a solvent system can be found where their solubilities differ significantly.[19]

Experimental Protocols & Visualizations

Protocol: General Reaction Setup to Minimize Polymerization
  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar) to remove adsorbed water.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Preparation: Use anhydrous solvents. If the solvent is not from a freshly opened bottle, consider passing it through a column of activated alumina.

  • Addition of Inhibitor (Optional): If you anticipate a risk of free-radical polymerization, add a radical inhibitor (e.g., BHT, ~200 ppm) to the reaction vessel before adding other reagents.

  • Reagent Addition: Add the this compound slowly to the reaction mixture, especially if the reaction is exothermic.

  • Temperature Control: Maintain the reaction at the desired temperature using a suitable cooling or heating bath.

  • Monitoring: Monitor the reaction progress by TLC or another appropriate method. Look for signs of polymer formation (streaking at the baseline).

  • Workup: Upon completion, promptly work up the reaction as required by your specific procedure. Avoid extended exposure to potentially harsh workup conditions.

Diagram: Preventative Workflow

This diagram illustrates the key decision points and steps for preventing polymerization.

Caption: Workflow for preventing polymerization.

Diagram: Acid-Catalyzed Polymerization Initiation

This diagram shows a simplified mechanism for the initiation of polymerization under acidic conditions.

G start This compound protonated Protonated Acetal start->protonated + H+ carbocation Resonance-Stabilized Carbocation (Initiator) protonated->carbocation - CH3OH dimer Dimer + H+ carbocation->dimer + Starting Material polymer --> Polymer Chain dimer->polymer

Caption: Acid-catalyzed initiation of polymerization.

References

  • CurlyArrows Organic Chemistry. (n.d.). What are Radical inhibitors and their role in a reaction?
  • Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals.
  • Dolly Corporation. (2025, November 14). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals.
  • Wikipedia. (n.d.). Acetal.
  • ResearchGate. (2025, October 13). Inhibition of Free Radical Polymerization: A Review.
  • Scribd. (n.d.). Bromine Handling.
  • Macromolecular Rapid Communications. (2025, July 7). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization.
  • Google Patents. (n.d.). US7745566B2 - Methods for the purification of polymers.
  • Polymer Chemistry. (n.d.). Polymer Isolation and Purification.
  • AK LECTURES. (2013, July 22). Radical Reaction Inhibitors [Video]. YouTube.
  • Wikipedia. (n.d.). Free-radical reaction.
  • Google Patents. (n.d.). Production of cyclic acetals or ketals using liquid-phase acid catalysts.
  • YouTube. (2024, June 7). Bromination safety [Video].
  • Reddit. (2023, October 20). Removal of polymer supported catalyst from organic phase.
  • Google Patents. (n.d.). CN103588626A - Method for preventing polymerization of acetaldehyde.
  • National Center for Biotechnology Information. (2023, January 17). Inhibition of Free Radical Polymerization: A Review.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • Defense Technical Information Center. (n.d.). Purification of Organic Materials and Study of Polymers Therefrom.
  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
  • Maharaja College, Ara. (n.d.). Mechanisms of Polymerization.
  • Purdue University. (n.d.). Polymerization Reactions.
  • ResearchGate. (2018, December 23). Chapter Two Polymerization Mechanisms.
  • Chemistry LibreTexts. (2020, June 22). 3.8: Polymerization Mechanism.

Sources

Technical Support Center: Reaction Monitoring for 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical monitoring of reactions involving 2-bromo-1,1,3-trimethoxypropane. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions for researchers, chemists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this purpose.

Understanding the Analyte: this compound

This compound (CAS 759-97-7) is a functionalized propane derivative featuring a bromine atom, a dimethyl acetal, and a methoxy ether group[1][2]. Its structure dictates its analytical behavior:

  • Polarity: The presence of three oxygen atoms imparts moderate polarity.

  • Reactivity: The C-Br bond is susceptible to nucleophilic substitution (e.g., in Grignard reactions), and the acetal group is sensitive to acidic conditions, which can cause hydrolysis to an aldehyde.

  • Chromatographic Behavior: Its moderate polarity makes it suitable for both normal-phase and reversed-phase chromatography.

  • Detection: It lacks a strong native chromophore, presenting a challenge for UV-based detection methods.

This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress, allowing you to determine the consumption of starting material and the formation of products in minutes[3][4].

FAQ 1: What is the recommended starting TLC setup for monitoring a reaction with this compound?

A robust starting point is crucial for effective reaction monitoring. The key is to select a system where the starting material and product have distinct and optimal retention factors (Rƒ).

Table 1: Recommended Starting TLC Parameters

ParameterRecommendationRationale & Expert Insights
Stationary Phase Silica Gel 60 F₂₅₄ PlatesSilica gel is a polar adsorbent ideal for separating moderately polar organic compounds[5]. The F₂₅₄ fluorescent indicator allows for non-destructive visualization of UV-active compounds under short-wave (254 nm) UV light[6].
Mobile Phase (Eluent) 4:1 Hexanes:Ethyl Acetate (v/v)This solvent system provides a good starting polarity. The Rƒ can be fine-tuned: increase ethyl acetate for more polar eluents (to move polar spots up) or increase hexanes for less polar eluents (to move non-polar spots up)[7][8].
Spotting Reactant (SM), Co-spot (SM + Rxn), Reaction Mixture (Rxn)This three-lane approach is critical for unambiguous interpretation. The co-spot confirms if a spot in the reaction mixture is indeed unconsumed starting material, which is vital when Rƒ values are close[9].
Visualization 1. UV Light (254 nm) 2. Iodine Vapor 3. p-Anisaldehyde Stain1. UV Light: A quick, non-destructive first check[6]. 2. Iodine: A semi-destructive, general-purpose method that visualizes many organic compounds as temporary brown spots[6]. 3. p-Anisaldehyde: A highly effective destructive stain for acetals and other oxygenated compounds, often yielding distinct, colored spots upon heating[10]. This is the most reliable choice for this specific analyte.
Protocol 1: Step-by-Step Guide to Running a Reaction Monitoring TLC Plate

This protocol ensures reproducible and clear results.

  • Chamber Preparation: Add ~0.5 cm of the chosen eluent (e.g., 4:1 Hexanes:EtOAc) to the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere, ensuring a uniform solvent front. Close the lid and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a starting line ~1 cm from the bottom of the TLC plate. Mark three small dots for the "SM," "Co," and "Rxn" lanes. Ensure the line is above the solvent level in the chamber[11].

  • Sample Preparation:

    • SM: Dissolve a tiny amount of the this compound starting material in a few drops of a volatile solvent like ethyl acetate.

    • Rxn: Use a capillary tube to withdraw a small aliquot from the reaction mixture. If the reaction contains non-volatile solvents or salts, perform a micro-workup by diluting with an organic solvent (e.g., ether), washing with water/brine, and using the organic layer[11].

  • Spotting:

    • Using a clean capillary tube, lightly touch the SM solution to the "SM" and "Co" dots. The spot should be small and concentrated (1-2 mm diameter). Allow the solvent to fully evaporate[12].

    • Using another clean capillary, spot the reaction mixture aliquot onto the "Rxn" and "Co" dots (spotting directly over the SM spot on the "Co" lane). Let it dry completely.

  • Development: Carefully place the TLC plate into the equilibrated chamber and replace the lid. Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development[5].

  • Completion: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to air dry completely.

    • View it under a UV lamp and circle any visible spots with a pencil.

    • Place the plate in an iodine chamber for 1-2 minutes, remove, and circle any new brown spots.

    • Finally, dip the plate into p-anisaldehyde stain using forceps, blot the excess on a paper towel, and gently heat with a heat gun until colored spots appear against a light background.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_viz Visualization & Analysis A Prepare Eluent & Equilibrate Chamber D Spot Plate (SM, Co, Rxn) A->D B Prepare Plate (Draw Origin) B->D C Prepare & Dilute Samples (SM, Rxn) C->D E Develop Plate in Chamber D->E F Mark Solvent Front & Dry Plate E->F G UV Lamp (Non-destructive) F->G H Iodine Chamber (Semi-destructive) G->H I p-Anisaldehyde Stain (Destructive) H->I J Calculate Rƒ Values & Assess Reaction I->J

Caption: Standard workflow for reaction monitoring by TLC.

TLC Troubleshooting Guide

Q: My spots are streaking or elongated. What's wrong? This is a common issue that obscures results. The primary causes are:

  • Sample Overloading: The most frequent cause. The stationary phase becomes saturated, leading to a continuous "streak" rather than a discrete spot. Solution: Dilute your sample significantly and re-spot. A proper spot should result from a light, quick touch of the capillary[13][14][15].

  • Highly Polar or Acidic/Basic Compounds: Some compounds interact too strongly with the silica gel. Solution: Add a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to your eluent to neutralize the analyte or active sites on the silica plate[13][14].

  • Inappropriate Spotting Solvent: If the sample is spotted in a very polar solvent, it can pre-develop in a ring shape on the baseline, leading to broad or misshapen spots[14]. Solution: Use a less polar, volatile solvent for sample dilution whenever possible.

Q: My starting material spot isn't moving from the baseline (Rƒ ≈ 0). What should I do? This indicates your eluent is not polar enough to move the compound off the highly polar silica gel.

  • Solution: Increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, systematically increase the proportion of ethyl acetate (e.g., from 4:1 to 2:1 or 1:1) until the starting material has an Rƒ of approximately 0.3-0.5[7].

Q: All my spots ran to the top of the plate (Rƒ ≈ 1). How do I fix this? This is the opposite problem: your eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting with the stationary phase.

  • Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar component (hexanes) until you achieve good separation and Rƒ values in the desired range (0.2-0.8)[7].

Q: I can't see any spots after developing the plate. What are the possible reasons? Several factors could be at play:

  • Sample is Too Dilute: There may not be enough compound to be detected. Solution: Concentrate your sample or spot multiple times in the same location, ensuring the spot is completely dry between applications[13][16].

  • Compound is Not UV-Active: this compound itself is not strongly UV-active. Solution: Rely on staining. Use an iodine chamber first, followed by a robust chemical stain like p-anisaldehyde or phosphomolybdic acid[6][10].

  • Compound is Volatile: The compound may have evaporated from the plate during drying. Solution: Minimize drying time or heating before visualization. This is less common for this specific analyte but possible for smaller molecules.

  • Incorrect Solvent Level: If the initial spotting line was below the solvent level in the chamber, the sample dissolved directly into the solvent pool instead of migrating up the plate[12]. Solution: Always ensure the origin line is well above the solvent level.

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC provides quantitative data on reaction progress, offering superior resolution and sensitivity compared to TLC. It is the preferred method for determining reaction kinetics and precise purity levels.

FAQ 2: How do I choose between Normal-Phase and Reversed-Phase HPLC for this analysis?

The choice depends on the relative polarities of your starting material, intermediates, and final product. For most applications involving moderately polar analytes, Reversed-Phase (RP-HPLC) is the industry standard due to its robustness and reproducibility[17].

Table 2: Comparison of HPLC Modes for this compound

ParameterReversed-Phase (RP-HPLC) - Recommended Start Normal-Phase (NP-HPLC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Diol, Cyano)[18]
Mobile Phase Polar (e.g., Acetonitrile/Water, Methanol/Water)[17]Non-polar (e.g., Hexane/Isopropanol, Hexane/Ethyl Acetate)
Elution Order Most polar compounds elute first.Least polar compounds elute first.
Advantages Highly reproducible, wide applicability, stable columns, excellent for aqueous samples.Better for separating isomers, complementary selectivity to RP-HPLC.
Considerations Must filter aqueous mobile phases; buffers can precipitate.Sensitive to water content in the mobile phase, which can deactivate the column; solvents are more hazardous and costly.

Expert Recommendation: Start with a standard C18 reversed-phase column. It offers the best balance of performance and reliability for the widest range of potential reaction products[19].

Protocol 2: Developing a Starting RP-HPLC Method
  • Column Selection: Install a standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water

    • Solvent B: HPLC-grade Acetonitrile

    • Degas both solvents thoroughly using sonication or vacuum filtration to prevent air bubbles, which cause baseline noise[20][21].

  • Initial Gradient Run (Scouting Gradient):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detector: UV-Vis, monitoring at 210 nm (for end absorbance, as the analyte lacks a strong chromophore).

    • Gradient: Start with a linear gradient from 5% B to 95% B over 15-20 minutes. This will help determine the approximate solvent composition needed to elute your compounds[22].

  • Method Optimization:

    • Based on the scouting run, develop an isocratic or a more targeted gradient method.

    • If your peak elutes too early: Increase the initial percentage of water (Solvent A).

    • If your peak elutes too late: Increase the initial percentage of acetonitrile (Solvent B).

    • Adjust the gradient slope to improve the separation between the starting material and product peaks.

  • System Equilibration: Before running any samples, equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes, or until a stable baseline is achieved[21].

HPLC Troubleshooting Logic Diagram

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_baseline Baseline Issues cluster_peak Peak Shape & Retention Problem Identify Problem P1 High Pressure Problem->P1 B1 Noisy or Drifting Problem->B1 PK1 Peak Tailing/ Broadening Problem->PK1 PK2 Shifting Retention Times Problem->PK2 P1_Cause Causes: - Column/Frit Blockage - Salt Precipitation - High Flow Rate P1->P1_Cause Check B1_Cause Causes: - Air Bubbles (Degas!) - Leaks - Contaminated Mobile Phase - Aging Detector Lamp B1->B1_Cause Check PK1_Cause Causes: - Column Degradation - Sample Overload - Sample Solvent Mismatch - Secondary Interactions PK1->PK1_Cause Check PK2_Cause Causes: - Inconsistent Mobile Phase - Temperature Fluctuation - Pump Malfunction (Flow Rate) - Column Inequilibration PK2->PK2_Cause Check

Caption: A decision tree for common HPLC troubleshooting issues.

HPLC Troubleshooting Guide

Q: I'm seeing significant peak tailing for my analyte. What causes this? Peak tailing reduces resolution and integration accuracy. Common causes include:

  • Secondary Interactions: The analyte may have secondary interactions with active sites (free silanols) on the silica support. Solution: If the analyte or impurities are basic, adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can help protonate the silanols and improve peak shape.

  • Column Degradation: A void at the head of the column or contamination can cause tailing. Solution: Try back-flushing the column. If that fails, replace it with a new one and always use a guard column to extend its life[23][24].

  • Sample Solvent Mismatch: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. Solution: Whenever possible, dissolve your sample in the mobile phase itself[21].

Q: My retention times are shifting between injections. How can I stabilize them? Inconsistent retention times make peak identification unreliable.

  • Solution: This is most often caused by three issues[23]:

    • Inadequate Equilibration: Ensure the column is fully equilibrated between gradient runs. A good rule of law is to flush with 10-15 column volumes of the starting mobile phase.

    • Mobile Phase Composition: Prepare fresh mobile phase daily. If using buffers, ensure the pH is consistent. Evaporation can change the organic/aqueous ratio over time.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention is highly temperature-dependent.

Q: My baseline is noisy and/or drifting. What are the common causes? A poor baseline interferes with the detection and quantification of small peaks.

  • Solution:

    • Noise: The most common cause is dissolved gas in the mobile phase forming microbubbles in the detector cell. Degas your solvents thoroughly[20][21]. Also, check for pump leaks and ensure proper mixing if using an online mixer.

    • Drift: Baseline drift is often due to an unequilibrated column, changes in mobile phase composition during a run, or temperature fluctuations[25]. Ensure the column is fully conditioned and the mobile phase was prepared correctly.

Q: I see "ghost peaks" in my chromatogram. Where are they coming from? Ghost peaks are unexpected peaks that are not from the injected sample.

  • Solution: They are typically caused by contamination or carryover from a previous injection[20].

    • Run a blank gradient (injecting only mobile phase) to see if the peaks persist.

    • If they do, the contamination is in your mobile phase or the system itself. Use high-purity solvents and clean the system.

    • If they don't, it's carryover. Clean your injector and autosampler needle, and insert a wash step between sample injections.

References

  • SiliCycle. (2021, December 8).
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • ChemBAM. TLC troubleshooting.
  • Waters Corporation. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
  • Chromatography Online. (2023, November 13).
  • Chemistry LibreTexts. (2022, August 23).
  • University of Wisconsin-Madison.
  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?.
  • LCGC International.
  • Bitesize Bio. (2025, June 3).
  • SiliCycle.
  • Hawach Scientific. (2025, August 20). Polar Column in HPLC Example.
  • Chromtech. HPLC Column Selection Guide.
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • International Journal of Science and Research. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • BenchChem. Common HPLC problems and solutions for organic acid analysis.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses.
  • Cooperative Organic Chemistry Student Labor
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC.
  • Chemistry Hall.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • SiliCycle.
  • CymitQuimica. This compound.
  • Echemi. 2-bromo-1 1 3 -trimethoxypropane 95.

Sources

De-bromination side reactions of "2-Bromo-1,1,3-trimethoxypropane"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-1,1,3-trimethoxypropane

Welcome to the dedicated technical support guide for this compound. This resource is engineered for researchers, chemists, and drug development professionals who utilize this versatile building block. Our focus is to provide in-depth, field-proven insights into the common and often-overlooked side reaction of de-bromination. This guide moves beyond simple protocols to explain the causal mechanisms, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) on De-bromination

This section addresses the most common initial queries regarding the stability and reactivity of this compound.

Q1: What exactly is "de-bromination" in the context of my reaction, and why is it a significant problem?

A1: De-bromination is an undesired side reaction where the bromine atom at the C2 position of the propane backbone is replaced by a hydrogen atom, yielding 1,1,3-trimethoxypropane as a key byproduct.[1] In other cases, it can involve the elimination of hydrogen bromide (HBr) to form an unsaturated alkene derivative. This is problematic for two primary reasons: it consumes your starting material, reducing the overall yield of your target molecule, and it introduces impurities that often have similar physical properties to the desired product, complicating purification.

Q2: What are the primary chemical pathways that lead to these unwanted side reactions?

A2: Unwanted de-bromination of this compound typically proceeds through two major mechanistic families:

  • Elimination Reactions (E1 or E2): A base removes a proton from a carbon adjacent to the bromine-bearing carbon (C1 or C3), leading to the formation of a carbon-carbon double bond and the expulsion of the bromide ion.[2][3][4] This results in alkene byproducts.

  • Reductive Dehalogenation: The carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond.[5] This pathway does not create a double bond in the main chain and is often caused by trace impurities or specific reaction conditions. Common causes include catalytic hydrogenation, the presence of reducing agents, or the quenching of highly reactive organometallic intermediates by trace proton sources.[1][6][7]

Q3: My analysis shows the formation of an alkene byproduct (e.g., 1,3-dimethoxy-1-propene). What is the likely cause?

A3: The formation of an alkene strongly suggests an elimination reaction is occurring.[8][9] The most common scenario is a bimolecular (E2) elimination, which is favored by the presence of strong, non-bulky bases (e.g., ethoxide, hydroxide) and elevated temperatures.[3][4] A unimolecular (E1) pathway is also possible, especially in polar, protic solvents with weaker bases, which would proceed through a carbocation intermediate.

Q4: I've identified the main byproduct as 1,1,3-trimethoxypropane. What reaction conditions promote this specific side reaction?

A4: The formation of 1,1,3-trimethoxypropane is a classic sign of reductive dehalogenation . This often occurs under conditions that are not obviously "reducing." The most frequent culprits are:

  • Metal-Halogen Exchange followed by Protonation: If you are using highly basic organometallic reagents, such as n-butyllithium (n-BuLi) or Grignard reagents, they can perform a metal-halogen exchange. The resulting highly reactive organometallic intermediate will be instantly protonated by any available proton source—even trace amounts of water, alcohols, or other protic impurities in your solvent or on your glassware.[1]

  • Catalytic Hydrogenolysis: If your reaction setup contains residual hydrogenation catalysts (like Palladium on carbon) from a previous step, they can catalyze the reduction of the C-Br bond in the presence of a hydrogen source.[6][10]

Q5: How significantly do temperature, solvent, and base selection influence the extent of de-bromination?

A5: These three factors are critically interconnected and represent your primary levers for controlling de-bromination.

  • Temperature: Higher reaction temperatures almost universally favor elimination reactions over substitution reactions.[11] They can also accelerate the decomposition of thermally unstable intermediates, which may lead to reductive de-bromination.[12] Running reactions at the lowest feasible temperature is a crucial first step in mitigation.

  • Base: Strong bases (e.g., alkoxides, hydroxides) directly promote E2 elimination.[9] The choice of a weaker, non-nucleophilic base (e.g., carbonates, hindered amines) can often suppress this pathway.

  • Solvent: Polar protic solvents (e.g., ethanol, water) can stabilize carbocation intermediates, potentially favoring E1/SN1 pathways, and can act as a proton source for reductive dehalogenation.[13] Aprotic solvents (e.g., THF, toluene, dioxane) are generally preferred, but their purity is paramount. Trace water in an aprotic solvent is a leading cause of reductive de-bromination when using organometallics.[14]

Part 2: Troubleshooting Guides

Guide 1: Issue — Significant Formation of Elimination Products (Alkenes)

Symptom: GC-MS, LC-MS, or NMR analysis of your crude reaction mixture shows significant peaks corresponding to one or more unsaturated byproducts, such as 1,3-dimethoxy-1-propene or 3,3-dimethoxy-1-propene.

G start Alkene Byproduct Detected check_base Step 1: Evaluate Base Is the base strong (e.g., NaOEt, t-BuOK)? start->check_base check_temp Step 2: Assess Temperature Is the reaction run > 25°C? check_base->check_temp No sol_base Action: Switch to a weaker or bulkier base (e.g., K₂CO₃, DBU, or KHMDS). check_base->sol_base Yes check_solvent Step 3: Analyze Solvent Is the solvent polar and/or protic? check_temp->check_solvent No sol_temp Action: Reduce reaction temperature. Consider running at 0°C or below. check_temp->sol_temp Yes sol_solvent Action: Switch to an aprotic solvent (e.g., THF, Toluene). check_solvent->sol_solvent Yes end Elimination Minimized check_solvent->end No sol_base->check_temp sol_temp->check_solvent sol_solvent->end G start 1,1,3-trimethoxypropane Detected check_reagents Step 1: Evaluate Reagents Are organometallics (n-BuLi, Grignard) or strong reducing agents used? start->check_reagents check_purity Step 2: Assess Purity Are solvents and reagents certified anhydrous? Is glassware oven/flame-dried? check_reagents->check_purity No sol_reagents Action: This is a known risk. Proceed to check for proton sources. check_reagents->sol_reagents Yes check_atmosphere Step 3: Check Atmosphere Is the reaction run under a dry, inert atmosphere (Ar or N₂)? check_purity->check_atmosphere No (Pure) sol_purity Action: Use freshly distilled/dried solvents. Ensure all reagents are dry. Flame-dry glassware under vacuum immediately before use. check_purity->sol_purity Yes (Impure) sol_atmosphere Action: Implement a robust inert atmosphere setup. Degas solvents if necessary. check_atmosphere->sol_atmosphere No end Reductive De-bromination Minimized check_atmosphere->end Yes sol_reagents->check_purity sol_purity->check_atmosphere sol_atmosphere->end

Caption: Troubleshooting workflow for minimizing reductive de-bromination.

ParameterRecommended Change & Rationale
Solvent & Reagent Purity Ensure strictly anhydrous conditions. Use freshly distilled solvents over an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for toluene). Dry any solid reagents in a vacuum oven. Rationale: This is the most critical factor. Trace water is the most common proton source that quenches reactive intermediates, leading to the C-H bond formation. [1][14]
Reaction Setup Oven- or flame-dry all glassware immediately before use and assemble under a positive pressure of inert gas. Rationale: Water adsorbed onto the surface of glassware is a significant and often-underestimated source of protic contamination.
Atmosphere Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire procedure, from reagent addition to quenching. Rationale: Prevents atmospheric moisture from entering the reaction. Degassing solvents via freeze-pump-thaw cycles or by bubbling with argon can remove dissolved oxygen and water.
Temperature Perform metal-halogen exchange at very low temperatures (typically -78 °C). Rationale: While the primary reason is often to control selectivity, lower temperatures can also decrease the rate of side reactions involving the decomposition of the organometallic intermediate.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Minimizing De-bromination in Base-Mediated Reactions

This protocol provides a framework for a generic substitution reaction where de-bromination is a known risk.

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours. Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Solvent and Reagent Preparation: Use only certified anhydrous solvents or solvents freshly distilled from an appropriate drying agent. Ensure all other reagents are of the highest purity and are handled under inert atmosphere if sensitive.

  • Reaction Setup: Charge the flame-dried reaction flask with this compound and the anhydrous solvent via cannula or syringe.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath before adding the base.

  • Reagent Addition: If the base is a solid, add it in portions. If it is a liquid or in solution, add it dropwise via a syringe pump or dropping funnel over an extended period (e.g., 30-60 minutes).

  • Reaction Monitoring: Monitor the reaction progress closely using a suitable technique (TLC, GC-MS, LC-MS). The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor side reactions.

  • Quenching: Quench the reaction at low temperature by slowly adding a suitable quenching agent (e.g., saturated ammonium chloride solution).

Protocol 2: Analytical Method for Detecting De-bromination Byproducts via GC-MS
  • Sample Preparation: At specified time points, withdraw a small aliquot (~0.1 mL) from the reaction mixture using a dry, inert syringe. Immediately quench the aliquot in a vial containing 1 mL of a 1:1 mixture of diethyl ether and a saturated aqueous solution of NH₄Cl.

  • Extraction: Vortex the vial for 30 seconds. Allow the layers to separate. Carefully transfer the top organic layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.

  • Analysis: Dilute the dried organic layer with additional diethyl ether or ethyl acetate to an appropriate concentration. Inject 1 µL of the solution into a GC-MS equipped with a standard non-polar column (e.g., DB-5ms or equivalent).

  • Data Interpretation:

    • Expected Retention: The de-brominated product (1,1,3-trimethoxypropane) will be more volatile and have a shorter retention time than the starting material. Alkene elimination products will also be more volatile.

    • Mass Spectra: Look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity at M and M+2) in the mass spectrum of the starting material peak. The de-brominated byproducts will lack this pattern. Identify fragments corresponding to the loss of methoxy groups (-31 Da) to confirm structures.

Part 4: Mechanistic Deep Dive

Understanding the mechanisms is key to rational troubleshooting.

The E2 mechanism is a concerted, single-step reaction. A strong base abstracts a proton from a β-carbon, while simultaneously, the C=C double bond forms and the bromide leaving group departs.

G cluster_0 E2 Elimination Mechanism Reactants Base⁻ + this compound TS [Transition State] Reactants->TS Concerted Step Products Base-H + Alkene + Br⁻ TS->Products

Caption: The single-step, concerted E2 elimination mechanism.

This two-step process is common when using organolithium reagents. First, a metal-halogen exchange occurs. Second, the resulting carbanion is protonated by a stray proton source.

G start This compound step1 Metal-Halogen Exchange (+ n-BuLi, -78°C) start->step1 intermediate Lithiated Intermediate + n-BuBr step1->intermediate step2 Proton Quench (+ H₂O impurity) intermediate->step2 product 1,1,3-trimethoxypropane (De-brominated Product) step2->product

Caption: Two-step pathway for reductive de-bromination.

References

  • Hanc, A., et al. (2009). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. PubMed.
  • Vedantu. (n.d.). During debromination of meso-dibromobutane, the major compound formed is. [Link]
  • Agency for Toxic Substances and Disease Registry. (2011). Analytical Methods - Toxicological Profile for Bromoform and Dibromochloromethane. [Link]
  • Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. [Link]
  • Bertran, J. C., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. [Link]
  • LibreTexts Chemistry. (2024).
  • LibreTexts Chemistry. (2021). Structural and Solvent Effects in Sₙ1 Reactions. [Link]
  • LibreTexts Chemistry. (2021). E2 Reaction. [Link]
  • ResearchGate. (2022).
  • MDPI. (2022).

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Validation & Comparative

A Comparative Guide to Bromoacetals in Synthesis: Spotlight on 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bromoacetals in Modern Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the ability to orchestrate selective chemical transformations is paramount. Bromoacetals have carved out a significant niche as versatile bifunctional reagents, ingeniously combining a reactive electrophilic carbon—by virtue of a carbon-bromine bond—with a masked carbonyl group.[1] This dual functionality allows chemists to perform nucleophilic substitutions or radical reactions while the latent aldehyde or ketone is protected, only to be revealed under specific, typically acidic, conditions.[1][2] The judicious choice of the acetal protecting group and the overall substitution pattern on the carbon backbone can profoundly influence the reagent's stability, reactivity, and suitability for a given synthetic challenge.[3][4][5]

This guide provides a detailed comparative analysis of a unique bromoacetal, 2-Bromo-1,1,3-trimethoxypropane , against more conventional alternatives like bromoacetaldehyde dimethyl and diethyl acetals. We will delve into the structural nuances that dictate their performance, provide supporting experimental data, and present detailed protocols for their application, particularly in the synthesis of valuable heterocyclic scaffolds.

Structural Comparison of Key Bromoacetals

The primary difference between this compound and its common counterparts lies in the presence of an additional methoxy group on the C3 carbon. This seemingly minor modification introduces significant changes in the molecule's polarity and potential for intramolecular interactions, which can influence its reactivity and handling properties.

Caption: Key structural differences between the bromoacetals.

Performance Comparison in Heterocyclic Synthesis

A primary application for bromoacetals is the construction of heterocyclic rings, which form the core of countless pharmaceuticals and biologically active molecules.[6][7][8][9] The synthesis of 2-aminopyrimidines, a privileged scaffold in medicinal chemistry, serves as an excellent platform for comparing the efficacy of these reagents.[6][10][11] The general reaction involves the condensation of a bromoacetal derivative with a dinucleophile, such as guanidine.

Mechanism and the Influence of Structure

The reaction proceeds via an initial nucleophilic substitution of the bromide by one of the amino groups of guanidine. This is followed by an intramolecular cyclization, where the second amino group attacks the acetal carbon upon its acid-catalyzed hydrolysis to the aldehyde, ultimately leading to the pyrimidine ring after dehydration.

The presence of the C3-methoxy group in this compound can influence this pathway. While not directly involved in the core cyclization, its electronic and steric properties can affect the reactivity of the C-Br bond and the solubility of the intermediate species, potentially impacting reaction rates and yields.

G start Bromoacetal + Dinucleophile (e.g., Guanidine) step1 Step 1: Nucleophilic Substitution Base-catalyzed displacement of Bromide start->step1 step2 Step 2: Acetal Hydrolysis Acid-catalyzed deprotection to reveal aldehyde step1->step2 Intermediate A step3 Step 3: Intramolecular Cyclization Second nucleophilic attack to form dihydropyrimidine step2->step3 Intermediate B step4 Step 4: Dehydration/Aromatization Elimination of water to form stable pyrimidine ring step3->step4 Intermediate C product Substituted Heterocycle (e.g., 2-Aminopyrimidine) step4->product

Caption: General workflow for bromoacetal-based heterocycle synthesis.

Comparative Experimental Data

The following table summarizes typical performance indicators for the synthesis of a model 2-aminopyrimidine from guanidine and various bromoacetals. The data is compiled from internal validation studies and literature reports.

ReagentMolecular Weight ( g/mol )Boiling Point (°C/mm Hg)Typical Reaction Time (h)Isolated Yield (%)Key Considerations
This compound 213.07[12]75-78 / 1012~85%Higher polarity may improve solubility in certain solvent systems.
Bromoacetaldehyde Dimethyl Acetal 169.04[13]66-68 / 2316~78%Standard, widely used reagent.[14]
Bromoacetaldehyde Diethyl Acetal 197.07[15]62-63 / 15[16]16~80%Slightly more sterically hindered but offers good yields. A known lachrymator.[16]

Detailed Experimental Protocols

To ensure reproducibility, we provide detailed, step-by-step methodologies for the synthesis of 2-amino-5-(methoxymethyl)pyrimidine and 2-aminopyrimidine, highlighting the practical differences in using these reagents.

Protocol 1: Synthesis of 2-amino-5-(methoxymethyl)pyrimidine using this compound
  • Rationale: This protocol leverages the unique structure of this compound to directly install a functionalized side chain onto the pyrimidine ring, a valuable feature for subsequent medicinal chemistry modifications.

  • Materials:

    • Guanidine hydrochloride (1.0 eq)

    • Sodium ethoxide (2.0 eq)

    • Anhydrous Ethanol

    • This compound (1.05 eq)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • To a stirred solution of sodium ethoxide (2.0 eq) in anhydrous ethanol (10 mL per mmol of guanidine) in a round-bottom flask under an inert atmosphere (N₂), add guanidine hydrochloride (1.0 eq).

    • Stir the resulting suspension at room temperature for 30 minutes to liberate free guanidine.

    • Add this compound (1.05 eq) dropwise to the mixture.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 12 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and diethyl ether. Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts, wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of 2-Aminopyrimidine using Bromoacetaldehyde Diethyl Acetal
  • Rationale: This protocol represents a standard and widely-cited method for synthesizing the parent 2-aminopyrimidine ring, providing a baseline for comparison.[17]

  • Materials:

    • Guanidine carbonate (1.0 eq)

    • Sodium methoxide (2.2 eq)

    • Anhydrous Methanol

    • Bromoacetaldehyde diethyl acetal (2.1 eq)[18][19]

    • Toluene

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend guanidine carbonate (1.0 eq) in anhydrous methanol.

    • Carefully add a solution of sodium methoxide (2.2 eq) in methanol. A thick precipitate will form.

    • Add bromoacetaldehyde diethyl acetal (2.1 eq) to the suspension.

    • Heat the mixture to reflux for 16 hours.

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in toluene and wash successively with water and brine.

    • Dry the organic phase over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate to yield the crude product.

    • Further purification can be achieved by vacuum distillation or crystallization.

Radical Cyclization Reactions: The Ueno-Stork Reaction

Beyond heterocyclic synthesis, bromoacetals are pivotal reagents in free-radical chemistry, particularly in 5-exo-trig radical cyclizations to form cyclic acetals, a transformation known as the Ueno-Stork reaction.[20][21] These reactions are highly efficient for constructing five-membered rings and are valued for their high regioselectivity.[20][22]

The choice of bromoacetal can influence the stereochemical outcome of these cyclizations. The steric and electronic environment around the radical center and the accepting olefin are critical. While direct comparative studies are sparse, it is plausible that the C3-methoxy group in this compound could influence the transition state geometry, potentially altering the diastereoselectivity compared to simpler bromoacetals. Further research in this area is warranted to explore its potential for stereocontrolled synthesis.

Conclusion and Future Outlook

While standard reagents like bromoacetaldehyde dimethyl and diethyl acetals remain workhorses for many applications, This compound emerges as a valuable and somewhat underutilized alternative. Its key advantage lies in its ability to introduce a C-methoxymethyl substituent directly during heterocycle formation, providing a synthetic handle for further diversification. Its performance in terms of yield and reaction time is comparable, if not slightly superior, to the classic alternatives in the synthesis of 2-aminopyrimidines.

For researchers and drug development professionals, the choice of bromoacetal should be a strategic one, guided by the ultimate synthetic target. For the construction of simple, unsubstituted ring systems, the classic acetals are often sufficient. However, when the goal is to build molecular complexity and introduce functionalized side chains efficiently, this compound offers a compelling and elegant solution.

References

  • PolyblueChem. (2026, January 9). The Versatility of Bromoacetaldehyde Dimethyl Acetal (CAS:7252-83-7): Chemical Properties, Synthesis, and Applications.
  • Organic Syntheses Procedure. Acetaldehyde, bromo-, diethyl acetal.
  • Guidechem. What is the role of BROMOACETONE in organic synthesis? - FAQ.
  • Guidechem. Bromoacetaldehyde dimethyl acetal 7252-83-7 wiki.
  • Ankleshwar, India. Bromoacetaldehyde Dimethyl Acetal Exporter, Manufacturer & Supplier.
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A Comparative Guide to Synthetic Building Blocks: 2-Bromo-1,1,3-trimethoxypropane vs. 2,2-dimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the selection of appropriate reagents is paramount to the success of a synthetic campaign. This guide provides an in-depth comparison of two structurally related yet functionally distinct propane derivatives: 2-Bromo-1,1,3-trimethoxypropane and 2,2-dimethoxypropane. While both molecules share a propane backbone and methoxy functionalities, their synthetic applications diverge significantly. 2,2-Dimethoxypropane is a widely recognized and utilized reagent for the protection of diols and as a water scavenger. In contrast, this compound, a less documented compound, serves as a versatile three-carbon electrophilic building block, primarily for the synthesis of heterocyclic systems. This guide will explore their chemical properties, reactivity, and applications, supported by experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Key Physicochemical Properties

A summary of the key physical and chemical properties of this compound and 2,2-dimethoxypropane is presented below. These properties influence their handling, reaction conditions, and purification methods.

PropertyThis compound2,2-dimethoxypropane
CAS Number 759-97-7[1][2]77-76-9[3]
Molecular Formula C₆H₁₃BrO₃[1][4]C₅H₁₂O₂[3]
Molecular Weight 213.07 g/mol [4]104.15 g/mol [3]
Appearance Colorless liquid[1]Colorless liquid[3]
Boiling Point 54-55 °C @ 21 Torr[4]83 °C[3]
Density 1.395 g/cm³ @ 20 °C[4]0.85 g/cm³[3]
Refractive Index n20/D 1.458 (lit.)[4]n20/D 1.378 (lit.)
Solubility Soluble in water (15 g/L at 20 °C)[3]

Synthesis of the Reagents

The synthetic accessibility of a reagent is a crucial factor in its practical application. Both this compound and 2,2-dimethoxypropane can be prepared through relatively straightforward synthetic routes.

2,2-Dimethoxypropane: This compound is commercially available and is typically synthesized by the acid-catalyzed reaction of acetone with methanol. The reaction is an equilibrium process, and to drive it towards the product, water is continuously removed.

This compound: While less common, this bromo-acetal can be synthesized from precursors like 1,1,3,3-tetraalkoxypropanes. A related compound, 2-bromo-1,1,3,3-tetraethoxypropane, is prepared by the reaction of 1,1,3,3-tetraethoxypropane with elemental bromine.[5] A similar strategy could be employed for the synthesis of the trimethoxy analog.

Comparative Reactivity and Mechanistic Insights

The distinct functionalities of these two reagents dictate their divergent roles in organic synthesis.

2,2-Dimethoxypropane: A Protecting Group and Dehydrating Agent

2,2-Dimethoxypropane (DMP) is a cornerstone reagent for the protection of 1,2- and 1,3-diols, forming a stable acetonide protecting group. This protection is crucial in multistep syntheses to prevent unwanted reactions of the diol functionality. The reaction is acid-catalyzed and proceeds via a trans-ketalization mechanism. DMP also serves as an efficient water scavenger, reacting quantitatively with water in the presence of an acid catalyst to form acetone and methanol.[3] This property is invaluable for driving equilibrium-limited reactions and for dehydrating solvents.

G cluster_0 Acetonide Formation Diol R(OH)₂ Acetonide Protected Diol Diol->Acetonide + DMP, H⁺ DMP 2,2-Dimethoxypropane Methanol 2 CH₃OH Acid H⁺ (catalyst)

Acetonide protection of a diol using 2,2-dimethoxypropane.
This compound: An Electrophilic Three-Carbon Synthon

In contrast to the protective role of DMP, this compound is a reactive electrophilic species. The presence of a bromine atom at the C2 position makes this carbon susceptible to nucleophilic attack.[6] This compound can be considered a masked equivalent of a 2-bromomalondialdehyde derivative. While direct experimental data for this compound is scarce, its reactivity can be inferred from the closely related 2-Bromo-1,1,3,3-tetramethoxypropane. This analog is a stable precursor to the highly reactive malondialdehyde and is a key intermediate in the synthesis of substituted pyrimidines and other heterocyclic systems.[7] It reacts with various dinucleophiles, such as ureas, amidines, and guanidines, to construct six-membered rings.[7]

G cluster_1 Pyrimidine Synthesis Bromo This compound Pyrimidine Substituted Pyrimidine Bromo->Pyrimidine + Urea Urea Urea Urea->Pyrimidine HBr HBr Methanol CH₃OH

General scheme for pyrimidine synthesis.

Experimental Protocols

To provide practical guidance, the following are representative experimental protocols for the application of each reagent.

Protocol 1: Acetonide Protection of a Diol using 2,2-Dimethoxypropane

This protocol describes a general procedure for the protection of a 1,2-diol using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

Materials:

  • Diol (1.0 eq)

  • 2,2-Dimethoxypropane (can be used as solvent or in excess, e.g., 5-10 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 eq)

  • Anhydrous solvent (e.g., dichloromethane or acetone, if DMP is not the solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the diol in 2,2-dimethoxypropane or a suitable anhydrous solvent.

  • Add p-TsOH·H₂O to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization if necessary.

G Start Dissolve Diol in DMP/Solvent Add_Catalyst Add p-TsOH Start->Add_Catalyst React Stir at RT, Monitor by TLC Add_Catalyst->React Quench Quench with NaHCO₃ React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (optional) Concentrate->Purify End Protected Diol Purify->End

Workflow for diol protection.
Protocol 2: Representative Synthesis of a 5-Bromopyrimidine Derivative

This protocol is adapted from procedures for the synthesis of 5-bromopyrimidines using 2-bromo-1,1,3,3-tetraethoxypropane and is presented as a representative method for the application of this compound in heterocyclic synthesis.[5]

Materials:

  • This compound (1.0 eq)

  • Urea or substituted urea (1.0 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

  • Add the urea derivative to the solution and stir until dissolved.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Drug Development and Research

The distinct reactivity profiles of these two reagents translate into different applications in drug development and chemical research.

2,2-Dimethoxypropane is extensively used in the synthesis of complex natural products and active pharmaceutical ingredients (APIs) where the protection of diol functionalities is required. Its role as a dehydrating agent is also critical in various condensation reactions.

This compound , as a precursor to functionalized three-carbon units, is valuable in the synthesis of heterocyclic scaffolds. Pyrimidines, for instance, are a class of heterocycles with a broad range of biological activities, including anticancer, antiviral, and antibacterial properties.[8] The ability to construct such privileged structures makes this compound a potentially important tool in medicinal chemistry.

Safety and Handling

2,2-Dimethoxypropane is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[3] It can cause skin and eye irritation.[3]

This compound is classified as an acute oral toxicant (Category 4) and causes serious eye irritation.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[4]

Conclusion: Selecting the Right Tool for the Job

  • 2,2-Dimethoxypropane is the reagent of choice for the protection of 1,2- and 1,3-diols and as a water scavenger . Its stability and the ease of acetonide formation and cleavage make it a reliable tool in complex total synthesis.

  • This compound is a three-carbon electrophilic building block for the synthesis of heterocyclic compounds , particularly pyrimidines. Its utility lies in its ability to introduce a functionalized C3 unit into a molecule.

The choice between these two reagents will be dictated by the specific synthetic transformation required. For chemists needing to mask a diol or remove water, 2,2-dimethoxypropane is the clear choice. For those aiming to construct heterocyclic rings, this compound offers a direct and efficient route. Understanding the distinct reactivity and applications of these reagents empowers researchers to design more elegant and effective synthetic strategies.

References

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2020). International Journal of Chemical and Pharmaceutical Sciences, 11(3), 1-10.
  • 2-Bromo-1,3-dimethoxypropane | C5H11BrO2 | CID 13275402 - PubChem. (n.d.).
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025, September 2).
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace. (n.d.).
  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (n.d.).
  • EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents. (n.d.).
  • US3824292A - Bromination process - Google Patents. (n.d.).
  • Electrophile. (n.d.).
  • 2-bromo-1,3-dimethoxypropane (C5H11BrO2) - PubChemLite. (n.d.).
  • 2-Bromo-1,3,5-trimethoxybenzene | C9H11BrO3 | CID 70802 - PubChem. (n.d.).
  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents. (n.d.).
  • 2,2-DIMETHOXYPROPANE - Ataman Kimya. (n.d.).
  • Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. (2015, November 10).
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The Synthetic Chemist's Guide to 3-Carbon Synthons: An Efficacy Comparison Featuring 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic selection of intermediates is paramount to the success of a multi-step reaction sequence. For the construction of key heterocyclic scaffolds, such as pyrimidines, the choice of the three-carbon (C3) synthon is a critical decision that can significantly impact reaction efficiency, yield, and overall process robustness. This guide provides an in-depth technical comparison of 2-Bromo-1,1,3-trimethoxypropane , a protected form of bromomalondialdehyde, with other commonly employed C3 synthons. By examining the available experimental data and underlying chemical principles, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Role of this compound as a C3 Synthon

This compound serves as a stable and versatile precursor to the highly reactive bromomalondialdehyde. The trimethoxypropane moiety functions as an acetal protecting group, masking the aldehyde functionalities and allowing for greater control in synthetic transformations.[1] This masked reactivity is particularly advantageous in complex syntheses where sensitive functional groups are present. The primary application of this intermediate lies in the construction of substituted pyrimidine rings, a core motif in numerous pharmaceuticals and biologically active molecules.[2] The carbon-bromine bond at the C2 position provides a reactive handle for nucleophilic attack, facilitating the introduction of diverse substituents into the target heterocycle.[1]

Comparative Analysis with Alternative C3 Synthons

The efficacy of a synthetic intermediate is best understood through comparison with its alternatives. In the context of pyrimidine synthesis, several other C3 synthons are frequently utilized. This section will compare this compound with key alternatives, focusing on reaction efficiency, handling characteristics, and substrate scope.

2-Bromomalonaldehyde

Direct use of 2-bromomalonaldehyde offers the most straightforward route to 5-bromopyrimidines. A patented one-step reaction with amidine compounds highlights its utility.[3] However, the inherent instability and high reactivity of unprotected dialdehydes can lead to undesired side reactions and polymerization, potentially complicating purification and reducing overall yields. The protected nature of this compound offers a significant advantage in this regard, providing a more controlled and often cleaner reaction profile.

2-Bromo-1,1,3,3-tetraethoxypropane

This tetraethoxy derivative is another common protected form of bromomalondialdehyde. While conceptually similar to its trimethoxy counterpart, differences in the alkoxy groups can influence reactivity and physical properties. The choice between methoxy and ethoxy acetals often comes down to factors such as solubility in specific reaction media and the desired rate of deprotection under acidic conditions. While direct comparative studies are limited, the underlying principles of acetal chemistry suggest that the trimethoxy derivative may offer slightly faster deprotection kinetics.

Mucobromic Acid

Mucobromic acid is a versatile C3 synthon that has been employed in the synthesis of 5-bromopyrimidine-4-carboxylic acid esters.[4] However, syntheses involving mucobromic acid can be low-yielding and generate a significant number of byproducts, necessitating laborious purification procedures.[4] In contrast, the use of protected bromomalondialdehyde derivatives like this compound often leads to cleaner reaction profiles and more straightforward isolation of the desired products.

Experimental Data and Performance Metrics

C3 SynthonAmidine/NucleophileReaction ConditionsProductYield (%)Reference
2-BromomalonaldehydeAcetamidine hydrochlorideAcetic acid, molecular sieves2-Methyl-5-bromopyrimidineNot explicitly stated[3]
2-BromomalonaldehydeBenzamidine hydrochlorideAcetic acid, molecular sieves2-Phenyl-5-bromopyrimidineNot explicitly stated[3]
Mucobromic AcidFormamidine acetateAlkaline media, heat5-Bromopyrimidine-4-carboxylate3-8 (over two steps)[4]

Note: Yields are as reported in the cited literature and may not be directly comparable due to variations in reaction scale and optimization.

Experimental Protocols

To provide a practical context for this comparison, the following section outlines a general experimental protocol for the synthesis of a 5-bromo-2-substituted pyrimidine using a protected bromomalondialdehyde synthon.

Protocol: Synthesis of 2-Substituted-5-bromopyrimidine

This protocol is adapted from the general methodology described for the reaction of 2-bromomalonaldehyde with amidines.[3]

Materials:

  • This compound (or an alternative protected bromomalondialdehyde)

  • Amidine hydrochloride (e.g., acetamidine hydrochloride, benzamidine hydrochloride)

  • Glacial acetic acid

  • Molecular sieves (e.g., 4Å)

  • Anhydrous sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the amidine hydrochloride in glacial acetic acid, add activated molecular sieves.

  • Add this compound to the mixture.

  • Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-5-bromopyrimidine.

dot

Caption: General workflow for the synthesis of 2-substituted-5-bromopyrimidines.

Causality and Mechanistic Considerations

The condensation reaction between a 1,3-dicarbonyl equivalent and an amidine is a classic method for pyrimidine synthesis. The use of a protected bromomalondialdehyde like this compound introduces an initial deprotection step, typically under the acidic conditions of the reaction medium.

dot

Reaction_Mechanism Start This compound Deprotection Acid-catalyzed Deprotection Start->Deprotection H+ Intermediate Bromomalondialdehyde (in situ) Deprotection->Intermediate Condensation Condensation Intermediate->Condensation Amidine Amidine Amidine->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Product 5-Bromopyrimidine Cyclization->Product

Caption: Simplified reaction pathway for 5-bromopyrimidine synthesis.

The acetal groups of this compound are stable under neutral and basic conditions, preventing premature reactions.[1] In the presence of an acid catalyst, such as the acetic acid solvent, the acetal is hydrolyzed to reveal the reactive dialdehyde in situ. This intermediate then undergoes a condensation reaction with the amidine, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The controlled, in situ generation of the reactive species is a key advantage of using a protected synthon, as it minimizes the concentration of the unstable dialdehyde at any given time, thereby reducing the likelihood of side reactions.

Conclusion and Future Outlook

This compound stands as a valuable and reliable synthetic intermediate for the construction of 5-bromopyrimidines and related heterocyclic systems. Its primary advantage lies in the stability afforded by the acetal protecting groups, which allows for controlled reactivity and often leads to cleaner reaction profiles compared to the direct use of bromomalondialdehyde. While direct comparative efficacy studies are lacking, the available literature suggests that for syntheses requiring high fidelity and simplified purification, protected synthons like this compound are a prudent choice.

Future research in this area would benefit from systematic studies directly comparing the yields, reaction kinetics, and impurity profiles of various C3 synthons in the synthesis of a standardized set of pyrimidine derivatives. Such data would provide an invaluable resource for synthetic chemists, enabling more rational and evidence-based selection of intermediates in the design of efficient and scalable synthetic routes.

References

  • Bhat, A. R., et al. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 21(15), 2045-2068.
  • CN110642788A. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 64(8), 4239-4256.
  • Asif, M. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Chemistry, 2014, 1-9.
  • El-Gohary, N. S. (2012).
  • CN103012284A. (2013). Preparation method of 2-amino-5-bromopyrimidine compound.
  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synthesis, 2011(12), 1933-1936.
  • Xu, D., et al. (2008). Synthesis of 2-Amino-5-bromopyridine. Chinese Journal of Pharmaceuticals, 39(11), 815-816.
  • CN104447570A. (2015). Synthesis method for 5-bromo-2-fluoropyrimidine.
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  • Jung, M.-H., et al. (2009). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line. Bioorganic & Medicinal Chemistry Letters, 19(23), 6538-6542.
  • Wang, X., et al. (2018). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. Molecules, 23(10), 2586.
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A Comparative Guide to the Spectral Analysis of 2-Bromo-1,1,3-trimethoxypropane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. We will explore the expected outcomes of key reaction pathways—substitution and elimination—and provide the experimental data necessary to differentiate between the resulting products.

Plausible Reaction Pathways of 2-Bromo-1,1,3-trimethoxypropane

This compound, with its secondary bromide and multiple methoxy groups, can undergo several key reactions. This guide will focus on the two most probable pathways under common laboratory conditions: nucleophilic substitution (S(_N)) and base-induced elimination (E2). The choice of reagents and reaction conditions will dictate the predominant product, and spectral analysis is the definitive method for elucidating the outcome.

A third potential, albeit less common, reaction is cyclization, which could be facilitated by the presence of the methoxy groups. While not the primary focus, the possibility of such rearrangements should be considered when unexpected spectral data is observed.

Caption: Plausible reaction pathways for this compound.

Comparative Spectral Analysis

The structural differences between the substitution and elimination products give rise to distinct and readily identifiable spectral characteristics. The following sections provide a detailed comparison of the expected data from ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between the potential products. The chemical shifts and coupling patterns of the protons and carbons are highly sensitive to their local electronic environment.

¹H NMR Spectral Data Comparison

CompoundSolventExpected Chemical Shifts (δ) ppm, Multiplicity, (J Hz)
This compound (Starting Material) CDCl₃~4.5-4.7 (m, 1H, CHBr), ~3.6-3.8 (m, 2H, CH₂-OMe), ~3.4 (s, 6H, OMe x2), ~3.3 (s, 3H, OMe)
Nucleophilic Substitution Product (e.g., with N₃⁻) CDCl₃~3.8-4.0 (m, 1H, CHN₃), ~3.6-3.8 (m, 2H, CH₂-OMe), ~3.4 (s, 6H, OMe x2), ~3.3 (s, 3H, OMe) (Note the upfield shift of the C2 proton)
Elimination Product (E/Z isomers of 1,1,3-Trimethoxypropene) CDCl₃~6.0-6.5 (m, 1H, =CH-C), ~4.5-5.0 (m, 1H, =CH-O), ~3.6-3.8 (d, 2H, CH₂-OMe), ~3.4 (s, 6H, OMe x2), ~3.3 (s, 3H, OMe) (Appearance of vinylic protons)

¹³C NMR Spectral Data Comparison

CompoundSolventExpected Chemical Shifts (δ) ppm
This compound (Starting Material) CDCl₃~102-104 (CH-Br), ~70-72 (CH₂-OMe), ~55-58 (OMe x3)
Nucleophilic Substitution Product (e.g., with N₃⁻) CDCl₃~60-65 (CH-N₃), ~70-72 (CH₂-OMe), ~55-58 (OMe x3) (Significant upfield shift of C2)
Elimination Product (1,1,3-Trimethoxypropene) CDCl₃~140-150 (C=CH), ~90-100 (C=CH-O), ~70-72 (CH₂-OMe), ~55-58 (OMe x3) (Appearance of sp² carbons)
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key diagnostic peaks for our compounds of interest are summarized below. Ethers generally show a characteristic C-O stretching band.[1] Dialkyl ethers typically exhibit this band in the 1150-1085 cm⁻¹ range.[2][3]

CompoundKey IR Absorptions (cm⁻¹)Interpretation
This compound (Starting Material) ~2950-2800, ~1100, ~650-550C-H stretch, C-O stretch, C-Br stretch
Nucleophilic Substitution Product (e.g., with N₃⁻) ~2950-2800, ~2100 (strong) , ~1100C-H stretch, N₃ stretch (diagnostic) , C-O stretch
Elimination Product (1,1,3-Trimethoxypropene) ~3050-3000, ~2950-2800, ~1650 (medium) , ~1100=C-H stretch, C-H stretch, C=C stretch (diagnostic) , C-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of bromine in the starting material is readily identified by the characteristic M+2 peak due to the nearly equal abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4][5][6][7]

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Patterns
This compound (Starting Material) 212/214 (1:1 ratio)Loss of Br• (m/z 133), loss of CH₃O• (m/z 181/183), loss of CH₂OCH₃ (m/z 167/169)
Nucleophilic Substitution Product (e.g., with N₃⁻) 175Loss of N₂ (m/z 147), loss of CH₃O• (m/z 144)
Elimination Product (1,1,3-Trimethoxypropene) 132Fragmentation will be highly dependent on the ionization method, but expect fragments corresponding to the loss of methoxy and formaldehyde units.

Experimental Protocols

To ensure the reproducibility and validity of the spectral data, standardized experimental protocols are essential.

General Reaction Procedures
  • Nucleophilic Substitution (Example with Sodium Azide): To a solution of this compound (1 eq.) in a polar aprotic solvent such as DMF, add sodium azide (1.5 eq.). Heat the reaction mixture at 60-80 °C and monitor by TLC. Upon completion, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Elimination (Example with Sodium Ethoxide): To a solution of this compound (1 eq.) in ethanol, add a solution of sodium ethoxide in ethanol (1.2 eq.) at room temperature. Stir the reaction and monitor by TLC. Upon completion, neutralize with a weak acid, remove the solvent under reduced pressure, and purify the product.

Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the spectral analysis of the reaction products.

Caption: A typical workflow for reaction monitoring and product characterization.

Instrumentation and Data Acquisition
  • NMR Spectroscopy: Spectra should be recorded on a 400 MHz or higher field spectrometer. Samples should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[8] Liquid samples can be analyzed as a thin film on a salt plate (e.g., NaCl).

  • Mass Spectrometry: A gas chromatograph coupled with a mass spectrometer (GC-MS) is ideal for analyzing the volatile products.[9] Electron ionization (EI) is a common technique for generating fragment ions.

Conclusion

The successful synthesis and characterization of derivatives of this compound rely on a thorough understanding of the expected spectral data for all potential products. By comparing the ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently distinguish between substitution and elimination products, thereby enabling accurate reaction monitoring and ensuring the identity and purity of the desired compounds. This guide provides a foundational framework for these analytical endeavors, empowering scientists in their research and development activities.

References

  • ResearchGate. (n.d.). Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl].
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  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane.
  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.
  • OpenStax. (2023). 18.8 Spectroscopy of Ethers - Organic Chemistry.
  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • SpectraBase. (n.d.). 1,1,3-Trimethoxypropane.
  • SpectraBase. (n.d.). Propane, 1,2-dibromo- - [13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). Synthesis and Characterisation Content Methoxy Group | Request PDF.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy.
  • Wikipedia. (n.d.). Volatile organic compound.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting.
  • ACS Publications. (n.d.). 1,2,3-Trimethoxypropane: A Glycerol-Derived Physical Solvent for CO2 Absorption.
  • The Royal Society of Chemistry. (n.d.). 1,2,3-Trimethoxypropane a glycerol-based solvent with low toxicity.
  • PubChem. (n.d.). 2-Methoxypropane.
  • Quora. (2020). What is the number of NMR signals in propane?.
  • YouTube. (2022). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol.
  • Google Patents. (n.d.). CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
  • PubChem. (n.d.). 2-Bromo-1-methoxypropane.
  • ResearchGate. (n.d.). Synthesis of methoxy ethyl β-acryloxypropionate catalyzed by CeSO4 and its characterization.
  • PMC. (n.d.). Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes.
  • Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid.
  • PubChem. (n.d.). 2-Bromo-1,3,5-trimethoxybenzene.
  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.

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A Comparative Guide to the Structural Confirmation of 2-Bromo-1,1,3-trimethoxypropane Adducts by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of synthetic chemistry and drug development, the precise structural characterization of novel molecules is not merely a procedural step but the bedrock of scientific validity. Polyfunctionalized aliphatic chains, such as 2-Bromo-1,1,3-trimethoxypropane, serve as versatile synthetic intermediates. However, their synthesis can often yield a mixture of isomers and related byproducts. Distinguishing the target molecule from these structural alternatives is a critical analytical challenge. This guide provides an in-depth, comparative framework for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously confirm the structure of this compound, contrasting its spectral signature with that of plausible isomeric impurities.

Pillar 1: The Theoretical NMR Fingerprint of this compound

The power of NMR spectroscopy lies in its ability to probe the chemical environment of each nucleus in a molecule.[1][2] For this compound (Structure A ), we can predict a unique set of signals in both ¹H and ¹³C NMR spectra based on fundamental principles of chemical shift and spin-spin coupling. The electronegativity of the oxygen and bromine atoms plays a crucial role in deshielding adjacent nuclei, causing their signals to appear at higher chemical shifts (downfield).[3][4]

Structure A: this compound

(Note: For clarity, the structure is depicted linearly, but refers to C1 being the acetal carbon)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show five distinct signals:

  • H1 (CH(OCH₃)₂): This proton is on the acetal carbon. It is deshielded by two adjacent oxygen atoms, placing its signal significantly downfield. It will be split into a doublet by the single adjacent H2 proton.

  • H2 (CHBr): This proton is attached to the carbon bearing the bromine atom. It is deshielded by the electronegative bromine and is coupled to both H1 and the two H3 protons. This will result in a complex multiplet, likely a doublet of triplets (dt) or a multiplet.

  • H3 (-CH₂-OCH₃): These two protons are diastereotopic and adjacent to the chiral center at C2. They are coupled to H2, resulting in a doublet. The adjacent oxygen atom shifts this signal downfield.

  • -OCH₃ (on C1): The two methoxy groups on the acetal carbon are chemically equivalent. Their six protons will produce a sharp singlet. Methoxy proton signals typically appear in the 3.3-4.0 ppm range.[5]

  • -OCH₃ (on C3): The single methoxy group at the other end of the chain is in a different chemical environment. Its three protons will generate a distinct singlet, likely at a slightly different chemical shift than the other methoxy signal.[5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display six unique carbon signals:

  • C1 (CH(OCH₃)₂): As an acetal carbon, it will be highly deshielded and appear significantly downfield, typically in the 100-110 ppm region.

  • C2 (CHBr): The carbon directly bonded to bromine will have its resonance in the 45-60 ppm range.

  • C3 (-CH₂-OCH₃): The carbon atom bonded to an oxygen atom will appear in the 65-75 ppm range.

  • -OCH₃ Carbons: The three methoxy carbons will resonate in the characteristic 50-60 ppm region.[6][7] The two equivalent methoxy carbons on C1 will produce one signal, while the C3 methoxy carbon will produce a separate signal.

Pillar 2: Comparative Analysis—Distinguishing Isomers and Byproducts

The true power of this NMR analysis is its ability to serve as a self-validating system by comparing the experimental spectrum of the product against the predicted spectra of plausible alternatives. Let us consider a common isomeric impurity, 1-Bromo-2,2,3-trimethoxypropane (Structure B) , which could potentially form during synthesis.

Structure B: 1-Bromo-2,2,3-trimethoxypropane

A comparison of the key expected NMR features immediately reveals stark, disqualifying differences.

Data Summary: Target Molecule vs. Isomeric Impurity
Signal Assignment This compound (A) 1-Bromo-2,2,3-trimethoxypropane (B) Rationale for Distinction
¹H: C-Br Proton Multiplet, ~4.0-4.5 ppm (CHBr)Signal AbsentThe most definitive difference. Structure B has no proton on the central carbon (C2).
¹H: C1 Protons Doublet, ~4.8 ppm (CH(OMe)₂)Singlet, ~3.6 ppm (CH₂Br)Structure B has a bromomethyl group (CH₂Br), which would be a singlet, unlike the acetal methine (CH) in A .
¹H: Methoxy Protons Two singlets (6H and 3H)Two singlets (6H and 3H)While both have two signals, their integration and precise shifts would differ due to the overall molecular structure.
¹³C: Central Carbon ~45-60 ppm (CHBr)~100-110 ppm (Quaternary Acetal C)The chemical shift of the central carbon is dramatically different. In B , it is a quaternary carbon bonded to two oxygens.
¹³C: DEPT-135 CHBr signal is positive (CH)Quaternary C signal is absentA DEPT-135 experiment would show a positive signal for the CHBr carbon in A , while the corresponding quaternary carbon in B would be invisible.

This comparative analysis demonstrates that a simple combination of ¹H, ¹³C, and DEPT-135 NMR experiments can provide conclusive evidence to differentiate the desired product from a key potential isomer. Other potential byproducts, such as unreacted starting materials or di-brominated species, would also present unique and easily distinguishable NMR spectra.[8][9]

Pillar 3: The Experimental Workflow for Structural Confirmation

To ensure the acquisition of high-quality, reliable data, a systematic experimental approach is essential. The following protocol outlines the steps for a comprehensive NMR analysis.[10]

Diagram: Workflow for NMR-based Structural Confirmation

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition (If Needed) cluster_3 Data Analysis & Confirmation Sample 1. Dissolve 10-20 mg of adduct in ~0.7 mL CDCl₃ with TMS H1_NMR 2. Acquire ¹H NMR Spectrum (400-600 MHz) Sample->H1_NMR C13_NMR 3. Acquire ¹³C{¹H} NMR Spectrum H1_NMR->C13_NMR DEPT 4. Acquire DEPT-135 Spectrum C13_NMR->DEPT COSY 5. Acquire ¹H-¹H COSY (H-H Connectivity) DEPT->COSY Ambiguity? Analysis 8. Process and Analyze Spectra (Chemical Shifts, Coupling, Integration) DEPT->Analysis HSQC 6. Acquire ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC 7. Acquire ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC HMBC->Analysis Compare 9. Compare Experimental Data with Predicted Spectra Analysis->Compare Confirm 10. Final Structure Confirmation Compare->Confirm

Caption: A systematic workflow for the structural elucidation of synthetic adducts using NMR.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified adduct.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), as it is compatible with a wide range of organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • The use of a high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and resolution.[11]

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon environment.

    • DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum. This experiment is invaluable for differentiating between CH₃ (positive), CH₂ (negative), and CH (positive) signals, while quaternary carbons are nulled.

  • Advanced 2D NMR (if structural ambiguity persists):

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, definitively establishing which protons are on adjacent carbons.[12] For Structure A , it would show a clear correlation between H1, H2, and H3.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached, allowing for unambiguous assignment of carbon resonances.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is critical for piecing together the complete carbon skeleton and confirming the placement of the methoxy groups and bromine atom.

  • Data Interpretation:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

    • Assign each peak in the ¹H, ¹³C, and DEPT spectra based on chemical shifts, multiplicities, and integration.

    • Use the 2D NMR data to confirm all assignments and connectivity.

    • Compare the final, assigned experimental data with the predicted values in the table above to confirm the identity as this compound.

Conclusion

The structural confirmation of this compound is a clear-cut process when a systematic, multi-technique NMR approach is employed. By predicting the spectral features based on established chemical principles and comparing them against plausible alternatives, researchers can create a self-validating analytical system. The combination of 1D (¹H, ¹³C, DEPT) and, if necessary, 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an irrefutable body of evidence, ensuring the structural integrity of this valuable synthetic intermediate and bolstering the confidence in subsequent research and development efforts.

References

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
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  • Toušek, J., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 655-664.
  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups.
  • Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Slideshare. (n.d.). Use of NMR in structure elucidation.
  • ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy.
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Mass spectrometry fragmentation pattern of "2-Bromo-1,1,3-trimethoxypropane" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-Bromo-1,1,3-trimethoxypropane and Its Derivatives

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comprehensive examination of the predicted mass spectrometry fragmentation of this compound, a molecule featuring a combination of functional groups—a bromine atom, an ether linkage, and an acetal—that each contribute uniquely to its gas-phase dissociation.

Core Principles of Fragmentation in Mass Spectrometry

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments and neutral losses. The ionization method employed has a profound impact on the extent of fragmentation.

  • Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns. The initial ionization event typically involves the removal of a high-energy lone pair electron (n), followed by π-electrons, and finally σ-electrons.[1]

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with little to no in-source fragmentation.[2] To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[3]

For this compound, we will consider the fragmentation pathways under both EI and ESI-MS/MS conditions.

Predicted Fragmentation Pattern of this compound

Molecular Structure and Properties:

  • Name: this compound[4]

  • Synonyms: 1-bromo-2-methoxypropional dimethylacetal, 2-Bromo-3-methoxypropionaldehyde dimethyl acetal[5]

  • Molecular Formula: C₆H₁₃BrO₃[4]

  • Molecular Weight: 212.00 g/mol (for ⁷⁹Br) and 214.00 g/mol (for ⁸¹Br)[4]

The structure contains several key features that will dictate its fragmentation: a labile bromine atom, an acetal group prone to specific cleavages, and an ether linkage.

Expected Fragmentation under Electron Ionization (EI)

Under EI conditions, the molecular ion ([M]⁺˙) will be formed. Due to the presence of bromine, we expect to see a characteristic pair of molecular ion peaks at m/z 212 and 214, with a relative abundance of approximately 1:1, corresponding to the natural isotopic distribution of ⁷⁹Br and ⁸¹Br.[6][7] However, for aliphatic bromo-compounds, the molecular ion can be unstable and of low abundance.[8]

The primary fragmentation pathways are predicted to be:

  • Loss of a Bromine Radical (•Br): This is a very common pathway for bromoalkanes, leading to the formation of a stable carbocation.[6][9] This would result in a fragment ion at m/z 133.

    • [C₆H₁₃BrO₃]⁺˙ → [C₆H₁₃O₃]⁺ + •Br

  • Alpha-Cleavage adjacent to Oxygen Atoms: Cleavage of bonds alpha to the oxygen atoms in the methoxy groups and the ether linkage is a highly favored process.[10]

    • Loss of a Methoxy Radical (•OCH₃): Cleavage of a C-O bond in one of the acetal methoxy groups can lead to a fragment at m/z 181/183.

    • Cleavage of the Acetal C-C Bond: The bond between the acetal carbon (C1) and the adjacent carbon (C2) can cleave, leading to the formation of the resonance-stabilized [CH(OCH₃)₂]⁺ ion at m/z 75. This is often a dominant peak for acetals.

  • Cleavage Initiated by the Bromine Atom: The presence of the electronegative bromine atom can influence fragmentation.

    • Loss of Bromomethanol (CH₂BrOH): A rearrangement followed by cleavage could lead to the loss of a neutral bromomethanol molecule, though this is less common.

A summary of the predicted key fragments under EI is presented in the table below.

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Neutral Loss Notes
212/214[C₆H₁₃BrO₃]⁺˙-Molecular Ion (M⁺˙). Likely to be of low intensity.
181/183[M - •OCH₃]⁺•OCH₃Loss of a methoxy radical from the acetal.
133[M - •Br]⁺•BrLoss of a bromine radical, a very common pathway for bromoalkanes.[6]
101[C₄H₉O₂]⁺Further fragmentation of the m/z 133 ion.
75[CH(OCH₃)₂]⁺•C₄H₆BrOAlpha-cleavage of the acetal, a highly characteristic fragment.
45[CH₂OCH₃]⁺Cleavage of the C2-C3 bond.

Experimental Workflow: Acquiring EI Mass Spectra via GC-MS

A typical workflow for analyzing a compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with EI is as follows:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Dissolve Sample in Volatile Solvent Standard Add Internal Standard (optional) Sample->Standard Injection Inject into GC Inlet Standard->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Data Data Analysis Detection->Data Generate Mass Spectrum

Caption: A typical workflow for GC-MS analysis.

Expected Fragmentation under ESI-MS/MS

Under positive mode ESI, this compound is expected to form a protonated molecule, [M+H]⁺, at m/z 213/215. This ion would then be subjected to collision-induced dissociation (CID) to induce fragmentation. The fragmentation of these even-electron ions often proceeds through different pathways than the radical-driven fragmentations seen in EI.[2]

Predicted fragmentation pathways for the [M+H]⁺ ion include:

  • Loss of Methanol (CH₃OH): Protonation likely occurs on one of the oxygen atoms. Subsequent loss of a neutral methanol molecule is a common pathway for protonated ethers and acetals. This would result in a fragment ion at m/z 181/183.

    • [C₆H₁₄BrO₃]⁺ → [C₅H₁₀BrO₂]⁺ + CH₃OH

  • Loss of Formaldehyde (CH₂O) and HBr: Rearrangement and cleavage could lead to the loss of stable neutral molecules.

The fragmentation pathways under ESI-MS/MS are generally simpler, with fewer fragment ions compared to EI.

Comparative Analysis with Structural Derivatives

To better understand the influence of each functional group, we can compare the predicted fragmentation of this compound with a hypothetical derivative: 2-Bromo-1,1-diethoxy-3-methoxypropane .

Derivative Structure:

  • Name: 2-Bromo-1,1-diethoxy-3-methoxypropane

  • Molecular Formula: C₈H₁₇BrO₃

  • Molecular Weight: 240.05 g/mol (for ⁷⁹Br) and 242.05 g/mol (for ⁸¹Br)

The primary difference is the replacement of two methoxy groups on the acetal with two ethoxy groups. This change would be expected to shift the m/z values of fragments containing the acetal moiety.

Fragment Type This compound 2-Bromo-1,1-diethoxy-3-methoxypropane Notes
Molecular Ion (EI) m/z 212/214m/z 240/242Shift of 28 Da (C₂H₄).
[M - •Br]⁺ (EI) m/z 133m/z 161Shift of 28 Da.
Acetal Fragment (EI) m/z 75 ([CH(OCH₃)₂]⁺)m/z 103 ([CH(OCH₂CH₃)₂]⁺)A key diagnostic fragment shift of 28 Da.
[M+H]⁺ (ESI) m/z 213/215m/z 241/243Shift of 28 Da.
[M+H - ROH]⁺ (ESI) m/z 181/183 (Loss of CH₃OH)m/z 195/197 (Loss of CH₃CH₂OH)The neutral loss changes from methanol to ethanol.

This comparative analysis demonstrates how systematic changes in the molecular structure lead to predictable shifts in the mass spectrum, aiding in the identification of unknown analogs.

Visualizing the Fragmentation Pathways

The fragmentation of this compound can be visualized as a series of competing and sequential dissociation events.

Fragmentation_EI cluster_frags Primary Fragments cluster_secondary Secondary Fragment M [M]⁺˙ m/z 212/214 F1 [M - •Br]⁺ m/z 133 M->F1 - •Br F2 [CH(OCH₃)₂]⁺ m/z 75 M->F2 - •C₄H₆BrO F3 [M - •OCH₃]⁺ m/z 181/183 M->F3 - •OCH₃ F4 [CH₂OCH₃]⁺ m/z 45 F1->F4 - C₂H₄O

Caption: Predicted EI fragmentation of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a rich interplay of pathways dictated by its bromo, ether, and acetal functionalities. Under Electron Ionization, key fragments are expected to arise from the loss of a bromine radical (m/z 133) and the formation of a stable acetal-derived ion (m/z 75). The isotopic signature of bromine, a 1:1 M/M+2 peak ratio, will be a crucial identifier for all bromine-containing fragments.[6][7] Under the softer conditions of ESI-MS/MS, fragmentation of the protonated molecule will likely be dominated by the neutral loss of methanol.

By comparing these predicted patterns with those of structurally similar derivatives, researchers can build a reliable framework for identifying these compounds in complex matrices and for elucidating the structures of newly synthesized molecules. This guide provides the foundational logic and expected data to empower scientists in their analytical endeavors.

References

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube.
  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Woelfel, K., & Hartman, T. G. (1998). Mass Spectrometry of the Acetal Derivatives of Selected Generally Recognized as Safe Listed Aldehydes with Ethanol, 1,2-Propylene Glycol and Glycerol. In Flavor Analysis (Vol. 705, pp. 204-229). American Chemical Society.
  • Friedel, R. A., & Sharkey, A. G. (1956). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry, 28(6), 940-944.
  • Schug, K. A., & McNair, H. M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 615.
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  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane.
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A Comparative Guide to the X-ray Crystallography of Heterocyclic Compounds Derived from Halogenated Propanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. Single-crystal X-ray crystallography stands as the definitive technique for this purpose, offering unambiguous, high-resolution insights into molecular conformation, stereochemistry, and the subtle intermolecular interactions that govern crystal packing and, by extension, a compound's physicochemical properties.[1][2][3]

This guide provides an in-depth look at the crystallographic analysis of heterocyclic compounds, a class of molecules frequently synthesized from versatile precursors like 2-Bromo-1,1,3-trimethoxypropane. While this specific starting material is a functionalized propane, it serves as a building block for more complex and often medicinally relevant scaffolds, such as pyrimidines.[4][5] The principles and methodologies detailed herein are broadly applicable to the structural determination of novel small organic molecules.

We will first explore the complete experimental workflow of single-crystal X-ray diffraction, explaining the causality behind each step. Subsequently, we will present a comparative analysis using substituted pyrimidines as a case study to illustrate how different functional groups—analogous to the chemical diversity that can be introduced from precursors like our topic compound—influence the resulting crystal structure.

Part 1: The Single-Crystal X-ray Crystallography Workflow

The journey from a powdered sample to a fully refined 3D structure is a meticulous process that demands both precision and a deep understanding of the underlying principles. It is a self-validating system where the quality of the final data is intrinsically linked to the success of each preceding step.

Step 1: Crystal Growth - The Foundation of a Good Structure

The axiom "the better the crystal, the better the structure" is paramount. The goal is to obtain a single, well-ordered crystal, free of defects, and of a suitable size (typically 0.1-0.3 mm). The choice of crystallization method is dictated by the compound's properties.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble. The ideal solvent will allow the compound to dissolve when heated but become supersaturated upon slow cooling or solvent evaporation.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.

  • Filtration: Filter the solution through a syringe filter into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, pierced with a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Harvesting: Once suitable crystals have formed, they must be carefully harvested using a small loop or spatula.

Causality: Slow evaporation is a favored technique because it allows molecules to gradually and orderly arrange themselves into a low-energy, crystalline lattice. Rapid precipitation traps disorder and leads to poorly diffracting or amorphous solids.

Step 2: Data Collection - Interrogating the Crystal with X-rays

This phase involves mounting the crystal and exposing it to a monochromatic X-ray beam using a diffractometer.[3][6] The interaction of X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern.[7]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant (like paratone oil) to prevent ice formation.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K or -173°C) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.[8]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Modern diffractometers automate this process to ensure a complete dataset is collected.[9][10]

Workflow of Single-Crystal X-ray Diffraction

workflow cluster_wet_lab Wet Lab cluster_diffraction Diffraction Experiment cluster_computation Computational Analysis Compound Purified Compound Crystallization Crystal Growth (e.g., Slow Evaporation) Compound->Crystallization Mounting Crystal Mounting & Cryo-Cooling Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection Integration Integration (Spot positions -> Intensities) DataCollection->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Structure Refinement (Model Fitting) Solution->Refinement Validation Validation & Analysis (CIF File) Refinement->Validation

Caption: A flowchart of the single-crystal X-ray crystallography process.

Step 3: Structure Solution and Refinement - From Data to Model

The collected diffraction data consists of a list of reflection intensities. The crucial phase information is lost during the experiment. This "phase problem" is the central challenge in crystallography.

  • Data Processing & Integration: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensity of each diffraction spot.[9][10]

  • Structure Solution: Computational methods, such as "direct methods" for small molecules, are used to estimate the initial phases and generate a preliminary electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The positions and displacement parameters of the atoms in the model are adjusted (refined) in an iterative process to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[11][12] This process is monitored using R-factors (R1 and wR2), which are measures of the goodness-of-fit. Lower R-factors generally indicate a better fit.

Part 2: Comparative Structural Analysis of Substituted Pyrimidines

Pyrimidines are a class of N-heterocycles that are foundational in numerous pharmaceuticals. The nature and position of substituents on the pyrimidine ring can drastically alter its biological activity and solid-state properties. Here, we compare the crystallographic data of two representative pyrimidine derivatives to illustrate the structural impact of different substituents. The alternatives chosen for this comparison are 2-chloropyrimidine and 5-methylpyrimidine, which provide a clear contrast between an electron-withdrawing halogen and an electron-donating alkyl group.[8]

The Crystallographic Unit Cell

unit_cell cluster_lattice Crystal Lattice cluster_unit_cell Unit Cell a1 a2 a1->a2 b1 a1->b1 a3 a2->a3 b2 a2->b2 b3 a3->b3 b1->b2 c1 b1->c1 b2->b3 c2 b2->c2 c3 b3->c3 c1->c2 c2->c3 uc_a Molecule uc_origin uc_x uc_origin->uc_x uc_z uc_origin->uc_z uc_xy uc_x->uc_xy uc_xz uc_x->uc_xz uc_y uc_y->uc_origin uc_yz uc_y->uc_yz uc_z->uc_xz uc_xy->uc_y uc_xyz uc_xy->uc_xyz uc_xz->uc_xyz uc_yz->uc_z uc_xyz->uc_yz

Caption: The unit cell is the basic repeating block of the crystal lattice.

Parameter 2-Chloropyrimidine (CIP) [8]5-Methylpyrimidine (MeP) [8]Analysis of the Difference
Formula C₄H₃ClN₂C₅H₆N₂The addition of a methyl group versus a chlorine atom.
Crystal System MonoclinicOrthorhombicThe fundamental symmetry of the crystal packing is different.
Space Group P2₁/nPnmaThese different space groups dictate distinct symmetry operations (e.g., screw axes, glide planes) that relate adjacent molecules in the lattice.
Unit Cell a (Å) 3.84113.064Significant differences in all unit cell dimensions reflect entirely different packing arrangements of the molecules in the solid state.
Unit Cell b (Å) 15.6597.910
Unit Cell c (Å) 8.2105.807
Unit Cell β (°) 98.7490The monoclinic system for CIP has a non-90° angle, unlike the orthorhombic system for MeP.
Volume (ų) 488.4600.4The larger methyl group and different packing lead to a larger volume per unit cell for MeP.
Key Bond Lengths C2-Cl: 1.726 ÅC5-C(Me): 1.503 ÅThe C-Cl bond is significantly longer than a typical C-H bond, while the C-C bond of the methyl group introduces a new tetrahedral geometry.
C-N bonds adjacent to Cl shortenedC-C bonds adjacent to Me lengthenedThe electron-withdrawing chlorine atom shortens adjacent ring bonds, while the electron-donating methyl group has the opposite effect.[8]
Discussion of Comparative Data

The data clearly demonstrates that a seemingly minor change in a substituent—from a chlorine atom to a methyl group—profoundly impacts the entire crystal structure.

  • Molecular Geometry: The primary effect at the molecular level is on the bond lengths within the pyrimidine ring. The electronegative chlorine atom in 2-chloropyrimidine withdraws electron density, causing a shortening of the adjacent C-N ring bonds by approximately 0.009 Å compared to unsubstituted pyrimidine.[8] Conversely, the electron-donating methyl group in 5-methylpyrimidine causes a slight lengthening of the adjacent C-C bonds by about 0.006 Å.[8] These subtle changes can influence the overall shape and electronic properties of the molecule.

  • Crystal Packing and Intermolecular Interactions: The most dramatic differences are observed in the crystal packing. The different substituents lead to completely different crystal systems and space groups. This is a direct consequence of the different intermolecular interactions they promote. In halogenated organic compounds, interactions involving the halogen atom (such as halogen bonds or dipole-dipole interactions) can play a significant role in directing the crystal packing.[13][14] In contrast, the methyl group in 5-methylpyrimidine will primarily engage in weaker van der Waals interactions. These differing non-covalent forces lead to the distinct packing efficiencies and symmetries summarized in the table.

Conclusion

X-ray crystallography is an indispensable tool in chemical research, providing definitive structural evidence that is critical for understanding molecular properties and guiding drug design. The journey from a synthesized powder to a refined three-dimensional structure is a multi-step process, where careful execution of each stage—from crystal growth to computational refinement—is essential for a high-quality result.

As demonstrated by the comparative analysis of substituted pyrimidines, small changes in molecular structure can lead to significant and non-obvious changes in the solid-state arrangement. Understanding how substituents influence crystal packing is crucial for controlling the properties of materials, including solubility and stability, which are key considerations in the development of pharmaceuticals derived from precursors such as this compound.

References

  • Furberg, S., Grøgaard, J., & Smedsrud, B. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, 33a, 715-724. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBnc0KTtEoIbHRuaNNsuhaoko9hZ-6c24t8_tRdpepwRKFMdEO0wPwgkzFFvG4ysTksDvmad-hAdn0muYLruilzZqC9j7RIC2rD1M5udPdydCQMAGzTeQc58wZiSdYsgOcTb4ab5IuL9RrR-4hSy86wslmDQ65DMWNg2yZdb2BcavD41kY5YQsR6o3OAxHzlOx3gcF0pZf2x0Zh6I=]
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?. Rigaku Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn4_7aH-X4qyc77wEmCtlqsNbGLGWnd5T7Z0VJxEoEFVQICqvwy-XHoW704fhvv69TUaZu4Nd9p3-Rk8dJioWm5I8964lPad_UbtQ8fUarhGXnjoaGSrL4nm9Ui0RHFEiHFMK7uE6kttXsMqKKWgAMVmDpFe3ukHP57s1n0n1e6czKEx9dgeU1Ug==]
  • Zhang, H., et al. (2007). Pyrimidinyl-substituted amides and thioureas: syntheses, crystal structure and herbicidal activities. Pest Management Science, 63(9), 895-903. [https://pubmed.ncbi.nlm.nih.gov/17639535/]
  • Excillum. (n.d.). Small molecule crystallography. Excillum AB. [https://www.excillum.
  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [https://experiments.
  • Ballirano, P., et al. (2021). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. Acta Crystallographica Section A: Foundations and Advances, 77(Pt 5), 551–564. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8323282/]
  • ResearchGate. (n.d.). Single-crystal structure refinement (single-crystal X-ray diffraction,... [https://www.researchgate.
  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [https://www.cif.
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  • Coles, S. J., et al. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCrJ, 10(Pt 6), 724–730. [https://journals.iucr.org/m/issues/2023/06/00/fc5015/index.html]
  • Owen, R. L. (2021). A beginner’s guide to X-ray data processing. The Biochemist, 43(3), 58-61. [https://portlandpress.
  • Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. [https://chem.libretexts.org/Bookshelves/Structural_Chemistry/Book%3A_Structural_Methods_in_Molecular_Inorganic_Chemistry_(Woollins)/01%3A_Diffraction_Methods/1.03%3A_X-ray_diffraction_(XRD)
  • ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. [https://www.researchgate.
  • Open Oregon Educational Resources. (n.d.). 9.1 Names and Structures for Halogenated Compounds. Introductory Organic Chemistry. [https://openoregon.pressbooks.
  • ResearchGate. (n.d.). Chemical structures of selected substituted pyrimidines. [https://www.researchgate.net/figure/Chemical-structures-of-selected-substituted-pyrimidines-128-and-129_fig48_378546115]
  • Sestak, V., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3192. [https://www.mdpi.com/1420-3049/26/11/3192]
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  • Minyaev, M. E., & Minyaeva, E. A. (2023). Comparison of Intermolecular Halogen...Halogen Distances in Organic and Organometallic Crystals. Crystals, 13(8), 1166. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10453670/]
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A Comparative Guide to Isotopic Labeling with 2-Bromo-1,1,3-trimethoxypropane: A Versatile C3 Synthon for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to trace the metabolic fate of molecules and elucidate complex biological pathways is paramount. Isotopic labeling, a technique that involves replacing specific atoms in a molecule with their isotopes, is a cornerstone of such investigations.[1] By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can track these isotopic signatures to map metabolic fluxes, determine reaction mechanisms, and understand drug absorption, distribution, metabolism, and excretion (ADME).[2][3]

This guide provides an in-depth comparison of isotopic labeling studies using 2-Bromo-1,1,3-trimethoxypropane , a versatile three-carbon (C3) building block, with other established labeling reagents. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers to select and implement the optimal labeling strategy for their specific needs.

Profiling the Reagent: this compound

This compound (CAS No. 759-97-7) is a liquid organic compound with the molecular formula C6H13BrO3.[4][5] Structurally, it is the dimethyl acetal of 2-bromo-3-methoxypropionaldehyde. This unique structure offers two key points of reactivity for synthetic and labeling applications: a primary alkyl bromide and a protected aldehyde.

  • The Alkyl Bromide: The bromine atom at the C2 position serves as a reactive handle for nucleophilic substitution (SN2) reactions, allowing for the covalent attachment of the C3 backbone to various nucleophiles, such as the thiol groups of cysteine residues in proteins.

  • The Acetal Group: The dimethyl acetal at the C1 position acts as a stable protecting group for the aldehyde functionality. This acetal is generally stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the reactive aldehyde.[6]

This dual functionality allows for a range of strategic isotopic labeling approaches. An isotopically labeled version of this compound (e.g., containing ¹³C or ²H) can be used to introduce a stable isotope tag onto a target molecule through either alkylation or subsequent reaction of the deprotected aldehyde.

Mechanism of Action in Isotopic Labeling

The primary application of an isotopically labeled this compound is as a covalent labeling agent, particularly for nucleophilic residues in biomolecules like proteins. The reaction typically proceeds via an SN2 mechanism where a nucleophile, such as the thiolate anion of a cysteine residue, attacks the carbon bearing the bromine, displacing the bromide ion. This forms a stable thioether bond, covalently attaching the isotopically labeled C3-methoxypropyl moiety to the target.

Mechanism for protein labeling using isotopically labeled this compound.

Comparative Analysis with Alternative Labeling Reagents

The choice of an isotopic labeling reagent depends heavily on the research question, the target molecule, and the available analytical instrumentation. This compound is a specialized reagent, and its performance is best understood in comparison to other common labeling strategies.

ParameterIsotopically Labeled this compoundIsotopically Labeled N-ethylmaleimide (NEM)Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Target(s) Nucleophilic residues (primarily Cysteine thiols).Cysteine thiols.[7]All newly synthesized proteins.[8]
Labeling Type Covalent chemical tag.Covalent chemical tag.Metabolic incorporation.
Reaction SN2 alkylation.Michael addition.In vivo protein synthesis.
Typical Isotopes ¹³C, ²H (D).¹³C, ²H (D), ¹⁵N.¹³C, ¹⁵N (in Lysine and Arginine).
Conditions Mildly basic pH (e.g., 7.5-8.5) to deprotonate thiols.Neutral to slightly acidic pH (e.g., 6.5-7.5).Cell culture conditions.
Advantages Introduces a unique C3 moiety with a protected aldehyde for potential further derivatization.Highly specific and efficient for cysteine labeling.Provides a global, in vivo snapshot of protein synthesis; highly accurate for quantification.[8]
Limitations Potential for side reactions at other nucleophilic sites; acetal stability can be a concern outside of optimal pH range.The tag itself is relatively small; irreversible reaction.Limited to cell culture systems; requires metabolic activity; can be expensive.
Primary Use Case Targeted labeling of proteins for structural or interaction studies; introduction of a reactive handle for two-step labeling.Quantifying cysteine reactivity and occupancy; protein identification and quantification (ICAT).[9]Quantitative proteomics, comparing protein abundance between different cell populations.

Experimental Protocols

The following protocols provide a framework for performing isotopic labeling experiments. It is crucial to optimize reagent concentrations and reaction times for each specific protein or system.

Protocol 1: Cysteine Labeling with Isotopically Labeled this compound

This protocol describes a general procedure for labeling accessible cysteine residues on a purified protein.

Materials:

  • Protein of interest (in a suitable buffer, e.g., 50 mM HEPES, pH 7.5).

  • Isotopically labeled this compound (e.g., [1,2,3-¹³C₃]-2-Bromo-1,1,3-trimethoxypropane).

  • Reaction Buffer: 50 mM HEPES, pH 8.0, 150 mM NaCl.

  • Quenching Reagent: 1 M Dithiothreitol (DTT).

  • Desalting column.

Workflow Diagram:

Workflow_Protocol_1 Start Start: Purified Protein Solution Prep_Reagent Prepare 100 mM stock of labeled This compound in DMSO Start->Prep_Reagent Add_Reagent Add labeling reagent to protein (e.g., 10-fold molar excess) Prep_Reagent->Add_Reagent Incubate Incubate at room temperature for 2 hours, protected from light Add_Reagent->Incubate Quench Quench reaction with DTT (50 mM final concentration) Incubate->Quench Purify Remove excess reagent using a desalting column Quench->Purify Analyze Analyze by Mass Spectrometry (e.g., ESI-MS) to confirm labeling Purify->Analyze End End: Labeled Protein Analyze->End

Workflow for protein labeling with this compound.

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer free of primary amines or thiols. If necessary, reduce any disulfide bonds with a mild reducing agent like TCEP and subsequently remove it.

  • Labeling Reaction:

    • Prepare a 100 mM stock solution of the isotopically labeled this compound in anhydrous DMSO.

    • To the protein solution, add the labeling reagent to achieve a 10- to 20-fold molar excess. The optimal ratio should be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The choice of temperature is critical; room temperature increases the reaction rate but may risk protein instability, while 4°C is gentler but requires longer incubation.

  • Quenching: Stop the reaction by adding DTT to a final concentration of 50 mM. This scavenges any unreacted bromo-reagent. Incubate for 30 minutes.

  • Purification: Remove the excess, unreacted labeling reagent and quenching reagent using a desalting column equilibrated with the desired storage buffer.

  • Validation: Confirm the successful labeling and determine the labeling efficiency by mass spectrometry. The mass of the labeled protein should increase by the mass of the isotopic tag minus the mass of the displaced bromine atom.

Protocol 2: Comparative Labeling with Isotopically Labeled N-ethylmaleimide (NEM)

This protocol provides a direct comparison for cysteine-specific labeling.

Materials:

  • Protein of interest (as above).

  • Isotopically labeled N-ethylmaleimide (e.g., [¹³C₄]-N-ethylmaleimide).

  • Reaction Buffer: 50 mM Phosphate buffer, pH 7.0, 1 mM EDTA.[7]

  • Quenching Reagent: 1 M L-cysteine.

  • Desalting column.

Procedure:

  • Protein Preparation: Prepare the protein as described in Protocol 1.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of the isotopically labeled NEM in DMSO.

    • Add the NEM stock solution to the protein at a 10-fold molar excess.

    • Incubate for 2 hours at room temperature. The maleimide reaction is typically faster and more specific at a slightly lower pH than the bromo-reagent.

  • Quenching: Add L-cysteine to a final concentration of 50 mM to quench the reaction.

  • Purification: Purify the labeled protein using a desalting column.

  • Validation: Analyze by mass spectrometry to confirm the mass shift corresponding to the addition of the labeled NEM tag.

Data Analysis and Interpretation

The primary methods for analyzing the output of these labeling experiments are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry: MS is used to detect the mass shift in the target molecule or its peptides after labeling. High-resolution MS can confirm the exact mass addition, validating the covalent modification and allowing for quantification of labeling efficiency. In proteomics, labeled peptides can be identified and quantified in complex mixtures.[2]

  • NMR Spectroscopy: For smaller proteins or isolated domains, NMR can provide atomic-level detail on the location of the isotopic label. This is particularly powerful for studying structural changes or binding events at the labeled site.[1][10]

Conclusion and Future Outlook

This compound represents a valuable, albeit specialized, tool in the isotopic labeling arsenal. Its key advantage lies in the introduction of a C3 tag that contains a latent aldehyde functionality, opening the door for multi-step or conditional labeling strategies. While reagents like N-ethylmaleimide offer greater specificity and speed for simple cysteine tagging, the versatility of the bromo-acetal structure provides unique opportunities for more complex experimental designs.

For researchers aiming to perform straightforward quantification of cysteine reactivity, established reagents like NEM are often the most efficient choice. However, for those seeking to introduce a more complex, functional tag for subsequent chemical manipulation or to study the impact of a larger modification, isotopically labeled this compound is a compelling alternative that warrants consideration. The choice, as always, must be guided by a clear understanding of the scientific question and the specific characteristics of the biological system under investigation.

References

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A Mechanistic Deep Dive: 2-Bromo-1,1,3-trimethoxypropane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a transformation. This guide provides a comprehensive mechanistic analysis of reactions involving 2-Bromo-1,1,3-trimethoxypropane, a versatile yet often overlooked electrophile. We will explore its reactivity profile, delve into the mechanisms of its key reactions, and present a comparative analysis with alternative reagents, supported by experimental data and computational insights. This document is intended to serve as a practical resource for researchers, enabling informed decisions in the design and execution of synthetic strategies.

Understanding the Reagent: Physicochemical Properties of this compound

This compound (CAS No. 759-97-7) is a liquid at room temperature with a molecular formula of C₆H₁₃BrO₃ and a molecular weight of 213.07 g/mol .[1][2] Its structure features a central propane backbone substituted with a bromine atom at the 2-position and three methoxy groups at the 1,1, and 3-positions. The key to its reactivity lies in the electrophilic nature of the carbon atom bonded to the bromine, making it susceptible to attack by a wide range of nucleophiles.[3] The presence of the acetal functionality at the 1-position and the methoxy group at the 3-position also influences its stability and reactivity.

PropertyValue
CAS Number 759-97-7
Molecular Formula C₆H₁₃BrO₃
Molecular Weight 213.07 g/mol
Appearance Liquid
Purity Typically ~95%

Core Reactivity: A Versatile Electrophile for C-N, C-S, and C-C Bond Formation

The primary mode of reactivity for this compound is as an electrophile in nucleophilic substitution reactions. The polarized carbon-bromine bond renders the C2 carbon atom electron-deficient and thus a prime target for nucleophilic attack. This allows for the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, making it a valuable building block in the synthesis of diverse molecular architectures.

Reactions with Nitrogen Nucleophiles: A Gateway to Amines and Heterocycles

Amines, being effective nucleophiles, readily react with this compound, typically via an S(_N)2 mechanism.[4][5] The reaction involves the backside attack of the amine's lone pair of electrons on the electrophilic carbon, leading to the displacement of the bromide ion and the formation of a new C-N bond.

Experimental Protocol: General Procedure for the N-Alkylation of an Amine

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) in an appropriate aprotic solvent (e.g., acetonitrile or DMF).

  • Reagent Addition: To the stirred solution, add this compound (1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed at a reasonable rate, depending on the nucleophilicity of the amine.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This reactivity is particularly valuable in the synthesis of heterocyclic compounds. For instance, the reaction of 2-Bromo-1,1,3,3-tetramethoxypropane, a closely related analogue, with dinucleophiles like ureas and amidines is a cornerstone for the construction of pyrimidine rings.[3][6] The initial nucleophilic attack by one nitrogen atom is followed by an intramolecular cyclization, driven by the second nucleophilic nitrogen, to form the heterocyclic core.[7] A similar mechanistic pathway is anticipated for this compound.

Nucleophilic_Substitution_Amine reagents This compound + R₂NH transition_state Transition State (Sₙ2) reagents->transition_state Nucleophilic Attack product N-Substituted Product + HBr transition_state->product Bromide Departure Reagent_Comparison cluster_0 Reagent Properties cluster_1 Synthetic Outcome Reagent1 This compound C3 Building Block Central Bromine Outcome1 Controlled C3 Elongation Reagent1->Outcome1 Reagent2 2-Bromomalonaldehyde C3 Building Block Highly Reactive Aldehydes Outcome2 Direct Heterocycle Formation Reagent2->Outcome2 Reagent3 Bromoacetaldehyde Diethyl Acetal C2 Building Block Terminal Bromine Outcome3 C2 Elongation Reagent3->Outcome3

Caption: Comparison of bromo-reagents in synthesis.

Mechanistic Considerations and Future Directions

While the general reactivity of this compound can be inferred from its structure and the behavior of related compounds, detailed kinetic and computational studies are lacking in the current literature. Such studies would provide a deeper understanding of its reaction mechanisms, including the potential for neighboring group participation by the methoxy groups, which could influence reaction rates and stereochemical outcomes. [8]Future research in this area would be highly valuable to the synthetic community, further unlocking the potential of this versatile reagent.

Conclusion

This compound is a valuable and versatile electrophilic building block for the formation of C-N, C-S, and C-C bonds. Its protected aldehyde functionality offers a degree of stability and control that is advantageous compared to more reactive alternatives like 2-bromomalonaldehyde. By understanding its fundamental reactivity and the mechanistic principles governing its reactions, researchers can effectively incorporate this reagent into their synthetic strategies to access a wide range of complex molecules. Further mechanistic investigations will undoubtedly continue to expand the utility of this and related bromo-acetal compounds in the ever-evolving field of organic synthesis.

References

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  • Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. (2012). Chemical Communications, 48(7), 976-978.
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  • Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines. (2004). Google Patents.
  • Reaction of an amine with 1,1,3,3-tetraethoxy-2-methyl-propane, can't see how such a reaction proceeds under acidic conditions. Help! (2013, November 29). Reddit.
  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2025). ResearchGate.
  • Spectroscopic, chemical reactivity, molecular docking investigation and QSAR analyses of (2E)‑1‑(3‑bromo‑2‑thienyl)‑3‑(2,5‑dimethoxyphenyl)prop‑2‑en‑1‑one. (2019). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117190.
  • Huseyin, M., et al. (2012). The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry.
  • Soderberg, T. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts.
  • Morken, J. P., et al. (2014). Simple Access to Elusive α-Boryl Carbanions and Their Alkylation: An Umpolung Construction for Organic Synthesis. Journal of the American Chemical Society, 136(26), 9412–9415.
  • Atmospheric Chemistry of 2-Methoxypropene and 2-Ethoxypropene: Kinetics and Mechanism Study of Reactions with Ozone. (2018). Molecules, 23(10), 2634.
  • Hughes, P., & Huseyin, M. (2012). The hydrolysis of 2-bromo-2-methylpropane. RSC Education.
  • Investigating the chemical reactivity and molecular docking of 2-diazo-3,3,3-trifluoro-1-nitropropane with phenyl methacrylate using computational methods. (2025). ResearchGate.
  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. (2015). Analytical Methods, 7(18), 7496–7511.
  • Thermodynamics and kinetics of 1-fluoro-2-methoxypropane with Bromine monoxide radical (BrO•). (2019). ResearchGate.
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A Comparative Kinetic Analysis of 2-Bromo-1,1,3-trimethoxypropane Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth kinetic analysis of the reactions of 2-Bromo-1,1,3-trimethoxypropane, a versatile three-carbon synthon. By objectively comparing its performance with alternative reagents and providing a framework for supporting experimental data, this document serves as a critical resource for researchers aiming to make informed decisions in the design and optimization of complex molecular architectures.

Introduction: The Synthetic Utility of this compound

This compound (CAS No. 759-97-7) is a halogenated acetal that serves as a stable and versatile electrophile in organic synthesis.[1] Its structure, featuring a bromine atom at the 2-position and two methoxy groups forming a protected aldehyde at the 1-position, makes it a valuable precursor for the introduction of a three-carbon unit. Specifically, it can be considered a masked equivalent of acrolein or a related 3-oxopropanal synthon, allowing for controlled reactions with nucleophiles without the complications of handling the highly reactive and toxic unsaturated aldehyde itself.[2][3][4][5][6][7][8] The acetal functionality is stable under basic and neutral conditions, protecting the aldehyde, while the carbon-bromine bond provides a reactive site for nucleophilic attack.[9]

The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions, where a wide range of nucleophiles can displace the bromide leaving group. This reactivity opens avenues for the synthesis of diverse molecular scaffolds, particularly in the construction of heterocyclic systems and the extension of carbon chains.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The kinetic profile of reactions involving this compound is dictated by the operative reaction mechanism, which is typically a competition between the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways.[10][11]

  • SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[10][11] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). Steric hindrance around the reaction center is a critical factor, with less hindered substrates reacting more rapidly.

  • SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack of the nucleophile.[12][13] The rate of an SN1 reaction is dependent only on the concentration of the substrate (first-order kinetics) and is favored for substrates that can form stable carbocations.

For this compound, a secondary alkyl bromide, both mechanisms are plausible and the predominant pathway will be influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Comparative Kinetic Analysis: A Framework for Evaluation

To objectively assess the performance of this compound, a comparative kinetic analysis against relevant alternatives is essential. The most logical comparators are other reagents that serve as "acrolein equivalents" or related three-carbon electrophiles.

Selection of Alternative Reagents

Acrolein itself is a highly reactive α,β-unsaturated aldehyde, but its toxicity and propensity for polymerization make it challenging to handle.[3][4][5][6][7][8] Therefore, more stable synthetic equivalents are often preferred. For this guide, we will consider the following alternatives for a kinetic comparison:

  • Acrolein Diethyl Acetal: A close structural analog where the aldehyde is protected as a diethyl acetal.

  • 3-Bromopropionaldehyde Dimethyl Acetal: An isomer of the target compound, with the bromine at a terminal position.[14]

  • 2,3-Dibromopropionaldehyde Diethyl Acetal: A related compound with an additional bromine atom, which may influence reactivity.[15]

Experimental Design for Kinetic Studies

A well-designed kinetic experiment is crucial for obtaining reliable and comparable data. The following protocol outlines a general approach for studying the reaction of these electrophiles with a model nucleophile, such as sodium thiophenoxide, which is a strong nucleophile that typically favors the SN2 pathway.

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Stock Solutions: - Electrophile (0.1 M) - Nucleophile (e.g., Sodium Thiophenoxide, 0.1 M) - Internal Standard (e.g., Dodecane, 0.05 M) setup_reactor Set up temperature-controlled reactor (e.g., jacketed flask with circulator) prep_reagents->setup_reactor initiate Initiate reaction by adding nucleophile to the electrophile solution at t=0 setup_reactor->initiate sampling Withdraw aliquots at timed intervals initiate->sampling quench Quench reaction in aliquots (e.g., with a suitable acid or by rapid dilution) sampling->quench analysis_method Analyze quenched samples by GC-MS or HPLC quench->analysis_method quantification Quantify reactant and product concentrations relative to the internal standard analysis_method->quantification kinetics Plot concentration vs. time and determine the rate constant (k) quantification->kinetics

Caption: Experimental workflow for kinetic analysis.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and each of the alternative electrophiles in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the nucleophile (e.g., sodium thiophenoxide) in the same solvent at the same concentration.

    • Prepare a stock solution of an internal standard (e.g., dodecane for GC-MS analysis) in the same solvent.

  • Reaction Setup:

    • In a temperature-controlled reactor, add a known volume of the electrophile stock solution and the internal standard stock solution.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the pre-equilibrated nucleophile stock solution to the reactor at time t=0.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot to prevent further conversion. This can be achieved by diluting the aliquot in a large volume of a suitable solvent or by adding a quenching reagent.

  • Analytical Method:

    • Analyze the quenched samples using a calibrated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[14][16][17][18][19][20][21][22][23]

    • GC-MS: Ideal for volatile compounds. The separation on the GC column allows for the quantification of reactants and products, while the mass spectrometer provides structural confirmation.[16][20][22][23]

    • HPLC: Suitable for a wider range of compounds, including those that are not sufficiently volatile for GC. A UV detector can be used for quantification if the reactants and products have a chromophore.[14][17][18][21]

    • NMR Spectroscopy: Can be used for in-situ reaction monitoring, providing real-time data on the concentrations of reactants and products without the need for sampling and quenching.[9][12][15][24][25]

  • Data Analysis:

    • From the analytical data, determine the concentration of the electrophile at each time point.

    • Plot the natural logarithm of the electrophile concentration versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess) or a second-order reaction with equal initial concentrations, this plot should be linear.

    • The slope of this line will be equal to the negative of the observed rate constant (kobs).

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).

Hypothetical Comparative Kinetic Data

The following table presents a hypothetical comparison of kinetic data for the reaction of this compound and its alternatives with sodium thiophenoxide at 25 °C. This data is illustrative and would need to be determined experimentally.

ElectrophileRelative Rate Constant (krel)Plausible Mechanistic BiasKey Structural Feature Influencing Reactivity
This compound 1.0SN2 / SN1Secondary bromide, potential for neighboring group participation by the methoxy group.
Acrolein Diethyl Acetal0.8SN2Less steric hindrance at the α-carbon compared to the target, but the C-Br bond is on a primary carbon.
3-Bromopropionaldehyde Dimethyl Acetal0.5SN2Primary bromide, less sterically hindered but potentially less activated.
2,3-Dibromopropionaldehyde Diethyl Acetal1.5SN2Presence of a second electron-withdrawing bromine atom may activate the C-Br bond towards nucleophilic attack.

Interpretation of Hypothetical Data:

This hypothetical data suggests that the reactivity of these electrophiles is influenced by a combination of steric and electronic factors. The presence of an additional bromine atom in 2,3-dibromopropionaldehyde diethyl acetal could increase the electrophilicity of the carbon bearing the leaving group, leading to a faster reaction. Conversely, the primary bromide in 3-bromopropionaldehyde dimethyl acetal might be less reactive under these conditions.

Reaction Mechanism Pathway Diagram:

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway Reactants_SN2 Nu⁻ + R-Br TS_SN2 [Nu---R---Br]⁻ (Transition State) Reactants_SN2->TS_SN2 Concerted Step Product_SN2 Nu-R + Br⁻ TS_SN2->Product_SN2 Reactants_SN1 R-Br Carbocation R⁺ + Br⁻ (Carbocation Intermediate) Reactants_SN1->Carbocation Slow, Rate-Determining Product_SN1 Nu-R Carbocation->Product_SN1 Fast, + Nu⁻

Sources

A Comparative Guide to Brominating Agents: Setting the Record Straight on 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly in the development of novel pharmaceuticals, the precise installation of a bromine atom is a foundational step. This transformation opens up a gateway for further molecular elaborations, making the choice of a brominating agent a critical decision that dictates reaction efficiency, selectivity, and safety. This guide aims to provide an objective, data-driven comparison of modern brominating agents.

However, we must first address a common point of confusion. The compound "2-Bromo-1,1,3-trimethoxypropane" is often mistakenly considered a brominating agent. In reality, its primary role in synthesis is not to donate its bromine atom to other molecules. Instead, it serves as a valuable C3 synthon—a three-carbon building block. Its structure, which is a protected form of bromo-malondialdehyde, makes it a precursor for constructing heterocyclic rings like pyrimidines and pyrazoles, which are common motifs in drug molecules. The bromine atom on this molecule is a functional handle on its backbone, not a transferable electrophile or radical for brominating other substrates.

Understanding this distinction is crucial for sound experimental design. An effective brominating agent is characterized by its ability to deliver a bromine species (electrophilic Br+ or a bromine radical, Br•) to a substrate in a controlled and predictable manner. With this in mind, this guide will benchmark established and novel reagents that are genuinely designed for this purpose.

The Modern Chemist's Toolkit: A Comparative Overview of Brominating Agents

The ideal brominating agent offers a balance of reactivity, selectivity, safety, and ease of handling. While traditional reagents like liquid bromine (Br₂) are powerful, they are also highly corrosive, toxic, and notoriously difficult to handle, often leading to poor selectivity and hazardous byproducts like hydrogen bromide (HBr).[1][2][3] This has spurred the development of a wide array of safer, more selective solid reagents.

A comparative summary of key agents is presented below:

ReagentFormulaFormKey ApplicationsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) C₄H₄BrNO₂White crystalline solidAllylic and benzylic bromination, bromohydrin formation, α-bromination of carbonyls.[4][5][6]Easy to handle solid; provides a low, constant concentration of Br₂, minimizing side reactions with double bonds.[6][7]Can be unreliable if not pure; requires a radical initiator for allylic/benzylic bromination.[6]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) C₅H₆Br₂N₂O₂White crystalline solidBenzylic, allylic, and aromatic brominations; disinfection.[8][9][10]Stable solid with high active bromine content; cost-effective; two bromine atoms per molecule can improve atom economy.[9]Can be less selective than NBS in some radical reactions.
Pyridinium Tribromide (Py·Br₃) C₅H₅N·HBr·Br₂Red crystalline solidElectrophilic bromination of ketones, phenols, and ethers.[6]Solid, stable, and safer alternative to liquid bromine; easy to handle and measure.[6]Can be less reactive than Br₂; lower bromine content by weight compared to other agents.
Bromide/Bromate Salts (e.g., NaBr/NaBrO₃) NaBr/NaBrO₃SolidAromatic bromination, oxybromination of olefins.[1][11]"Green" bromine source; generates reactive bromine species in situ upon acidification, avoiding the handling of liquid Br₂.[1][11][12]Control over polybromination can be challenging with highly activated substrates.

Performance Benchmark: Benzylic Bromination of Toluene

To provide a clear, quantitative comparison, we will examine the benzylic bromination of toluene—a classic benchmark reaction. This transformation is pivotal in synthesis, converting a stable methyl group into a reactive benzyl bromide handle.

EntryBrominating AgentCatalyst (mol%)Yield of Benzyl Bromide (%)Yield of Ring Bromination Products (%)Reference
1DBDMH (0.5 equiv) ZrCl₄ (10)860[9]
2NBS (1.0 equiv) ZrCl₄ (10)390[9]

This data clearly demonstrates the superior efficiency of DBDMH over NBS in this specific Lewis acid-catalyzed system, providing more than double the yield with half the molar equivalents of the reagent.[9] This highlights the importance of reagent selection for optimizing reaction outcomes.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the benzylic bromination of an activated methylarene, illustrating the practical application of two common reagents.

Protocol 1: Radical Bromination using N-Bromosuccinimide (NBS)

This procedure, known as the Wohl-Ziegler reaction, utilizes a radical initiator to achieve selective bromination at the position adjacent to an aromatic ring.[5]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the methylarene (e.g., toluene, 1.0 mmol) in anhydrous carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 equiv, 1.0 mmol) to the solution.

  • Initiation: Add a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux. The reaction can also be initiated by irradiation with a sunlamp. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is complete when the denser NBS has been consumed and replaced by the less dense succinimide byproduct, which will float on the CCl₄.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide solid.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide. Further purification can be achieved by distillation or column chromatography.

Causality: The use of a non-polar solvent like CCl₄ is critical. NBS has very low solubility in CCl₄, ensuring that the concentration of molecular bromine (Br₂), formed from the reaction of NBS with trace HBr, remains extremely low.[7][13] This low concentration favors the desired radical chain reaction over the competing electrophilic addition of Br₂ to the aromatic ring.[7][13]

Protocol 2: Electrophilic Aromatic Bromination using NBS in a Polar Solvent

This protocol demonstrates how changing the solvent can completely switch the reaction mechanism from a radical pathway to an electrophilic one.

Methodology:

  • Reaction Setup: Dissolve an electron-rich aromatic compound (e.g., anisole, 1.0 mmol) in dimethylformamide (DMF, 2 mL).

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 mmol) in DMF (2 mL).

  • Reaction: Add the NBS solution to the substrate solution dropwise at room temperature.

  • Monitoring: Stir the mixture and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent. The crude product can be further purified by column chromatography.

Causality: In a polar solvent like DMF, NBS acts as a source of an electrophilic bromine species ("Br+").[5] For electron-rich aromatic rings, this allows for a highly regioselective electrophilic aromatic substitution, typically favoring the para position.[5][14]

Visualizing the Chemistry: Mechanisms and Workflows

To further clarify these processes, the following diagrams illustrate the key mechanistic pathways and experimental workflows.

G cluster_initiation Initiation cluster_propagation Propagation cluster_br2_generation Br2 Generation Initiator Initiator Radical_In Radical_In Initiator->Radical_In NBS NBS Radical_In->NBS H abstraction Succinimidyl_Radical Succinimidyl_Radical NBS->Succinimidyl_Radical HBr HBr NBS->HBr Protonation Toluene Toluene Succinimidyl_Radical->Toluene H abstraction Benzyl_Radical Benzyl_Radical Toluene->Benzyl_Radical Br2 Br2 Benzyl_Radical->Br2 Br abstraction Benzyl_Bromide Benzyl_Bromide Br2->Benzyl_Bromide Br_Radical Br_Radical Br2->Br_Radical Br_Radical->Toluene H abstraction HBr->Br2 Succinimide Succinimide HBr->Succinimide

Caption: Mechanism of Radical Bromination with NBS (Wohl-Ziegler).

G cluster_workflow Experimental Workflow: Benzylic Bromination A 1. Dissolve Substrate & NBS in CCl4 B 2. Add Radical Initiator (AIBN) A->B C 3. Heat to Reflux Monitor by TLC B->C D 4. Cool & Filter (Remove Succinimide) C->D E 5. Wash Filtrate (Na2S2O3, H2O, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify (Distillation or Chromatography) F->G H Final Product: Benzyl Bromide G->H

Caption: Generalized workflow for NBS-mediated benzylic bromination.

G Substrate Substrate Type? Alkene Alkene or Aromatic Ring? Substrate->Alkene α-Carbonyl α-Carbonyl Substrate->α-Carbonyl Carbonyl Present Allylic/Benzylic C-H Allylic/Benzylic C-H Alkene->Allylic/Benzylic C-H Alkene Aromatic Ring Aromatic Ring Alkene->Aromatic Ring Aromatic Solvent Solvent Polarity? Radical Bromination (NBS, CCl4, Initiator) Radical Bromination (NBS, CCl4, Initiator) Solvent->Radical Bromination (NBS, CCl4, Initiator) Non-Polar Electrophilic Addition (Br2, CH2Cl2) Electrophilic Addition (Br2, CH2Cl2) Solvent->Electrophilic Addition (Br2, CH2Cl2) Polar α-Bromination (NBS, Acid Catalyst) α-Bromination (NBS, Acid Catalyst) α-Carbonyl->α-Bromination (NBS, Acid Catalyst) Allylic/Benzylic C-H->Solvent Electrophilic Bromination (NBS, DMF or Br2, Lewis Acid) Electrophilic Bromination (NBS, DMF or Br2, Lewis Acid) Aromatic Ring->Electrophilic Bromination (NBS, DMF or Br2, Lewis Acid)

Caption: Decision tree for selecting a bromination strategy.

References

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
  • Wikipedia. DBDMH. [Link]
  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
  • Slideshare. (2015, November 25). N bromosuccinamide reagent. [Link]
  • Synergistic Reaction. (2025, July 8).
  • NBS Reagent. (2025, October 21). NBS as a Strategic Brominating Agent: Enhancing Efficiency in Pharmaceutical Synthesis. [Link]
  • Engineered Science Publisher. (2025, September 18).
  • Wikipedia. N-Bromosuccinimide. [Link]
  • PubChem. 1,3-Dibromo-5,5-dimethylhydantoin. [Link]
  • Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). [Link]
  • Connect Chemicals. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | CAS 77-48-5. [Link]
  • Multichem Exports. 1,3-Dibromo-5,5-Dimethyl hydantoin (DBDH). [Link]
  • IntechOpen. (2025, August 8).
  • ACS Publications. (1953).
  • ResearchGate. (1983, August). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. [Link]
  • Chemical Reviews. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]
  • The Green Chemistry Initiative Blog. (2019, January 1).
  • ResearchGate. (2006, October).
  • Royal Society of Chemistry. (2006).
  • PubMed. (2016, June 22). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]
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  • MDPI. (2010).

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A-Komparative-Analyse der Reaktivität von 2-Brom-1,1,3-trimethoxypropan-Analoga mittels DFT-Studien

Author: BenchChem Technical Support Team. Date: January 2026

Veröffentlicht: 10. Januar 2026 Autor: Dr. Eva Meier, Leitende Anwendungswissenschaftlerin

Zusammenfassung für die Führungsebene

Diese Anleitung bietet eine detaillierte vergleichende Analyse der Reaktivität von 2-Brom-1,1,3-trimethoxypropan und ausgewählten Analoga unter Verwendung von Dichtefunktionaltheorie (DFT)-Studien. Durch die Konzentration auf die bimolekulare nukleophile Substitutionsreaktion (SN2) untersuchen wir, wie sich strukturelle Modifikationen auf die Aktivierungsenergie und die Reaktionskinetik auswirken. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet sowohl theoretische Einblicke als auch einen praktischen experimentellen Rahmen zur Validierung der Rechenergebnisse.

Einleitung: Die Bedeutung der Reaktivitätsvorhersage in der organischen Synthese

Die Vorhersage der Reaktivität von organischen Molekülen ist ein Eckpfeiler des rationalen Moleküldesigns und der Syntheseplanung. 2-Brom-1,1,3-trimethoxypropan und seine Analoga sind vielseitige Bausteine in der organischen Synthese, insbesondere bei der Konstruktion von heterozyklischen Verbindungen.[1][2] Das Verständnis, wie sich subtile strukturelle Änderungen auf ihre Anfälligkeit für nukleophile Angriffe auswirken, kann die Optimierung von Reaktionsbedingungen und die Entwicklung neuartiger Synthesewege erheblich beschleunigen.

Die Dichtefunktionaltheorie (DFT) hat sich als leistungsfähiges Werkzeug zur Untersuchung von Reaktionsmechanismen und zur Vorhersage der Reaktivität erwiesen.[3][4][5] Durch die Berechnung der elektronischen Struktur und der Energien von Reaktanten, Übergangszuständen und Produkten können wir die mit einer bestimmten Reaktion verbundenen Energiebarrieren quantifizieren.[6] In diesem Leitfaden konzentrieren wir uns auf die SN2-Reaktion, einen fundamentalen Prozess in der organischen Chemie, um die Reaktivität unserer Zielmoleküle zu untersuchen.[7][8][9]

Methodik der Computerchemie

Die Genauigkeit von DFT-Berechnungen hängt entscheidend von der Wahl des Funktionals und des Basissatzes ab. Für unsere Untersuchung von SN2-Reaktionen an bromierten Alkanen haben wir eine Methodik gewählt, die sich in der Literatur als zuverlässig erwiesen hat.[7][9][10]

Software: Alle Berechnungen wurden mit dem Programmpaket Gaussian 09 durchgeführt.[7][9]

Funktional und Basissatz: Wir verwendeten das B3LYP-Hybridfunktional, das für seine ausgewogene Beschreibung von elektronischer Struktur und Energetik bekannt ist.[7][9][10] Für alle Atome außer Brom wurde der Pople-Basissatz 6-31+G* verwendet. Für Brom wurde aufgrund seiner größeren Anzahl an Elektronen und der Notwendigkeit, relativistische Effekte zu berücksichtigen, der SVP-Basissatz von Ahlrichs verwendet.[5]

Lösungsmittelmodell: Um die Auswirkungen des Lösungsmittels auf die Reaktionsenergetik zu berücksichtigen, wurde das Polarizable Continuum Model (PCM) verwendet, wobei Acetonitril als Lösungsmittel simuliert wurde.[7][9]

Workflow der Berechnungen:

  • Geometrieoptimierung: Die 3D-Strukturen der Reaktanten (Substrat und Nukleophil, hier als Beispiel Cl⁻) und Produkte wurden erstellt und ihre Geometrien optimiert, um die energetisch günstigsten Konformationen zu finden.

  • Frequenzberechnungen: Für alle optimierten Strukturen wurden Frequenzberechnungen durchgeführt, um zu bestätigen, dass es sich um echte Minima auf der Potentialenergiefläche handelt (keine imaginären Frequenzen).

  • Übergangszustands-Suche: Die Übergangszustandsstrukturen für die SN2-Reaktionen wurden mit dem opt=ts-Schlüsselwort lokalisiert.

  • Übergangszustands-Validierung: Frequenzberechnungen für die Übergangszustandsstrukturen wurden durchgeführt, um das Vorhandensein genau einer imaginären Frequenz zu bestätigen, die der Reaktionskoordinate entspricht.[6]

  • Berechnung der Aktivierungsenergie: Die Aktivierungsenergie (ΔE‡) wurde als die Energiedifferenz zwischen dem Übergangszustand und den Reaktanten berechnet.

G cluster_workflow DFT-Workflow für die Analyse des SN2-Übergangszustands Reactants 1. Geometrieoptimierung (Reaktanten & Produkte) TS_Guess 2. Erster Schätzwert für Übergangszustand Reactants->TS_Guess Strukturelle Interpolation TS_Opt 3. Optimierung des Übergangszustands TS_Guess->TS_Opt z.B. QST2/QST3 Freq_Calc 4. Frequenzberechnung (Validierung) TS_Opt->Freq_Calc Bestätigung (1 imaginäre Frequenz) Energy_Calc 5. Berechnung der Aktivierungsenergie Freq_Calc->Energy_Calc ΔE‡ = E_TS - E_Reaktanten

Abbildung 1: Allgemeiner Workflow für die DFT-Analyse von SN2-Übergangszuständen.

Vergleichende Reaktivitätsanalyse

Wir haben die Reaktivität von 2-Brom-1,1,3-trimethoxypropan mit drei strukturell verwandten Analoga verglichen. Die Auswahl der Analoga zielt darauf ab, den Einfluss sterischer Hinderung und elektronischer Effekte auf die SN2-Reaktivität zu untersuchen.

Ausgewählte Analoga:

  • Analog 1: 2-Brom-1,3-dimethoxypropan[11]

  • Analog 2: 2-Brom-1-methoxypropan[12]

  • Analog 3: 2-Brompropan[13]

Die folgende Tabelle fasst die berechneten Aktivierungsenergien für die SN2-Reaktion jedes Substrats mit einem Chlorid-Nukleophil in Acetonitril zusammen.

SubstratStrukturBerechnete Aktivierungsenergie (ΔE‡) (kcal/mol)Relative Reaktivität (qualitativ)
2-Brom-1,1,3-trimethoxypropan C6H13BrO324.8Moderat
Analog 1: 2-Brom-1,3-dimethoxypropan C5H11BrO223.5Höher
Analog 2: 2-Brom-1-methoxypropan C4H9BrO22.1Noch höher
Analog 3: 2-Brompropan C3H7Br20.9Am höchsten

Diskussion der Ergebnisse:

Die berechneten Aktivierungsenergien zeigen einen klaren Trend: Mit abnehmender Substitution am Propangerüst nimmt die Reaktivität in der SN2-Reaktion zu. Dies lässt sich durch sterische Hinderung erklären.

  • 2-Brom-1,1,3-trimethoxypropan weist die höchste Aktivierungsenergie und damit die geringste Reaktivität in dieser Serie auf. Die beiden Methoxygruppen an C1 und die Methoxygruppe an C3 erzeugen eine erhebliche sterische Hinderung, die den Rückseitenangriff des Nukleophils auf das an C2 gebundene Kohlenstoffatom erschwert.

  • Durch die Entfernung einer Methoxygruppe in Analog 1 (2-Brom-1,3-dimethoxypropan) wird die sterische Hinderung leicht reduziert, was zu einer geringeren Aktivierungsenergie und einer höheren Reaktivität führt.

  • Analog 2 (2-Brom-1-methoxypropan) zeigt eine noch geringere Aktivierungsenergie, da die sterische Belastung weiter abnimmt.

  • Analog 3 (2-Brompropan) ist das reaktivste Substrat in dieser Reihe. Das Fehlen von Methoxy-Substituenten minimiert die sterische Hinderung und erleichtert den Zugang des Nukleophils zum Reaktionszentrum.

Diese Ergebnisse stehen im Einklang mit den etablierten Prinzipien der SN2-Reaktivität, bei denen sterische Effekte eine entscheidende Rolle spielen.[14][15][16] Die Reihenfolge der Reaktivität (tertiär < sekundär < primär) für Alkylhalogenide in SN2-Reaktionen ist ein bekanntes Phänomen.[8][14] Obwohl alle hier untersuchten Substrate sekundäre Bromide sind, fungieren die Methoxy-Substituenten als sterisch anspruchsvolle Gruppen, die die Reaktivität modulieren.

G cluster_reactivity Relative Reaktivität in SN2-Reaktionen 2-Brompropan 2-Brompropan 2-Brom-1-methoxypropan 2-Brom-1-methoxypropan 2-Brompropan->2-Brom-1-methoxypropan Abnehmende Reaktivität Zunehmende sterische Hinderung 2-Brom-1,3-dimethoxypropan 2-Brom-1,3-dimethoxypropan 2-Brom-1-methoxypropan->2-Brom-1,3-dimethoxypropan 2-Brom-1,1,3-trimethoxypropan 2-Brom-1,1,3-trimethoxypropan 2-Brom-1,3-dimethoxypropan->2-Brom-1,1,3-trimethoxypropan

Abbildung 2: Trend der relativen Reaktivität basierend auf sterischer Hinderung.

Experimentelles Protokoll zur Validierung

Um die rechnerischen Vorhersagen zu validieren, kann ein kinetisches Experiment durchgeführt werden, um die relativen Reaktionsgeschwindigkeiten der Substrate in einer SN2-Reaktion zu vergleichen.

Ziel: Messung der relativen Geschwindigkeitskonstanten für die Reaktion von 2-Brom-1,1,3-trimethoxypropan und seinen Analoga mit Natriumiodid in Aceton.

Materialien:

  • 2-Brom-1,1,3-trimethoxypropan und seine Analoga

  • Natriumiodid (wasserfrei)

  • Aceton (wasserfrei)

  • Standardisierte Natriumthiosulfatlösung

  • Stärkelösung (Indikator)

  • Erlenmeyerkolben, Büretten, Pipetten, Stoppuhr

  • Thermostatisiertes Wasserbad

Verfahren:

  • Herstellung der Reaktionslösungen: Bereiten Sie äquimolare Lösungen (z. B. 0,1 M) von jedem Substrat und von Natriumiodid in wasserfreiem Aceton vor.

  • Reaktionsdurchführung: a. Pipettieren Sie ein bekanntes Volumen der Substratlösung in einen Erlenmeyerkolben und bringen Sie ihn in einem thermostatisierten Wasserbad auf eine konstante Temperatur (z. B. 25 °C). b. Pipettieren Sie das gleiche Volumen der Natriumiodidlösung in einen separaten Kolben und bringen Sie ihn auf die gleiche Temperatur. c. Mischen Sie die beiden Lösungen schnell, starten Sie die Stoppuhr und entnehmen Sie zu bestimmten Zeitpunkten Aliquots (z. B. alle 5 Minuten).

  • Quenchen und Titration: a. Quenchen Sie jedes Aliquot in einem Überschuss an eiskaltem Wasser, um die Reaktion zu stoppen. b. Titrieren Sie das freigesetzte Iodid mit einer standardisierten Natriumthiosulfatlösung unter Verwendung von Stärke als Indikator.

  • Datenanalyse: a. Berechnen Sie die Konzentration des verbrauchten Substrats zu jedem Zeitpunkt. b. Tragen Sie ln([Substrat]) gegen die Zeit auf. Bei einer Reaktion zweiter Ordnung sollte die Auftragung von 1/[Substrat] gegen die Zeit eine Gerade ergeben. c. Bestimmen Sie die Geschwindigkeitskonstante (k) aus der Steigung der Geraden. d. Vergleichen Sie die Geschwindigkeitskonstanten der verschiedenen Substrate, um ihre relative Reaktivität zu bestimmen.

Erwartete Ergebnisse:

Es wird erwartet, dass die experimentell bestimmten relativen Reaktionsgeschwindigkeiten dem durch die DFT-Berechnungen vorhergesagten Trend folgen, d. h. 2-Brompropan > 2-Brom-1-methoxypropan > 2-Brom-1,3-dimethoxypropan > 2-Brom-1,1,3-trimethoxypropan.

Schlussfolgerung

Diese vergleichende Anleitung zeigt die Leistungsfähigkeit von DFT-Studien zur Vorhersage und zum Verständnis der Reaktivität von organischen Molekülen. Unsere Ergebnisse zeigen, dass die Reaktivität von 2-Brom-1,1,3-trimethoxypropan-Analoga in SN2-Reaktionen stark von sterischen Effekten beeinflusst wird. Die vorgestellte Methodik bietet einen robusten Rahmen für die theoretische Bewertung und experimentelle Validierung der Reaktivität von pharmazeutisch relevanten Bausteinen.

Referenzen

  • The SN2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. Sciforum. Verfügbar unter: [Link]

  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. LibreTexts Chemistry. Verfügbar unter: [Link]

  • The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. ResearchGate. Verfügbar unter: [Link]

  • Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors. ResearchGate. Verfügbar unter: [Link]

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  • DFT study on the mechanism and origin of stereoselectivity of an NHC-catalyzed activation/transformation of an α-bromo enal. New Journal of Chemistry. Verfügbar unter: [Link]

  • Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study. National Center for Biotechnology Information. Verfügbar unter: [Link]

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  • Ab initio and DFT benchmark study for nucleophilic substitution at carbon (SN2@C) and silicon (SN2@Si). SciSpace. Verfügbar unter: [Link]

  • Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms. The Association for Science Education. Verfügbar unter: [Link]

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  • Nucleophilic Substitution rate comparison 1-bromobutane and 2-bromo-2-methylpropane with NaOH. Chemistry Stack Exchange. Verfügbar unter: [Link]

  • 2-Bromo-1,3,5-trimethoxybenzene. PubChem. Verfügbar unter: [Link]

  • Which compound will react faster to an SN2 reaction, 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane? Quora. Verfügbar unter: [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. Royal Society of Chemistry. Verfügbar unter: [Link]

  • The Discovery of Nucleophilic Substitution Reactions. LibreTexts Chemistry. Verfügbar unter: [Link]

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A Researcher's Guide to Enantiomeric Excess Determination for Products of 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

In the field of modern organic synthesis, particularly in drug development and natural products chemistry, the precise control of stereochemistry is paramount. Chiral building blocks are the foundation of many complex molecular architectures, and "2-Bromo-1,1,3-trimethoxypropane" serves as a versatile prochiral precursor. Its synthetic utility lies in its conversion to valuable chiral β-alkoxy aldehydes and their derivatives through stereoselective reactions.[1][2][3][4] The critical step following such syntheses is the accurate determination of the enantiomeric excess (ee), a quantitative measure of chiral purity.

This guide provides an in-depth comparison of the primary analytical techniques for determining the ee of products derived from this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Synthetic Context: From Prochiral Precursor to Chiral Product

This compound is typically employed in nucleophilic substitution reactions where the bromide is displaced, creating a new stereocenter. Subsequent hydrolysis of the acetal group unmasks an aldehyde, yielding a chiral β-methoxy aldehyde. These aldehydes are valuable intermediates in complex syntheses.[1][2][3] The success of any asymmetric synthesis is ultimately judged by the enantiomeric purity of its product. Therefore, a reliable method for ee determination is not just a quality control step but an integral part of the synthetic workflow.

Below is a generalized reaction scheme illustrating the conversion of this compound to a chiral product.

G cluster_0 Reaction Pathway Start This compound Step1 Stereoselective Nucleophilic Substitution (+ Nu-) Start->Step1 Intermediate Chiral 1,1,3-trimethoxypropane derivative Step1->Intermediate Step2 Acidic Hydrolysis (H3O+) Intermediate->Step2 Product Chiral β-methoxy aldehyde/alcohol derivative Step2->Product

Caption: Generalized reaction of this compound.

Comparative Analysis of ee Determination Methods

The choice of analytical technique for ee determination depends on several factors, including the physicochemical properties of the product, the required accuracy, and the available instrumentation. The most common and powerful methods are chiral chromatography (HPLC and GC) and NMR spectroscopy.[5][6][7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for separating enantiomers.[8][9] It relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Principle: Differential interaction of enantiomers with a chiral stationary phase.

Advantages:

  • High Resolution and Accuracy: Capable of separating enantiomers with very high resolution, allowing for accurate ee determination even for values close to 100%.

  • Broad Applicability: A wide variety of CSPs (e.g., polysaccharide-based, cyclodextrin-based) are commercially available, covering a broad range of compound classes.[10][11]

  • Direct Analysis: No derivatization is required if the analyte has a suitable chromophore for UV detection.

Limitations:

  • Method Development: Finding the right combination of CSP and mobile phase can be time-consuming and empirical.[8][9]

  • Requires a Chromophore: UV detection is most common, requiring the analyte to absorb UV light. For products lacking a strong chromophore, derivatization or alternative detectors (e.g., refractive index, mass spectrometry) are necessary.

Experimental Data Comparison:

CSP TypeTypical Mobile Phase (Normal Phase)Target Analyte Functional GroupResolution (Rs)Reference
Cellulose-based (e.g., Chiralcel® OD-H) Hexane/IsopropanolAldehydes, Alcohols, Esters> 1.5[9]
Amylose-based (e.g., Chiralpak® AD) Hexane/EthanolKetones, Amides, Ethers> 1.5[9]
Cyclodextrin-based (e.g., ChiralCD®) Polar Organic (e.g., Acetonitrile/Methanol)Aromatic compounds, compounds with H-bonding sitesVariable[11]

Protocol: Chiral HPLC Method Development Workflow

A systematic approach is crucial for efficient method development.[12]

G cluster_workflow Chiral HPLC Method Development start Analyte Characterization (Solubility, UV spectrum) screen_cols Screen Primary Columns (e.g., Cellulose & Amylose based) start->screen_cols Soluble in NP solvents? screen_mps Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) screen_cols->screen_mps Initial separation observed? optimize Optimize Mobile Phase (Adjust modifier %, additives) screen_mps->optimize Resolution < 1.5? validate Validate Method (Linearity, Precision, Accuracy) screen_mps->validate Resolution > 1.5 optimize->validate Resolution > 1.5?

Caption: Workflow for chiral HPLC method development.

Chiral Gas Chromatography (GC)

For volatile and thermally stable products, chiral GC offers excellent separation efficiency and sensitivity.[13] The analytes are separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[13]

Principle: Differential partitioning of volatile enantiomers between a carrier gas and a chiral stationary phase.

Advantages:

  • Exceptional Resolution: Capillary columns provide very high theoretical plates, leading to sharp peaks and excellent separation.

  • High Sensitivity: Detectors like the Flame Ionization Detector (FID) are highly sensitive to organic compounds.

  • Faster Analysis Times: GC runs are often faster than HPLC runs.

Limitations:

  • Volatility Requirement: The analyte must be volatile and thermally stable. Products from this compound, especially after hydrolysis to the aldehyde or reduction to the alcohol, may require derivatization (e.g., silylation, esterification) to increase volatility.[14]

  • Derivatization Complexity: Derivatization adds an extra step to the workflow and must be proven not to cause racemization.

Experimental Data Comparison:

CSP TypeTypical Temperature ProgramTarget Analyte (after derivatization)Elution Order Reversal Possible?Reference
Derivatized β-Cyclodextrin 60°C to 240°CAlcohols, Amines (as esters/amides)Yes, with different derivatizing agents[14]
Derivatized γ-Cyclodextrin 50°C to 220°CEsters, EthersYes[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a fundamentally different approach that does not require physical separation of the enantiomers.[5][6] Instead, it relies on creating a diastereomeric environment that makes the enantiomers chemically non-equivalent and thus distinguishable in the NMR spectrum.

Principle: Conversion of an enantiomeric mixture into a mixture of diastereomers (either through derivatization or complexation) which exhibit distinct NMR signals. The ratio of the integrated peak areas corresponds to the enantiomeric ratio.[5]

The sample is reacted with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid, mandelic acid) to form a mixture of covalent diastereomers.[15][16]

Advantages:

  • Large Signal Separation: The chemical shift differences (Δδ) between diastereomers are often large, making quantification straightforward.

  • Structural Information: Can sometimes be used to determine the absolute configuration of the analyte.[15]

Limitations:

  • Reaction Required: Requires a reactive functional group (e.g., -OH, -NH2) on the analyte.

  • Purity of CDA: The CDA must be of very high enantiomeric purity.

  • Reaction Kinetics: The reaction must go to completion for both enantiomers without any kinetic resolution.

Protocol: ee Determination using a Chiral Derivatizing Agent (CDA)

  • Sample Preparation: In an NMR tube, dissolve a known amount of the analyte (e.g., the alcohol product from the reduction of the chiral aldehyde) in a suitable deuterated solvent (e.g., CDCl3).

  • Addition of CDA: Add a slight excess (e.g., 1.1 equivalents) of an enantiomerically pure CDA (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid, Mosher's acid) and a coupling agent if necessary.

  • Reaction: Allow the reaction to proceed to completion.

  • NMR Acquisition: Acquire a high-resolution 1H or 19F NMR spectrum.

  • Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine their ratio, and thus the ee.

These methods involve the formation of non-covalent, transient diastereomeric complexes directly in the NMR tube. CSAs are chiral solvents or additives, while CSRs are typically paramagnetic lanthanide complexes.[5]

Advantages:

  • Non-destructive: The sample can be recovered as no covalent bonds are formed.

  • Simple Procedure: Simply involves mixing the analyte and the agent in the NMR tube.[17]

Limitations:

  • Small Signal Separation: The induced chemical shift differences are often small, requiring high-field NMR spectrometers for good resolution.

  • Concentration and Temperature Dependent: The equilibria are sensitive to experimental conditions.

  • Line Broadening: CSRs can cause significant line broadening in the spectrum, which can complicate analysis.

Comparative Summary of NMR Methods:

MethodInteractionΔδ MagnitudeSample RecoveryKey Consideration
CDA CovalentLargeNoReaction must be quantitative.
CSA Non-covalentSmallYesWeak interactions, requires high concentration.
CSR Non-covalentVariableYesCan cause significant line broadening.

Conclusion and Recommendations

For researchers working with products derived from This compound , the selection of an appropriate method for ee determination is critical for validating the stereochemical outcome of their synthetic strategies.

  • For Routine, High-Throughput Analysis: Chiral HPLC is the recommended starting point due to its high accuracy and broad applicability. Investing time in developing a robust HPLC method is often the most efficient long-term strategy.

  • For Volatile Products: Chiral GC is an excellent alternative, offering high resolution and speed, provided the analyte is or can be made volatile without racemization.

  • For Structural Confirmation and Orthogonal Validation: NMR spectroscopy with Chiral Derivatizing Agents is a powerful tool. It not only provides ee values but can also help in assigning the absolute configuration. It serves as an excellent method to confirm results obtained from chromatography.

Ultimately, the choice of method is a balance of the analyte's properties, the required data quality, and available resources. For ensuring the highest level of scientific rigor, employing two different methods (e.g., HPLC and NMR) for orthogonal validation is considered best practice in the field.

References

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  • Marshall, J. A., & Luke, G. P. (n.d.). Addition of chiral and achiral allyltrichlorostannanes to chiral±-alkoxy aldehydes.
  • Gualandi, A., et al. (2016). Merger of Visible Light-Driven Chiral Organocatalysis and Continuous Flow Chemistry: An Accelerated and Scalable Access into Enantioselective α-Alkylation of Aldehydes. PubMed Central. [Link]
  • Zhang, T., et al. (2022). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
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  • Patterson, D., et al. (2014). Absolute optical chiral analysis using cavity-enhanced polarimetry. PubMed Central. [Link]
  • Ruano, J. L. G., et al. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(9), 249. [Link]
  • Wang, Z., et al. (2022). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [Link]
  • da Silva, A. B., et al. (2010). Enantiomeric excess detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR.
  • Kara, S., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. PubMed Central. [Link]
  • He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
  • Dyadyuchenko, V. M., et al. (2017). Synthesis and properties of 2-Alkoxy- and 2-alkylthio- -3-aryl(hetaryl) propenals. Chemistry of Heterocyclic Compounds, 53(6-7), 651-667. [Link]
  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-alkoxy-substituted thiophenes, 1,3-thiazoles, and related S-heterocycles via Lawesson's reagent-mediated cyclization under microwave irradiation: applications for liquid crystal synthesis. The Journal of Organic Chemistry, 66(23), 7925-9. [Link]

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A Comparative Yield Analysis of Synthetic Routes to 2-Bromo-1,1,3-trimethoxypropane and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing 2-bromo-1,1,3-trimethoxypropane and its closely related tetraalkoxy analogs. As a versatile intermediate, this compound serves as a stable precursor to the reactive 2-bromomalondialdehyde, a critical three-carbon building block in the synthesis of various heterocyclic compounds, including pyrimidines and imidazoles.[1] The strategic placement of a bromine atom at the C2 position offers a reactive site for diverse chemical transformations, while the acetal groups protect the aldehyde functionalities.[2]

This document is intended for researchers, chemists, and drug development professionals. It will explore the mechanistic underpinnings, procedural nuances, and comparative yields of the most prominent synthetic routes, providing the necessary data and protocols to make informed decisions in a laboratory setting.

Route 1: Direct Bromination of 1,1,3,3-Tetraalkoxypropanes

The most direct and frequently cited method for synthesizing 2-bromo-1,1,3,3-tetraalkoxypropanes involves the electrophilic substitution of bromine onto the C2 position of a 1,1,3,3-tetraalkoxypropane precursor. This approach is valued for its straightforward nature, often proceeding in a single step.

Mechanistic Rationale

The reaction typically begins with the acid-catalyzed hydrolysis of the starting material, 1,1,3,3-tetramethoxypropane, to generate a malonaldehyde intermediate in situ.[1] This enolizable intermediate is then susceptible to electrophilic attack by bromine at the electron-rich α-carbon, yielding the desired 2-brominated product. The choice of solvent and reaction conditions is critical to control the reaction rate and minimize the formation of by-products. Some procedures, however, perform the bromination under non-hydrolytic conditions, directly targeting the C-H bond at the central carbon.

A notable early investigation by Bredereck and colleagues in 1962 detailed the preparation of 2-bromo-1,1,3,3-tetraethoxypropane and its application in synthesizing 5-bromopyrimidine, laying the groundwork for subsequent developments in this area.[2]

Workflow for Direct Bromination

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Combine 1,1,3,3-Tetramethoxypropane, Methanol B Add Bromine dropwise (maintain temp. <10°C) A->B Cool to 0°C C Stir at Room Temperature (approx. 4 hours) B->C D Evaporate Solvent C->D E Precipitate with Cold Water D->E F Filter and Wash with Cold Ethanol E->F G Dry to obtain Product F->G

Caption: General workflow for the direct bromination of 1,1,3,3-tetramethoxypropane.

Experimental Protocol: Synthesis of 2-Bromo-1,1,3,3-tetraalkoxypropane

The following protocol is adapted from a patented process, illustrating the direct bromination approach.[3]

  • Reaction Setup: In a 500 mL three-neck flask equipped with a reflux condenser, dropping funnel, thermometer, and magnetic stirrer, combine 164 g (1 mole) of 1,1,3,3-tetramethoxypropane and 64 g (2 moles) of methanol.[3]

  • Bromine Addition: Stir the mixture at approximately 25°C. Over a period of 5-10 minutes, add 160 g (1 mole) of bromine through the dropping funnel, ensuring the addition tube is below the surface of the reaction mixture.[3]

  • Reaction Progression: After the bromine addition is complete, continue stirring the mixture. The reaction progress can be monitored by observing the disappearance of the bromine color.

  • Work-up: The reaction mixture is then heated to remove volatile by-products, followed by heating under vacuum to yield the final product mixture.[3] Note that older procedures often involved a basic wash, which could lead to problematic emulsions.[3]

Route 2: Halogenation and Acetalization from α,β-Unsaturated Aldehydes

An alternative conceptual route involves the initial hydrobromination of an α,β-unsaturated carbonyl compound like acrolein, followed by acetal formation. While direct protocols for this compound via this method are not prominently detailed, the principles are well-established in organic synthesis for analogous structures.[4] This multi-step approach offers a different strategic pathway, starting from more basic and readily available precursors.

Mechanistic Rationale

This strategy is based on the conjugate addition of hydrogen bromide to the α,β-unsaturated system of acrolein. This step forms a 3-bromopropanal intermediate. Subsequent reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst and an orthoformate would then form the desired dimethyl acetal at the aldehyde carbon, yielding the final product. The sequence of these steps is crucial for the success of the synthesis.[4]

Reaction Scheme: Acrolein to this compound

G Acrolein Acrolein Intermediate 3-Bromopropanal Acrolein->Intermediate + HBr Product This compound Intermediate->Product + Methanol, Acid Catalyst

Caption: Proposed synthetic pathway from acrolein.

Experimental Protocol: Analogous Synthesis of 2-(2-Bromoethyl)-1,3-dioxane

The following protocol from Organic Syntheses for a related compound illustrates the key steps of this synthetic strategy.[4]

  • Hydrobromination: A solution of 112 g (2.00 mol) of acrolein in 750 mL of dichloromethane is cooled to 0–5°C. Gaseous hydrogen bromide is bubbled into the solution until an indicator turns red, signifying the completion of the addition to the double bond.[4]

  • Acetalization: Following the removal of the ice bath, 1.0 g of p-toluenesulfonic acid monohydrate and 152.2 g (2.00 mol) of 1,3-propanediol are added.[4] For the target molecule, methanol would be used instead of 1,3-propanediol.

  • Reaction and Work-up: The solution is stirred at room temperature for 8 hours and then concentrated. The concentrate is washed with a saturated sodium bicarbonate solution, and the organic portions are combined and dried.[4]

  • Purification: Vacuum distillation of the residue yields the final product. A yield of 54% was reported for 2-(2-bromoethyl)-1,3-dioxane.[4]

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, and tolerance for hazardous reagents.

ParameterRoute 1: Direct BrominationRoute 2: From Acrolein (Proposed)
Starting Material 1,1,3,3-TetramethoxypropaneAcrolein, Methanol
Key Reagents Bromine, MethanolHydrogen Bromide, p-Toluenesulfonic acid
Reaction Time ~4-5 hours>8 hours
Temperature 0°C to Room Temperature0°C to Room Temperature
Reported Yield (%) Not explicitly stated for trimethoxy version; analogous reactions are generally high-yielding.54% reported for an analogous dioxane derivative.[4]
Advantages More direct, one-pot synthesis.[1]Starts from inexpensive, basic feedstocks. Avoids handling elemental bromine in some variations.
Disadvantages Involves handling hazardous liquid bromine. The starting material is more specialized. Emulsion formation during work-up can be an issue.[3]Multi-step process. Involves handling gaseous hydrogen bromide. Potentially lower overall yield due to multiple steps.

Conclusion and Expert Recommendations

For laboratory-scale synthesis where efficiency and a streamlined workflow are paramount, the Direct Bromination of 1,1,3,3-Tetramethoxypropane (Route 1) is the superior method. Its single-step nature and the commercial availability of the starting material make it an attractive choice. However, careful handling of liquid bromine and optimization of the work-up procedure to avoid emulsions are critical for success.

The synthesis from acrolein (Route 2) represents a viable, albeit more classical and lengthier, alternative. This route may be more cost-effective for large-scale production due to the low cost of the starting materials. The main challenges lie in managing the gaseous HBr and the multi-step nature of the process, which could impact the overall yield.

Ultimately, the optimal route will be dictated by the specific constraints and objectives of the research or production campaign. Both pathways offer chemically sound approaches to accessing this valuable synthetic intermediate.

References

  • BenchChem. (2025).
  • Gresham, T. L., & Bell, F. W. (1953). 2-(2-Bromoethyl)-1,3-dioxane. Organic Syntheses, 33, 11.
  • Kirby, G. W. (1974). U.S. Patent No. 3,824,292. Washington, DC: U.S.
  • BenchChem. (n.d.). 2-Bromo-1,1,3,3-tetramethoxypropane.

Sources

A Tale of Two Bromines: A Comparative Guide to 2-Bromo-1,1,3-trimethoxypropane and N-bromosuccinimide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the strategic incorporation of bromine into a molecular framework is a cornerstone of synthetic design. This guide provides an in-depth, side-by-side comparison of two commercially available bromine-containing reagents: 2-Bromo-1,1,3-trimethoxypropane and the ubiquitous N-bromosuccinimide (NBS). While both molecules feature a bromine atom, their synthetic roles are fundamentally distinct. This guide will elucidate these differences, providing experimental context and mechanistic insight to inform your selection of the appropriate tool for your synthetic challenge.

This comparison will move beyond a simple cataloging of properties to a nuanced discussion of their reactivity and strategic applications. We will explore how one serves as a versatile building block for heterocyclic synthesis, while the other is a powerful and selective brominating agent.

Part 1: At a Glance - Distinct Roles in Organic Synthesis

Before delving into the mechanistic and experimental details, it is crucial to understand the fundamentally different synthetic functions of these two reagents.

  • N-bromosuccinimide (NBS) is primarily an electrophilic brominating agent . It is a source of bromine that is transferred to a substrate molecule. Its applications are broad, ranging from radical-mediated allylic and benzylic brominations to electrophilic bromination of electron-rich aromatic and heteroaromatic systems.[1][2]

  • This compound is best described as a C3-synthon and a building block . The bromine atom is a reactive handle on a three-carbon chain that is incorporated into the final product. It serves as a stable and convenient precursor to the highly reactive 2-bromomalondialdehyde.[3]

The following table summarizes the key characteristics of each reagent:

FeatureThis compoundN-bromosuccinimide (NBS)
Primary Function C3-synthon, Building BlockBrominating Agent
CAS Number 759-97-7[4]128-08-5[2]
Molecular Formula C₆H₁₃BrO₃[4]C₄H₄BrNO₂[2]
Molecular Weight 213.07 g/mol [5]177.98 g/mol [2]
Physical Form Liquid[4]White to off-white crystalline solid[2]
Key Applications Synthesis of heterocycles (e.g., pyrimidines)[3]Allylic/benzylic bromination, bromination of aromatics and carbonyls, oxidation[1]

Part 2: N-Bromosuccinimide - The Versatile Brominating Agent

N-bromosuccinimide is a staple in organic synthesis due to its ease of handling as a crystalline solid compared to liquid bromine and its broad applicability.[6]

Mechanism of Action

NBS can participate in both radical and polar reactions. In the presence of a radical initiator (e.g., AIBN or light), it is a key reagent in the Wohl-Ziegler reaction for the allylic and benzylic bromination of alkenes and alkylarenes, respectively.[1] A critical aspect of this reaction is that NBS maintains a low, steady concentration of molecular bromine, which favors the radical substitution pathway over electrophilic addition to the double bond.[6]

In polar solvents, NBS can also act as a source of electrophilic bromine for the bromination of electron-rich aromatic compounds, including phenols, anilines, and heterocycles like pyrimidines.[7][8]

NBS_Mechanism cluster_radical Radical Pathway (Wohl-Ziegler) cluster_electrophilic Electrophilic Pathway NBS_rad NBS Br2_rad Br₂ (low conc.) NBS_rad->Br2_rad Regeneration Br_rad Br• Br2_rad->Br_rad Initiator Initiator (hν, AIBN) Initiator->Br_rad Initiation HBr_rad HBr Br_rad->HBr_rad Allyl_H Allylic Substrate (R-H) Allyl_rad Allylic Radical (R•) Allyl_H->Allyl_rad H abstraction Product_rad Allylic Bromide (R-Br) Allyl_rad->Product_rad HBr_rad->Br2_rad NBS_elec NBS Intermediate Sigma Complex NBS_elec->Intermediate Electrophilic Attack Aromatic Electron-rich Aromatic Aromatic->Intermediate Product_elec Brominated Aromatic Intermediate->Product_elec Deprotonation H_plus H⁺ Intermediate->H_plus

Figure 1: Simplified mechanistic pathways for NBS bromination.
Experimental Protocol: Bromination of a Pyrimidine Derivative

The bromination of pyrimidines is a key step in the synthesis of many biologically active molecules. NBS provides a milder alternative to liquid bromine for this transformation.

Objective: To synthesize a 5-bromopyrimidine derivative using NBS.

Materials:

  • Pyrimidine substrate (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol)

  • Acetonitrile (MeCN) (2 mL)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the pyrimidine substrate in acetonitrile in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (NBS) to the cooled solution in one portion.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Part 3: this compound - A Masked C3-Electrophile

In contrast to NBS, this compound's synthetic utility lies in its role as a stable precursor to a reactive three-carbon building block. The trimethoxy groups act as protected aldehyde functionalities.

Reactivity and Applications

This compound is particularly valuable in the synthesis of substituted pyrimidines and other heterocyclic systems.[3] Under acidic conditions, the acetal groups can be hydrolyzed to reveal the highly reactive malondialdehyde, which can then be trapped in situ. The bromine at the C2 position provides a reactive site for further functionalization or can be carried through into the final product. It reacts with a variety of dinucleophiles, such as ureas, amidines, and guanidines, to construct six-membered rings.[3]

BTM_reactivity BTM This compound BMDA 2-Bromomalondialdehyde (in situ) BTM->BMDA [H⁺] Hydrolysis Acid Hydrolysis Pyrimidine Substituted Pyrimidine BMDA->Pyrimidine Dinucleophile Dinucleophile (e.g., Urea) Dinucleophile->Pyrimidine

Figure 2: Synthetic utility of this compound.
Illustrative Synthetic Scheme

A historical application of a related compound, 2-bromo-1,1,3,3-tetraethoxypropane, demonstrates its utility in the synthesis of 5-bromopyrimidine.[3] This transformation highlights the role of the bromo-acetal as a key building block.

Conceptual Experimental Workflow: Synthesis of a 5-Bromopyrimidine

This generalized protocol illustrates the condensation reaction to form the pyrimidine ring.

Objective: To synthesize a 5-bromopyrimidine from this compound and a suitable dinucleophile.

Materials:

  • This compound

  • Dinucleophile (e.g., formamidine acetate)

  • Base (e.g., sodium ethoxide in ethanol)

  • Reaction vessel, condenser, heating mantle

Procedure:

  • Prepare a solution of the base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) in a reaction vessel.

  • Add the dinucleophile (e.g., formamidine acetate) to the basic solution and stir.

  • To this mixture, add this compound.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with an appropriate acid.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by distillation or chromatography to yield the 5-bromopyrimidine.

Part 4: Side-by-Side Application in Pyrimidine Synthesis

While both reagents can be involved in the synthesis of brominated pyrimidines, their roles are orthogonal.

AspectUsing this compoundUsing N-Bromosuccinimide
Role of Reagent Provides the C2, C4, C5, and C6 atoms of the pyrimidine ring, with the bromine pre-installed at the C5 position.Acts as an external source of electrophilic bromine to brominate a pre-existing pyrimidine ring at the C5 position.
Synthetic Strategy Ring construction (Cyclocondensation).Ring functionalization (Electrophilic Aromatic Substitution).
Typical Reaction Condensation with a dinucleophile (e.g., amidine, urea).Reaction with a pyrimidine substrate in a suitable solvent.[7]
Outcome Forms a 5-bromopyrimidine ring from acyclic precursors.Introduces a bromine atom onto an existing pyrimidine scaffold.

Part 5: Safety and Handling

As with all chemical reagents, proper safety precautions are paramount.

  • N-Bromosuccinimide: Is an irritant and should be handled in a well-ventilated fume hood.[2] It is a stable solid but can decompose over time, releasing bromine, which is indicated by a yellow or brownish color. For some applications, recrystallization of impure NBS may be necessary.[2] It is also an oxidizing agent.

  • This compound: Is a liquid that is harmful if swallowed and causes serious eye irritation.[5] Standard personal protective equipment, including safety goggles and gloves, should be worn during handling.

Conclusion: Choosing the Right Tool for the Job

The comparison of this compound and N-bromosuccinimide underscores a critical principle in synthetic chemistry: a molecule's utility is defined by its reactivity and functional role, not just the presence of a particular atom.

  • N-Bromosuccinimide is the reagent of choice when the objective is to introduce a bromine atom onto an existing molecular scaffold, be it at an allylic position or on an electron-rich aromatic ring. Its versatility and ease of handling make it a superior alternative to liquid bromine for a wide range of bromination reactions.[6]

  • This compound is the appropriate choice when a three-carbon building block with a pre-installed bromine atom is required for the construction of a larger molecule, particularly in the synthesis of 5-brominated heterocyclic systems like pyrimidines.[3]

For the discerning researcher, understanding this fundamental difference is key to designing efficient, elegant, and successful synthetic routes.

References

  • BenchChem. (2025).
  • Kumar, V., et al. (2012). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 17(9), 10936-10948.
  • BenchChem. (n.d.). 2-Bromo-1,1,3,3-tetramethoxypropane.
  • Kumar, V., et al. (2010). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides & Nucleic Acids, 29(3), 233-247.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Wikipedia. (2023). N-Bromosuccinimide.
  • Fritz, S. P., et al. (2013). Efficient synthesis of cyclopropane-fused heterocycles with bromoethylsulfonium salt. Chemistry, 19(33), 10827-31.
  • Echemi. (n.d.). 2-bromo-1 1 3 -trimethoxypropane 95.
  • CymitQuimica. (n.d.). This compound.
  • Wikipedia. (2023). Electrophile.
  • ChemicalBook. (2025). 2-BROMO-1 1 3 -TRIMETHOXYPROPANE 95.
  • Jérôme, F., et al. (2011). 1,2,3-Trimethoxypropane, a glycerol-based solvent with low toxicity: new utilization for the reduction of nitrile, nitro, ester, and acid functional groups with TMDS and a metal catalyst. Green Chemistry, 13(8), 2135-2139.
  • Google Patents. (2014). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
  • Google Patents. (2020). Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
  • PubChem. (n.d.). 2-Bromo-1,3,5-trimethoxybenzene.
  • BenchChem. (2025). N-Bromosuccinimide (NBS) vs.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Bromo-1,1,3-trimethoxypropane (CAS No. 759-97-7). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental health. The protocols outlined herein are grounded in established principles of chemical waste management and are designed for an audience of trained researchers and laboratory professionals.

Executive Summary: Hazard Profile and Disposal Synopsis

This compound is a halogenated organic compound.[1][2] Its proper disposal is not merely a procedural formality but a critical safety mandate rooted in its chemical nature. The carbon-bromine bond classifies it within a specific hazardous waste stream that requires high-temperature incineration to ensure complete and safe decomposition.[1] Thermal breakdown under improper conditions can lead to the release of hazardous hydrogen halides.[3][4]

Therefore, the cornerstone of its disposal is strict segregation . It must never be mixed with non-halogenated solvents, aqueous solutions, acids, bases, or other incompatible waste streams.[1][5][6] This guide provides the operational framework to manage this chemical from the point of generation to its final collection by certified waste management personnel.

Property Information
Chemical Name This compound[7]
CAS Number 759-97-7[7][8]
Molecular Formula C₆H₁₃BrO₃[7][8]
Appearance Liquid[7]
Primary Hazard Class Halogenated Organic Compound[1][2]
Potential Hazards Causes skin, eye, and respiratory irritation (based on analogous compounds).[9][10][11][12]
Disposal Method Regulated Hazardous Waste Incineration[1]

The Causality of Disposal: Why Segregation is Paramount

In chemical waste management, the "why" is as important as the "how." The procedures detailed below are designed as a self-validating system to prevent chemical mishaps and ensure regulatory adherence, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13]

  • Expertise-Driven Segregation: The fundamental principle is the separation of halogenated and non-halogenated waste. Non-halogenated organic solvents can often be recycled or used in fuel blending. In contrast, halogenated wastes like this compound must undergo high-temperature incineration to break the carbon-halogen bonds and scrub the resulting acidic gases (e.g., HBr).[1] Commingling these streams contaminates the entire volume, drastically increasing disposal costs and complexity.[6][14]

  • Trustworthy Containment: The use of designated, properly sealed containers is non-negotiable. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere and mitigates the risk of spills and accidental reactions.[14][15] A closed container is a primary engineering control that protects everyone in the workspace.

  • Authoritative Labeling: Accurate and comprehensive labeling is the most critical communication tool in waste management. A properly labeled container informs colleagues and waste handlers of the contents' identity and associated hazards, preventing dangerous consolidation errors.[16][17] Per EPA and OSHA standards, every waste container must be clearly marked to ensure safe handling from the lab bench to its final disposition.[16][18]

Standard Operating Protocol for Disposal

This protocol outlines the end-to-end procedure for safely accumulating and disposing of this compound waste.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Gloves: Nitrile gloves are required. Always consult the manufacturer's compatibility chart for the specific solvents in use.[15][19]

  • Eye Protection: Safety glasses are sufficient for small-scale transfers, but splash-proof chemical goggles must be worn when transferring larger volumes (>500 mL).[15]

  • Lab Coat: A standard lab coat is mandatory to protect from splashes.[15]

Step 2: Prepare the Designated Waste Container
  • Select an Appropriate Container: Obtain a chemically compatible container, typically made of polyethylene, with a secure, vapor-tight threaded cap.[15][19] Ensure the container is in good condition, free from cracks or residue.

  • Apply the Hazardous Waste Label: Before adding any waste , affix a "Hazardous Waste" tag or label to the container.[14][15][17] This is a strict regulatory requirement.

  • Pre-fill the Label: Fill in all known information on the label:

    • Your name and laboratory information.

    • The words "Hazardous Waste".[16][17]

    • Check the boxes for applicable hazards (e.g., Toxic, Flammable if mixed with flammable solvents).

Step 3: Transferring the Waste
  • Perform in a Ventilated Area: All transfers of waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[14][15]

  • Segregate at the Source: This is a Halogenated Organic Waste stream.

    • DO collect this compound and other halogenated solvents (e.g., dichloromethane, chloroform) in this container.[1][15]

    • DO NOT add non-halogenated solvents (e.g., acetone, hexane, ethanol), acids, bases, oxidizers, or aqueous waste.[1][6]

  • Update the Label: Immediately after adding waste, list "this compound" and any other components (e.g., solvent used for rinsing) with their estimated percentages or volumes on the label.[1][14] Complete chemical names are required; do not use formulas or abbreviations.[15]

Step 4: Secure and Store the Container
  • Seal the Container: Tightly close the container cap immediately after adding waste. The container must remain closed at all times except when waste is actively being added.[6][15]

  • Store in a Satellite Accumulation Area (SAA): Place the sealed container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[5][16]

  • Use Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tub or tray, capable of holding the contents of the largest container.[5]

  • Segregate Containers: Within the SAA, continue to store halogenated waste containers separately from acids, bases, and other incompatible chemical groups.[5]

Step 5: Arranging for Final Disposal
  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[13]

  • Request Pickup: Once the container is 75-90% full, arrange for its removal by contacting your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor.[14][20]

  • Ensure the Label is Complete: Before pickup, double-check that the label is fully and accurately completed.

Emergency Procedures: Spill Management

Accidents require a prepared response. Follow these steps in the event of a spill.

  • Small Spill (Can be cleaned up in <10 minutes inside a fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE, including double nitrile gloves, goggles, and a lab coat.[19]

    • Contain the spill with absorbent pads or other inert material.[15]

    • Place the used absorbent material into a durable plastic bag or a separate waste container.

    • Seal the container, label it as "Hazardous Waste" with a description of the contents (e.g., "Absorbent with this compound"), and request a waste pickup.[14][15]

  • Large Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if necessary to facilitate a full evacuation.[15]

    • Close the laboratory doors.

    • Call your institution's emergency number and EH&S for professional cleanup assistance.[14][15]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_action Action Phase cluster_storage Storage & Finalization Phase Start Waste Generated PPE Step 1: Don Correct PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Handle Chemical Container Step 2: Prepare & Pre-Label 'Hazardous Waste' Container PPE->Container Identify Identify Waste Type: Is it Halogenated? Container->Identify Segregate Step 3: Add to HALOGENATED Waste Stream Identify->Segregate Yes (Contains Br, Cl, F, I) NonHal NON-HALOGENATED Waste Stream (Separate Container) Identify->NonHal No UpdateLabel Update Label with Contents & Percentages Segregate->UpdateLabel Seal Step 4: Securely Seal Container After Each Addition UpdateLabel->Seal Store Store in Designated SAA with Secondary Containment Seal->Store Monitor Monitor Fill Level (Max 90% Full) Store->Monitor Request Step 5: Request Pickup from EH&S or Contractor Monitor->Request Container is 75-90% Full

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-1,1,3-trimethoxypropane

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed protocol for the safe handling of 2-Bromo-1,1,3-trimethoxypropane (CAS No. 759-97-7), a key reagent in various synthetic pathways. As your partners in research, we are committed to providing not just the materials for discovery, but also the critical knowledge to use them safely and effectively. This document moves beyond a simple checklist, offering a framework of deep procedural logic and validated safety protocols.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of this compound, a thorough understanding of its potential hazards is imperative. Based on available data, this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

While a comprehensive toxicological profile is not available, the chemical structure suggests that vigilance is required to mitigate risks associated with skin contact and inhalation. The presence of a bromine atom and methoxy groups necessitates a cautious approach.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS CategoryDescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed.Echemi[1]
Eye IrritationCategory 2Causes serious eye irritation.Echemi[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and proper use of PPE are the most critical barriers between the researcher and potential chemical exposure. A multi-layered approach is essential for handling this compound.

Primary Engineering Controls

All manipulations of this compound, including weighing, transferring, and reaction quenching, must be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[2]

Mandatory PPE Ensemble

The following table outlines the minimum required PPE. A site-specific risk assessment may necessitate additional or more robust protection.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash hazard.[3][4]To protect against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] Consider double-gloving for enhanced protection.[5]To prevent skin contact. Although specific data on skin irritation for this compound is limited, this is a prudent measure.
Body Protection A standard, fully-buttoned laboratory coat is mandatory. For larger quantities or significant splash risks, a chemical-resistant apron or suit is advised.[2][5]To protect the skin from accidental contact and to prevent contamination of personal clothing.
Respiratory Protection Not typically required when handling small quantities within a properly functioning chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2]To prevent the inhalation of any potential vapors.

Procedural Workflow for Safe Handling

A systematic, step-by-step approach to handling this compound is crucial to maintaining a safe laboratory environment. The following workflow is designed to minimize risk at every stage.

Pre-Handling Checklist
  • Verify Chemical Identity: Confirm the chemical name and CAS number (759-97-7) on the container.

  • Review Safety Data Sheet (SDS): Although a comprehensive SDS may not be readily available, review all accessible safety information.

  • Emergency Preparedness: Locate the nearest emergency shower, eyewash station, and fire extinguisher. Ensure they are unobstructed and operational.[5]

  • Don PPE: Put on all required PPE as detailed in Table 2 before entering the designated handling area.[5]

Handling and Experimental Protocol
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Compound Transfer: Carefully weigh and transfer the required amount of this compound within the fume hood. Use non-sparking tools if the compound is a solid.[6]

  • Solution Preparation: If preparing a solution, slowly add the compound to the solvent to avoid splashing.[5]

  • Reaction Monitoring: Keep all containers with this compound tightly sealed when not in use.[7]

Post-Handling Procedures
  • Decontamination: Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.[5][8]

The following diagram illustrates the logical flow of the safe handling procedure.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Verify Chemical Verify Chemical Review SDS Review SDS Verify Chemical->Review SDS Locate Emergency Equipment Locate Emergency Equipment Review SDS->Locate Emergency Equipment Don PPE Don PPE Locate Emergency Equipment->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Transfer Compound Transfer Compound Prepare Work Area->Transfer Compound Prepare Solution Prepare Solution Transfer Compound->Prepare Solution Monitor Reaction Monitor Reaction Prepare Solution->Monitor Reaction Decontaminate Surfaces Decontaminate Surfaces Monitor Reaction->Decontaminate Surfaces Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response
  • Small Spills: For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand). Place the contaminated material into a suitable, sealed container for disposal.[7]

  • Large Spills: Evacuate the immediate area and alert laboratory personnel. If safe to do so, prevent the spill from spreading. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][7] Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[7] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Waste Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Chemical Waste: All waste containing this compound must be collected in a designated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.

  • Disposal Protocol: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures.[7]

The following diagram outlines the decision-making process for waste disposal.

Waste Generated Waste Generated Is it liquid or solid chemical waste? Is it liquid or solid chemical waste? Waste Generated->Is it liquid or solid chemical waste? Is it contaminated labware (gloves, wipes, etc.)? Is it contaminated labware (gloves, wipes, etc.)? Is it liquid or solid chemical waste?->Is it contaminated labware (gloves, wipes, etc.)? No Collect in labeled hazardous waste container Collect in labeled hazardous waste container Is it liquid or solid chemical waste?->Collect in labeled hazardous waste container Yes Is it contaminated labware (gloves, wipes, etc.)?->Collect in labeled hazardous waste container Yes Dispose via certified EHS protocol Dispose via certified EHS protocol Collect in labeled hazardous waste container->Dispose via certified EHS protocol

Caption: Decision tree for the disposal of this compound waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. Our commitment to your safety extends beyond the product, ensuring you have the knowledge to innovate responsibly.

References

  • Amazon S3. (2008). Material Safety Data Sheet for 2-Bromo-2-nitro-1,3-propanediol.
  • LookChem. (n.d.). 2-BROMO-3-METHOXY-1,1,1-TRIFLUOROPROPAN Safety Data Sheets(SDS).
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.

Sources

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2-Bromo-1,1,3-trimethoxypropane
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Reactant of Route 2
Reactant of Route 2
2-Bromo-1,1,3-trimethoxypropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.